4-Hydroxypyrimidine-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSXLRUOBVSFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269587 | |
| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-53-2 | |
| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxypyrimidine-5-carboxamide chemical properties
An In-Depth Technical Guide to 4-Hydroxypyrimidine-5-carboxamide: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the pyrimidine core, a structure fundamental to life in the form of nucleobases, this molecule serves as a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core chemical and physical properties, delves into the critical concept of its tautomerism, outlines a detailed synthetic protocol, and explores its established and potential applications as a pharmacophore. The discussion is grounded in authoritative data, providing researchers and drug development professionals with a foundational understanding of this valuable chemical entity.
Core Molecular Identity
This compound is systematically identified by a set of unique chemical descriptors. Its primary identifier is the CAS Registry Number 4786-53-2.[1] The molecular structure consists of a pyrimidine ring substituted with a hydroxyl group at position 4 and a carboxamide group at position 5. Due to tautomerism, it is also frequently named as a pyrimidinone derivative.[1]
| Identifier | Value | Source |
| CAS Number | 4786-53-2 | [1] |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Synonym | 6-oxo-1,6-dihydro-pyrimidine-5-carboxylic acid amide | [1] |
| SMILES | O=C(C1=CN=CN=C1O)N | [1] |
Physicochemical and Computational Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. For this compound, these properties are influenced by its multiple hydrogen bond donors and acceptors, leading to its predicted polarity and solubility characteristics. Standard handling requires storage at refrigerated temperatures (4°C) to ensure long-term stability.[1]
| Property | Value | Significance for Researchers |
| Purity | ≥97% (Typical Commercial) | [1] |
| Storage | 4°C | [1] |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | -0.7189 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
-
Expert Insight: The negative LogP value (-0.7189) indicates that the compound is hydrophilic, suggesting higher solubility in polar solvents like water than in nonpolar organic solvents.[1] The TPSA of 89.1 Ų is within the range often associated with good oral bioavailability in drug candidates, as it relates to the molecule's ability to cross cell membranes.
The Critical Role of Tautomerism
A defining chemical characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium.[2][3] The molecule can exist in the aromatic hydroxyl (enol) form, "4-hydroxypyrimidine," or in one of two non-aromatic oxo (keto) forms, pyrimidin-4(1H)-one or pyrimidin-4(3H)-one.[4] For most 4-hydroxypyrimidines, including this compound, the equilibrium strongly favors the more stable keto (pyrimidinone) form in both solution and the solid state.[3][5][6] This phenomenon is crucial as it dictates the molecule's reactivity, hydrogen bonding patterns, and interactions with biological targets.
Caption: Tautomeric equilibrium of the 4-hydroxypyrimidine core.
Synthesis and Reactivity
Synthetic Pathway
The synthesis of this compound is most efficiently achieved via the ammonolysis of its corresponding ester, Methyl 4-hydroxypyrimidine-5-carboxylate (CAS 4774-35-0).[7][8][9][10] This is a standard and reliable transformation in organic chemistry where an ester is converted to a primary amide using ammonia. The causality behind this choice is the high reactivity of the ester carbonyl group toward nucleophilic attack by ammonia, leading to the desired amide with high yield and purity after workup.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis, purification, and characterization of this compound.
Objective: To synthesize this compound from Methyl 4-hydroxypyrimidine-5-carboxylate.
Materials:
-
Methyl 4-hydroxypyrimidine-5-carboxylate
-
7N Ammonia in Methanol solution
-
Pressure-rated sealed reaction vessel
-
TLC plates (Silica gel 60 F254)
-
Mobile Phase for TLC (e.g., Dichloromethane:Methanol 9:1)
-
Recrystallization solvent (e.g., Water or Ethanol/Water mixture)
-
Standard laboratory glassware and rotary evaporator
Methodology:
-
Reaction Setup: In a pressure-rated sealed vessel, dissolve 1.0 equivalent of Methyl 4-hydroxypyrimidine-5-carboxylate in a 7N solution of ammonia in methanol.
-
Causality: A sealed vessel is essential to contain the volatile ammonia and methanol at elevated temperatures, ensuring a sufficient concentration of the nucleophile to drive the reaction to completion.
-
-
Reaction Execution: Seal the vessel tightly and heat the mixture to 100-120°C for 12-24 hours with stirring.
-
In-Process Control (Self-Validation): After cooling the vessel to room temperature, carefully open it in a fume hood. Spot a small aliquot of the reaction mixture on a TLC plate against the starting material. Elute with a suitable mobile phase (e.g., DCM:MeOH 9:1). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates reaction completion.
-
Product Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia. This will yield the crude solid product.
-
Purification (Self-Validation): Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot solvent (e.g., water) and allow it to cool slowly to room temperature, then in an ice bath. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Causality: Recrystallization is a highly effective method for purifying solid compounds, removing soluble impurities and yielding a product of high crystalline purity. A sharp melting point of the final product is a key indicator of purity.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight and structure.
Key Chemical Reactivity
The reactivity of this compound is governed by its functional groups and the tautomeric nature of the pyrimidine ring.
-
Alkylation and Acylation: The hydroxyl/oxo group at the C4 position can be targeted for O-alkylation or O-acylation under specific conditions, though N-alkylation at one of the ring nitrogens is also possible depending on the base and electrophile used.[3]
-
Ligand Formation: The pyrimidinone tautomer can act as a bidentate ligand, coordinating with metal ions. This property has been exploited in the development of metal-organic frameworks (MOFs).[3]
Applications in Medicinal Chemistry & Drug Development
The 4-hydroxypyrimidine carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to chelate metal ions in the active sites of various metalloenzymes. This has made it a cornerstone in the development of several classes of inhibitors.
-
Antiviral Agents: Dihydroxypyrimidine (DHP) carboxamides are a well-established class of inhibitors targeting viral enzymes.[11] The scaffold is famously present in Raltegravir, the first FDA-approved HIV-1 integrase inhibitor.[11] Analogs of 4,5-dihydroxypyrimidine carboxamide have been specifically synthesized and evaluated as potent inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, demonstrating the scaffold's versatility in targeting different viral metalloenzymes.[11][12]
-
Enzyme Inhibition in Metabolic Diseases: Beyond antivirals, the broader pyrimidine-5-carboxamide structure has been investigated for other therapeutic targets. Novel derivatives have been developed as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to diabetes and metabolic syndrome.[13]
-
Modulation of Immune Response: A series of 2-amino-pyrimidine-5-carboxamide derivatives were synthesized as inhibitors of STAT6, a key protein in the signaling pathway that promotes Th2 cell differentiation.[14] Potent STAT6 inhibition suggests this scaffold could be valuable for treating allergic and atopic diseases.[14]
Caption: Therapeutic targets of the pyrimidine carboxamide scaffold.
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified with a "Warning" signal word and requires careful handling.[1]
| GHS Classification | Hazard Statement | Precautionary Advice |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |
Handling Recommendations: Researchers should handle this compound in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is more than a simple heterocyclic compound; it is a validated and highly promising scaffold for modern drug discovery. Its key chemical features, particularly its keto-enol tautomerism, define its reactivity and its potential as a metal-chelating pharmacophore. With a straightforward synthetic route and a growing body of literature highlighting its utility in targeting diverse enzymes from viral integrases to metabolic regulators, this molecule represents a significant tool for researchers and scientists. A thorough understanding of its properties, as detailed in this guide, is the first step toward unlocking its full therapeutic potential.
References
- Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]
- ResearchGate. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.
- AccelaChemBio.
- Senaweera, S., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. [Link]
- Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. [Link]
- PubChem. 4-Hydroxypyrimidine-5-carbonitrile. [Link]
- Snyder, H. R., & Foster, H. M. (1954). Mannich Reactions of Pyrimidines. I. 2,6-Dimethyl-4-hydroxypyrimidine. Journal of the American Chemical Society. [Link]
- Wikipedia. 4-Pyridone. [Link]
- Pais, G. C., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. PubMed. [Link]
- Google Patents. Process for preparing 4-hydroxypyrimidine.
- ChemWhat. 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER. [Link]
- Wang, Z., et al. (2016). 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H. PubMed. [Link]
- Senaweera, S., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. [Link]
- Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. PubMed. [Link]
- Clark, J., & Neath, G. (1968). Heterocyclic studies. Part IV. The action of hydroxylamine on 4-hydroxypteridine and its methyl derivatives. Journal of the Chemical Society C: Organic. [Link]
- Senaweera, S., et al. (2020). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PubMed Central. [Link]
- ACS Publications. (2020).
- ResearchGate. (2013). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
- Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]
- Galvão, T. L., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
- Royal Society of Chemistry.
- ResearchGate. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.
- ResearchGate. (2016). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition.
- Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. Journal of the Chemical Society (Resumed). [Link]
- Solubility of Things. 5-fluoro-N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4774-35-0,Methyl 4-Hydroxypyrimidine-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 4774-35-0|Methyl 4-hydroxypyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 9. 4774-35-0 Cas No. | Methyl 4-hydroxypyrimidine-5-carboxylate | Apollo [store.apolloscientific.co.uk]
- 10. chemwhat.com [chemwhat.com]
- 11. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxypyrimidine-5-carboxamide (CAS 4786-53-2): A Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxypyrimidine-5-carboxamide (CAS No. 4786-53-2), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into its chemical properties, a proposed synthesis protocol, and detailed analytical characterization methods. A core focus is placed on its role as a privileged scaffold in the design of inhibitors for various therapeutic targets, including Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and viral endonucleases such as Human Cytomegalovirus (HCMV) pUL89. Detailed, field-proven experimental protocols for key biological assays are provided to enable researchers to effectively utilize this compound in their research endeavors. This guide is intended to be a practical and authoritative resource, bridging the gap between fundamental chemistry and biological application.
Introduction: The Significance of the this compound Core
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA. Strategic functionalization of this core has led to the development of numerous therapeutic agents. This compound, also known as 6-oxo-1,6-dihydropyrimidine-5-carboxamide, has emerged as a particularly valuable scaffold. Its structural features, including the presence of hydrogen bond donors and acceptors and a planar ring system, make it an ideal candidate for interaction with the active sites of various enzymes.
This guide will explore the multifaceted nature of this compound, providing the necessary technical details for its synthesis, characterization, and application in key areas of drug discovery.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 4786-53-2 | [1] |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Purity | ≥97% (typical) | [1] |
| Appearance | Solid | - |
| Storage | 4°C | [1] |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | [1] |
| logP | -0.7189 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Safety Information:
-
GHS Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[1].
Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.
Synthesis and Analytical Characterization
Proposed Synthesis Protocol
A logical approach involves the reaction of a β-ketoester equivalent with urea or a urea surrogate. Given the desired 5-carboxamide functionality, a suitable starting material would be a derivative of malonamide. A one-pot, three-component reaction of an appropriate aldehyde, a malonamide derivative, and urea or thiourea in the presence of a catalyst is a viable strategy[2][3].
Alternatively, a well-documented method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. In this case, a suitable 1,3-dicarbonyl precursor bearing the carboxamide at the 2-position would be required.
A Note on Causality in Synthesis: The choice of starting materials is dictated by the desired final structure. The use of a malonamide derivative directly incorporates the 5-carboxamide group, while the pyrimidine ring is formed through the condensation with an aldehyde and a urea source. The catalyst, often a Lewis or Brønsted acid, facilitates the cyclization and dehydration steps.
Analytical Characterization
Confirmation of the structure and purity of synthesized this compound is critical. The following analytical techniques are recommended:
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the amide protons. Based on the structure and data from similar compounds, the pyrimidine protons would likely appear as singlets or doublets in the aromatic region (δ 7-9 ppm). The amide protons would present as broad singlets, and their chemical shift could be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals would include those for the carbonyl carbon of the amide, the carbonyl carbon of the pyrimidinone ring, and the carbons of the heterocyclic ring.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. For this compound (C₅H₅N₃O₂), the expected monoisotopic mass is approximately 139.04 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is a common starting point for method development.
Applications in Drug Discovery: A Scaffold for Enzyme Inhibition
The this compound core has been successfully employed as a foundational structure for the development of potent and selective enzyme inhibitors. Its ability to engage in key hydrogen bonding and metal-chelating interactions within enzyme active sites is a primary reason for its utility.
Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)
4.1.1. Mechanism of Action
HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the oxygen-dependent PHD enzymes are less active, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses[4].
Derivatives of this compound have been identified as potent inhibitors of PHDs[5]. These inhibitors typically function by chelating the ferrous iron (Fe²⁺) in the active site of the PHD enzyme and competing with the co-substrate 2-oxoglutarate, thereby preventing the hydroxylation of HIF-α. This stabilization of HIF-α under normoxic conditions mimics a hypoxic response and has therapeutic potential for conditions such as anemia.
Caption: HIF-1α stabilization pathway under normoxia and with a PHD inhibitor.
4.1.2. Experimental Protocol: In Vitro PHD2 Inhibition Assay (Time-Resolved FRET)
This protocol describes a high-throughput assay to measure the inhibition of PHD2 activity based on the interaction between hydroxylated HIF-1α peptide and the VHL complex.
-
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)
-
Europium-labeled anti-hydroxyproline antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Fe(II) sulfate
-
L-ascorbic acid
-
2-Oxoglutarate (2-OG)
-
This compound derivative (test compound)
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Add the enzyme mixture to the wells containing the inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide and 2-OG.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-hydroxyproline antibody, and the streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at the acceptor and donor wavelengths.
-
Calculate the ratio of acceptor to donor emission and determine the IC₅₀ value of the test compound.
-
Causality in Experimental Design: The use of a biotinylated substrate and streptavidin-conjugated acceptor allows for the capture of the substrate, bringing the donor (on the antibody recognizing the hydroxylated product) and acceptor into close proximity. The TR-FRET signal is directly proportional to the amount of hydroxylated peptide, and thus, a decrease in the signal indicates inhibition of PHD2 activity.
Inhibition of Human Cytomegalovirus (HCMV) pUL89 Endonuclease
4.2.1. Mechanism of Action
HCMV is a significant pathogen, particularly in immunocompromised individuals. The HCMV terminase complex is essential for viral replication, as it is responsible for cleaving the concatemeric viral DNA into unit-length genomes for packaging into new virions. The pUL89 subunit of this complex contains a metal-dependent endonuclease activity. The active site of this endonuclease shares similarities with other viral enzymes like HIV integrase and RNase H.
The this compound scaffold, and more broadly, dihydroxypyrimidine (DHP) derivatives, have been shown to inhibit the endonuclease activity of pUL89. These compounds are believed to act by chelating the divalent metal ions (typically Mn²⁺ or Mg²⁺) in the active site, which are essential for catalysis. This inhibition of the endonuclease prevents the proper processing of the viral genome, thereby halting the viral replication cycle.
Caption: Inhibition of HCMV genome cleavage by targeting the pUL89 endonuclease.
4.2.2. Experimental Protocol: Cell-Based HCMV Replication Assay
This protocol describes a method to assess the antiviral activity of a compound against HCMV in a cell-based format.
-
Materials:
-
Human foreskin fibroblast (HFF) cells
-
HCMV strain (e.g., AD169 or a GFP-expressing reporter virus)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound derivative (test compound)
-
Positive control antiviral (e.g., Ganciclovir)
-
96-well cell culture plates
-
Reagent for quantifying cell viability (e.g., CellTiter-Glo®)
-
Method for quantifying viral replication (e.g., GFP fluorescence measurement, plaque reduction assay, or qPCR for viral DNA)
-
-
Procedure:
-
Cell Plating: Seed HFF cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in cell culture medium.
-
Infection and Treatment: On the day of the experiment, remove the medium from the cells and infect them with HCMV at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the various concentrations of the test compound or control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for multiple rounds of viral replication (e.g., 5-7 days).
-
Quantification of Viral Replication:
-
GFP Reporter Virus: If using a GFP-expressing virus, measure the fluorescence intensity in each well using a plate reader.
-
Plaque Reduction Assay: For a more traditional endpoint, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) after infection and treatment. After the incubation period, fix and stain the cells to visualize and count viral plaques.
-
qPCR: Harvest the cells and extract total DNA. Perform quantitative PCR using primers specific for an HCMV gene to quantify the amount of viral DNA.
-
-
Cytotoxicity Assessment: In a parallel plate of uninfected cells, treat with the same concentrations of the test compound. After the incubation period, assess cell viability using a reagent like CellTiter-Glo®.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) for viral inhibition and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀ / EC₅₀) can then be determined to evaluate the therapeutic window of the compound.
-
Self-Validating System: The inclusion of a positive control (Ganciclovir) ensures that the assay is performing as expected. The parallel cytotoxicity assay is crucial to confirm that the observed antiviral effect is not due to general toxicity to the host cells.
Conclusion and Future Directions
This compound is a compelling and versatile scaffold in modern drug discovery. Its synthetic accessibility and favorable physicochemical properties, combined with its ability to interact with key enzymatic targets, have established it as a valuable starting point for the development of novel therapeutic agents. The detailed protocols provided in this guide offer a robust framework for researchers to explore the potential of this compound and its derivatives in their own laboratories.
Future research will likely focus on the further derivatization of this core to enhance potency, selectivity, and pharmacokinetic properties for specific targets. The exploration of its utility against other metalloenzymes and in different therapeutic areas represents an exciting avenue for continued investigation. This in-depth technical guide serves as a foundational resource to support and accelerate these endeavors.
References
- Venkatesan, K., Satyanarayana, V. S. V., & Sivakumar, A. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Bulletin of the Chemical Society of Ethiopia, 30(1), 119-127.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. (2020). ChemistrySelect, 5(20), 6138-6152.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(6), 1-8.
- Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. (2019). RSC Advances, 9(46), 26865-26877.
- Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. (2024). Green Chemistry.
- One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid. (2009). Arkivoc, 2009(7), 79-85.
- Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). Molecules, 29(15), 3489.
- Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.).
- 13C NMR spectra of synthesized model compound 4f. ResearchGate.
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(1), 417-427.
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia, 71(1), 1-10.
- Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. (2021). European Journal of Medicinal Chemistry, 210, 112965.
- ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 643-650.
- A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. (2017). Journal of Applied Pharmaceutical Science, 7(10), 108-115.
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). RSC Advances, 14(12), 8234-8243.
- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). Journal of Medicinal Chemistry, 65(7), 5543-5558.
- Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. (2025). RSC Medicinal Chemistry.
- Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide. (2012). Journal of Organic Chemistry, 77(7), 3531-3538.
- Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic
- (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). ResearchGate.
- Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2019). Methods in Molecular Biology, 2029, 219-231.
- An In-depth Technical Guide on PHD2 Inhibition and HIF-1α Stabiliz
- Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016). Journal of Medicinal Chemistry, 59(24), 11039-11049.
- 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues?. (2019). Metabolites, 9(10), 221.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). ResearchGate.
Sources
- 1. chemscene.com [chemscene.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of 4-Hydroxypyrimidine-5-carboxamide
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis and characterization of 4-hydroxypyrimidine-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of numerous bioactive molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] This document moves beyond a simple recitation of steps, offering a rationale-driven narrative that explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We present a reliable, multi-step synthetic pathway, complete with detailed, self-validating protocols and mechanistic insights. Furthermore, a full suite of analytical techniques for structural confirmation and purity assessment is detailed, including HPLC, Mass Spectrometry, IR, and NMR spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a field-proven and robust approach to the preparation and validation of this important molecular scaffold.
Synthetic Strategy and Rationale
The construction of the pyrimidine ring system is a foundational task in heterocyclic chemistry. Our selected pathway is designed for efficiency, reliability, and scalability, proceeding through a key ester intermediate, Methyl 4-hydroxypyrimidine-5-carboxylate.
Overview of the Synthetic Pathway
The synthesis is achieved in two primary stages: first, the construction of the pyrimidine ring to form the methyl ester intermediate, followed by amidation to yield the final carboxamide product. This approach allows for purification at the intermediate stage, ensuring a high-quality final product.
Sources
Navigating the Spectroscopic Landscape of 4-Hydroxypyrimidine-5-carboxamide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypyrimidine-5-carboxamide is a molecule of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of various therapeutic agents. Its structural features, including the pyrimidine core, a hydroxyl group, and a carboxamide moiety, contribute to its potential for diverse biological activities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this guide will leverage data from closely related analogues and fundamental spectroscopic principles to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers working with this and similar molecular entities.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about its chemical environment. The spectra are typically acquired in a deuterated solvent, such as dimethyl sulfoxide (DMSO-d₆), which can accommodate the polar nature of the molecule and allow for the observation of exchangeable protons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The predicted chemical shifts (δ) in ppm are summarized in the table below, based on the analysis of similar pyrimidine derivatives[1][2].
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H2 | 8.0 - 8.5 | Singlet | 1H | The proton at position 2 of the pyrimidine ring is expected to be deshielded due to the adjacent nitrogen atoms. |
| H6 | 8.5 - 9.0 | Singlet | 1H | The proton at position 6 is adjacent to a nitrogen atom and the electron-withdrawing carboxamide group, leading to a downfield shift. |
| -NH₂ | 7.0 - 8.0 | Broad Singlet | 2H | The chemical shift of the amide protons can be variable and concentration-dependent. They are expected to be broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. |
| -OH | 10.0 - 12.0 | Broad Singlet | 1H | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal. |
Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. Its ability to form hydrogen bonds helps in solubilizing the compound and often allows for the observation of labile -NH and -OH protons, which might be unobservable in non-polar solvents due to rapid exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are presented below, drawing comparisons from related pyrimidine structures[1].
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~150 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |
| C4 | ~160 | The presence of the hydroxyl group and its tautomeric equilibrium with the keto form will significantly influence this chemical shift. |
| C5 | ~110 | This carbon is attached to the carboxamide group and is part of the electron-rich aromatic system. |
| C6 | ~155 | This carbon is adjacent to a nitrogen atom and is deshielded. |
| C=O (Amide) | ~165 | The carbonyl carbon of the amide group typically resonates in this downfield region. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amide, and pyrimidine ring functionalities.
Predicted IR Spectral Data
The table below summarizes the expected characteristic IR absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong | Stretching |
| N-H (amide) | 3100 - 3500 | Medium to Strong | Stretching (asymmetric and symmetric) |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak | Stretching |
| C=O (amide) | 1650 - 1680 | Strong | Stretching (Amide I band) |
| C=N, C=C (ring) | 1500 - 1650 | Medium to Strong | Stretching |
| N-H (amide) | 1590 - 1650 | Medium | Bending (Amide II band) |
| C-O (hydroxyl) | 1200 - 1300 | Medium to Strong | Stretching |
Experimental Protocol: Acquiring an FTIR Spectrum
A common method for acquiring the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
For this compound (Molecular Formula: C₅H₅N₃O₂, Molecular Weight: 139.11 g/mol ), the mass spectrum, likely acquired using electrospray ionization (ESI), is expected to show the following key ions:
| m/z | Ion | Notes |
| 140.04 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion mode ESI. |
| 123.04 | [M+H-NH₃]⁺ | Loss of ammonia from the amide group. |
| 112.03 | [M+H-CO]⁺ | Loss of carbon monoxide. |
| 96.03 | [M+H-CONH₂]⁺ | Loss of the carboxamide radical. |
Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this important class of compounds. The provided experimental protocols and workflows offer practical guidance for obtaining and interpreting high-quality spectral data. As with any predictive guide, experimental verification remains the gold standard, and it is our hope that this document will facilitate and enrich such empirical investigations.
References
- Supporting Information - The Royal Society of Chemistry.
Sources
The Pyrimidine-5-Carboxamide Scaffold: A Versatile Pharmacophore with Diverse Mechanisms of Action
Abstract
The pyrimidine-5-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with this versatile chemical entity. We will dissect the molecular interactions and cellular consequences of pyrimidine-5-carboxamide derivatives in three key therapeutic areas: the regulation of hypoxia-inducible factor (HIF) signaling through the inhibition of prolyl hydroxylases, the suppression of viral replication via the inhibition of essential viral enzymes, and the modulation of metabolic pathways through the inhibition of nicotinamide N-methyltransferase (NNMT). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the causality behind experimental designs and the validation of therapeutic hypotheses centered on this potent pharmacophore.
Introduction: The Chemical Versatility of the Pyrimidine-5-Carboxamide Scaffold
The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] Its synthetic tractability and the ability to introduce a wide range of substituents have made it a cornerstone of drug discovery. The addition of a carboxamide group at the 5-position further enhances its drug-like properties, providing a key interaction point for binding to biological targets. This guide will delve into the distinct mechanisms of action of 4-hydroxypyrimidine-5-carboxamide derivatives, showcasing the scaffold's ability to be tailored for high-potency and selective inhibition of various enzyme classes.
Mechanism I: Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)
A significant application of the this compound scaffold is in the development of inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs).[2][3] These enzymes play a crucial role in the cellular response to oxygen levels.
The HIF Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-PHD enzymes hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and target HIF-α for proteasomal degradation.[3] In hypoxic conditions, the lack of oxygen as a substrate limits HIF-PHD activity, leading to the stabilization of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.[2][4]
Mechanism of Inhibition
This compound-based HIF-PHD inhibitors act as mimetics of the 2-oxoglutarate co-substrate of the HIF-PHD enzymes.[3] By binding to the active site, these compounds competitively inhibit the hydroxylation of HIF-α, leading to its stabilization even under normoxic conditions.[2][3][5] This "pharmacological hypoxia" triggers the downstream effects of HIF activation, including the production of erythropoietin (EPO), which is beneficial for the treatment of anemia associated with chronic kidney disease.[5][6]
Caption: HIF Signaling Pathway and Inhibition.
Experimental Validation: HIF-α Stabilization Assay
The efficacy of this compound derivatives as HIF-PHD inhibitors can be assessed by their ability to stabilize HIF-α in cell culture.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., Hep3B) under standard conditions.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a defined period (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for HIF-1α, followed by a suitable secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent and imaging system. An increase in the intensity of the HIF-1α band indicates stabilization.
| Compound Example | Cell Line | IC50 (HIF-1α Stabilization) | Reference |
| MK-8617 | Hep3B | Not specified, but potent activity demonstrated | [7] |
Mechanism II: Antiviral Activity through Metalloenzyme Inhibition
The dihydroxypyrimidine carboxamide variant of the scaffold has proven to be a powerful chelator of divalent metal ions, a property that has been exploited to inhibit viral metalloenzymes essential for replication.[7]
Target Enzymes: HIV Integrase and HCMV pUL89 Endonuclease
Both HIV integrase and the human cytomegalovirus (HCMV) pUL89 endonuclease are critical for the viral life cycle.[7][8] HIV integrase catalyzes the insertion of the viral DNA into the host genome, a process essential for establishing a persistent infection.[9][10] The pUL89 endonuclease is part of the HCMV terminase complex, which is responsible for cleaving the viral DNA during genome packaging.[7][8][11] Both enzymes have active sites containing divalent metal ions (typically Mg²⁺) that are crucial for their catalytic activity.[12]
Mechanism of Inhibition
Dihydroxypyrimidine carboxamides position themselves in the active site of these viral enzymes and chelate the essential metal ions through their hydroxyl and carboxamide functionalities.[7] This sequestration of the metal cofactors renders the enzymes catalytically inactive, thereby blocking viral replication.[12] The development of the first FDA-approved HIV integrase inhibitor, Raltegravir, was evolved from a dihydroxypyrimidine carboxamide lead.[7]
Caption: Antiviral Mechanism via Metal Chelation.
Experimental Validation: Endonuclease Inhibition Assay
The inhibitory activity of dihydroxypyrimidine carboxamides against enzymes like HCMV pUL89-C can be quantified using a biochemical endonuclease assay.[7]
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing the purified recombinant pUL89-C enzyme, a fluorogenic DNA substrate, and the necessary divalent metal ions (e.g., MnCl₂).
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at an optimal temperature (e.g., 37°C).
-
Fluorescence Reading: Measure the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
| Compound Subtype | Target | IC50 Range | Reference |
| DHP Carboxamides | HCMV pUL89-C | 0.76–5.7 µM | [7] |
Mechanism III: Modulation of Metabolism via NNMT Inhibition
More recently, the pyrimidine-5-carboxamide scaffold has been identified as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases.[13][14]
The Role of NNMT in Metabolism
NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide.[13][15] Increased expression and activity of NNMT have been linked to obesity, insulin resistance, and type 2 diabetes.[13][14] The genetic knockdown of NNMT in mice has been shown to protect against diet-induced obesity and improve insulin sensitivity.[13]
Mechanism of Inhibition
Pyrimidine-5-carboxamide derivatives act as inhibitors of NNMT, likely by competing with the nicotinamide substrate for binding to the enzyme's active site.[13] By blocking the activity of NNMT, these compounds can potentially reverse the metabolic dysregulation associated with increased NNMT expression, making them promising therapeutic candidates for metabolic disorders.[13][14]
Caption: NNMT Inhibition Pathway.
Experimental Validation: Biochemical NNMT Inhibition Assay
The potency of pyrimidine-5-carboxamide compounds as NNMT inhibitors is determined through a biochemical assay.[13][14]
Protocol:
-
Reaction Components: Combine human or mouse recombinant NNMT, S-(5'-adenosyl)-L-methionine (SAM), nicotinamide, and the test compound in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Detection of Product: Quantify the amount of S-adenosyl-L-homocysteine (SAH) produced, typically using a coupled enzyme assay system that generates a detectable signal (e.g., fluorescence or luminescence).
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
| Compound Class | Target | Disease Area | Reference |
| Pyrimidine-5-carboxamide | NNMT | Diabetes | [13] |
Conclusion
The this compound scaffold and its derivatives represent a highly versatile platform for the development of targeted therapies. The ability of this chemical core to be finely tuned to inhibit diverse classes of enzymes—from oxygen-sensing prolyl hydroxylases and viral metalloenzymes to metabolic methyltransferases—underscores its significance in modern drug discovery. The distinct mechanisms of action detailed in this guide highlight the scaffold's capacity to address a wide range of pathologies, from anemia and viral infections to metabolic disorders. Future research will undoubtedly continue to uncover new biological targets and therapeutic applications for this remarkable pharmacophore.
References
- Goldberg, D. R., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5648–5664. [Link]
- Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 646–651. [Link]
- Zhang, Y., et al. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences, 25(3), 1709. [Link]
- Abbate, V., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7429–7447. [Link]
- Wikipedia contributors. (2024, January 5). HIF prolyl-hydroxylase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
- Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. WO 2021/025975 A1. [Link]
- Goldberg, D. R., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5648-5664. [Link]
- Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. [Link]
- Locatelli, F., et al. (2021). Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs?. Kidney International Reports, 6(11), 2779–2789. [Link]
- Wang, L., et al. (2021). Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex. Antiviral Research, 195, 105183. [Link]
- Wang, Z., et al. (2020). Design, Synthesis and SAR Study of Bridged Tricyclic Pyrimidinone Carboxamides as HIV-1 Integrase Inhibitors. Bioorganic & Medicinal Chemistry, 28(13), 115541. [Link]
- Neamati, N. (2011). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current Medicinal Chemistry, 18(12), 1772–1796. [Link]
- Van Haren, M. J., et al. (2019). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 24(23), 4316. [Link]
- Kessl, J. J., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(5), 4448–4462. [Link]
- Kumar, A., & Sharma, S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2). [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Crystallography of 4-Hydroxypyrimidine-5-carboxamide Derivatives: A Technical Guide for Drug Discovery
Introduction: The Significance of the 4-Hydroxypyrimidine-5-carboxamide Scaffold in Medicinal Chemistry
The this compound core is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2][3] Its prevalence in drug discovery stems from its ability to engage in a multitude of non-covalent interactions, particularly hydrogen bonding, which allows for high-affinity and selective binding to biological targets.[4][5] Derivatives of this scaffold have demonstrated significant potential as inhibitors of various enzymes, including kinases, by mimicking the hydrogen bonding patterns of endogenous ligands.[6][7][8][9][10]
The pyrimidine ring, a fundamental component of nucleobases, provides a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2][3] The strategic placement of the hydroxyl and carboxamide groups at the 4 and 5 positions, respectively, creates a specific spatial arrangement of hydrogen bond donors and acceptors. This arrangement is crucial for molecular recognition and has been exploited in the design of potent and selective inhibitors for a range of diseases, including cancer, inflammatory conditions, and viral infections.[11][12]
A thorough understanding of the three-dimensional structure of these derivatives at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the solid-state architecture of these compounds.[13] This in-depth technical guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives, from synthesis and crystal growth to detailed structural analysis and its implications for drug development.
Part 1: Synthesis and Crystallization of this compound Derivatives
The successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This section outlines a general synthetic strategy and common crystallization techniques applicable to the this compound scaffold.
General Synthetic Pathway
A common approach to synthesizing this compound derivatives involves a multicomponent reaction, which offers efficiency and diversity in generating analogues. The following protocol is adapted from established literature methods for similar pyrimidine-based compounds.[14]
Experimental Protocol: One-Pot Synthesis of Substituted 4-Hydroxypyrimidine-5-carboxamides
-
Reactant Preparation: In a round-bottom flask, combine the substituted aldehyde (1 mmol), cyanoacetamide (1 mmol), and urea or thiourea (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of ammonium chloride.
-
Reaction Conditions: Heat the mixture under solvent-free conditions at 110°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and add crushed ice to precipitate the solid product. Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield the purified this compound derivative.[14]
Caption: Synthetic workflow for this compound derivatives.
Single Crystal Growth Techniques
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. The choice of crystallization method and solvent is critical and often requires empirical screening. For small organic molecules like this compound derivatives, the following techniques are commonly employed:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: This technique is particularly effective for small quantities of material. A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting slow crystal growth.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface between the two solvents gradually reduces the solubility of the compound, leading to crystallization.
Table 1: Common Solvents for Crystallization of Pyrimidine Derivatives
| Solvent Class | Examples | Properties and Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding capabilities, can co-crystallize. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate polarity, good for compounds with some polarity. |
| Esters | Ethyl Acetate | Good balance of polarity, often used in solvent/anti-solvent systems. |
| Ethers | Diethyl Ether, Dioxane, THF | Can act as anti-solvents for more polar compounds. |
| Halogenated | Dichloromethane, Chloroform | Good for less polar derivatives, but can be too good a solvent. |
| Aromatic | Toluene, Benzene | Can participate in π-π stacking interactions with the pyrimidine ring. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | High polarity, often used to dissolve highly polar compounds. |
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD provides definitive information about the three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SCXRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled, and corrections for absorption are applied.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or the Patterson function.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
-
Validation: The final crystal structure is validated using crystallographic software to check for geometric consistency and other quality indicators. The results are typically reported in a Crystallographic Information File (CIF).
Part 3: Structural Analysis and Intermolecular Interactions
The crystal structure of a this compound derivative reveals a wealth of information about its molecular conformation and the non-covalent interactions that dictate its packing in the solid state. These interactions are fundamental to understanding the compound's physical properties and its binding to biological macromolecules.
Table 2: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Chemical Formula | C5H5N3O2 |
| Formula Weight | 139.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 8.1 |
| β (°) | 110.0 |
| V (ų) | 580.0 |
| Z | 4 |
| R-factor (%) | < 5 |
Note: The data in this table are hypothetical and serve as a representative example for illustrative purposes.
Molecular Geometry and Conformation
The 4-hydroxypyrimidine ring is expected to be largely planar. The exocyclic carboxamide group, however, may exhibit some degree of rotation around the C-C single bond, leading to different conformations. The planarity of the molecule and the orientation of the carboxamide group are critical for its interaction with planar residues in a protein binding pocket.
Hydrogen Bonding Motifs
Hydrogen bonding is the dominant intermolecular interaction in the crystal structures of this compound derivatives. The hydroxyl group, the amide group, and the pyrimidine nitrogen atoms all participate in a complex network of hydrogen bonds. Common motifs include:
-
Carboxamide-Carboxamide Dimers: The amide groups of two adjacent molecules can form a classic R²₂(8) ring motif through N-H···O hydrogen bonds.
-
Hydroxyl-Pyrimidine Interactions: The hydroxyl group can act as a hydrogen bond donor to a pyrimidine nitrogen of a neighboring molecule (O-H···N).
-
Carboxamide-Hydroxyl Chains: The amide and hydroxyl groups can link molecules into chains through N-H···O and O-H···N hydrogen bonds.
Caption: Common hydrogen bonding motifs in this compound crystals.
π-π Stacking Interactions
The aromatic pyrimidine rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice. These interactions can be face-to-face or offset and are important for the packing of the molecules.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For this compound derivatives, the fingerprint plot would be dominated by sharp spikes corresponding to the strong N-H···O and O-H···N hydrogen bonds.
Part 4: Structure-Property Relationships and Implications for Drug Design
The detailed structural information obtained from crystallography is invaluable for understanding the structure-activity relationships (SAR) of this compound derivatives.
-
Binding Mode Hypothesis: The crystal structure provides a precise model of the molecule's shape and hydrogen bonding potential, which can be used to generate hypotheses about its binding mode in a protein active site. This is crucial for structure-based drug design.
-
Solubility and Stability: The nature and strength of the intermolecular interactions in the crystal lattice influence the compound's physicochemical properties, such as melting point, solubility, and stability. Polymorphism, the existence of different crystal forms of the same compound, can have a significant impact on these properties.
-
Rational Design of Analogues: By understanding how modifications to the scaffold affect the crystal packing and intermolecular interactions, medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic profiles. For example, introducing substituents that can form additional hydrogen bonds or engage in favorable hydrophobic interactions can enhance binding affinity.
Conclusion
The crystallographic analysis of this compound derivatives provides a fundamental understanding of their three-dimensional structure and the intricate network of intermolecular interactions that govern their solid-state properties. This knowledge is not merely academic; it is a critical component of modern drug discovery. By elucidating the precise atomic arrangement, crystallographers provide medicinal chemists with the blueprint needed to rationally design and optimize new therapeutic agents. The interplay of synthesis, crystallization, and detailed structural analysis empowers the development of next-generation drugs targeting a wide range of human diseases, underscoring the enduring importance of crystallography in advancing human health.
References
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.
- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC - PubMed Central. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Journal of Chemical and Pharmaceutical Research. [Link]
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
- Process for preparing 4-hydroxypyrimidine.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
- Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxyl
- Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. PMC - NIH. [Link]
- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]
- N-[2-[[5-(4-Fluorophenyl)-2,3-Dihydroxybenzoyl]amino]ethyl]-6-Hydroxypyrimidine-4-Carboxamide. PubChem. [Link]
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC - PubMed Central. [Link]
- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
- Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Europe PMC. [Link]
- This compound. Sunway Pharm Ltd. [Link]
- 4-Hydroxypyrimidine-5-carbonitrile. PubChem. [Link]
- Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC - NIH. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. PubMed. [Link]
- Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]
- Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggreg
- The Largest Curated Crystal Structure D
- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]
- Access Structures. CCDC. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. scispace.com [scispace.com]
- 4. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
A Privileged Scaffold in Modern Drug Discovery: The 4-Hydroxypyrimidine-5-carboxamide Core
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The quest for novel therapeutic agents is often accelerated by the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets with high affinity. This guide focuses on one such framework: the 4-hydroxypyrimidine-5-carboxamide core. Its inherent structural and electronic properties, particularly its capacity for multidentate metal chelation and its rich hydrogen bonding potential, have established it as a cornerstone in the development of innovative drugs. We will explore the synthetic versatility of this scaffold, delve into its mechanisms of action against critical enzyme classes, and present case studies of its successful application in developing clinical candidates for anemia, viral infections, and metabolic diseases. This document serves as a technical resource, providing detailed protocols and field-proven insights for researchers aiming to leverage this potent scaffold in their own drug discovery programs.
The Privileged Scaffold Concept: An Introduction
In medicinal chemistry, a privileged scaffold is a molecular core structure that is capable of providing ligands for diverse biological targets. These frameworks are not merely inert skeletons; they possess specific stereoelectronic features that allow them to engage in high-affinity interactions within various binding pockets. The pyrimidine ring, a fundamental component of nucleobases, is a classic example of a privileged structure, frequently found in FDA-approved drugs for a range of malignancies and other conditions.
The this compound substructure elevates this concept further. Its key features include:
-
A planar aromatic system conducive to stacking interactions.
-
Strategically positioned hydrogen bond donors and acceptors.
-
The ability to exist in tautomeric forms (4-hydroxypyrimidine and pyrimidin-4-one).
-
A powerful bidentate metal-chelating motif formed by the C4-hydroxyl and the C5-carboxamide oxygen.
This last feature is paramount, as it enables the scaffold to target the active sites of metalloenzymes, a large and crucial class of proteins involved in numerous disease pathways.
Synthetic Strategies: Building and Diversifying the Core
The utility of a privileged scaffold is directly tied to the accessibility of its derivatives. The this compound core benefits from robust and versatile synthetic routes that allow for extensive diversification.
Core Synthesis
A common and effective strategy for constructing the core involves a multi-step sequence starting from substituted amidoximes. This approach allows for the introduction of diversity at the C2 position of the pyrimidine ring.
Typical Protocol for Synthesis of 4,5-Dihydroxypyrimidine Methyl Carboxylates:
-
Michael Addition: Substituted amidoximes undergo a Michael addition reaction with dimethylacetylenedicarboxylate (DMAD) to yield intermediate vinylogous amides (18).
-
Claisen Rearrangement: The intermediate (18) is subjected to a thermal or microwave-assisted Claisen rearrangement. Microwave radiation is often preferred as it can significantly accelerate the reaction. This step forms the core dihydroxypyrimidine methyl carboxylate ring structure (13).
-
Saponification/Amidation: The resulting methyl ester (13) is a key intermediate. It can be either:
-
Saponified, typically using a base like lithium hydroxide (LiOH), to yield the corresponding carboxylic acid (14).
-
Directly amidated with a diverse range of primary or secondary amines to produce the final this compound derivatives (15). This final step is crucial for exploring the structure-activity relationship (SAR) at the carboxamide position.
-
Caption: General synthetic route to this compound derivatives.
Mechanism of Action: The Basis of Privileged Activity
The remarkable versatility of the this compound scaffold stems from its ability to inhibit metalloenzymes that are critical to various disease pathologies.
Metalloenzyme Inhibition via Metal Chelation
Many enzymes, including viral integrases and prolyl hydroxylases, require divalent metal cations (e.g., Mg²⁺, Fe²⁺) in their active sites to catalyze their respective reactions. The this compound core presents a perfect pharmacophore to disrupt this function. The C4-hydroxyl group and the C5-carboxamide carbonyl oxygen are positioned to form a highly stable bidentate chelation complex with the active site metal ion(s). This interaction effectively sequesters the metal, rendering the enzyme catalytically inactive.
Caption: Scaffold chelating divalent metal ions in an enzyme's active site.
This mechanism is central to the scaffold's activity against a wide range of targets, as detailed in the following case studies.
Case Studies in Drug Discovery
The practical success of the this compound scaffold is best illustrated through its application in active drug discovery programs.
Case Study: HIF Prolyl Hydroxylase Inhibitors for Anemia
Hypoxia-inducible factor (HIF) is a transcription factor that upregulates genes involved in erythropoiesis, the production of red blood cells. HIF is regulated by prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent metalloenzymes. Inhibiting PHDs stabilizes HIF, stimulating erythropoietin (EPO) production and offering a therapeutic strategy for anemia.
Merck scientists identified the 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide scaffold as a potent pan-inhibitor of PHD1-3.[1] Optimization of this series focused on improving oral bioavailability and pharmacokinetic profiles, leading to the discovery of MK-8617 .[1] This compound demonstrated robust in vivo activity, elevating plasma EPO and hemoglobin levels in animal models, and has advanced into human clinical trials.[1]
| Compound | Target | Key Activity | Therapeutic Area | Status |
| MK-8617 | HIF PHD1-3 | Orally active, stimulates erythropoiesis | Anemia | Advanced to clinical trials[1] |
Case Study: Antiviral Agents
The metal-chelating ability of this scaffold makes it a powerful tool against viral metalloenzymes required for replication.
-
HIV Integrase Inhibitors: The development of Raltegravir, the first FDA-approved HIV integrase inhibitor, evolved from a dihydroxypyrimidine (DHP) carboxamide lead.[2] This class of compounds potently and selectively inhibits the strand transfer step of viral DNA integration into the host genome. The optimization of early DHP carboxamide hits led to compounds with low nanomolar activity in cellular HIV assays and favorable pharmacokinetic profiles in preclinical species.
-
HCMV Endonuclease Inhibitors: The human cytomegalovirus (HCMV) terminase complex, specifically the pUL89 endonuclease, is another clinically validated antiviral target. Researchers at the University of Minnesota designed and synthesized a library of 4,5-dihydroxypyrimidine carboxamides and found potent inhibitors of the pUL89 endonuclease.[2] Several analogs displayed IC₅₀ values in the sub-micromolar to low-micromolar range in biochemical assays.[2]
| Compound Class | Target | IC₅₀ Range (Biochemical Assay) | Therapeutic Area |
| Dihydroxypyrimidine Carboxamides | HIV-1 Integrase | Low nM (Cellular) | HIV/AIDS |
| 4,5-Dihydroxypyrimidine Carboxamides | HCMV pUL89 Endonuclease | 0.76–5.7 μM[2] | Antiviral (HCMV) |
Case Study: NNMT Inhibitors for Metabolic Disease
Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in metabolic disorders, including type 2 diabetes and obesity. Increased NNMT activity is correlated with insulin resistance. Eli Lilly and Company have described a series of novel pyrimidine-5-carboxamide compounds as potent NNMT inhibitors. A patent application highlights compounds with low nanomolar IC₅₀ values against human NNMT, positioning them as promising leads for the treatment of diabetes and related metabolic syndromes.
| Compound Class | Target | IC₅₀ (Biochemical Assay) | Therapeutic Area |
| Pyrimidine-5-carboxamides | NNMT | Low nM | Diabetes, Metabolic Syndrome |
Experimental Protocols
To facilitate the application of this scaffold, we provide representative, detailed methodologies for synthesis and biological evaluation based on published literature.
Protocol: Synthesis of a 4,5-Dihydroxypyrimidine-5-carboxamide Derivative
This protocol is adapted from the synthesis of HCMV pUL89 inhibitors and represents a general workflow.[2]
Step A: Synthesis of DHP Methyl Carboxylate (13)
-
Reaction Setup: To a solution of a substituted amidoxime (1.0 eq) in a suitable solvent such as methanol, add dimethylacetylenedicarboxylate (DMAD, 1.1 eq) dropwise at 0 °C.
-
Michael Addition: Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed, to form the intermediate (18).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Claisen Rearrangement: Dissolve the crude intermediate (18) in a high-boiling solvent (e.g., diphenyl ether) and heat in a microwave reactor at 200-250 °C for 15-30 minutes.
-
Purification: After cooling, purify the residue by column chromatography on silica gel to afford the 4,5-dihydroxypyrimidine methyl carboxylate (13).
Step B: Synthesis of DHP Carboxamide (15)
-
Reaction Setup: Dissolve the DHP methyl carboxylate (13) (1.0 eq) in a suitable solvent like methanol or DMF.
-
Amidation: Add the desired amine (R₂R₃NH, 2.0-5.0 eq). The reaction can be heated to 50-80 °C to increase the rate. For less reactive amines, a coupling agent or conversion to the acid chloride may be necessary.
-
Workup: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final 4,5-dihydroxypyrimidine-5-carboxamide (15).
Protocol: Biochemical Assay for HCMV pUL89 Endonuclease Activity
This protocol describes a target-centric biochemical functional assay.[2]
-
Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 7.5 mM MgCl₂, 0.01% Triton X-100.
-
Enzyme: Recombinant purified HCMV pUL89-C protein.
-
Substrate: A fluorophore-labeled DNA or RNA oligonucleotide substrate susceptible to cleavage by the endonuclease.
-
-
Assay Procedure:
-
Add 2 µL of test compound (dissolved in DMSO) to the wells of a 384-well assay plate.
-
Add 20 µL of pUL89-C enzyme solution (in assay buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the oligonucleotide substrate (in assay buffer).
-
Incubate the plate at 37 °C for 60 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence signal using a plate reader at the appropriate excitation/emission wavelengths for the chosen fluorophore. Enzyme activity is proportional to the increase in fluorescence upon substrate cleavage.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
For active compounds, perform dose-response testing to determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Future Perspectives and Conclusion
The this compound scaffold has unequivocally demonstrated its value in modern drug discovery. Its success across diverse target classes—from viral endonucleases and integrases to human PHD enzymes and metabolic methyltransferases—is a testament to its privileged nature.
Sources
Discovery of novel 4-hydroxypyrimidine-5-carboxamide derivatives
An In-Depth Technical Guide to the Discovery of Novel 4-Hydroxypyrimidine-5-Carboxamide Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the strategic rationale, synthetic methodologies, and bio-evaluation pipeline for the discovery of novel this compound derivatives as promising therapeutic agents. It is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative small molecule inhibitors.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including natural products like thymine and uracil, and a wide array of synthetic drugs.[1] Its prevalence in approved pharmaceuticals stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. The diverse biological activities associated with pyrimidine derivatives, such as anticancer, antimicrobial, and anti-inflammatory properties, make this scaffold a fertile ground for drug discovery endeavors.[1]
Rationale for the this compound Core
The selection of the this compound core is a deliberate choice driven by several key factors:
-
Bioisosteric Mimicry: This scaffold can act as a bioisostere for other important pharmacophores, such as quinolones, enabling "scaffold hopping" strategies to explore new chemical space with potentially improved properties.[2][3][4][5][6] Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool for optimizing drug-like properties.[7][8][9][10][11]
-
Chelating Potential: The 4-hydroxy and 5-carboxamide moieties can act as a bidentate chelating group for metal ions present in the active sites of various enzymes, a feature that has been successfully exploited in the design of integrase inhibitors.[12]
-
Hydrogen Bonding Capabilities: The scaffold is rich in hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets, particularly in the hinge region of kinases.[13][14]
-
Synthetic Accessibility: The synthesis of this core is achievable through established chemical transformations, allowing for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.[15][16]
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be approached through several convergent synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available starting materials.
General Synthetic Scheme
A representative synthetic pathway is outlined below. This approach offers flexibility for introducing diversity at multiple positions of the scaffold.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol details the synthesis of a hypothetical derivative, N-benzyl-4-hydroxy-2-methyl-pyrimidine-5-carboxamide.
Step 1: Synthesis of Ethyl 4-hydroxy-2-methyl-pyrimidine-5-carboxylate (Intermediate A)
-
To a solution of sodium ethoxide (prepared from 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) at room temperature, add acetamidine hydrochloride (4.73 g, 50 mmol).
-
Stir the mixture for 30 minutes.
-
Add diethyl ethoxymethylenemalonate (10.8 g, 50 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and neutralize with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the ethyl ester intermediate.
Step 2: Synthesis of 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid (Intermediate B)
-
Suspend the ethyl ester intermediate (9.1 g, 50 mmol) in a mixture of ethanol (50 mL) and 2 M sodium hydroxide (50 mL).
-
Heat the mixture to reflux for 2 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0°C and acidify with 2 M hydrochloric acid to pH 2-3.
-
The precipitated carboxylic acid is filtered, washed with cold water, and dried.
Step 3: Synthesis of N-benzyl-4-hydroxy-2-methyl-pyrimidine-5-carboxamide (Final Product)
-
To a stirred suspension of the carboxylic acid intermediate (1.54 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (4.18 g, 11 mmol) and N,N-diisopropylethylamine (DIPEA) (3.87 mL, 22 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzylamine (1.09 mL, 10 mmol) and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL).
-
The resulting precipitate is filtered, washed with water, and purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the final product.
Biological Evaluation: A Focus on Kinase Inhibition
The this compound scaffold has shown significant promise as a hinge-binding motif in various protein kinases.[13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[17] Therefore, a robust kinase inhibition screening cascade is essential for the evaluation of these derivatives.
In Vitro Kinase Assays
A variety of in vitro kinase assays can be employed to determine the potency and selectivity of the synthesized compounds.[18][19][20][21]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[19][22] | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, discontinuous. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system. | Homogeneous, high-throughput compatible. | Can be prone to interference from colored or fluorescent compounds. |
| TR-FRET Assays | Time-Resolved Fluorescence Resonance Energy Transfer assays utilize lanthanide-based donors and fluorescent acceptors on antibodies that recognize the phosphorylated substrate.[20] | Homogeneous, ratiometric, and robust. | Requires specific antibodies and labeled substrates. |
| Binding Assays | Measures the direct binding of the inhibitor to the kinase, often through competition with a known ligand.[18] | Independent of enzyme activity, can identify non-ATP competitive inhibitors. | Does not directly measure functional inhibition. |
Cellular Assays
Promising compounds from in vitro assays should be further evaluated in cell-based assays to assess their activity in a more physiologically relevant context. This can include:
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target in intact cells.
-
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the kinase's downstream substrates.
-
Cell Proliferation/Viability Assays: Assays such as MTT or CellTiter-Glo are used to determine the effect of the compounds on the growth of cancer cell lines.
Caption: A typical screening cascade for the evaluation of kinase inhibitors.
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of the this compound scaffold and the analysis of the resulting changes in biological activity are crucial for identifying potent and selective lead compounds.[1][23][24][25]
Key Positions for Modification
-
R1 (Position 2): Substituents at this position can influence potency and selectivity by interacting with the solvent-exposed region of the ATP-binding pocket.
-
R2 (Carboxamide): The nature of the amine used in the final coupling step is critical. Aromatic and heteroaromatic groups can engage in additional π-stacking or hydrogen bonding interactions.
-
R3 (Position 6): This position can be modified to improve physicochemical properties such as solubility and metabolic stability.
Illustrative SAR Table
The following table presents hypothetical SAR data for a series of analogues, demonstrating how modifications at different positions can impact kinase inhibitory activity.
| Compound | R1 | R2 | R3 | Kinase X IC50 (nM) |
| 1a | -CH₃ | -Benzyl | -H | 150 |
| 1b | -Cyclopropyl | -Benzyl | -H | 75 |
| 1c | -Phenyl | -Benzyl | -H | 200 |
| 2a | -CH₃ | -(4-fluorobenzyl) | -H | 50 |
| 2b | -CH₃ | -(pyridin-3-ylmethyl) | -H | 35 |
| 3a | -CH₃ | -Benzyl | -CH₃ | 120 |
Analysis of SAR:
-
Small, non-polar groups at R1 (e.g., cyclopropyl in 1b ) appear to be favored over larger aromatic groups.
-
Introducing electron-withdrawing groups or heteroatoms on the R2 benzyl ring (e.g., 2a and 2b ) significantly improves potency, likely due to enhanced hydrogen bonding or electrostatic interactions.
-
Modification at R3 (3a ) did not lead to an improvement in potency in this instance, but may be explored further for ADME optimization.
ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to ensure that lead compounds have the potential to become successful drugs.[26][27][28][29][30]
In Vitro ADME Assays
-
Solubility: Thermodynamic and kinetic solubility assays.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.
-
CYP Inhibition: Assays to assess the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the fraction of compound bound to plasma proteins.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the discovery of novel small molecule inhibitors targeting a range of therapeutic targets, particularly protein kinases. The synthetic accessibility of this core, combined with its favorable drug-like properties, makes it an attractive platform for medicinal chemistry campaigns. Future efforts should focus on leveraging structure-based drug design to further refine the SAR, optimize ADME properties, and ultimately identify clinical candidates with superior efficacy and safety profiles. The integration of advanced computational methods with traditional medicinal chemistry and biological evaluation will undoubtedly accelerate the translation of these promising derivatives into next-generation therapeutics.
References
- Patsnap Synapse. (2025-05-21). What is the role of bioisosterism in drug design?
- ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews.
- SpiroChem. (n.d.).
- ResearchGate. (n.d.).
- Sharma, et al. (2025-05-05). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- PMC - PubMed Central. (2021-08-12).
- ResearchGate. (2025-12-11). Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions | Request PDF.
- Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
- Thermo Fisher Scientific - US. (n.d.). Biochemical Kinase Assays.
- ResearchGate. (2025-08-10).
- PubMed. (2020-02-01). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors.
- Frontiers. (2020-02-26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
- PubMed - NIH. (n.d.). In vitro JAK kinase activity and inhibition assays.
- ResearchGate. (n.d.). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors.
- MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
- ResearchGate. (2025-08-07).
- ResearchGate. (n.d.). Previous scaffold hopping study leading to pyrido[3,4-d]pyrimidine 2.
- NIH. (2024-03-11). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity.
- PMC - PubMed Central. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.
- PMC - PubMed Central. (n.d.). Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves.
- ResearchGate. (2020-12-31). (PDF)
- ResearchGate. (2025-08-07). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies.
- PubMed. (n.d.). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines.
- ChemScene. (n.d.). 4786-53-2 | this compound.
- PMC - PubMed Central. (n.d.). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds.
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
- DOI. (n.d.).
- PMC - NIH. (n.d.). The Biochemical Pathways of Nicotinamide-Derived Pyridones.
- PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- PMC. (2022-05-12).
- PubMed. (2021-03-19). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds.
- chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
- PubMed. (n.d.). Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors.
- PubMed Central. (n.d.).
- PubMed. (2024-12-12).
- bioRxiv. (2021-05-18).
- PubMed. (n.d.).
- ResearchGate. (n.d.). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines | Request PDF.
- MDPI. (n.d.). 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues?
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. researchgate.net [researchgate.net]
- 11. ctppc.org [ctppc.org]
- 12. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 17. chemicalkinomics.com [chemicalkinomics.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 4-Hydroxypyrimidine-5-Carboxamide Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-hydroxypyrimidine-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent enzyme inhibitors. Its remarkable ability to chelate divalent metal ions in enzyme active sites has led to the successful development of therapeutics targeting viral enzymes. This guide provides an in-depth technical framework for the in silico modeling of these interactions, equipping researchers and drug development professionals with the rationale and step-by-step protocols necessary to accelerate their discovery pipelines. We will use the well-characterized interaction between 4,5-dihydroxypyrimidine carboxamide derivatives and Human Immunodeficiency Virus type 1 (HIV-1) integrase as a central case study to illustrate these powerful computational techniques.
Introduction: The Significance of the this compound Scaffold
The this compound core and its analogs, such as the 4,5-dihydroxypyrimidine carboxamides, are privileged structures in drug discovery. Their prominence stems from a key pharmacophoric feature: a triad of heteroatoms perfectly positioned to coordinate with divalent metal cations, such as Mg²⁺ or Mn²⁺, which are often essential cofactors in the active sites of enzymes like polymerases, nucleases, and integrases.[1] This metal-chelating property is central to their mechanism of action, allowing them to act as potent and specific inhibitors.
A prime example of the success of this scaffold is Raltegravir, the first FDA-approved HIV-1 integrase inhibitor, which features a related N-methyl-5-hydroxypyrimidinone carboxamide core.[2] These inhibitors, known as integrase strand transfer inhibitors (INSTIs), function by binding to the Mg²⁺ ions in the enzyme's active site, thereby blocking the crucial step of viral DNA integration into the host genome.[3] The journey from initial hits, identified from screening inhibitors of other viral metalloenzymes like HCV NS5B polymerase, to clinically successful drugs underscores the power of scaffold-based drug design.[1]
In silico modeling provides an indispensable toolkit for understanding and optimizing the interactions of these compounds. By simulating the molecular-level details of binding, we can rationalize structure-activity relationships (SAR), predict the potency of novel analogs, and guide synthetic chemistry efforts toward more effective and safer drug candidates. This guide will walk through the core computational methodologies: molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations.
Foundational Strategy: A Multi-tiered In Silico Approach
A robust computational investigation of ligand-protein interactions is not a single experiment but a multi-stage process. Each stage builds upon the last, providing a progressively more detailed and accurate picture of the molecular recognition event. Our strategy is hierarchical, moving from rapid, approximate methods to more computationally intensive, and thus more physically realistic, simulations.
Caption: A hierarchical workflow for in silico modeling.
Molecular Docking: Predicting Binding Modes
Molecular docking is the computational equivalent of a key fitting into a lock. It predicts the preferred orientation (pose) of a ligand when bound to a protein target and assigns a score that estimates the strength of the interaction. For this compound inhibitors, a critical validation of any docking protocol is its ability to correctly place the metal-chelating triad in proximity to the catalytic metal ions in the active site.
Causality Behind Methodological Choices
-
Target Selection: We will use the catalytic core domain of HIV-1 integrase. While no crystal structure exists with a this compound, we can use a structure with a bound inhibitor and Mg²⁺ ions, such as PDB ID: 1BIS, as our receptor model.[4] The presence of the metal cofactors in the starting structure is crucial for accurately modeling the interactions of these chelating inhibitors.
-
Software Choice: AutoDock Vina is a widely used and effective open-source docking program. Its scoring function is adept at predicting binding modes, and its speed allows for the screening of large numbers of compounds.
-
Ligand Preparation: Ligands must be converted to a 3D format and assigned appropriate atom types and charges. This step is critical for the scoring function to correctly evaluate electrostatic and van der Waals interactions.
Detailed Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking a this compound derivative into the HIV-1 integrase active site.
-
Software Requirements:
-
AutoDock Tools (MGLTools): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera): For analysis.
-
-
Step 1: Receptor Preparation a. Download the PDB file for HIV-1 integrase (e.g., 1BIS) from the RCSB PDB. b. Open the PDB file in AutoDock Tools (ADT). c. Remove water molecules and any co-crystallized ligands not essential for the simulation. Crucially, retain the Mg²⁺ ions in the active site. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Set the atom types. g. Save the prepared receptor in PDBQT format (e.g., receptor.pdbqt).
-
Step 2: Ligand Preparation a. Obtain the 3D structure of your this compound ligand (e.g., from PubChem or drawn using chemical software). b. Open the ligand file in ADT. c. Detect the torsional root and define rotatable bonds. This allows for ligand flexibility during docking. d. Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).
-
Step 3: Grid Box Definition a. In ADT, with the receptor loaded, go to Grid -> Grid Box. b. Center the grid box on the active site, ensuring it encompasses the catalytic residues (Asp64, Asp116, Glu152) and the Mg²⁺ ions. c. Adjust the size of the box to allow the ligand to rotate and translate freely within the binding pocket. A box size of 22.5 x 22.5 x 22.5 Å is often a good starting point. d. Note the coordinates for the center and the size of the grid box.
-
Step 4: Configuration File a. Create a text file named config.txt. b. Add the following lines, replacing the file names and coordinates as necessary: receptor = receptor.pdbqt ligand = ligand.pdbqt out = output_poses.pdbqt center_x = [your_x_coordinate] center_y = [your_y_coordinate] center_z = [your_z_coordinate] size_x = 22.5 size_y = 22.5 size_z = 22.5 exhaustiveness = 8
-
Step 5: Running the Docking Simulation a. Open a command line terminal. b. Navigate to the directory containing your prepared files and the Vina executable. c. Run the command: vina --config config.txt --log output_log.txt
-
Step 6: Analysis of Results a. The output_poses.pdbqt file will contain the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). b. Visualize the top-ranked poses in complex with the receptor using PyMOL or Chimera. c. Critically assess the interactions. A successful docking pose should show the characteristic chelation of the Mg²⁺ ions by the pyrimidine scaffold's heteroatoms. Analyze hydrogen bonds and hydrophobic interactions with key active site residues.
Structure-Activity Relationship (SAR) Analysis
Docking a series of analogs allows for the rationalization of their SAR. By comparing the binding poses and scores of compounds with known activities, we can build a predictive model of the pharmacophore.
Quantitative Data Presentation
The following table presents data for a series of raltegravir-chelator derivatives (RCDs), which share a common structural backbone but differ in their metal-binding group (MBG). This allows for a direct assessment of how the chelating motif impacts inhibitory activity against HIV-1 integrase.[3]
| Compound ID | Metal-Binding Group (MBG) | IC₅₀ (nM) |
| RCD-1 | 5-Hydroxy-3-methylpyrimidin-4(3H)-one | 10 ± 2 |
| RCD-2 | 3-Hydroxypyridin-4(1H)-one | 18 ± 2 |
| RCD-3 | 3-Hydroxypyran-4-one (Maltol) | 200 ± 20 |
| RCD-4 | 1-Hydroxy-9H-xanthen-9-one | 300 ± 30 |
| RCD-5 | 8-Hydroxyquinoline | 400 ± 40 |
| RCD-6 | Catechol | 1,000 ± 100 |
| RCD-7 | Tropolone | >10,000 |
Data adapted from McIntosh et al., 2012.[3]
Insights from SAR
The data clearly demonstrates the sensitivity of inhibitory activity to the geometry and electronic properties of the chelating group.
-
Expertise & Experience: The high potency of RCD-1 and RCD-2 highlights the importance of the specific arrangement of oxygen and nitrogen atoms found in the pyrimidinone and pyridinone scaffolds for optimal coordination with the two Mg²⁺ ions in the active site. The significant drop in potency for compounds like catechol (RCD-6) and tropolone (RCD-7) suggests that while they are known metal chelators, their bite angle and geometry are suboptimal for the HIV-1 integrase active site. This provides a clear directive for synthetic efforts: focus on scaffolds that mimic the successful pyrimidinone core.
-
Visualization of Interactions: A 2D interaction diagram of a docked pose can elucidate these relationships.
Caption: Key interactions of the inhibitor in the active site.
Molecular Dynamics (MD) Simulations: Capturing System Dynamics
While docking provides a static snapshot, MD simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time. This is crucial for assessing the stability of the docked pose and identifying subtle conformational changes that may impact binding.
Causality Behind Methodological Choices
-
Why MD? A high-scoring docked pose may not be stable in a dynamic, solvated environment. MD simulations provide a self-validating system; if the key interactions observed in docking (like metal chelation) are maintained throughout the simulation, it increases our confidence in the predicted binding mode.
-
Force Field Selection: The CHARMM force field is well-parameterized for proteins. However, a novel ligand like a this compound derivative will not have pre-existing parameters. Therefore, a critical step is ligand parameterization.
-
Ligand Parameterization: The CHARMM General Force Field (CGenFF) program can generate initial parameters by analogy to existing atom types. These parameters, especially partial atomic charges and dihedral angles, often require refinement through quantum mechanics calculations to accurately reflect the molecule's electronic and conformational properties.[5]
Detailed Experimental Protocol: MD Simulation with GROMACS and CHARMM
This protocol outlines the simulation of a docked HIV-1 integrase-inhibitor complex.
-
Software Requirements:
-
GROMACS: The MD simulation engine.
-
CGenFF server/program: For generating initial ligand topology and parameters.
-
Python scripts (e.g., cgenff_charmm2gmx.py): To convert CHARMM files to GROMACS format.
-
-
Step 1: Ligand Topology and Parameter Generation a. Submit your ligand's structure (in .mol2 or .sdf format) to the CGenFF server. b. The server will return a stream file (.str) containing the ligand's topology and parameters. Critically examine the "penalty" scores; high penalties indicate that some parameters are poor analogies and may require manual refinement. c. Use a conversion script to convert the .str file into GROMACS-compatible topology (.itp) and parameter (.prm) files.
-
Step 2: System Preparation a. Start with the best-docked pose of your protein-ligand complex. b. Use the GROMACS pdb2gmx tool to generate the protein topology using the CHARMM36 force field. c. Combine the protein and ligand coordinate files into a single complex .gro file. d. Modify the main topology file (topol.top) to include the ligand's topology (.itp) and parameter (.prm) files.
-
Step 3: Solvation and Ionization a. Define a simulation box (e.g., a cubic box with a 1.0 nm distance between the complex and the box edge). b. Fill the box with water molecules (e.g., gmx solvate). c. Add ions (e.g., gmx genion) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M NaCl).
-
Step 4: Energy Minimization a. Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during preparation.
-
Step 5: Equilibration a. Perform a two-phase equilibration. First, in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. b. Second, in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density. During equilibration, it is common practice to apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
Step 6: Production MD Run a. Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns).
-
Step 7: Trajectory Analysis a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein. c. Interaction Analysis: Monitor the distance between the ligand's chelating atoms and the Mg²⁺ ions throughout the simulation. Also, analyze the persistence of key hydrogen bonds identified in the docking step.
Quantum Mechanics/Molecular Mechanics (QM/MM): Probing Electronic Details
For processes involving bond making/breaking, charge transfer, or intricate metal coordination, the classical force fields of MD are insufficient. QM/MM methods provide a solution by treating a small, chemically important region (e.g., the ligand and the catalytic residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with efficient molecular mechanics.
Causality Behind Methodological Choices
-
Why QM/MM? The interaction between the this compound and the two Mg²⁺ ions is not a simple electrostatic interaction. There is a degree of charge transfer and polarization that a classical model cannot capture. QM/MM is essential for accurately describing the electronic structure of the metal coordination sphere and for studying the catalytic mechanism of the enzyme.[6][7]
-
Defining the QM Region: The choice of the QM region is the most critical decision in a QM/MM setup. For our system, the QM region must include the inhibitor, the two Mg²⁺ ions, and the side chains of the catalytic triad (Asp64, Asp116, Glu152). This ensures that the entire metal-chelating pharmacophore and its immediate coordinating partners are treated with the highest level of theory.[6]
Conceptual Protocol: QM/MM Energy Calculation
This protocol provides a conceptual workflow for performing a single-point QM/MM energy calculation on a snapshot from an MD trajectory.
-
Software Requirements:
-
A QM/MM interface program (e.g., NAMD, AMBER).
-
A quantum chemistry package (e.g., ORCA, Gaussian).
-
A molecular mechanics engine (integrated into the QM/MM interface).
-
-
Step 1: System Definition a. Select a representative snapshot of the protein-ligand complex from the equilibrated MD trajectory. b. Partition the system into a QM region and an MM region.
- QM Region: The this compound ligand, the two Mg²⁺ ions, and the side chains of Asp64, Asp116, and Glu152. Covalent bonds crossing the QM/MM boundary are typically capped with link atoms (hydrogens).
- MM Region: The rest of the protein and all solvent molecules.
-
Step 2: QM Calculation Setup a. Choose a QM method and basis set. Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G* provides a good balance of accuracy and computational cost for this type of system.
-
Step 3: Execution a. The QM/MM software calculates the total energy of the system using the following equation: E_total = E_QM(QM region) + E_MM(MM region + link atoms) + E_QM/MM(interaction) b. The E_QM/MM term describes the interaction between the two regions, which includes van der Waals and electrostatic terms. In an electrostatic embedding scheme, the QM calculation is performed in the presence of the partial charges of the MM atoms, allowing the QM wavefunction to be polarized by its environment.
-
Step 4: Analysis a. Analyze the resulting electronic structure of the QM region. This can include examining molecular orbitals, atomic charges, and bond orders to understand the nature of the metal chelation and the interactions with the catalytic residues in detail.
Conclusion: An Integrated Approach to Rational Drug Design
The in silico modeling of this compound interactions is a powerful strategy in modern drug discovery. By employing a hierarchical approach that begins with rapid molecular docking to generate hypotheses, proceeds to molecular dynamics to test the stability and dynamics of these hypotheses, and culminates in high-accuracy QM/MM calculations to elucidate fine-grained electronic details, researchers can build a comprehensive understanding of their target system. This integrated computational workflow, when used to rationalize SAR data and guide synthetic efforts, provides a robust, self-validating system for the efficient design and optimization of novel therapeutic agents.
References
- Summa, V., Petrocchi, A., Matassa, V. G., Gardelli, C., Muraglia, E., Rowley, M., ... & Pace, P. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of medicinal chemistry, 49(23), 6646-6649.
- De Rubeis, S., & Ramos, M. J. (2021). Metal-dependent inhibition of HIV-1 integrase by 5CITEP inhibitor: A theoretical QM/MM approach. Chemical Physics Letters, 777, 138761.
- Goldgur, Y., Dyda, F., Hickman, A. B., Jenkins, T. M., Craigie, R., & Davies, D. R. (1998). Three new structures of the core domain of HIV-1 integrase: an active site that binds magnesium. Proceedings of the National Academy of Sciences, 95(16), 9150-9154.
- McIntosh, N. L., L-Aoun, Z., M-Ismail, N., & Neamati, N. (2012). Probing chelation motifs in HIV integrase inhibitors. Proceedings of the National Academy of Sciences, 109(7), 2373-2378.
- Liao, C., & Cui, Q. (2011). The catalytic mechanism of HIV-1 integrase for DNA 3'-end processing established by QM/MM calculations. Journal of the American Chemical Society, 133(20), 7429-7441.
- Lopes, J. C., Dos Santos, D. J., & de Souza, O. N. (2019). CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands. Molecules, 24(12), 2296.
- Wang, G., St. Jean, R., Jr, Meanwell, N. A., & Krystal, M. (2021). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS medicinal chemistry letters, 12(12), 1896-1903.
- McIntosh, N. L., L-Aoun, Z., M-Ismail, N., & Neamati, N. (2012). Probing chelation motifs in HIV integrase inhibitors. Proceedings of the National Academy of Sciences, 109(7), 2373-2378.
- Summa, V., Petrocchi, A., Matassa, V. G., Gardelli, C., Muraglia, E., Rowley, M., ... & Pace, P. (2007). Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors. Journal of Medicinal Chemistry, 50(10), 2269-2272.
- Bacchi, A., Carcelli, M., Compari, C., Fisicaro, E., Pala, N., Rispoli, G., ... & Neamati, N. (2011). Investigating the role of metal chelation in HIV-1 integrase strand transfer inhibitors. Journal of medicinal chemistry, 54(24), 8495-8506.
- Neamati, N. (2011). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current medicinal chemistry, 18(11), 1625-1644.
- de Melo, E. B., & Ferreira, M. M. C. (2012). Four-Dimensional Structure–Activity Relationship Model to Predict HIV-1 Integrase Strand Transfer Inhibition using LQTA-QSAR Methodology. Journal of Chemical Information and Modeling, 52(6), 1513-1524.
- Goldgur, Y., Dyda, F., Hickman, A. B., Jenkins, T. M., Craigie, R., & Davies, D. R. (1998). Three new structures of the core domain of HIV-1 integrase: an active site that binds magnesium. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9150–9154.
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing chelation motifs in HIV integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The catalytic mechanism of HIV-1 integrase for DNA 3'-end processing established by QM/MM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxypyrimidine-5-carboxamide: A Technical Guide to Tautomerism and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxypyrimidine-5-carboxamide and its derivatives are significant scaffolds in medicinal chemistry. Their biological activity is intrinsically linked to their three-dimensional structure and, critically, their tautomeric state. This guide provides an in-depth exploration of the tautomeric equilibria of this compound, detailing the factors that govern the stability of its different forms. We will delve into the theoretical underpinnings of its tautomerism and present robust experimental and computational methodologies for its characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] For heterocyclic compounds like this compound, the position of a labile proton can dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape. These changes, in turn, directly impact how a molecule interacts with its biological target, affecting its efficacy, selectivity, and pharmacokinetic properties.
The pyrimidine core is a ubiquitous feature in a vast array of biologically active molecules, including nucleic acid bases.[1][2] The tautomeric state of these bases is crucial for the fidelity of DNA replication and transcription.[2] Similarly, for drug candidates, understanding and controlling tautomerism is paramount for ensuring consistent biological activity and for intellectual property considerations.
This guide will focus specifically on the tautomeric landscape of this compound, a key building block in the synthesis of various therapeutic agents, including STAT6 inhibitors.[3] We will explore the equilibrium between its principal tautomeric forms and the scientific principles that dictate their relative stability.
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms due to the migration of a proton. The primary equilibrium of interest is the keto-enol tautomerism involving the 4-hydroxy group and the adjacent ring nitrogen atoms. The principal tautomers are:
-
This compound (Enol form): The aromatic hydroxyl form.
-
6-Oxo-1,6-dihydropyrimidine-5-carboxamide (Keto form): The non-aromatic keto form, also referred to as pyrimidin-4(1H)-one.[4]
-
6-Oxo-3,6-dihydropyrimidine-5-carboxamide (Keto form): An alternative keto form, also known as pyrimidin-4(3H)-one.[4]
The equilibrium between these forms is dynamic and influenced by various factors, including the solvent, temperature, and the presence of other functional groups.
Figure 1: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Stability
The predominance of one tautomer over another is a delicate balance of several contributing factors. For pyrimidine derivatives, the keto forms are generally favored, a phenomenon that can be attributed to a combination of electronic and environmental effects.
Aromaticity and Resonance
While the enol form possesses a fully aromatic pyrimidine ring, the keto forms can be stabilized by resonance structures that delocalize the negative charge onto the electronegative oxygen atom.[5][6] This charge separation, where the more electronegative atom bears the negative charge, is a significant stabilizing factor.[5][6] In contrast, the corresponding resonance form for the enol tautomer places a positive charge on the oxygen, which is less favorable.
Solvent Effects
The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium.[5]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto and enol forms. However, they tend to stabilize the more polar keto tautomer to a greater extent, thus shifting the equilibrium in its favor.
-
Nonpolar Solvents (e.g., cyclohexane, chloroform): In nonpolar environments, the less polar enol form may become more populated.
-
Gas Phase: In the absence of solvent interactions, the enol form is often found to be more stable for simple hydroxypyridines.[7][8]
Intramolecular and Intermolecular Hydrogen Bonding
The carboxamide group at the 5-position can participate in intramolecular hydrogen bonding, potentially stabilizing certain tautomeric forms. Furthermore, in the solid state and in concentrated solutions, intermolecular hydrogen bonding can significantly influence the observed tautomer. Dimerization through hydrogen bonding is a common feature that can favor the keto form.[6]
Experimental Methodologies for Tautomer Characterization
A multi-pronged experimental approach is essential for the unambiguous determination of the predominant tautomeric form and the quantification of the equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.
-
¹H NMR: The chemical shifts of the ring protons and the N-H protons are highly sensitive to the tautomeric state. The presence of distinct sets of signals for different tautomers can allow for their direct observation and quantification.
-
¹³C NMR: The chemical shift of the carbon atom at the 4-position provides a clear distinction between the enol (C-OH) and keto (C=O) forms.
-
¹⁵N NMR: This technique can directly probe the nitrogen environment, providing definitive evidence for the location of the proton in the pyrimidine ring.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals corresponding to the distinct tautomeric forms. The ratio of the integrals provides the relative population of each tautomer under the specific experimental conditions.
UV-Vis Spectroscopy
The electronic absorption spectra of the tautomers are typically different due to the differences in their electronic structures. By comparing the experimental spectrum with the spectra of "fixed" model compounds (where tautomerism is blocked by alkylation), one can deduce the predominant tautomeric form.
X-ray Crystallography
For solid-state analysis, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the positions of hydrogen atoms, thereby definitively identifying the tautomeric form present in the crystal lattice. It is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.
Computational Approaches to Tautomer Stability
Quantum chemical calculations are an indispensable tool for predicting and understanding tautomeric equilibria.[9] Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.[10]
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of all possible tautomers of this compound. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[10]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.
-
Solvation Effects: To model the effect of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SM8 model.[10]
-
Relative Stability Analysis: The relative stability of the tautomers is determined by comparing their Gibbs free energies (including electronic energy, ZPVE, and thermal corrections).
Sources
- 1. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-Hydroxypyrimidine-5-carboxamide for Drug Development Professionals
Executive Summary
4-Hydroxypyrimidine-5-carboxamide is a heterocyclic compound built upon a pyrimidine scaffold, a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of its core physicochemical properties, which are critical determinants of its behavior in biological systems. The molecule is characterized by its hydrophilic nature (calculated LogP of -0.7189), significant potential for hydrogen bonding, and, most critically, the existence of keto-enol tautomerism.[1] This tautomerism profoundly influences its interaction with biological targets, particularly its ability to form stable chelating complexes with metal ions in enzyme active sites. While possessing favorable "druglike" characteristics according to Lipinski's Rule of Five, its high polarity suggests that a primary challenge in drug development will be optimizing membrane permeability. This document outlines these properties, presents standardized protocols for their experimental determination, and discusses their direct implications for researchers in drug discovery and development.
Introduction
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs with applications ranging from antiviral to anticancer therapies.[2] this compound (CAS No: 4786-53-2) represents a key derivative within this class.[1][3] Its structure, featuring both a hydrogen bond donor/acceptor-rich carboxamide group and a hydroxyl group capable of tautomerization, makes it a versatile scaffold for designing enzyme inhibitors.[1][4] Notably, related structures have been successfully leveraged as inhibitors of viral enzymes, such as HIV integrase and human cytomegalovirus (HCMV) pUL89 endonuclease, where the core scaffold's ability to chelate divalent metal ions is essential for its mechanism of action.[4] Understanding the foundational physicochemical properties of this molecule is therefore the first step in rationally designing and optimizing new therapeutic agents.
Caption: Tautomeric equilibrium of the 4-hydroxypyrimidine core.
Core Physicochemical Properties
The effectiveness of a drug candidate is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).
Summary Data Table
The following table summarizes key computed and experimental physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| CAS Number | 4786-53-2 | [1] |
| Boiling Point | 393.1°C (at 760 mmHg) | [5] |
| Flash Point | 191.6°C | [5] |
| Melting Point | Not Experimentally Determined | [5] |
| Calculated LogP | -0.7189 | [1] |
| TPSA | 89.1 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
Solubility and Lipophilicity
With a calculated LogP of -0.7189, this compound is a distinctly hydrophilic molecule. [1]This low lipophilicity suggests high aqueous solubility, a property that is advantageous for formulation but can be a significant hurdle for passive diffusion across cellular membranes. Studies on structurally related dihydroxypyrimidine carboxamides have confirmed they can possess very high aqueous solubility. [4]The solubility of this compound is expected to be pH-dependent due to its ionizable groups.
Ionization and pKa
While no experimental pKa value for this compound has been published, we can infer its likely behavior from the parent compound, 4-hydroxypyrimidine, which has a pKa of approximately 8.59 for the acidic proton (associated with the hydroxyl/keto group). [2]The electron-withdrawing nature of the C5-carboxamide substituent is expected to slightly decrease this pKa, making it a weak acid. The pyrimidine ring also contains basic nitrogen atoms, with the pKa of the first protonation of 4-hydroxypyrimidine being 1.85. [2]Accurate experimental determination of pKa is essential, as the ionization state of the molecule at physiological pH (7.4) will dictate its solubility, permeability, and target-binding interactions.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]
- 3. 4786-53-2|this compound|BLD Pharm [bldpharm.com]
- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
Part 1: Foundational Chemistry and Synthetic Strategies
An In-Depth Technical Guide to the 4-Hydroxypyrimidine-5-carboxamide Scaffold in Drug Discovery
Introduction to the Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and chemical biology, most notably as a core component of the nucleobases uracil, thymine, and cytosine. Beyond its role in nucleic acids, the pyrimidine motif is a "privileged structure," frequently appearing in a wide array of biologically active compounds. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can be readily functionalized at multiple positions, allowing for the precise tuning of steric and electronic properties to achieve desired interactions with biological targets. This versatility has led to the development of numerous pyrimidine-containing drugs with applications spanning antiviral, anticancer, antibacterial, and anti-inflammatory therapies.
Within this broad class, the this compound core has emerged as a particularly valuable scaffold. Its defining feature is a specific arrangement of hydrogen bond donors and acceptors, and a capacity for metal chelation, which makes it an exceptional pharmacophore for inhibiting various metalloenzymes.
Physicochemical Properties
The parent compound, this compound (also known as 6-oxo-1,6-dihydropyrimidine-5-carboxamide), is a stable, solid organic molecule.[1][2] Its properties make it a suitable starting point for chemical library synthesis.
| Property | Value | Source |
| CAS Number | 4786-53-2 | [1][3] |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | [1] |
| LogP | -0.7189 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
Causality Behind Property Significance: The low LogP value indicates high hydrophilicity, which can be a challenge for cell permeability but is often favorable for interacting with polar active sites of enzymes. The numerous hydrogen bond donors and acceptors are critical to its function, enabling specific and strong interactions with protein targets.
General Synthetic Strategies
The synthesis of this compound derivatives, particularly the biologically crucial 4,5-dihydroxypyrimidine variants, is well-established, allowing for the creation of diverse chemical libraries for screening.[4] A common and effective route involves a multi-step process beginning with a Michael addition, followed by rearrangement and subsequent amidation.[5]
This protocol is adapted from methodologies used to generate inhibitors for viral endonucleases.[5] The rationale is to first build the core dihydroxypyrimidine ester and then diversify the carboxamide moiety in the final step, which is an efficient strategy for library development.
Step 1: Synthesis of DHP Methyl Carboxylates (Intermediate)
-
Michael Addition: A solution of substituted amidoxime is reacted with dimethylacetylenedicarboxylate. This reaction forms an intermediate adduct. The choice of amidoxime allows for diversification at the C2 position of the pyrimidine ring.
-
Claisen Rearrangement: The intermediate from the previous step is subjected to microwave radiation. This high-energy condition facilitates a Claisen rearrangement, leading to the cyclization and formation of the 4,5-dihydroxypyrimidine (DHP) methyl carboxylate core.
Step 2: Direct Amidation to Yield DHP Carboxamides (Final Product)
-
Amine Reaction: The DHP methyl carboxylate intermediate is dissolved in a suitable solvent (e.g., methanol).
-
A diverse primary or secondary amine (R²-NH₂) is added to the solution. This step is critical as the choice of amine provides a second point of structural diversification, allowing for the exploration of different side chains on the carboxamide nitrogen.
-
The reaction mixture is heated (e.g., to 65 °C) and stirred for several hours until completion, monitored by TLC or LC-MS.
-
Purification: Upon cooling, the product often precipitates. The solid is isolated by filtration and washed with water and diethyl ether to yield the final carboxamide analog.
Caption: General workflow for the synthesis of a 4,5-dihydroxypyrimidine carboxamide library.
Part 2: The Dihydroxypyrimidine (DHP) Chemotype as a Metalloenzyme Inhibitor
Principle of Action: The Metal-Chelating Pharmacophore
A primary mechanism through which 4,5-dihydroxypyrimidine carboxamides exert their biological effects is through the chelation of divalent metal ions (e.g., Mg²⁺, Mn²⁺) in the active sites of metalloenzymes.[5] This class of compounds represents a versatile metal-binding chemotype. The key pharmacophore consists of a triad: the two hydroxyl groups at the C4 and C5 positions and the carbonyl oxygen of the C5-carboxamide.[5] This specific spatial arrangement allows the molecule to bind tightly to the metal cofactors that are essential for the catalytic activity of these enzymes, thereby inhibiting their function.
Caption: The DHP carboxamide metal-binding pharmacophore chelating two metal ions in an enzyme active site.
Application in Antiviral Therapy
The DHP scaffold has proven to be a cornerstone in the development of potent antiviral agents, particularly against viruses that rely on metalloenzymes for replication.
The development of Raltegravir, the first FDA-approved HIV-1 integrase strand transfer inhibitor (INSTI), provides a powerful example of the scaffold's potential.[5] Raltegravir evolved from an intermediate DHP carboxamide lead compound.[5] Optimization of this lead, focusing on improving physicochemical properties and cellular potency, resulted in a class of highly effective drugs.[6] Dihydroxypyrimidine carboxamides and the related N-alkyl-5-hydroxypyrimidinone carboxamides were identified as potent and selective HIV integrase inhibitors with favorable pharmacokinetic profiles in preclinical studies.[6]
HCMV, a major threat to immunocompromised individuals, relies on a terminase complex for viral genome packaging.[5] A key component of this complex is the pUL89 protein, which contains a metal-dependent endonuclease at its C-terminus (pUL89-C).[5][7] Researchers have successfully designed and synthesized libraries of DHP carboxamides, along with their corresponding esters and carboxylic acids, to target this enzyme.[5][7]
Multiple analogs in the amide series demonstrated potent inhibition of pUL89-C with IC₅₀ values in the sub-micromolar to low micromolar range.[5] While the carboxylic acid versions generally showed slightly better potency in biochemical assays, the carboxamide functionality is often preferred in drug development for its impact on properties like cell permeability and metabolic stability.[5] Six analogs from these studies ultimately showed moderate activity in cell-based HCMV inhibition assays (EC₅₀ = 14.4–22.8 μM).[5][7]
Structure-Activity Relationship (SAR) Summary for Antiviral Activity
| Target | Scaffold Modification | Observation | Reference |
| HCMV pUL89-C | Carboxylic Acid vs. Ester vs. Amide at C5 | Acid analogs generally showed the highest potency, but potent inhibitors were found in all three subtypes. The difference is likely due to the electronic properties required for optimal metal chelation. | [5][7] |
| HIV Integrase | N-alkylation and other substitutions | Optimization of physicochemical properties and potency led to compounds with low nanomolar activity in cellular assays. | [6] |
| RNA Viruses | Diversification at C2 and carboxamide N | Parallel synthesis created large libraries, from which compounds with activity against Sendai virus were identified. | [4] |
| HIV-1 Integrase & RNase H | 5-N-benzylcarboxamide on HPD core | 6-alkylamino variants conferred low nanomolar inhibitory activity against HIV-1, with some compounds showing potential dual-target inhibition. | [8] |
Part 3: Targeting Other Enzyme Classes
The utility of the this compound scaffold extends beyond antiviral applications. Its unique structure has been successfully adapted to inhibit other classes of enzymes relevant to a range of human diseases.
HIF Prolyl Hydroxylase (PHD) Inhibition for Anemia
Hypoxia-inducible factor (HIF) is a transcription factor that upregulates genes involved in erythropoiesis, including erythropoietin (EPO). HIF is regulated by a family of prolyl hydroxylase (PHD) enzymes. Inhibiting PHDs stabilizes HIF, leading to increased EPO production. A series of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors of HIF PHDs were developed as a treatment for anemia.[9] These compounds proved to be potent, selective, and orally bioavailable, stimulating erythropoiesis in animal models.[9] This work led to the identification of MK-8617, which advanced to human clinical trials.[9]
Nicotinamide N-methyltransferase (NNMT) Inhibition for Metabolic Disorders
NNMT is an enzyme that plays a role in metabolism and energy homeostasis. Increased NNMT activity has been linked to obesity and type 2 diabetes.[10] A series of novel pyrimidine-5-carboxamide compounds were identified as potent NNMT inhibitors.[10] By inhibiting NNMT, these compounds have therapeutic potential for treating metabolic syndrome and chronic kidney disease.[10]
Hsp90 Inhibition in Anticancer Research
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many proteins required for tumor cell growth and survival.[11] Its inhibition is a validated strategy in cancer therapy. Based on a virtual screening hit, a range of substituted 4-aryldihydropyrimidinone-5-carboxylate derivatives were designed and synthesized as Hsp90 inhibitors.[11][12] One promising analog, compound 5d, showed potent inhibition of colony formation in breast cancer cell lines and effective Hsp90 inhibition, confirming it as a useful hit for further development.[11][12]
Part 4: Key Experimental Methodologies
Protocol: In Vitro Endonuclease Inhibition Assay
This biochemical assay is a crucial first step to determine if a compound directly inhibits the target enzyme. This protocol is based on assays used for HCMV pUL89-C.[5][13]
-
Assay Preparation: The assay is performed in a 96-well plate format. Each well contains a reaction buffer with the purified recombinant pUL89-C enzyme, a fluorogenic DNA substrate, and necessary cofactors (e.g., MnCl₂).
-
Compound Addition: Test compounds, dissolved in DMSO, are added to the wells to achieve a range of final concentrations (e.g., from 0.1 to 100 μM). A DMSO-only well serves as a negative control (100% activity), and a known inhibitor can be used as a positive control.
-
Reaction Initiation & Incubation: The reaction is initiated by the addition of the substrate. The plate is incubated at 37 °C for a set period (e.g., 60 minutes).
-
Signal Detection: The endonuclease activity cleaves the substrate, separating a fluorophore from a quencher and generating a fluorescent signal. The fluorescence is read using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: The percent inhibition for each compound concentration is calculated relative to the controls. The IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) is determined by fitting the dose-response data to a suitable equation.
Protocol: Cell-Based Antiviral Assay
After confirming direct enzyme inhibition, it is essential to determine if the compound can inhibit viral replication in a cellular context. This validates that the compound is cell-permeable and effective against the virus in a more biologically relevant system.[7][13]
-
Cell Plating: Human host cells (e.g., human foreskin fibroblasts for HCMV) are seeded in 96-well plates and grown to confluence.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Viral Infection: The cells are then infected with the virus (e.g., HCMV) at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 5-7 days for HCMV).
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done in several ways, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques (zones of cell death) formed.
-
Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon replication.
-
qPCR: Quantifying the amount of viral DNA produced.
-
-
Data Analysis: The EC₅₀ value (the effective concentration that inhibits viral replication by 50%) is calculated from the dose-response curve. In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on uninfected cells treated with the compound to determine the CC₅₀ (50% cytotoxic concentration). The Selectivity Index (SI = CC₅₀/EC₅₀) is then calculated as a measure of the compound's therapeutic window.
Caption: A typical screening workflow for identifying novel antiviral leads from a compound library.
Part 5: Pharmacokinetic Considerations and Future Outlook
ADME Profile of Pyrimidine-5-carboxamide Derivatives
A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as pharmacokinetics.[14][15] For the pyrimidine-5-carboxamide class, several studies have highlighted key properties:
-
Oral Bioavailability: Derivatives developed as HIF PHD inhibitors have demonstrated good oral bioavailability across multiple species.[9]
-
Permeability: While some DHP acid subtypes showed poor permeability in vitro, the carboxamide scaffold is generally considered more favorable for crossing cell membranes.[5][7] ADME profiling, including parallel artificial membrane permeability assays (PAMPA), is a standard part of the characterization of these compounds.[13]
-
Metabolic Stability: In vitro ADME assays on potent analogs have often demonstrated favorable physicochemical properties, including stability in plasma and liver microsomes, suggesting they are suitable for further development.[8][13]
-
Pharmacokinetic Profiles: The N-alkyl-5-hydroxypyrimidinone carboxamide series of HIV integrase inhibitors showed very good pharmacokinetic profiles in preclinical species, a key factor in their success.[6]
Future Directions
The this compound scaffold remains a highly attractive starting point for drug discovery. Its proven success as a metal-chelating pharmacophore suggests its potential can be further exploited against other metalloenzymes implicated in disease. Future research will likely focus on:
-
Broad-Spectrum Antivirals: Given its activity against multiple viral enzymes (HIV integrase, HCMV endonuclease, influenza endonuclease), there is significant interest in developing derivatives with broad-spectrum activity against a range of viruses.[4][16]
-
Targeting Other Metalloenzymes: The principles learned from inhibiting viral enzymes could be applied to other metalloenzyme targets in areas like oncology (e.g., histone deacetylases) and neurodegenerative disease.
-
Improving Drug-like Properties: Continued medicinal chemistry efforts will focus on fine-tuning the scaffold to optimize ADME properties, reduce off-target effects, and overcome potential drug resistance mechanisms.
References
- He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]
- Debenham, J. S., Madsen-Duggan, C., Clements, M. J., Walsh, T. F., Kuethe, J. T., Reibarkh, M., Salowe, S. P., Sonatore, L. M., Hajdu, R., Milligan, J. A., Visco, D. M., Zhou, D., Lingham, R. B., Stickens, D., DeMartino, J. A., Tong, X., Wolff, M., Pang, J., Miller, R. R., … Hale, J. J. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049. [Link]
- He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. [Link]
- Summa, V., Petrocchi, A., Matassa, V. G., Gardelli, C., Muraglia, E., Rowley, M., Gonzalez Paz, O., Laufer, R., Monteagudo, E., & Pace, P. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646–6649. [Link]
- Panneerselvam, T., Sivakumar, V., Arumugam, S., Selvaraj, K., & Indhumathy, M. (2017). Design, Network Analysis and In Silico Modeling of Biologically Significant 4-(substituted benzyl)-2-Amino-6-HydroxyPyrimidine-5-Carboxamide Nanoparticles. Drug Research, 67(12), 708–717. [Link]
- Boyd, V. A., Mason, J., Hanumesh, P., Price, J., Russell, C. J., & Webb, T. R. (2009). 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries. Journal of Combinatorial Chemistry, 11(6), 1100–1104. [Link]
- Various Authors. (2022). Collection of research articles on dihydroxypyrimidine derivatives.
- Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 666–667. [Link]
- Senaweera, S., Edwards, T. C., Kankanala, J., Wang, Y., Sahani, R. L., Xie, J., Geraghty, R. J., & Wang, Z. (2020). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 199, 112384. [Link]
- Santen Pharmaceutical Co., Ltd. (1990). Process for preparing 4-hydroxypyrimidine.
- Bordoni, C., Elstow, T. Z., Brancale, A., Clarkson, R. W., & Westwell, A. D. (2025). New Anticancer 4-Aryldihydropyrimidinone-5-Carboxylates Targeting Hsp90. Chemical Biology & Drug Design. [Link]
- Wotring, L. L., Townsend, L. B., Jones, L. M., Borysko, K. Z., Gildersleeve, D. L., & Drach, J. C. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 34(6), 1991-1998. [Link]
- Bordoni, C., Elstow, T. Z., Brancale, A., Clarkson, R. W., & Westwell, A. D. (2025). New Anticancer 4‐Aryldihydropyrimidinone‐5‐Carboxylates Targeting Hsp90. Chemical Biology & Drug Design. [Link]
- Wang, Z., Senaweera, S., Kankanala, J., & Geraghty, R. J. (2019). 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H. Journal of Medicinal Chemistry, 62(17), 8275–8289. [Link]
- Various Authors. (n.d.). Protein-Structure Assisted Optimization of 4,5-Dihydroxypyrimidine-6-Carboxamide Inhibitors of Influenza Virus Endonuclease.
- Szymańska, E., Sławiński, J., & Bączek, T. (2018).
- Doogue, M. P., & Polasek, T. M. (2023). Pharmacokinetics. In StatPearls.
- Vera, T. (2024). Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 4786-53-2 [chemicalbook.com]
- 3. 4786-53-2|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Anticancer 4-Aryldihydropyrimidinone-5-Carboxylates Targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The 4-Hydroxypyrimidine-5-Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The pyrimidine ring is a cornerstone of medicinal chemistry, found in the very building blocks of life, such as the nucleobases uracil, thymine, and cytosine.[1][2] Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has made it a privileged scaffold in drug discovery.[3] Within this broad class of heterocycles, the 4-hydroxypyrimidine-5-carboxamide core has emerged as a particularly valuable pharmacophore—an abstract description of molecular features essential for a drug's interaction with a biological target.[4][5] This guide provides a detailed exploration of this specific scaffold, elucidating its synthesis, key applications, structure-activity relationships (SAR), and the experimental workflows used in its development.
The core structure is characterized by a pyrimidine ring substituted with a hydroxyl group at position 4 and a carboxamide at the adjacent position 5. This arrangement creates a unique electronic and steric environment, predisposing it for specific and potent interactions with biological macromolecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxamide provides an additional hydrogen bond donor (the N-H) and acceptor (the C=O), along with a vector for introducing diverse substituents to explore chemical space. This multi-functional nature is central to its success in a range of therapeutic areas.
Synthetic Strategies and Chemical Properties
The construction of the this compound core and its derivatives can be achieved through several synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach begins with β-ketoesters, which are reacted with amidines or other nitrogen-containing synthons to form the pyrimidine ring.[6]
A representative synthetic approach, particularly for dihydroxypyrimidine (DHP) carboxamides, which are closely related and highly relevant, involves a multi-step sequence starting from carbonitriles.[7] This method allows for diversification at multiple points.
General Synthetic Workflow
A generalized workflow for synthesizing derivatives based on the 4,5-dihydroxypyrimidine carboxamide scaffold is illustrated below. This process highlights key stages where structural diversity can be introduced.
Caption: Generalized synthetic workflow for dihydroxypyrimidine (DHP) carboxamides.
This synthetic versatility is a key reason for the scaffold's prominence. Researchers can systematically modify the R¹ and R² positions to fine-tune the molecule's properties, such as potency, selectivity, and pharmacokinetic profile.
Key Therapeutic Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been successfully employed in the development of inhibitors for a diverse range of biological targets. Its ability to chelate metal ions and form critical hydrogen bonds is a recurring theme in its mechanism of action.
Antiviral Agents: HIV Integrase Inhibitors
One of the most significant applications of this scaffold is in the field of antiviral drug discovery, particularly as inhibitors of HIV integrase.[7] The development of Raltegravir, the first FDA-approved HIV integrase inhibitor, evolved from a dihydroxypyrimidine (DHP) carboxamide lead compound.[7][8] These compounds function by chelating essential metal ions (typically Mg²⁺) in the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration into the host genome.
-
SAR Insights :
-
The dihydroxypyrimidine core is crucial for metal chelation.
-
The carboxamide at the 5-position provides a key interaction point with the enzyme and a handle for attaching various side chains.
-
Modifications to the N-alkyl group and the carboxamide substituent have been extensively explored to optimize potency and pharmacokinetic properties, leading to compounds with low nanomolar activity in cellular assays.[8]
-
Oncology: Kinase Inhibitors
In oncology, pyrimidine derivatives are widely used as kinase inhibitors.[1][9] The this compound motif can serve as a "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[10]
-
Fibroblast Growth Factor Receptor 3 (FGFR3) Inhibitors : This scaffold has been used to develop potent and orally active FGFR3 inhibitors for bladder cancer.[9]
-
SAR Insights : Optimization efforts focused on reducing the size of the substituent at the 4-position and modifying the linker at the 5-position to improve systemic exposure. The introduction of fluorine atoms into a phenyl ring attached to the carboxamide enhanced inhibitory activity, likely through interactions with the protein backbone.[9]
-
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors : The 5-carboxamide moiety was found to be essential for potent HPK1 inhibition, improving enzymatic activity by over 100-fold compared to an unsubstituted pyrimidine.[10] This improvement is attributed to a key hydrogen bond interaction with the hinge residue Glu92.
The general mechanism of a Type I kinase inhibitor, which many pyrimidine carboxamides follow, involves competing with ATP for the binding site in the active conformation of the kinase.
Caption: Competitive inhibition of a kinase by a pyrimidine carboxamide derivative.
Anemia: HIF Prolyl Hydroxylase (PHD) Inhibitors
The 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide scaffold has been instrumental in developing inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[11] These enzymes regulate the stability of HIF, a key transcription factor in the cellular response to low oxygen. Inhibiting PHDs stabilizes HIF, leading to the production of erythropoietin (EPO) and stimulating red blood cell production, offering a treatment for anemia.
-
SAR Insights : The optimization of this series focused on achieving oral bioavailability and modulating the pharmacokinetic half-life. These efforts led to the identification of MK-8617, which advanced to human clinical trials.[11]
Quantitative SAR Data Summary
The following table summarizes the inhibitory activities of representative compounds from different therapeutic classes, illustrating the potency achievable with this scaffold.
| Compound Class | Target | Representative Compound | IC₅₀ | Reference |
| Antiviral | HIV Integrase | Dihydroxypyrimidine 13 | Low nM (cellular) | [8] |
| Oncology | HPK1 Kinase | Diaminopyrimidine 2 | 64 nM | [10] |
| Oncology | FGFR3 Kinase | Pyrimidine derivative 20b | Potent (in vivo) | [9] |
| Anemia | HIF PHD1-3 | MK-8617 (28) | Potent (in vivo) | [11] |
Experimental Protocols: Synthesis and Biological Evaluation
To ensure scientific integrity, the development of drugs based on this scaffold relies on robust and reproducible experimental methods.
Protocol 1: General Procedure for Amidation
This protocol describes the final step in the synthesis, where the carboxamide moiety is installed, often a crucial step for diversification.
Objective: To synthesize a this compound derivative from its corresponding methyl ester.
Materials:
-
4-Hydroxypyrimidine-5-carboxylate methyl ester (1.0 eq)
-
Desired amine (R²-NH₂) (1.5 - 2.0 eq)
-
Solvent (e.g., Methanol, DMF)
-
Base (optional, e.g., Triethylamine)
-
Stir plate, round-bottom flask, condenser
Procedure:
-
Dissolve the 4-hydroxypyrimidine-5-carboxylate methyl ester in the chosen solvent in a round-bottom flask.
-
Add the desired amine to the solution. If the amine is used as a salt, add a base like triethylamine to liberate the free amine.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient) to yield the pure this compound product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: HPK1)
This protocol outlines a common method to determine the potency of a synthesized compound against its target kinase.
Objective: To measure the IC₅₀ value of a test compound against HPK1 kinase.
Materials:
-
Recombinant HPK1 enzyme
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
Test compound (dissolved in DMSO)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
Plate reader (luminometer)
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Perform a serial dilution of the test compound in 100% DMSO.
-
In a 384-well plate, add the assay buffer, the HPK1 enzyme, the peptide substrate, and the diluted test compound. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the ADP-Glo™ Reagent, which will also deplete any unconsumed ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent. This converts the ADP produced by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Perspectives
The this compound scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on its application in new therapeutic areas and the development of more sophisticated derivatives. The rise of targeted protein degradation, using technologies like PROTACs, offers a new avenue where this scaffold could be incorporated into novel bifunctional molecules.[12] Furthermore, as our understanding of complex diseases grows, this versatile core will undoubtedly be adapted to create highly selective inhibitors for newly validated biological targets. Its proven track record, combined with its synthetic accessibility, ensures that the this compound motif will remain a staple in the medicinal chemist's toolbox for years to come.
References
- He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 13(5), 818-825. [Link]
- Stelmach, J. E., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]
- Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. [Link]
- Deepa, M., & Kanimozhi, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 515-528. [Link]
- Deepa, M., & Kanimozhi, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini-Reviews in Medicinal Chemistry, 22(16), 2133-2146. [Link]
- Sunway Pharm Ltd. (n.d.). This compound.
- Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646-9. [Link]
- Jain, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
- Senaweera, S., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 223, 113642. [Link]
- Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(10), 6837-6852. [Link]
- He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.
- Scott, N. D., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(6), 991-1000. [Link]
- Sumitomo Chemical Company, Limited. (1989). Process for preparing 4-hydroxypyrimidine. EP0326389B1.
- Wang, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 44(3), 164-171. [Link]
- Wikipedia. (2024). Pharmacophore. [Link]
- Almansa, C., et al. (2003). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. Journal of Medicinal Chemistry, 46(17), 3463-75. [Link]
- Daulton, E., et al. (2022). 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD Analogue in Other Tissues?. Metabolites, 12(10), 970. [Link]
- Chemical Kinomics Lab. (n.d.). Drug Discovery - Inhibitor.
- Wang, J., et al. (2023). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
- Manolov, I., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 19(4), 4790-4844. [Link]
- Fiveable. (n.d.). Pharmacophores | Medicinal Chemistry Class Notes.
- ResearchGate. (n.d.). Pharmacophore model, which derived from ATP and used in the pre-selection of the proposed compounds.
- Almansa, C., et al. (2004). Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(23), 5831-5. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. fiveable.me [fiveable.me]
- 6. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 7. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalkinomics.com [chemicalkinomics.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Hydroxypyrimidine-5-carboxamide from Ethyl Cyanoacetate
Introduction
4-Hydroxypyrimidine-5-carboxamide is a crucial heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. Its structural motif is a key component in a variety of pharmacologically active molecules, including inhibitors of STAT6 for allergic diseases and NNMT inhibitors for metabolic disorders.[1][2] The strategic placement of the hydroxyl and carboxamide functional groups on the pyrimidine ring allows for diverse chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this compound, commencing from the readily available starting material, ethyl cyanoacetate. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and a thorough understanding of the synthetic pathway.
Synthetic Strategy Overview
The synthesis of this compound from ethyl cyanoacetate is most effectively achieved through a three-stage process. This strategy involves the initial activation of ethyl cyanoacetate to form a reactive intermediate, followed by a cyclocondensation reaction to construct the pyrimidine core, and culminating in the selective transformation of a nitrile group to the desired carboxamide functionality.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
The initial step in this synthetic sequence is the conversion of ethyl cyanoacetate into the more electrophilic intermediate, ethyl 2-cyano-3-ethoxyacrylate. This is achieved through a condensation reaction with triethyl orthoformate, with acetic anhydride serving as a dehydrating agent to drive the reaction to completion.
Reaction Mechanism
The reaction is initiated by the acid-catalyzed reaction of triethyl orthoformate to form a highly reactive ethoxycarbenium ion. The enolate of ethyl cyanoacetate, formed in situ, then acts as a nucleophile, attacking the ethoxycarbenium ion. Subsequent elimination of ethanol yields the desired product. The acetic anhydride reacts with the eliminated ethanol, preventing the reverse reaction.
Caption: Reaction mechanism for the formation of ethyl 2-cyano-3-ethoxyacrylate.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl cyanoacetate | 113.12 | 50.0 g | 0.442 | ≥98% |
| Triethyl orthoformate | 148.20 | 65.5 g (73.5 mL) | 0.442 | ≥98% |
| Acetic anhydride | 102.09 | 100 mL | - | ≥98% |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl cyanoacetate (50.0 g, 0.442 mol) and acetic anhydride (100 mL).
-
With gentle stirring, add triethyl orthoformate (65.5 g, 0.442 mol) dropwise from the dropping funnel over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and other volatile components by rotary evaporation under reduced pressure.
-
The resulting crude product, a pale-yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield ethyl 2-cyano-3-ethoxyacrylate.[3][4]
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
Part 2: Synthesis of 4-Hydroxypyrimidine-5-carbonitrile
The second stage involves the cyclocondensation of the prepared ethyl 2-cyano-3-ethoxyacrylate with urea in the presence of a strong base, sodium ethoxide, to form the pyrimidine ring.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the deprotonated urea on the electrophilic carbon of the acrylate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and ethoxide to yield the stable aromatic pyrimidine ring.
Caption: Proposed mechanism for the formation of 4-hydroxypyrimidine-5-carbonitrile.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 20.0 g | 0.118 | - |
| Urea | 60.06 | 7.8 g | 0.130 | ≥99% |
| Sodium metal | 22.99 | 2.7 g | 0.118 | - |
| Absolute Ethanol | 46.07 | 200 mL | - | Anhydrous |
Procedure:
-
Prepare a solution of sodium ethoxide by carefully adding small pieces of sodium metal (2.7 g, 0.118 mol) to absolute ethanol (150 mL) in a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; cool the flask in an ice bath as needed.
-
Once all the sodium has reacted and the solution has cooled to room temperature, add urea (7.8 g, 0.130 mol) and stir until it dissolves.
-
Dissolve ethyl 2-cyano-3-ethoxyacrylate (20.0 g, 0.118 mol) in absolute ethanol (50 mL) and add this solution dropwise to the urea/sodium ethoxide mixture over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7.
-
A precipitate of 4-hydroxypyrimidine-5-carbonitrile will form. Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.
-
The crude product can be recrystallized from water or an ethanol/water mixture to obtain a purified product.
Safety Precautions:
-
Sodium metal is highly reactive with water and flammable. Handle with extreme care under an inert atmosphere.
-
The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.
Part 3: Hydrolysis of 4-Hydroxypyrimidine-5-carbonitrile to this compound
The final step is the selective hydrolysis of the nitrile group at the 5-position of the pyrimidine ring to the corresponding primary amide. This transformation can be achieved under controlled acidic conditions.
Reaction Mechanism
The nitrile group is protonated by the strong acid, making the carbon atom more electrophilic. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps lead to the formation of the carboxamide.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Hydroxypyrimidine-5-carbonitrile | 121.10 | 10.0 g | 0.0826 | - |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | - | 98% |
Procedure:
-
In a 250 mL round-bottom flask, carefully add 4-hydroxypyrimidine-5-carbonitrile (10.0 g, 0.0826 mol) to concentrated sulfuric acid (50 mL) in portions, while cooling the flask in an ice bath.
-
Stir the mixture at room temperature for 12-24 hours. The progress of the hydrolysis can be monitored by taking a small aliquot, carefully quenching it in water, and analyzing by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring.
-
A precipitate of this compound will form.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 6-7.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C to yield the final this compound.
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, wearing appropriate PPE.
-
The addition of the reaction mixture to ice is highly exothermic. Perform this step slowly and with efficient cooling and stirring.
-
Neutralization with a base will generate gas (CO2 if using bicarbonate); ensure adequate ventilation and perform the addition slowly to control effervescence.
Conclusion
This application note provides a detailed and reliable three-step protocol for the synthesis of this compound from ethyl cyanoacetate. By elucidating the underlying reaction mechanisms and providing clear, step-by-step instructions, this guide is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this valuable heterocyclic building block for their research endeavors.
References
- PubChem. 4-Hydroxypyrimidine-5-carbonitrile.
- Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 975-983.
- PubChem. Ethyl 2-cyano-3-ethoxyacrylate.
- Sureja, D. K., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 54.
- Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Patent WO 2021/025975 A1.
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterizing 4-Hydroxypyrimidine-5-carboxamide as an Enzyme Inhibitor: A Detailed Assay Protocol for Dihydroorotate Dehydrogenase (DHODH)
An Application Note and Protocol for Researchers
Abstract
The 4-hydroxypyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in inhibitors targeting a range of enzymes critical to human disease.[1][2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to characterize the inhibitory potential of this compound class. We focus on Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway and a validated therapeutic target, as a representative case study.[4][5] The protocols herein detail a robust, spectrophotometric enzyme inhibition assay, from the determination of essential kinetic parameters to the final calculation of inhibitor potency (IC50). We emphasize the causality behind experimental choices, best practices for data integrity, and methods for assay validation to ensure trustworthy and reproducible results.[6][7]
Introduction: The Scientific Rationale
The synthesis of nucleotides is a fundamental process for all proliferating cells, providing the necessary building blocks for DNA replication and RNA production.[8] The de novo pyrimidine biosynthesis pathway is a critical route for this supply, and its enzymes are significant targets for therapeutic intervention, particularly in oncology and immunology.[4][9] Dihydroorotate Dehydrogenase (DHODH) is the fourth and only mitochondrial enzyme in this pathway, catalyzing the oxidation of dihydroorotate (DHO) to orotate.[4][5]
The this compound core structure bears a strong resemblance to the natural pyrimidine substrates, making it an ideal candidate for inhibiting enzymes within this pathway. This guide provides a detailed protocol to test this hypothesis by quantifying the inhibitory activity of a representative compound against human DHODH. The principles and methods described are broadly applicable to other enzymes and inhibitor scaffolds.
Principle of the DHODH Inhibition Assay
The described assay is a continuous spectrophotometric method that measures the rate of DHODH-catalyzed oxidation of its substrate, dihydroorotate (DHO). The electrons from this reaction are transferred to a co-substrate, which in turn reduces the indicator dye 2,6-dichloroindophenol (DCIP). The reduction of the blue-colored DCIP to its colorless form (DCIPH₂) leads to a decrease in absorbance at 600-650 nm.[10] The rate of this absorbance decrease is directly proportional to the DHODH enzyme activity.[10] When an inhibitor such as this compound is present, it binds to DHODH, slowing the reaction rate and thus reducing the rate of DCIP color loss.
Caption: Mechanism of the DHODH activity assay and its inhibition.
Materials and Reagents
Sourcing high-purity reagents is critical for assay success. It is recommended to qualify each new lot of enzyme and substrates.[7]
| Reagent | Specification | Recommended Supplier | Purpose |
| Recombinant Human DHODH | >95% Purity, carrier-free | Commercial Vendor | Enzyme source |
| L-Dihydroorotic acid (DHO) | ≥98% Purity | Sigma-Aldrich, etc. | Enzyme substrate |
| Coenzyme Q10 (CoQ10) | ≥98% Purity | Sigma-Aldrich, etc. | Electron acceptor |
| 2,6-Dichloroindophenol (DCIP) | ≥98% Purity | Sigma-Aldrich, etc. | Terminal electron acceptor/Indicator dye |
| This compound | >98% Purity | In-house or Vendor | Test Inhibitor |
| Brequinar | ≥98% Purity | Selleckchem, etc. | Positive Control Inhibitor |
| Tris-HCl | Molecular Biology Grade | Thermo Fisher, etc. | Buffering agent |
| Triton X-100 | Surfactant Grade | Sigma-Aldrich, etc. | Detergent to maintain enzyme solubility |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich, etc. | Solvent for compounds |
| Microplates | 96-well, clear, flat-bottom | Corning, Greiner | Assay vessel |
Preparation of Buffers and Stock Solutions:
-
Assay Buffer: 50 mM Tris-HCl, 0.1% Triton X-100, pH 8.0. Filter sterilize and store at 4°C.
-
DHO Stock (100 mM): Dissolve in 1 M NaOH to deprotonate, then adjust pH to 8.0 with HCl and bring to final volume with Assay Buffer. Aliquot and store at -80°C.
-
CoQ10 Stock (10 mM): Dissolve in 100% DMSO. Aliquot and store at -20°C, protected from light.
-
DCIP Stock (5 mM): Dissolve in Assay Buffer. Prepare fresh daily as it is light-sensitive.
-
DHODH Enzyme Working Stock (e.g., 40 nM): Dilute the high-concentration stock enzyme in Assay Buffer. Prepare fresh before use and always keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
Inhibitor Stock (10 mM): Dissolve this compound and Brequinar in 100% DMSO. Store at -20°C.
Experimental Protocols
The following protocols are designed for a 96-well plate format with a final reaction volume of 200 µL.
Protocol 1: Determination of Substrate Kₘ (Michaelis-Menten Constant)
Causality: Before testing inhibitors, it is essential to determine the Kₘ of the substrate (DHO).[7] Running inhibition assays at a substrate concentration near its Kₘ value provides optimal sensitivity for detecting competitive inhibitors.[11]
-
Prepare DHO Dilutions: Create a series of DHO concentrations in Assay Buffer (e.g., 10, 20, 50, 100, 200, 500, 1000 µM). These will be 10x the final desired concentration.
-
Prepare Reaction Mix: Prepare a master mix containing DCIP and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM and 100 µM, respectively, in the 200 µL reaction volume.
-
Set Up Plate:
-
Add 160 µL of Assay Buffer to each well.
-
Add 20 µL of the 10x DHO dilutions to triplicate wells for each concentration.
-
Include "no substrate" control wells containing 20 µL of Assay Buffer.
-
-
Initiate Reaction:
-
Add 20 µL of the Reaction Mix (DCIP/CoQ10) to all wells.
-
Initiate the reactions by adding 20 µL of the DHODH enzyme working stock (e.g., 40 nM, for a 4 nM final concentration) to all wells.
-
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 600 nm every 30 seconds for 20 minutes.
-
Analyze Data:
-
For each DHO concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (milli-Abs/min).
-
Plot V₀ versus the DHO concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[12][13]
-
Protocol 2: IC₅₀ Determination for this compound
Causality: The IC₅₀ (half-maximal inhibitory concentration) is the primary metric for quantifying an inhibitor's potency. This protocol uses a dose-response experiment to determine the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO. A typical 11-point curve might start at 1 mM and proceed with 1:3 dilutions.
-
Prepare identical dilutions for the positive control, Brequinar.
-
The final well concentration of DMSO should be kept constant and low (≤1%) across all wells to avoid solvent effects.[14]
-
-
Set Up Assay Plate:
-
Add 2 µL of each inhibitor dilution (or DMSO for controls) to the appropriate wells of a 96-well plate.
-
Controls are critical:
-
100% Activity Control (Negative Control): 2 µL of DMSO (no inhibitor).
-
0% Activity Control (Background): 2 µL of DMSO, but add Assay Buffer instead of enzyme later.
-
Positive Control: 2 µL of each Brequinar dilution.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 178 µL of the DHODH enzyme working stock to each well (except the 0% activity control wells, which receive 178 µL of Assay Buffer).
-
Mix gently and incubate the plate at 25°C for 30 minutes. This step allows the inhibitor to bind to the enzyme and reach equilibrium.[10]
-
-
Initiate and Measure the Reaction:
-
Prepare a 10x Reaction Mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Use a DHO concentration equal to its predetermined Kₘ value from Protocol 1. Final concentrations should be, for example: Kₘ DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the 10x Reaction Mix to all wells.
-
Immediately begin kinetic reading at 600 nm every 30 seconds for 20 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear phase of the reaction.
-
Subtract the average velocity of the 0% Activity Control (background) from all other wells.
-
Normalize the data by calculating the Percent Inhibition for each inhibitor concentration:
-
% Inhibition = 100 * (1 - (V₀_inhibitor / V₀_100%_control))
-
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to determine the IC₅₀ value.[13][15]
-
Caption: High-level workflow for IC₅₀ determination.
Assay Validation and Quality Control
A trustworthy protocol must be a self-validating system.[6]
-
Z'-Factor: For screening applications, the robustness of the assay should be evaluated by calculating the Z'-factor.[16] This metric assesses the separation between the 100% activity and 0% activity controls. A Z'-factor > 0.5 is indicative of an excellent assay suitable for high-throughput screening.[16]
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Where 'max' refers to the 100% activity control and 'min' refers to the 0% activity control.
-
-
DMSO Tolerance: It is crucial to confirm that the final concentration of DMSO used in the assay does not significantly affect enzyme activity.[14] A DMSO titration curve should be performed during assay development.
-
Positive Control: Consistently running a known inhibitor like Brequinar alongside the test compound validates that the assay system is performing as expected on a given day. The resulting IC₅₀ should fall within a consistent, acceptable range.
Alternative Assay Formats
While the described colorimetric assay is robust and widely accessible, other detection methods can offer advantages in certain contexts.
-
Fluorescence-Based Assays: These assays can offer higher sensitivity than absorbance-based methods.[17][18] A common approach involves using a fluorogenic product or a coupled enzyme system that produces a fluorescent molecule.[19] This can be particularly valuable when enzyme or compound quantities are limited.
-
Luminescence-Based Assays: Luminescence assays, such as those that measure ATP depletion or ADP formation (e.g., ADP-Glo™), are extremely sensitive and have a large dynamic range.[20][21] For enzymes like kinases that use ATP, quantifying the amount of ADP produced provides a universal method to measure activity and inhibition.[15][20]
Conclusion
This application note provides a validated, step-by-step protocol for the characterization of this compound as an inhibitor of Dihydroorotate Dehydrogenase. By grounding the methodology in fundamental principles of enzyme kinetics and incorporating rigorous controls, researchers can generate high-quality, reproducible data on inhibitor potency. The detailed explanation of the causality behind each step empowers scientists to adapt this protocol for other enzyme systems and inhibitor scaffolds, accelerating the broader goals of drug discovery and development.
References
- Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
- Garofolo, F., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]
- Patsnap Synapse. (2024). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research.
- Karetnikova, E., et al. (2021).
- Pisani, L., et al. (2021).
- Wikipedia. (n.d.). Enzyme kinetics.
- Wohland, T., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant.
- MyAssays. (n.d.). Kinetics Data Analysis - Enzyme Kinetics.
- Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
- BMG LABTECH. (n.d.). Fluorometric Enzyme Assays.
- Reaction Biology. (n.d.). Nucleotide Metabolism Pathway Assays.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- Zilio, N., et al. (2024). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]
- Thorne, N., et al. (2012). Considerations for the design and reporting of enzyme assays in high-throughput screening applications.
- Garofolo, F., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
- Larson, B., et al. (2021). Automation of Luminescence-based CYP Inhibition Assays using BioTek Instrumentation for use in Drug Discovery.
- Hall, M., et al. (2022). A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP. PubMed Central. [Link]
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)
- MyAssays. (2022). Kinetics Data Analysis - Enzyme Kinetics. YouTube. [Link]
- Enemark, J. H. & Kirk, M. L. (n.d.). CHAPTER 4: Comparative Kinetics of Enzymes and Models. In Molybdenum and Tungsten Enzymes. Royal Society of Chemistry. [Link]
- LibreTexts Biology. (2022). 5.4: Enzyme Kinetics.
- NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
- Sheng, C., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. [Link]
- Wermuth, M., et al. (2024). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. [Link]
- ResearchGate. (2024). (PDF) Enzymes involved in metabolism of extracellular nucleotides and nucleosides: Functional implications and measurement of activities.
- Wai, J. S., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. PubMed. [Link]
- ResearchGate. (n.d.). Synthesis of pyrimidine derivatives (8-14).
- Mao, C., et al. (2024). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. NIH. [Link]
- Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit.
- Sheng, C., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. [Link]
- Viswanathan, K., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. [Link]
- De la Cruz, J., et al. (2011). 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries. PubMed. [Link]
- Lane, A. N. & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. PubMed Central. [Link]
- Li, Y., et al. (2010). N-Hydroxypyridine-4-carboxamide. PMC - NIH. [Link]
- ACS Publications. (n.d.). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs.
- Reactome. (n.d.). Metabolism of nucleotides.
Sources
- 1. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Metabolism of nucleotides [reactome.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. myassays.com [myassays.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. mdpi.com [mdpi.com]
- 18. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 20. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell-Based Assays Using 4-Hydroxypyrimidine-5-Carboxamide Derivatives
Introduction: The Therapeutic Potential of the 4-Hydroxypyrimidine-5-Carboxamide Scaffold
The this compound core is a privileged scaffold in medicinal chemistry and drug discovery, serving as the foundation for a variety of potent and selective enzyme inhibitors. This structural motif is particularly adept at engaging with the active sites of metalloenzymes due to its metal-binding capabilities.[1] Research has demonstrated that derivatives of this scaffold exhibit significant inhibitory activity against a range of viral and cellular enzymes, highlighting their therapeutic potential in diverse disease areas, including infectious diseases and inflammatory conditions.[2][3][4][5]
Notably, compounds incorporating the dihydroxypyrimidine carboxamide structure have been identified as potent inhibitors of viral enzymes such as HIV integrase and human cytomegalovirus (HCMV) pUL89 endonuclease.[1][2][4] The mechanism often involves the coordination of metal ions essential for the catalytic activity of these enzymes. Beyond antiviral applications, pyrimidine-5-carboxamide derivatives have also been developed as inhibitors of cellular kinases, like salt-inducible kinases (SIKs), which are implicated in inflammatory processes.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activity of novel this compound derivatives. The protocols herein are designed to be robust and self-validating, enabling the accurate determination of a compound's potency, cytotoxicity, and mechanism of action in a cellular context.
Core Principles of Assay Design
A multi-faceted approach is essential for the thorough evaluation of any new chemical entity. The recommended workflow for characterizing this compound derivatives should encompass assays that assess direct target engagement, overall cellular health, and target-specific functional outcomes.
Caption: Recommended workflow for cellular characterization.
Part 1: Assessment of Cellular Viability and Cytotoxicity
Before evaluating the specific inhibitory effects of a compound, it is crucial to determine its impact on overall cell health. Cytotoxicity assays are fundamental for identifying the concentration range at which a compound can be studied without inducing significant cell death, thereby ensuring that any observed effects in subsequent assays are due to specific target modulation rather than general toxicity. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol details the steps to determine the half-maximal cytotoxic concentration (CC50) of a this compound derivative.
I. Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
II. Materials:
-
Cell Line: Select a cell line relevant to the intended therapeutic area (e.g., cancer cell line for oncology research, a specific host cell line for antiviral studies).
-
Complete Culture Medium: Appropriate for the chosen cell line.
-
Test Compound: this compound derivative dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
MTT Solution: 5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered.
-
Solubilization Solution: DMSO or a solution of 0.1 N HCl in anhydrous isopropanol.[8]
-
96-well flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
III. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. It is advisable to perform a broad range of concentrations initially (e.g., from 100 µM to 0.01 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Crucial Controls:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
IV. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.
V. Data Presentation:
| Compound | CC50 (µM) |
| Derivative A | > 100 |
| Derivative B | 45.2 |
| Positive Control (e.g., Doxorubicin) | 0.8 |
Part 2: Target-Specific Cell-Based Assays
Once the non-toxic concentration range of the this compound derivative is established, the next step is to assess its effect on the intended cellular target. Given that many derivatives of this scaffold function as enzyme inhibitors, a cell-based enzyme activity assay is a logical next step.[10][11]
Protocol 2: Cell-Based Kinase Inhibition Assay
This protocol is designed to measure the inhibition of a specific protein kinase within a cellular environment. It can be adapted for various kinases known to be targets for pyrimidine-5-carboxamide derivatives, such as SIKs.[5] This example utilizes a generic antibody-based detection method for a phosphorylated substrate.
I. Principle: This assay quantifies the level of phosphorylation of a specific substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylation signal indicates inhibition of the kinase's activity.
Caption: Workflow for a cell-based kinase inhibition assay.
II. Materials:
-
Cell Line: A cell line that endogenously expresses the target kinase or has been engineered to do so.
-
Complete Culture Medium.
-
Test Compound: this compound derivative.
-
Known Kinase Inhibitor: As a positive control.
-
Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Antibody-based detection kit: (e.g., ELISA or TR-FRET) specific for the phosphorylated substrate of the target kinase.[12]
-
Opaque-walled 96-well plates (for luminescence or fluorescence-based readouts).
-
Plate reader compatible with the chosen detection method.
III. Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight or stabilize.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium at concentrations below the determined CC50.
-
Add the diluted compounds to the cells and incubate for a pre-determined period (e.g., 1-2 hours) at 37°C.[13]
-
-
Cell Lysis:
-
Remove the culture medium and add lysis buffer to each well.
-
Incubate on a shaker for 15-20 minutes to ensure complete cell lysis.[13]
-
-
Detection of Phosphorylated Substrate:
-
Follow the manufacturer's protocol for the specific antibody-based detection kit. This typically involves transferring the cell lysates to a new assay plate and adding detection reagents.[13]
-
-
Signal Measurement:
-
Read the plate using a microplate reader at the appropriate settings for the detection method (e.g., fluorescence, luminescence).
-
IV. Data Analysis:
-
Normalize the signal from each well to a control (e.g., total protein concentration or a housekeeping gene product).
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
% Inhibition = 100 - [ (Signal of treated cells / Signal of vehicle control cells) x 100 ]
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits the kinase activity by 50%, using non-linear regression analysis.
V. Data Presentation:
| Compound | Target Kinase IC50 (nM) |
| Derivative A | 150 |
| Derivative B | 25 |
| Positive Control (Known Inhibitor) | 10 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of novel this compound derivatives in a cellular context. By systematically assessing cytotoxicity and on-target activity, researchers can efficiently identify promising lead candidates for further development. The adaptability of these assays allows for their application to a wide range of specific biological targets, making them an invaluable tool in the drug discovery pipeline.
References
- protocols.io. (2024-02-28). Cytotoxicity Assay Protocol. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Protocol Online. (2009-02-02).
- Riss, T. L., et al. (2019-05-01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. bioRxiv. [Link]
- Agilent.
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
- Inglese, J., et al. (2012-05-01). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
- Reaction Biology. (2022-05-11).
- Gordon, E. A., et al. (2011). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]
- BellBrook Labs. (2025-11-14).
- Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry. [Link]
- Panneerselvam, T., et al. (2017). Design, Network Analysis and In Silico Modeling of Biologically Significant 4-(substituted benzyl)-2-Amino-6-HydroxyPyrimidine-5-Carboxamide Nanoparticles. Drug Research. [Link]
- Wang, Z., et al. (2016). 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H. Journal of Medicinal Chemistry. [Link]
- He, T., et al. (2022-04-14). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry. [Link]
- Shafi, S., et al. (2018). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules. [Link]
- Senaweera, S., et al. (2019). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry. [Link]
- ACS Medicinal Chemistry Letters. (2021).
- Li, T., et al. (2023-08-05). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. [Link]
- News-Medical.Net. (2024-02-01). The role of cell-based assays for drug discovery. [Link]
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors from 4-Hydroxypyrimidine-5-Carboxamide Libraries
Abstract
The 4-hydroxypyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including antiviral and metabolic disease applications.[1][2] Protein kinases, a major class of drug targets implicated in oncology and inflammatory diseases, represent a key opportunity for inhibitors derived from this scaffold.[3][4] High-Throughput Screening (HTS) is an essential technology in modern drug discovery that enables the rapid evaluation of large compound libraries to identify starting points for therapeutic development.[5][6] This document provides a detailed protocol and technical guidance for developing and executing a robust HTS campaign to identify novel protein kinase inhibitors from a this compound library. We describe a homogeneous, luminescence-based assay that quantifies kinase activity by measuring ATP depletion, a universal method applicable to a wide range of kinases.[7][8] The protocol covers all critical stages, from assay development and validation using the Z'-factor statistic to primary screening, data analysis, and hit confirmation.
Introduction: The Scientific Rationale
The this compound Scaffold: The pyrimidine ring is a cornerstone of medicinal chemistry, and its derivatives have shown a remarkable range of biological activities. The this compound core, in particular, presents key hydrogen bond donors and acceptors, as well as opportunities for diverse substitutions, making it an attractive scaffold for targeting enzyme active sites.[9] Its structural motifs have been successfully incorporated into inhibitors of various enzymes, validating its potential as a source of novel therapeutics.[1]
Protein Kinases as a Therapeutic Target: Protein kinases regulate the majority of cellular pathways and processes.[10] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4] The development of small molecule kinase inhibitors has revolutionized treatment in these areas. The goal of an HTS campaign is to efficiently interrogate a large and diverse chemical library to find compounds that modulate the activity of a specific kinase target.[3]
Assay Principle: ATP-Depletion Luminescence Assay: To screen for kinase inhibitors, a robust and sensitive assay is paramount. We employ a universal, homogeneous "glow-type" luminescent assay that measures the amount of adenosine triphosphate (ATP) remaining in a solution following a kinase reaction.[7][8]
The principle is straightforward:
-
A kinase enzyme utilizes ATP to phosphorylate its substrate.
-
In the presence of an effective inhibitor, the kinase's activity is reduced, and less ATP is consumed.
-
After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added.
-
Luciferase catalyzes the conversion of the remaining ATP into a stable luminescent signal.
The intensity of the light produced is directly proportional to the concentration of ATP.[7] Therefore, a potent kinase inhibitor will result in a high luminescent signal (high ATP remaining), whereas an inactive compound will result in a low signal (low ATP remaining). This inverse relationship provides a clear and robust window for identifying active compounds.[8]
Caption: Principle of the luminescent ATP-depletion kinase assay.
Materials and Equipment
Reagents:
-
Kinase of interest (e.g., purchased from commercial vendor)
-
Kinase substrate (peptide or protein)
-
Adenosine Triphosphate (ATP), high purity
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Staurosporine (or other potent, known inhibitor for the target kinase)
-
This compound compound library (dissolved in 100% DMSO)
Equipment & Consumables:
-
Acoustic liquid handler (e.g., Labcyte Echo) or pin tool for compound dispensing
-
Automated liquid handler/dispenser for reagents
-
Luminometer plate reader compatible with 384- or 1536-well plates
-
Low-volume, solid white, 384- or 1536-well microplates
-
Plate sealer
-
Incubators set to appropriate temperature (e.g., 30°C or room temperature)
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that moves from broad screening to focused validation. The workflow ensures that resources are concentrated on the most promising compounds while eliminating false positives early. This systematic approach is crucial for navigating the vast chemical space of a compound library.[11]
Caption: The sequential workflow of a typical HTS campaign.
Detailed Protocols
Protocol 1: Assay Development and Validation
Causality: Before committing to screening a large library, the assay must be rigorously validated to ensure it is robust, reproducible, and has a sufficient signal window to distinguish hits from noise.[12] The Z'-factor is the industry-standard metric for this purpose.[13][14] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15]
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the kinase and substrate to determine optimal concentrations. The goal is to find conditions that result in ~50-80% ATP consumption, which provides a large dynamic range for inhibitor detection.[16]
-
Set Up Controls: In a 384-well plate, designate columns for controls:
-
Negative Control (0% Inhibition): Kinase reaction with DMSO vehicle only. This represents maximum enzyme activity and will produce the minimum luminescent signal.
-
Positive Control (100% Inhibition): Kinase reaction with a saturating concentration of a known inhibitor (e.g., Staurosporine). This represents no enzyme activity and will produce the maximum luminescent signal.
-
-
Run Validation Plate:
-
Dispense 25 nL of DMSO (Negative Control) or Staurosporine (Positive Control) into the appropriate wells.
-
Add 2.5 µL of a 2X kinase/buffer solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2.5 µL of a 2X ATP/substrate solution.
-
Incubate for 60 minutes at 30°C.
-
Equilibrate the plate to room temperature.
-
Add 5 µL of Kinase-Glo® reagent to all wells.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Calculate Z'-Factor: Use the mean (μ) and standard deviation (σ) of the positive (p) and negative (n) controls to calculate the Z'-factor.[14]
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Optimization: Adjust enzyme, substrate, or ATP concentrations and repeat until a Z'-factor > 0.5 is consistently achieved.
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Kinase Conc. | 1 nM | 2 nM | 4 nM |
| ATP Conc. | 5 µM | 10 µM | 10 µM |
| Mean Positive (RLU) | 850,000 | 920,000 | 930,000 |
| SD Positive | 65,000 | 45,000 | 50,000 |
| Mean Negative (RLU) | 150,000 | 110,000 | 95,000 |
| SD Negative | 40,000 | 20,000 | 25,000 |
| Calculated Z'-Factor | 0.35 (Marginal) | 0.76 (Excellent) | 0.70 (Excellent) |
Table 1: Example of assay optimization data. Condition 2 provides the best balance of signal window and low variability, resulting in an excellent Z'-factor.
Protocol 2: Primary High-Throughput Screen
Causality: The primary screen is designed for speed and efficiency to test every compound in the library at a single concentration. Automation is critical to ensure consistency across tens to hundreds of thousands of data points.[17][18]
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 25 nL of each compound from the this compound library (typically at 10 mM in DMSO) into individual wells of 384-well assay plates. This results in a final assay concentration of 10 µM.
-
Control Plating: Dedicate specific columns on each plate for positive (Staurosporine) and negative (DMSO) controls.
-
Reagent Addition: Following the optimized conditions from Protocol 1, use automated dispensers to perform the following steps across all plates:
-
Add 2.5 µL of 2X kinase solution.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of 2X ATP/substrate solution to start the reaction.
-
-
Incubation: Incubate all plates for 60 minutes at 30°C.
-
Detection:
-
Add 5 µL of Kinase-Glo® reagent to all wells.
-
Incubate for 10 minutes at room temperature.
-
Read luminescence on a high-throughput plate reader.
-
Protocol 3: Data Analysis and Hit Identification
Causality: Raw screening data must be normalized and analyzed statistically to confidently identify "hits"—compounds that exhibit statistically significant activity compared to the controls.[19][20]
Procedure:
-
Quality Control: For each plate, calculate the Z'-factor using the intra-plate controls. Plates with a Z'-factor < 0.5 should be flagged for review or repeated.[13]
-
Data Normalization: Normalize the data on a per-plate basis to account for plate-to-plate variation. Express the activity of each compound as a percentage of inhibition, using the control wells as reference points:
% Inhibition = 100 * (Signal_compound - μ_negative) / (μ_positive - μ_negative)
-
Hit Selection: Define a hit threshold. A common method is to use the mean activity of the library compounds plus three times their standard deviation (SD).[20] Any compound with a % Inhibition value above this threshold is considered a primary hit.
Hit Threshold = Mean_%Inhibition_plate + (3 * SD_%Inhibition_plate)
| Metric | Value | Interpretation |
| Total Compounds Screened | 100,000 | - |
| Average Z'-Factor | 0.78 | Excellent assay robustness across the screen |
| Hit Threshold | 45% Inhibition | Compounds inhibiting >45% are selected |
| Primary Hits Identified | 350 | - |
| Primary Hit Rate | 0.35% | A typical and manageable hit rate for HTS |
Table 2: Summary of a hypothetical primary screening campaign.
Protocol 4: Hit Confirmation and Dose-Response
Causality: Primary hits must be re-tested to confirm their activity and eliminate false positives that may arise from experimental error or compound interference.[21] Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ value), which is a critical parameter for prioritizing compounds for further development.
Procedure:
-
Hit Picking: From the original library source plates, "cherry-pick" the 350 primary hits into a new confirmation plate.
-
Confirmation Screen: Re-test these compounds in triplicate using the same assay conditions as the primary screen. Compounds that consistently meet the hit criteria are considered "confirmed hits."
-
Dose-Response Analysis:
-
For each confirmed hit, create a 10-point, 3-fold serial dilution series (e.g., from 50 µM down to 2.5 nM).
-
Test this dilution series in the kinase assay.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
-
| Compound ID | Structure | Primary Screen (% Inh.) | Confirmation (% Inh.) | IC₅₀ (µM) |
| HTPC-001 | (Scaffold) | 52% | 55% ± 4% | 2.1 |
| HTPC-002 | (Scaffold) | 78% | 81% ± 3% | 0.45 |
| HTPC-003 | (Scaffold) | 48% | 12% ± 5% (False Positive) | > 50 |
Table 3: Example data for hit confirmation and dose-response analysis, illustrating the identification of potent hits and the elimination of a false positive.
Conclusion
This application note details a robust, validated, and efficient workflow for the high-throughput screening of this compound libraries against protein kinase targets. The use of a luminescence-based ATP-depletion assay provides a universal and sensitive platform amenable to HTS.[7] By adhering to rigorous assay validation, implementing automated protocols, and employing stringent statistical analysis for hit identification, researchers can effectively mine large compound collections to discover novel and potent kinase inhibitors. The identified lead scaffolds serve as critical starting points for subsequent medicinal chemistry efforts in the drug discovery pipeline.[10]
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- SpringerLink. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
- PubMed. (2016). Application of Fluorescence Polarization in HTS Assays.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- PubMed. (2009). Introduction: cell-based assays for high-throughput screening.
- National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- National Institutes of Health. (n.d.). Cell-based assays for high-throughput screening - PubMed.
- ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
- SpringerLink. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
- Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors.
- PubMed. (2005). High-throughput screening for kinase inhibitors.
- Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
- BellBrook Labs. (2025). What Is the Best Kinase Assay?.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- ResearchGate. (2025). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Tonex. (n.d.). High-Throughput Screening (HTS) in Drug Discovery Training Course.
- Ingenta Connect. (2006). Computational Methods for Analysis of High-Throughput Screening Data.
- Drug Target Review. (2023). Assay performance and the Z'-factor in HTS.
- Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- On HTS. (2023). Z-factor.
- ResearchGate. (n.d.). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
- ResearchGate. (2025). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase | Request PDF.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Thermo Fisher Scientific - US. (n.d.). Biochemical Kinase Assays.
- Wikipedia. (n.d.). Z-factor.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- MedchemExpress.com. (n.d.). Compound Screening Guide!.
- BOC Sciences. (n.d.). HTS Compounds Libraries.
- National Institutes of Health. (n.d.). Evaluating and evolving a screening library in academia: the St. Jude approach - PMC.
- PubMed. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells.
- PubMed Central. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.
- PubMed. (2009). High throughput screening. Methods and protocols, second edition. Preface.
- Fisher Scientific. (n.d.). Drug Discovery Research Screening Libraries.
- High Throughput Screening Laboratory. (n.d.). KU-HTS Compound Libraries.
- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
- The Scientist. (2024). An Overview of High Throughput Screening.
- Technology Networks. (2022). High-Throughput Screening Methods for Drug Discovery.
- ACS Publications. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.
- Sanford Burnham Prebys Medical Discovery Institute. (n.d.). High-Throughput Screening.
- PubMed. (2009). 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries.
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datastatresearch.org [datastatresearch.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.co.uk [promega.co.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. assay.dev [assay.dev]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 18. sbpdiscovery.org [sbpdiscovery.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes & Protocols: Characterizing 4-Hydroxypyrimidine-5-carboxamide Derivatives as Potent and Selective STAT6 Inhibitors
Introduction: Targeting the IL-4/IL-13 Axis via STAT6
The Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal intracellular transcription factor that orchestrates the signaling cascade initiated by the type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3] This pathway is a cornerstone of T helper type 2 (Th2) cell differentiation and the subsequent inflammatory responses characteristic of numerous allergic and inflammatory conditions, including asthma, atopic dermatitis, and eosinophilic esophagitis.[4][5] Upon cytokine binding to their cell surface receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT6.[6][7] This phosphorylation event is critical, inducing STAT6 to form homodimers, translocate to the nucleus, and bind to specific DNA response elements to activate the transcription of target genes.[1][6][7]
Given its central role, STAT6 has emerged as a high-value therapeutic target. Inhibiting STAT6 offers a more targeted approach compared to broader-acting JAK inhibitors, potentially mitigating off-target effects associated with blocking multiple cytokine pathways.[5][8] The 4-Hydroxypyrimidine-5-carboxamide scaffold represents a promising chemical series for developing potent and selective STAT6 inhibitors. A notable example from this class, AS1517499 (4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide), has been shown to potently inhibit STAT6 phosphorylation.[9][10]
This document provides a comprehensive guide to the mechanism of action and practical, validated protocols for researchers to characterize and utilize this class of compounds to investigate STAT6-mediated biology.
Mechanism of Action: Inhibition of STAT6 Phosphorylation
The primary mechanism by which this compound derivatives, such as AS1517499, disrupt the IL-4/IL-13 signaling pathway is by preventing the phosphorylation of the STAT6 protein.[3][9] As phosphorylation at the tyrosine residue (Y641) is the requisite step for STAT6 activation, dimerization, and nuclear translocation, inhibiting this event effectively shuts down the entire downstream signaling cascade.[6][11][12] This targeted inhibition prevents the expression of Th2-associated genes, thereby blocking the differentiation of naïve T-cells into Th2 effector cells and reducing the production of inflammatory mediators.[2][10]
The following diagram illustrates the canonical IL-4/IL-13/STAT6 signaling pathway and the specific point of intervention for this inhibitor class.
Materials:
-
Cell line expressing STAT6 (e.g., HEK293, Jurkat, or primary T-cells)
-
Complete cell culture medium
-
STAT6 inhibitor (e.g., AS1517499) and DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Thermocycler
-
Reagents for Western Blotting (lysis buffer, SDS-PAGE gels, transfer membranes, primary anti-STAT6 antibody, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the STAT6 inhibitor or DMSO vehicle for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10⁶ cells/mL. Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermocycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments). Include an unheated control (room temperature). Cool samples to 4°C for 3 minutes. [13]4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and transfer to a new tube. Determine protein concentration and normalize samples.
-
Detection: Analyze the amount of soluble STAT6 in each sample by Western Blot.
-
Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity relative to the unheated control versus temperature for both the inhibitor-treated and vehicle-treated samples. A positive result is a rightward shift of the melting curve for the inhibitor-treated sample, indicating thermal stabilization.
Protocol 2: STAT6-Dependent Luciferase Reporter Assay
Principle: This cell-based functional assay measures the transcriptional activity of STAT6. [14]Cells are engineered to express a luciferase reporter gene under the control of a promoter containing STAT6 DNA-binding sites. [7]Upon stimulation with IL-4 or IL-13, activated STAT6 drives luciferase expression. An effective inhibitor will block this process, leading to a dose-dependent decrease in luminescence.
Materials:
-
STAT6 reporter cell line (e.g., STAT6 Luciferase Reporter HEK293 or Ba/F3 cells). [15][16][17]* Cell culture medium (as recommended by the cell line provider)
-
Recombinant human or mouse IL-4. [14]* STAT6 inhibitor and DMSO
-
White, clear-bottom 96-well assay plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the STAT6 reporter cells into a 96-well plate at the recommended density (e.g., 20,000 cells/well) and allow them to adhere overnight. [15]2. Inhibitor Pre-treatment: Prepare serial dilutions of the STAT6 inhibitor in culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1 hour at 37°C. Include vehicle-only (DMSO) controls.
-
Cytokine Stimulation: Prepare IL-4 in culture medium at a concentration that yields a robust signal (e.g., EC₈₀, typically 10-20 ng/mL). Add the IL-4 solution to all wells except for the "unstimulated" controls.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 6-16 hours. [16]5. Luminescence Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. After a 15-30 minute incubation, measure luminescence using a luminometer. [15]6. Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all readings.
-
Normalize the data by setting the "stimulated + vehicle" signal as 100% activity and the "unstimulated" signal as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Western Blot for STAT6 Phosphorylation
Principle: This is a direct biochemical method to confirm that the compound inhibits the phosphorylation of STAT6. Cells are stimulated with IL-4 or IL-13 in the presence or absence of the inhibitor, and the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 are measured. A successful inhibitor will reduce the p-STAT6 signal without affecting the total STAT6 level. [18] Materials:
-
Responsive cell line (e.g., human BSM cells, macrophages, or T-cells)
-
Recombinant IL-4 or IL-13
-
STAT6 inhibitor and DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Reagents for protein quantification (e.g., BCA assay)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Cell Culture and Starvation: Grow cells to ~80-90% confluency. For many cell types, serum-starving the cells for 4-6 hours prior to stimulation can reduce background signaling.
-
Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the STAT6 inhibitor (or DMSO vehicle) for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with IL-4 (e.g., 20 ng/mL) for a short period (typically 15-30 minutes) to induce maximal STAT6 phosphorylation. [9]Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Lysate Processing: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification and Sample Prep: Determine protein concentration using a BCA assay. [11]Normalize all samples to the same concentration, add Laemmli sample buffer, and boil for 5 minutes.
-
Western Blotting: Separate 20-30 µg of protein per lane by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Antibody Incubation: Probe the membrane overnight at 4°C with the anti-phospho-STAT6 antibody. The next day, wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Re-probing: Detect the signal using an ECL substrate. After imaging, strip the membrane and re-probe with the anti-total STAT6 antibody, and subsequently with a loading control antibody, to ensure equal protein loading and to confirm the inhibitor does not alter total STAT6 expression.
References
- ST
- Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma.
- STAT6 signaling pathway activated by the cytokines IL-4 and IL-13 induces expression of the Epstein-Barr virus-encoded protein LMP-1 in absence of EBNA-2: implications for the type II EBV latent gene expression in Hodgkin lymphoma. PubMed. [Link]
- The IL-4/IL-13/Stat6 signalling pathway promotes luminal mammary epithelial cell development. PubMed. [Link]
- Right: The canonical IL-4/IL-13-STAT6 signaling pathways. Upon binding....
- STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in p
- STAT6 signaling pathway activated by the cytokines IL-4 and IL-13 induces expression of the Epstein-Barr virus–encoded protein LMP-1 in absence of EBNA-2: implications for the type II EBV latent gene expression in Hodgkin lymphoma.
- Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. PubMed. [Link]
- STAT6 signal transducer and activator of transcription 6 [homo sapiens (human)]. NCBI. [Link]
- The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages. YouTube. [Link]
- STAT6 Luciferase Reporter Lentivirus (STAT6 Signaling P
- IL-4/IL-13 Responsive STAT6 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- STAT6 Leeporter™ Luciferase Reporter-Ba/F3 Cell Line. Abeomics. [Link]
- A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of ST
- STAT6 Luciferase Reporter Lentivirus (STAT6 Signaling P
- Human STAT6 Inhibitor Screening Assay Kit. ICE Bioscience. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- STAT6 inhibitors - Page 1. BioWorld. [Link]
- Validating STAT Protein-inhibitor Interactions using Biochemical and Cellular Thermal Shift Assays.
- The cellular thermal shift assay for evaluating drug target interactions in cells.
- Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflamm
- A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (ST
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
- Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Rutgers University. [Link]
- A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]
- Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflamm
- Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer. PubMed Central. [Link]
- The Discovery Process of a Novel STAT6 Inhibitor.
- STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflamm
- What are STAT6 inhibitors and how do they work?.
- ST
- The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages. PubMed Central. [Link]
- Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)
- Analysis of the life cycle of stat6. Continuous cycling of STAT6 is required for IL-4 signaling. The Journal of Immunology. [Link]
- Recludix Pharma Announces FDA Clearance of Investigational New Drug Application for REX-8756, an Oral STAT6 Inhibitor, to Enter into the Clinic. Recludix Pharma. [Link]
- Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflamm
- Process for preparing 4-hydroxypyrimidine.
- FDA Clears IND Application of Recludix's Oral STAT6, REX-8756.
- AS-1617612 - Drug Targets, Indications, Patents.
- STAT6 degraders(Nurix Therapeutics)
Sources
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recludixpharma.com [recludixpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. recludixpharma.com [recludixpharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of the life cycle of stat6. Continuous cycling of STAT6 is required for IL-4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. abeomics.com [abeomics.com]
- 17. mybiosource.com [mybiosource.com]
- 18. STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiviral Activity of 4-Hydroxypyrimidine-5-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Antiviral Research
The emergence and re-emergence of viral diseases pose a continuous threat to global health, necessitating the development of novel antiviral therapeutics. Among the promising scaffolds in medicinal chemistry, 4-hydroxypyrimidine-5-carboxamide derivatives have garnered significant attention. This class of compounds, exemplified by the broad-spectrum antiviral drug favipiravir (T-705), holds immense potential for combating a range of RNA viruses.[1][2] These derivatives primarily function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses.[1][2] This document provides a comprehensive guide for researchers on the evaluation of the antiviral activity of novel this compound derivatives, from initial in vitro screening to in vivo efficacy studies.
Mechanism of Action: Targeting the Viral Replication Engine
The primary antiviral mechanism of this compound derivatives, such as favipiravir, involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][2] As prodrugs, these compounds are intracellularly metabolized to their active triphosphate form, which is then recognized by the viral RdRp as a substrate. The incorporation of the metabolized derivative into the nascent viral RNA chain leads to either chain termination or lethal mutagenesis, thereby halting viral replication.[1][2]
Caption: Intracellular activation and mechanism of action of this compound derivatives.
In Vitro Antiviral Activity Assessment: A Step-by-Step Approach
The initial evaluation of novel this compound derivatives involves a series of in vitro assays to determine their antiviral potency and cytotoxicity.
Cytotoxicity Assays: Establishing a Therapeutic Window
Before assessing antiviral efficacy, it is crucial to determine the cytotoxicity of the compounds in the host cells used for the antiviral assays. This is essential for calculating the selectivity index (SI), a measure of the compound's therapeutic window. The MTT or MTS assay is a commonly used colorimetric method for this purpose.[3][4][5]
Protocol: MTS Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., Vero E6, MDCK, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the this compound derivatives in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "cells only" control (medium only) and a "no cells" control (medium only, no cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay: Quantifying Antiviral Potency
The plaque reduction assay is a gold standard for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.[6][7]
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a confluent monolayer of a susceptible cell line in 6-well plates.
-
Virus Dilution: Prepare a dilution of the virus stock that will produce 50-100 plaques per well.
-
Compound Treatment: In a separate plate, pre-incubate the virus dilution with various concentrations of the this compound derivatives for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., containing 1.2% Avicel) with the corresponding compound concentration.[6]
-
Incubation: Incubate the plates for 2-4 days at 37°C until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Viral Load Reduction Assay by qPCR: A Molecular Approach
Quantitative real-time PCR (qPCR) is a highly sensitive method to quantify the reduction in viral RNA levels in the presence of the antiviral compound.[8][9][10][11]
Protocol: Viral Load Reduction by RT-qPCR
-
Cell Seeding and Infection: Seed cells in a 24-well plate and infect with the virus at a multiplicity of infection (MOI) of 0.1.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the compounds.
-
Incubation: Incubate the plates for 24-48 hours.
-
RNA Extraction: Harvest the cell supernatant or cell lysate and extract viral RNA using a commercial RNA extraction kit.
-
RT-qPCR: Perform one-step or two-step RT-qPCR using primers and probes specific to a conserved region of the viral genome.
-
Data Analysis: Generate a standard curve using a known quantity of viral RNA. Quantify the viral RNA copies in each sample and calculate the percentage of viral load reduction compared to the untreated control. Determine the EC50 based on the reduction of viral RNA.
Caption: Workflow for in vitro antiviral screening of this compound derivatives.
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
Systematic modifications of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR), guiding the design of more potent and selective antiviral agents. Key areas for modification and their potential impact include:
-
Substitutions at the C2 and C6 positions of the pyrimidine ring: These modifications can influence the interaction with the RdRp active site and affect the compound's metabolic stability.[12][13][14]
-
Modifications of the carboxamide group: Alterations to the amide moiety can impact cell permeability and the overall pharmacokinetic profile of the derivative.[12][13][14]
-
Introduction of different functional groups: The addition of various chemical groups can modulate the compound's lipophilicity, solubility, and target binding affinity.[15][16][17][18][19]
| Derivative | Modification | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Parent Compound | - | 15.2 | >100 | >6.6 |
| Derivative A | C2-Methyl | 8.5 | >100 | >11.8 |
| Derivative B | C6-Fluoro | 5.1 | 85 | 16.7 |
| Derivative C | N-Benzyl Carboxamide | 22.4 | >100 | >4.5 |
Table 1: Example of SAR data for hypothetical this compound derivatives against Influenza A virus.
In Vivo Efficacy Evaluation: Moving Towards Clinical Relevance
Promising candidates identified from in vitro screening should be further evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety.
Mouse Model of Influenza Virus Infection
The mouse model is a well-established system for evaluating anti-influenza drug candidates.[1][2][20][21]
Protocol: In Vivo Efficacy in a Mouse Model
-
Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.
-
Infection: Intranasally infect mice with a lethal dose (e.g., 5xLD50) of a mouse-adapted influenza virus strain (e.g., A/PR/8/34 H1N1).
-
Treatment: Orally administer the this compound derivative at various doses (e.g., 10, 30, 100 mg/kg/day) starting 4 hours post-infection and continuing for 5-7 days. Include a vehicle control group and a positive control group (e.g., oseltamivir).
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for 14 days post-infection.
-
Viral Titer Determination: On day 3 or 5 post-infection, euthanize a subset of mice from each group and collect lung tissues to determine viral titers by plaque assay or qPCR.
-
Data Analysis: Analyze survival curves using the Kaplan-Meier method. Compare weight loss and lung viral titers between treated and control groups using appropriate statistical tests.
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Mean Weight Loss on Day 7 (%) | Lung Viral Titer (log10 PFU/g) on Day 4 |
| Vehicle Control | - | 0 | 25 | 6.8 |
| Test Compound | 10 | 40 | 18 | 5.2 |
| Test Compound | 30 | 80 | 10 | 3.5 |
| Test Compound | 100 | 100 | 5 | <2.0 |
| Oseltamivir | 20 | 100 | 6 | <2.0 |
Table 2: Example of in vivo efficacy data for a hypothetical this compound derivative in a mouse model of influenza.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel broad-spectrum antiviral agents. The systematic evaluation pipeline outlined in these application notes, from in vitro screening to in vivo efficacy studies, provides a robust framework for identifying and optimizing lead candidates. Future research should focus on expanding the library of these derivatives, exploring their activity against a wider range of RNA viruses, and elucidating the molecular determinants of their interaction with the viral RdRp to guide the rational design of next-generation antiviral drugs.
References
- Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. (1990). Acta Virologica. [Link]
- McGovern, B. (2024). Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. protocols.io. [Link]
- McGovern, B. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io. [Link]
- Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. (2020). Virology. [Link]
- A new antiviral screening method that simultaneously detects viral replication, cell viability, and cell toxicity. (2014). Journal of Virological Methods. [Link]
- Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice. (2014). Antiviral Research. [Link]
- Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. (1987). Journal of Medicinal Chemistry. [Link]
- Favipiravir in Therapy of Viral Infections. (2021). Viruses. [Link]
- Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. (2020). Pharmacology & Therapeutics. [Link]
- 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries. (2009).
- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). European Journal of Medicinal Chemistry. [Link]
- Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. (2021). Virology Journal. [Link]
- Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. (1987). Semantic Scholar. [Link]
- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Journal of Visualized Experiments. [Link]
- On the Structure-Activity Relationship of Antiviral Substances. (1977). Acta Microbiologica, Virologica Et Immunologica. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022).
- Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay. (2022). Heliyon. [Link]
- Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. (2019). Antimicrobial Agents and Chemotherapy. [Link]
- Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. (2021). STAR Protocols. [Link]
- Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. (2007). Journal of Medicinal Chemistry. [Link]
- Direct viral detection via qPCR. (n.d.). Takara Bio. [Link]
- An improved RT-qPCR method for direct quantification of enveloped RNA viruses. (2022). MethodsX. [Link]
- Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
- One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. (2021). Frontiers in Bioengineering and Biotechnology. [Link]
- Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. (2023). Globe Thesis. [Link]
- Rapid and Sensitive Detection of RNA Viruses through Imaging of Marker Molecules Derived from Designed Circular DNA Probes. (2023). Advanced Science. [Link]
- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). International Journal of Molecular Sciences. [Link]
- Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. (2022). Frontiers in Pharmacology. [Link]
Sources
- 1. Favipiravir in Therapy of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.unica.it [web.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 5. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Our site is not available in your region [takarabio.com]
- 10. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis [frontiersin.org]
- 12. 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. | Semantic Scholar [semanticscholar.org]
- 18. On the structure-activity relationship of antiviral substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging the 4-Hydroxypyrimidine-5-Carboxamide Scaffold for Kinase Inhibitor Discovery
Introduction: The Power of Privileged Scaffolds in Kinase Drug Discovery
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer treatment.[2][3] A cornerstone of modern medicinal chemistry is the concept of "scaffold-based design," which utilizes core molecular structures, or scaffolds, that are known to bind to a specific target class.[4]
The pyrimidine ring is a quintessential "privileged scaffold" in kinase inhibitor design. As a bioisostere of the adenine base in ATP, it is perfectly suited to bind within the highly conserved ATP-binding pocket of kinases, typically by forming critical hydrogen bonds with the "hinge" region of the enzyme.[2][5] This inherent binding capability makes pyrimidine derivatives an excellent starting point for developing potent and selective kinase inhibitors.[6]
This guide focuses on a specific, highly versatile pyrimidine derivative: 4-hydroxypyrimidine-5-carboxamide . The strategic placement of the hydroxyl and carboxamide groups on this scaffold provides key vectors for chemical modification, allowing researchers to fine-tune potency, selectivity, and pharmacokinetic properties. The carboxamide moiety, in particular, has been shown to be essential for enhancing enzyme inhibitory potency and kinome selectivity in certain inhibitor classes by engaging with key residues in the hinge region.[7][8]
This document provides a comprehensive overview and detailed protocols for utilizing the this compound scaffold in a typical kinase inhibitor discovery workflow, from initial screening to cellular validation and lead optimization.
The Kinase Inhibitor Discovery Workflow
The journey from a scaffold to a clinical candidate is a structured, multi-stage process. The following workflow illustrates the key phases where the protocols described in this guide are applied.
Caption: A simplified workflow for Western Blot analysis.
Methodology Outline
-
Cell Treatment: Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a short duration (e.g., 2-4 hours).
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). Then, probe with a secondary antibody conjugated to an enzyme like HRP.
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Analysis: Re-probe the same membrane with an antibody for the total amount of the target protein as a loading control. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms on-target activity.
Section 4: Structure-Activity Relationship (SAR) and Selectivity
The data gathered from biochemical and cellular assays are used to build a Structure-Activity Relationship (SAR) table. This table helps researchers understand how different chemical modifications affect potency and selectivity, guiding the design of the next generation of compounds.
Causality: The goal of SAR is to identify chemical features that improve the desired properties of the molecule. For example, a modification that increases potency against the target kinase but also increases potency against an anti-target (a kinase you want to avoid) would be deprioritized. Conversely, a modification that boosts target potency while decreasing off-target activity is highly desirable for improving the selectivity index. [9] Table 1: Hypothetical SAR Data for this compound Analogs against Target Kinase X
| Compound ID | R-Group at Carboxamide Amine | Target Kinase X IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Selectivity Index (Y/X) | Cell Proliferation GI50 (nM) |
| Core | -H | 5,200 | >10,000 | >1.9 | >10,000 |
| Cmpd-01 | -Methyl | 2,100 | 8,500 | 4.0 | 8,900 |
| Cmpd-02 | -Cyclopropyl | 450 | 6,300 | 14.0 | 1,200 |
| Cmpd-03 | -Phenyl | 85 | 2,500 | 29.4 | 350 |
| Cmpd-04 | -4-fluorophenyl | 15 | 4,500 | 300.0 | 55 |
Interpretation: The SAR table clearly shows that adding larger, more complex groups to the carboxamide amine improves potency against Kinase X. The addition of a 4-fluorophenyl group (Cmpd-04) not only dramatically increases target potency but also improves the selectivity against Kinase Y, resulting in a highly favorable selectivity index of 300. This compound also demonstrates strong anti-proliferative activity in cells, making it a promising lead for further optimization.
Conclusion and Future Directions
The this compound scaffold represents a validated and highly tractable starting point for the discovery of novel kinase inhibitors. Its inherent ability to mimic ATP allows it to effectively target the kinase hinge region, while its multiple points for derivatization provide the chemical flexibility needed for optimizing potency, selectivity, and drug-like properties.
By employing a systematic workflow that integrates chemical synthesis with robust biochemical and cellular assays, researchers can efficiently navigate the SAR landscape. The protocols detailed in this guide provide a solid foundation for identifying and validating hit compounds derived from this privileged scaffold, paving the way for the development of the next generation of targeted therapies.
References
- Scaffold-based design of kinase inhibitors for cancer therapy. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL3jUd44BKoEJgcIKFMeeZ9Y4UYSWa1yDU3FdVPkjoKvvh_PDB7ZWJ71dMeo8-Uu5OBSz6BdSN3pMDHj8Wl0T2Rt5gx7fpdl_gSZjKFUNRGWnS2iGM_JvSg03ajj570LUqxDU=]
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyEG9zXecEwsbwwO-hzaSzLUczPX9DG0f4z4ouhrNA-XllmOYyx6aPh793Nnbrbca8QItCkRQD83Bv3Vm5wMzhBs8hFou8TTv0wabCBXHc7-rSI2rIQpSedUQfF8xaIU71hp9rU6okrJpeOVQ=]
- An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8CCoDe17w2aUv1AnW3P4MRUhYb_oIp-BO_cyAAVTtpy___adIRSbPnwCIBVtEfLVmbOTr03vrkP5uH6Bsxc_HK49GRO49WlwiKDVoJN_7e0m8ixfkuXkmi9muae7iZpgW18FWN_lZgxJlucCeH9l3z30STF800nV6F1tMXjmfdckXYd2Vl4AdRvqYcZLz4i35DQkrwGeS6qzgwMu55Z-RFc_Pb4rYrPXCpcx1]
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches | Journal of Chemical Information and Modeling. (2021, September 29). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVuGvNuWz2eDzjglF9cioEVtQztkJ03ZNrH1FiMFY7C_w1_ynil9-vZWrWlIDMEnPvWAABN8KhLNwpp2q06eGVP7Pxdeh3RqX4c8Rh5b0h6vlhadtpe_fS83DRQh3Bd3tvjkaOnq9LGGOKuCCQpFk=]
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023, March 20). bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd1wF0P_DQBgh-OvhdZUnYdE6PqBQ3abhkyFjyjdYUvk8St8dYV3KYzXDHdr7C-o0Q9kBEweUYQCwjs02y2kskpmTn622DGfT37AMG7BN3XwGCSVYEC92TlODdOBM1o8BzdSnUcoT5haMlYEtOyfal6C1dRssCvrqH-85xUb4=]
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEowNBjuOludHcwY-3QPa8QD559WHRFWVWnn8fsd_BCMzh2SLmlpqc4UvHPl6TVQeIXh-nlCH8cbat9xs8EKwGLFjla8Kpy6TsbdlgIq7oARI1QTgwAEzpnWfY-Ipy3uvI_scfA2VpUl07HYPyuDy0=]
- Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. (2019, October 23). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7REuY5jKMNZFgBMk_15UmWLUjlpX3gR1h9jZXDQl7VOF7cSiUrpcb2lbJK_fEOa5MTw8x87823mTn0hgp_A1dHobVWtpbrbdi4malT1_61vIvUnQBK2-uJnWBT0WY7IaGGpw=]
- Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu1xFGafl1knY97_L44HN1XLvFoE9hj5uK8DALJ99tD262th2nF_8RdBU5tOM7A5TADYY2UyFO7VmpvZei3AxmTf8dFCsmz_QWYDaDSBo-eYVvSTBIoG3j8WVfjjhXN7iBlqI=]
- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-TSm4nW5hQfA3erRYJDTVO3Zgz1_rH0hb1QR--ATQ1NXi9u87PEkAI-TnaRkNPFYFpqfHcZFYzQ5YsNvjdCuxx5EV7BiRBAcHTpSE2gedKfJiwGPGF5EVwD2FkVOuR4Bv1wpf3Nh12Zf0QQ==]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1aZ6rcroKaBbdlH7JhTuF0dS6BkYoXaLAN6hkv6Jf__Hums0W-EqhtTUoO2dNzdnsciQiyZGG_lmWKbosNeQRON8Tdoa-qCLI9e6begphPy9gRXYf_beI7EDwt42dOcSFds4PkSEV6prjHpGQBVLVfvaR7rZRb97QDiI3nhLpQPhVEYVLMGIX_Y3xsw==]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMwQgupRmooHVBs5jHZZm7Siw_cbZ04QisMH5RlElcV9soS_DVZmnKPQ-kROV7oYofT9iBsAkhkeXJemHQhDb1e4XVIOAplRdDm8SGDBAA6fZ1IAploNrOr9ficgxQNiZkTJ4nkM2073397Q==]
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025, November 24). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLwaF-WBZrSevvUP3k1FtPDxuMemkdI6ZvtiHRYgPJaIXGGTKIVUTvFOvYT7dG81ZqjeiT2WiJRCifFa7yi5GRroQjWjaprTsRjm-oXIqfe28enBSnxCEHMC_m3kWKdZnJD1Zu7lpM6RQzvKYe90K38q_TIw4P2a3x2j3HL3kXvghAsZJQ2vKTDhP0K0RLi9fLSrB5sUIojTP50yKf8DtmA0aRib8fdSe-yWlES58s8iLrnu0DU5h77IaqawGFFBuD77mQC18K0cstVQLGuU23KBh_q2tpoFPELn5fGPmqphHtViNw3cBDDm9NHw==]
- Application Notes and Protocols for Kinase Inhibitor Development. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH78_DRpNS9EIds7Z5NyOD-EMKk85BU3vKVENG9223A5EIQH5mjngVMjWYPGdC8zmQeVP4Fn59al8sy6bkFipz1Gg_ghtLp9znyGgSw5ifRuHRwtJGhStgkVRgKioGYm7pcjIegT20WhxBDel_HahmU32cmbWocGc7B55JPekg87LjnheWpNuSTkGQItidMDrjpdW-cGmXkXiuPRWs=]
- Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8YqSEllaHnwlhg13F7fVDnELsjVSHIUaUxifniJB56iHoRyzg9-9fK_ZSCX5p9ElvtjxNULjlgCLDfKlC7pkIPMR-bJkb4L8NwhqmKrbv8pU7oIakDNtsTuT6dkjtZb7DZP_8dpg=]
- New Screening Approaches for Kinases. (n.d.). The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUC_MOnuWsGQ4ZNrjfpxy5q4k4dHDdLxqOYmH2AjWUdf6qf8ZQbkJ3vLrW6gKydVSiG5FU9sMkm7nxdbkNsyJf6LzKvV4gXp-ply2oaEQ4z5RURwPjXHOAxFPcwDWHBkXEowogvpWZ8wRpmQmYcsUmpgI-THdgjzTMSddaqnObCdifTuZD-M1ieI7EcuEnfZaQbVdI_lGXNWsWiIQ5]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4P4JTjPucgn_M2E1f4pU9sexZmhMDz3EdrtrIolutmFJF4J_YVVY_G5F_s-9Bb9h2phaB0HIpY-2RECxMdwkFLYk1KOtKPYSOwcOu_O11y6R1viriYUJYlkPGwCBp_iIKomA5fpLHyr1_pzoy3C1nli5k6qT531n1pnI=]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-PsJr1R7rtCUFgXDVLhDs_dcMMQF1appx_Og2Va_hgyS1QOFcWU1BxA3H9u27oLi7GGH58e8OLzlJfogEXQO7MKdsaw3b36NBgeO-7g8e6N8ojrWSl7a_Q76WbQfvdmOLyj8iomKUFYTxHQ==]
- 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. (2006, November 16). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxXDzkXATf6CEfQLtkxeDqOdqz_LAk6AonRT3oIaLUAOnrW8hfYgXcHfokxUh3JF9CUT_pWKoAw769RW4qD6CToAB4K8RdxucpYZh7iQx3g5P5hEoV0UjkZMMOKGR6o8aYCYI=]
- 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022, April 14). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2QUFOyVjxkYOTFTrBDu-mCC_wT7cxypH0DNTj3Qnp6vt2gdr81IIfzrBvIRTYRQsQZiOIgsL1y211Dri6vo0d139l1G9v_xiLC4_CpOWENfCBZ3hWaa7Ee9hdkrCM-jPgqCw=]
- Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAm7hx4yTgoeye6pFkNnZ_NB4Tz51hJUvc4mY7AZM3iBxbWTS6B0UafrHBXD5i8Hvm3MLXWGVJDJZW2-QiTeYkj1AwKn6e7PV6aG7_NPGcmacHjYAutnFXPX8mtHk9znNU8cLOsNh9fm6S]
- This compound. (n.d.). ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3qP0iFai3__9jq3d_vCPYk55os3jv45t9qPZ7iE-B9L4aIljerTod5zW37fihTsxlDOzzRWuqwZKbQBP-kUX-SCcp0bs935eX8WaPTj_TRI61AR8cuGB8tuAA4bLpMWocuA==]
- What is the synthesis process of 4-Hydroxypyridine? (n.d.). Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk1dTk_nbNfO7d5U42Dx_BG704OziEossJ--ybhR1635e7GJwNRv9BUo165Yhf-Xic58BgEwjlTwnQkpTtPMdRXvsndA_6w4IxriCEXRbtObFG4B7-ssJuCzBRZAPxGv2ROYmRaQRv1jVEaXBlQbtmy5PwHg2K-QtsSSUR__-0iWLm00eEk0BrEA==]
- Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[12][13]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013, March 28). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4C0dsgWR8r13SML2AQpwdSak29BBBihxQvd1Ad6RFsC6F6Awo36GKqsoj5PFUJkFl0639dnwWzqbH2dp3x6iAGjkJE4LDfljuYlyW75kmNd7mrskx_qLOXl5YsOIEQk2oWM0=]
- Process for preparing 4-hydroxypyridines. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjaTKY8oRfUM8BvPi_LNiwKnA-q51EKEr5jSqWIu7qorQlQlv_xENKLoWFMSR-pta-9RxPAQfXO1uqUzw_P4Phx8Kul8B6nPGIHscdC6j8xORpSPtLzL56LTUmye3QYK_nP_UWYRtawTe6]
- Methyl 4-hydroxypyrimidine-5-carboxylate. (n.d.). BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVoohgkdMJxA_8CgbPAHwLXUQmiPLfHBDg3hH_NtM3FMvnfSg7LYKdHUO_pr3mZNpAjeygyKm8EnQmQIofD4qEAeCz0ckbkNlYRFiutINfLDZu8bQIIwiZaN2HgQhNHawE0YLONWscOzYO]
- Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD7p1HYN3jrA-WMq32JvMT_l5WWBx0VyFPiXkJ9CAmUQilkOHBuKi-xTsOnqKbSDavPB4IFgs9ABQRr6aDz_X-PhJc4qhO4fXauTfWpH8sq3I3adYGIArpmFmozsITrX5k0kx8s2QRL5FTZg==]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3NvcX4-9P7XKXV3o73CF5KMSZBKsDzpXTbgmFFp3sCa-rzquiQ6jpIJnbJMyV9ZXEMUvX_A5A2raBSmog6EhOum264xSrYHSaPObIVRx4hoFn5B7ceKcsigOQCr5rcPHv__Q=]
- Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. (n.d.). Journal of the Chemical Society (Resumed). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnaiL2ZXea9y4pBKCvfI1vO1vi_De7Oqojjmkdggb-N5XhL-yyW2utK-w2xzKWkkPKZ6GCG-vaaYMU2K-wdm7VfpF1Rj7kAI6g1LDiC1PGqf4Ubm45KVo5ZAnjzXCM-A==]
- Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (2021, March 19). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz9995nmzb2UoYanHW2eWIECtjhsYmy4aIVFk9iGM8k9wL_fgkwWQrZPSgtioZtvoeUdDFpL6tJpLF5MkKJ4OuC_wJrvG_mJ3ZQNMoLsPQUvgbmM1c3CwC0seq-o7q_rLWJaE=]
- Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8RUwxcvWgjRYDHH_XmxQW3KQ97sc7ygvx4ySKE5c317TCkRD5tKhAtHltaTBzrSCfwa1LhJQAZENQJkYM_ITC_RlCllX_AX4zV3MzMI2LEofQBhG2dpM54gygV5QV-Er7DYiop_jKxoz-nTgG847Sbi7Y]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Targeting HIV Integrase with 4-Hydroxypyrimidine-5-carboxamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Hydroxypyrimidine-5-carboxamide and its derivatives as potent inhibitors of HIV integrase. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for the evaluation of this class of compounds in an anti-HIV drug discovery pipeline.
Introduction: The Critical Role of HIV Integrase and the Promise of Pyrimidine-Based Inhibitors
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes.[1][2] The HIV-1 integrase (IN) is a crucial viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a step that is essential for the establishment of a productive and persistent infection.[3][4] This unique enzymatic function, with no human homolog, makes HIV-1 IN an attractive and highly specific target for antiretroviral therapy.[4][5]
Integrase strand transfer inhibitors (INSTIs) are a powerful class of antiretroviral drugs that effectively block the integration process.[6][7] The 4,5-dihydroxypyrimidine carboxamide scaffold has emerged as a versatile and highly effective pharmacophore in the design of potent INSTIs.[8][9][10] These compounds function by chelating the divalent metal ions (typically Mg2+) within the integrase active site, thereby preventing the crucial strand transfer reaction where the viral DNA is covalently linked to the host DNA.[6][11] The lead compound, 4,5-dihydroxypyrimidine carboxamide 4a, was identified as a potent and selective inhibitor of the HIV integrase strand transfer process.[9] Optimization of this scaffold has led to the development of derivatives with low nanomolar activity in cellular assays and favorable pharmacokinetic profiles in preclinical studies.[9][10]
This guide provides a detailed framework for the comprehensive evaluation of this compound and its analogs, from initial biochemical characterization to cell-based efficacy and toxicity assessment.
Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
The integration of viral DNA into the host genome is a two-step process catalyzed by HIV-1 integrase. First, in the 3'-processing step, the integrase removes a dinucleotide from each 3' end of the viral DNA.[3][12] The second and critical step is strand transfer, where the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[3][12] this compound and its derivatives are classified as integrase strand transfer inhibitors (INSTIs).[9][10] Their mechanism of action involves binding to the catalytic core of the integrase enzyme, specifically interacting with the metal cations essential for catalysis.[6] This binding event effectively blocks the strand transfer step, halting the integration of the viral genome and thus preventing viral replication.[6][13]
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay (ELISA-based).
Part 2: Cell-Based Antiviral Activity Assessment
Following the confirmation of direct enzymatic inhibition, the next crucial step is to evaluate the compound's ability to inhibit HIV-1 replication in a cellular context. This assesses the compound's cell permeability and its effectiveness against the virus in a more biologically relevant system. [14] Protocol 2: Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)
This assay measures the inhibition of a single round of viral replication, providing a rapid and quantitative assessment of antiviral activity. [15][16][17] Materials:
-
TZM-bl or similar reporter cell line (e.g., HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR). * HIV-1 virus stock (e.g., pseudotyped with VSV-G or replication-competent strains). [17]* Complete cell culture medium.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
This compound and control inhibitors.
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound and control inhibitors in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the appropriate wells.
-
Include 'virus only' (no compound) and 'cells only' (no virus or compound) controls.
-
-
Viral Infection:
-
Add a pre-titered amount of HIV-1 virus stock to each well (except the 'cells only' control) to achieve a desired multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the 'virus only' control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the effective concentration that inhibits viral replication by 50%).
Protocol 3: Multi-Round HIV-1 Replication Assay (p24 Antigen ELISA)
This assay assesses the compound's ability to inhibit multiple rounds of viral replication, providing a more comprehensive view of its antiviral potency. [18] Materials:
-
HIV-1 permissive T-cell line (e.g., MT-4, PM1). [15]* Replication-competent HIV-1 virus stock.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
HIV-1 p24 antigen capture ELISA kit.
-
This compound and control inhibitors.
Procedure:
-
Cell Seeding and Infection:
-
Compound Treatment:
-
Seed the infected cells in a 96-well plate.
-
Add serial dilutions of the this compound and control inhibitors to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days to allow for multiple rounds of viral replication. [15]4. p24 Measurement:
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength for the ELISA.
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the 'virus only' control.
-
Determine the EC₅₀ value as described for the single-round infectivity assay.
Part 3: Cytotoxicity and Selectivity Assessment
A critical aspect of drug development is to ensure that the antiviral activity of a compound is not due to general toxicity to the host cells. [19][20]Cytotoxicity assays are performed in parallel with antiviral assays to determine the compound's therapeutic window. [21] Protocol 4: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [15][22] Materials:
-
The same cell line used in the antiviral assays (e.g., TZM-bl, MT-4).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
This compound.
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed cells in a 96-well plate and treat with the same serial dilutions of the this compound used in the antiviral assays.
-
Include 'cells only' (no compound) controls.
-
Incubate for the same duration as the corresponding antiviral assay.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the 'cells only' control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ value (the cytotoxic concentration that reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window, with greater selectivity for antiviral activity over cytotoxicity.
| Parameter | Description | Typical Value Range for Potent INSTIs |
| IC₅₀ | Concentration of inhibitor that reduces integrase enzymatic activity by 50% in a biochemical assay. | Low nM to sub-µM |
| EC₅₀ | Effective concentration of the compound that inhibits viral replication by 50% in a cell-based assay. | Low nM to low µM |
| CC₅₀ | Cytotoxic concentration of the compound that reduces cell viability by 50%. | >10 µM (ideally much higher) |
| SI | Selectivity Index (CC₅₀ / EC₅₀). A measure of the compound's therapeutic window. | >100 (the higher, the better) |
Part 4: Assessing Off-Target Effects
While HIV integrase has no direct human homolog, it is prudent to investigate potential off-target effects of lead compounds, especially as some INSTIs have been associated with adverse effects in clinical settings. [5][23][24] Considerations for Off-Target Screening:
-
Panel Screening: Test the compound against a panel of human kinases, proteases, and other enzymes to identify potential off-target interactions.
-
Mitochondrial Toxicity: Evaluate the compound's effect on mitochondrial function, as this has been implicated in some INSTI-related adverse effects. [5]* hERG Channel Inhibition: Assess the potential for inhibition of the hERG potassium channel, which can be associated with cardiac toxicity. [25]* Cytochrome P450 (CYP) Inhibition: Determine if the compound inhibits major CYP enzymes, which could lead to drug-drug interactions. [25] The specific protocols for these assays are highly specialized and often conducted by contract research organizations (CROs) with established platforms.
Conclusion and Future Directions
The this compound scaffold represents a promising class of HIV-1 integrase inhibitors. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from their initial biochemical characterization to their cell-based antiviral efficacy and safety profiling. A thorough and rigorous application of these methodologies is essential for identifying lead candidates with the potential for further preclinical and clinical development. Future research should focus on optimizing the structure-activity relationship (SAR) and structure-property relationship (SPR) of this chemical series to enhance potency against resistant viral strains, improve pharmacokinetic properties, and minimize any potential for off-target effects.
References
- PubMed. (n.d.). Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Screening of HIV-1 Inhibitors.
- Virology Research Services. (2024, March 9). Understanding Cytotoxicity.
- (n.d.). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays.
- Virology Research Services. (n.d.). Antiviral Drug Screening.
- OUCI. (n.d.). Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review.
- HCV Database. (2021, October). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells.
- PMC - NIH. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease.
- PMC - PubMed Central. (n.d.). Integrase and integration: biochemical activities of HIV-1 integrase.
- (n.d.). Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis.
- ResearchGate. (n.d.). (PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1.
- PMC - PubMed Central. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.
- XpressBio. (n.d.). HIV-1 Integrase Assay Kit.
- BINASSS. (n.d.). Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review.
- ASM. (2024, November 19). Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations | Microbiology Spectrum.
- NIH. (n.d.). Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H.
- PubMed. (2006, November 16). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species.
- ACS Publications. (2017, July 24). Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors.
- PMC - NIH. (2014, April 9). Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors.
- PubMed. (2007, May 3). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors.
- NIH. (n.d.). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target.
- PMC. (n.d.). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity.
- PMC. (2021, January 13). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor.
- PubMed. (n.d.). 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H.
- Semantic Scholar. (n.d.). Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review.
- International Association of Providers of AIDS Care. (n.d.). How Integrase Inhibitors Work.
- MDPI. (n.d.). Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs.
- MDPI. (n.d.). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors.
Sources
- 1. Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. journals.asm.org [journals.asm.org]
- 7. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs [mdpi.com]
- 8. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iapac.org [iapac.org]
- 14. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review [ouci.dntb.gov.ua]
- 24. Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review. | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
Protocol for N-Alkylation of 4-Hydroxypyrimidine-5-carboxamide: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of N-Alkylated Pyrimidinones
The 4-hydroxypyrimidine-5-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Its structural resemblance to nucleobases makes it a privileged pharmacophore. The N-alkylation of this heterocyclic system is a critical synthetic transformation, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. For instance, N-substituted pyrimidinones are integral to the development of antiviral agents, kinase inhibitors, and other therapeutics.[1][2] This guide provides a detailed protocol for the N-alkylation of this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic nuances, address the challenge of regioselectivity, and present robust experimental procedures for achieving desired N-alkylated products.
Understanding the Chemistry: Tautomerism and Regioselectivity
The primary challenge in the alkylation of this compound lies in controlling regioselectivity. The molecule exists in tautomeric forms, primarily the 4-oxo (pyrimidinone) and 4-hydroxy (pyrimidinol) forms, presenting multiple nucleophilic sites: the N1 and N3 positions of the pyrimidine ring, the exocyclic oxygen at C4, and the nitrogen of the C5-carboxamide.
The electron-withdrawing nature of the carboxamide group at the C5 position increases the acidity of the N-H protons, facilitating deprotonation and subsequent alkylation.[3][4] The choice of base, solvent, and alkylating agent plays a pivotal role in directing the alkylation to the desired nitrogen atom, primarily N1 or N3, while minimizing undesired O-alkylation.[5][6]
Visualizing the Reaction Pathway
Caption: General reaction scheme for the N-alkylation of this compound.
Recommended Protocol: Selective N1-Alkylation
This protocol is optimized for the selective N1-alkylation of this compound using a standard alkyl halide. The choice of a weak base like potassium carbonate in a polar aprotic solvent favors N-alkylation over O-alkylation.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial Source | ≥97% Purity |
| Alkyl Halide (e.g., Benzyl Bromide) | Commercial Source | Reagent Grade |
| Potassium Carbonate (K₂CO₃), anhydrous | Commercial Source | ACS Grade |
| N,N-Dimethylformamide (DMF), anhydrous | Commercial Source | DriSolv® or similar |
| Ethyl Acetate (EtOAc) | Commercial Source | ACS Grade |
| Hexanes | Commercial Source | ACS Grade |
| Saturated Sodium Bicarbonate Solution | In-house preparation | - |
| Brine (Saturated NaCl Solution) | In-house preparation | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | ACS Grade |
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Suspend the solids in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration with respect to the starting material).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated product.
Causality Behind Experimental Choices
-
Base: Potassium carbonate is a moderately weak base, which is sufficient to deprotonate the acidic N-H of the pyrimidinone. Stronger bases like sodium hydride could lead to the formation of the dianion and increase the likelihood of O-alkylation and other side reactions.[7][8]
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its high boiling point is suitable for reactions requiring heating.
-
Temperature: Elevated temperature increases the reaction rate. However, excessively high temperatures might promote side reactions. The optimal temperature should be determined for each specific alkylating agent.
Alternative Protocol for Enhanced N1-Selectivity: Silylation Approach
For substrates prone to O-alkylation or when higher selectivity is required, a silylation-mediated approach can be employed. This method involves the in-situ generation of a silylated intermediate, which then reacts with the alkylating agent to give the N1-alkylated product.[7][9]
Experimental Procedure
-
Silylation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in hexamethyldisilazane (HMDS) (3-5 eq). Add a catalytic amount of ammonium sulfate.
-
Heating: Heat the mixture to reflux (around 125 °C) for 2-4 hours until the solution becomes clear, indicating the formation of the silylated pyrimidine.
-
Removal of Excess HMDS: Cool the reaction mixture and remove the excess HMDS under reduced pressure.
-
Alkylation: Dissolve the resulting oily residue in an anhydrous aprotic solvent like acetonitrile. Add the alkylating agent (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Follow the work-up and purification steps as described in the standard protocol.
Protocol for Selective N3-Alkylation: A Protecting Group Strategy
Achieving selective alkylation at the N3 position often requires a protecting group at the more nucleophilic N1 position. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it can be introduced and removed under relatively mild conditions.[10][11]
Experimental Workflow
Caption: Workflow for the selective N3-alkylation using a Boc protecting group strategy.
Procedure for N1-Boc Protection
-
Suspend this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the N1-Boc protected intermediate by column chromatography.
Procedure for N3-Alkylation and Deprotection
-
Subject the N1-Boc protected intermediate to the N1-alkylation protocol described previously, using the desired alkyl halide and base.
-
After purification of the N1-Boc, N3-alkylated product, dissolve it in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture and purify the final N3-alkylated product.
Troubleshooting and Expert Insights
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkylating agent and interfere with the base. Increasing the reaction time or temperature may also improve the yield.
-
Mixture of Isomers (N1/N3/O): If a mixture of isomers is obtained, the purification by column chromatography needs to be carefully optimized. For improved selectivity, consider the silylation protocol for N1-alkylation or the protecting group strategy for N3-alkylation. The choice of a "softer" alkylating agent (e.g., alkyl iodides) tends to favor N-alkylation, while "harder" agents (e.g., alkyl sulfates) can increase O-alkylation.
-
No Reaction: If no reaction occurs, verify the activity of the alkylating agent. A more reactive alkylating agent (e.g., iodide instead of bromide or chloride) or a stronger, non-nucleophilic base (e.g., DBU) in an appropriate solvent could be tested.
Conclusion
The N-alkylation of this compound is a versatile and essential transformation for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying principles of regioselectivity and carefully selecting the reaction conditions, researchers can effectively synthesize the desired N1- or N3-alkylated products. The protocols provided in this guide offer robust starting points for the development of N-alkylated pyrimidinones in drug discovery and development programs.
References
- Kumar, A., & Sharma, S. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 78. [Link]
- Ghasemi, Z., & Ziarati, A. (2018). Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in bmim[Br]: a rapid route to access acyclic nucleosides.
- Obeid, S., et al. (2011). Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives.
- Braslau, R., et al. (2004). Efficient pyrimidine N-1-alkylation via activation of electron rich olefins with oxoammonium salts: synthesis of methoxy TEMPO substituted pyrimidine nucleoside analogs. Nucleosides, Nucleotides & Nucleic Acids, 23(11), 1723-1738. [Link]
- Vila, S., et al. (2007). Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. Letters in Organic Chemistry, 4(2), 99-103. [Link]
- Kumar, A., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997-2001. [Link]
- Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. [Link]
- Taylor, C. G., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]
- Obeid, S., et al. (2011). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection.
- Slanina, Z., et al. (2009). Synthesis and structural studies of C-5 aryl- and C-6 alkyl-substituted pyrimidine derivatives. Journal of Molecular Structure, 928(1-3), 151-157. [Link]
- Wang, Z., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). ACS Medicinal Chemistry Letters, 12(6), 964-971. [Link]
- Zanatta, N., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(22), 18361-18373. [Link]
- Zanatta, N., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(22), 18361-18373. [Link]
- Ghotekar, B. K., et al. (2023).
- Janeba, Z., et al. (2018). Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. European Journal of Medicinal Chemistry, 157, 113-122. [Link]
- Kozak, W., et al. (2018). Modifications at the C-5 position of pyrimidine nucleosides. Current Organic Chemistry, 22(1), 2-25. [Link]
- Zanatta, N., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(22), 18361-18373. [Link]
- Sochacka, E., et al. (2015). The influence of the C5 substituent on the 2-thiouridine desulfuration pathway and the conformational analysis of the resulting 4-pyrimidinone products. Organic & Biomolecular Chemistry, 13(23), 6564-6573. [Link]
- Kutyavin, I. V., et al. (1996). C5-(1-propynyl)-2'-deoxy-pyrimidines enhance mismatch penalties of DNA:RNA duplex formation. Nucleic Acids Research, 24(22), 4503-4509. [Link]
- Acar, Ç., et al. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, DFT, molecular docking and in vitro anticancer activity studies. Journal of Molecular Structure, 1232, 129995. [Link]
- da Rosa, G. G., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4645-4656. [Link]
- Taylor, C. G., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]
- Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. [Link]
- Hosseini-Meresht, E., et al. (2014). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agents.
- Sokołowska, J., et al. (2016). A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry, 14(32), 7765-7776. [Link]
- Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. [Link]
- Sereda, O., et al. (2010). Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil. Journal of Fluorine Chemistry, 131(3), 393-402. [Link]
- Memarian, H. R., & Soleymani, M. (2010). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-5-carboxamides.
Sources
- 1. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient pyrimidine N-1-alkylation via activation of electron rich olefins with oxoammonium salts: synthesis of methoxy TEMPO substituted pyrimidine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Solid-Phase Synthesis of Pyrimidine-5-Carboxamide Derivatives
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a core component of numerous therapeutic agents.[1] Its versatile structure allows for extensive functionalization, leading to a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] Pyrimidine-based drugs like Zidovudine (for HIV), Rosuvastatin (for cardiovascular disease), and various kinase inhibitors used in oncology highlight the scaffold's profound impact on medicine.[3][5]
Within this broad class, pyrimidine-5-carboxamide derivatives have emerged as a particularly promising chemotype. Recent research has identified them as potent inhibitors of nicotinamide N-methyltransferase (NNMT), a therapeutic target for diabetes, metabolic syndrome, and other disorders.[6] The ability to rapidly generate and screen large libraries of these compounds is therefore critical for accelerating drug discovery efforts.
Solid-phase synthesis (SPS) offers a powerful and efficient platform for this purpose. By anchoring the initial molecule to an insoluble polymer support, SPS streamlines the entire synthetic process.[7] It allows for the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing sequence, making it highly amenable to automation and the generation of diverse compound libraries.[8] This guide provides a detailed protocol and expert insights into the solid-phase synthesis of pyrimidine-5-carboxamide derivatives, tailored for researchers in medicinal chemistry and drug development.
Core Principles of the Solid-Phase Approach
The solid-phase synthesis of a chemical library relies on three key components: a solid support (resin), a linker, and a strategic application of orthogonal protecting groups. The success of the synthesis is contingent on the careful selection and interplay of these elements.
-
The Solid Support: The insoluble matrix, or resin, serves as the foundation for the synthesis. Polystyrene cross-linked with 1-5% divinylbenzene (DVB) is a common choice due to its chemical stability and good swelling properties in various organic solvents.[8] For syntheses requiring more hydrophilic environments, polyethylene glycol (PEG) grafted polystyrene resins (e.g., TentaGel) are often employed.[8]
-
The Linker: The linker is a bifunctional molecule that connects the nascent compound to the solid support. Its most critical feature is its cleavage condition. For the synthesis of carboxamides, the Rink Amide linker is an ideal choice.[9][10] This acid-labile linker is stable to the basic and nucleophilic conditions often used during synthesis but is readily cleaved by moderate-to-strong acids like trifluoroacetic acid (TFA) to release the final product as a primary carboxamide.[8][11]
-
Synthetic Strategy: A robust strategy for generating diversity involves anchoring a versatile pyrimidine scaffold to the resin and subsequently modifying it through a series of reactions. A common and effective approach is to start with a di- or tri-halogenated pyrimidine, which allows for sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of functional groups.
The general workflow for this process is illustrated below.
Caption: General workflow for solid-phase synthesis.
Detailed Experimental Protocol
This protocol outlines a representative synthesis of a library of 2,4-disubstituted pyrimidine-5-carboxamides starting from a commercially available scaffold on Rink Amide resin.
Materials and Reagents
-
Resin: Rink Amide MBHA Resin (Loading: ~0.5 mmol/g)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), N-Methyl-2-pyrrolidone (NMP), Diethyl Ether (cold)
-
Reagents: Piperidine, 2,4-dichloro-5-pyrimidinecarbonyl chloride, a diverse set of primary and secondary amines (Library R¹ and R²), Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)
Step 1: Resin Preparation and Scaffold Immobilization
The causality behind this initial step is to prepare the solid support by exposing the reactive amine group of the linker, which then serves as the anchor point for the entire synthesis.
-
Swelling: Place Rink Amide resin (1.0 g, ~0.5 mmol) in a solid-phase reaction vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation. Drain the solvent.[12]
-
Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF (10 mL) to the resin. Agitate for 20 minutes. Drain and repeat once more for 20 minutes. This removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the linker's terminal amine.[12]
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (3 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL).
-
Scaffold Coupling: Dissolve 2,4-dichloro-5-pyrimidinecarbonyl chloride (530 mg, 2.5 mmol, 5 equiv.) and DIPEA (870 µL, 5.0 mmol, 10 equiv.) in NMP (8 mL). Add this solution to the deprotected resin. Agitate at room temperature for 4 hours. This forms a stable amide bond between the pyrimidine scaffold and the linker.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
Step 2: Library Diversification via Sequential SNAr Reactions
The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities, allowing for selective, stepwise substitution. The C4 position is generally more electrophilic and reacts first with nucleophiles.
-
First Diversification (C4 Position):
-
Swell the resin from Step 1 in NMP (10 mL).
-
In a separate vial, prepare a solution of the first amine (R¹-NH₂, 2.5 mmol, 5 equiv.) and DIPEA (435 µL, 2.5 mmol, 5 equiv.) in NMP (5 mL).
-
Add the amine solution to the resin. Agitate at 80°C for 6 hours.[13]
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Second Diversification (C2 Position):
-
Swell the resin from the previous step in NMP (10 mL).
-
Prepare a solution of the second, typically less reactive or more sterically hindered, amine (R²-NH₂, 5.0 mmol, 10 equiv.) and DIPEA (870 µL, 5.0 mmol, 10 equiv.) in NMP (5 mL).
-
Add this solution to the resin. Agitate at a higher temperature, for example, 120°C, for 12-18 hours. The harsher conditions are necessary to substitute the less reactive C2 position.[13]
-
Drain and wash the resin as before: DMF (3x), DCM (3x), MeOH (3x).
-
Perform a final wash with diethyl ether and dry the resin completely under high vacuum.
-
The overall on-resin reaction scheme is depicted below.
Caption: On-resin synthetic route for pyrimidine-5-carboxamides.
Step 3: Cleavage and Product Isolation
This final step liberates the synthesized molecule from the solid support. The TFA cocktail simultaneously cleaves the linker and removes any acid-labile side-chain protecting groups. The scavengers (TIS and water) are crucial for quenching reactive carbocations that are generated during cleavage, thereby preventing side reactions with sensitive residues like tryptophan or methionine.
-
Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). Make this solution fresh.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dry, product-bound resin. Agitate at room temperature for 2 hours.[14]
-
Filtration: Filter the resin and collect the filtrate in a centrifuge tube. Wash the resin twice more with a small volume of fresh TFA (2 mL) and combine the filtrates.
-
Precipitation: Add the collected filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. The crude product should precipitate as a solid.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with cold ether two more times. Dry the final product under vacuum.
-
Analysis: Characterize the final pyrimidine-5-carboxamide derivative by LC-MS to confirm identity and purity, and by NMR for structural elucidation.
Summary of Key Parameters
For clarity, the crucial quantitative data for the protocol are summarized below.
| Step | Reagents & Solvents | Ratio / Concentration | Temperature | Duration |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | Room Temp. | 2 x 20 min |
| Scaffold Coupling | Pyrimidine-Cl, DIPEA | 5 equiv., 10 equiv. | Room Temp. | 4 hours |
| Diversification 1 (C4) | R¹-NH₂, DIPEA | 5 equiv., 5 equiv. | 80 °C | 6 hours |
| Diversification 2 (C2) | R²-NH₂, DIPEA | 10 equiv., 10 equiv. | 120 °C | 12-18 hours |
| Cleavage | TFA / TIS / H₂O | 95 : 2.5 : 2.5 | Room Temp. | 2 hours |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete coupling or substitution. 2. Inefficient cleavage from the resin. 3. Poor precipitation of the product. | 1. Increase reaction time, temperature, or reagent equivalents. Use a coupling test (e.g., Kaiser test) to monitor reaction completion.[14] 2. Extend cleavage time to 3-4 hours or use a stronger cleavage cocktail if sensitive residues are not present. 3. Ensure ether is ice-cold and use a larger volume. Try a different non-polar solvent like hexane for precipitation. |
| Incomplete Reaction | 1. Poor resin swelling. 2. Steric hindrance from reagents. 3. Deactivation of reagents. | 1. Allow longer swelling times or switch to a more compatible resin/solvent system (e.g., NMP instead of DMF). 2. Increase temperature and/or reaction time significantly. 3. Use freshly opened or distilled reagents, especially amines and coupling agents. |
| Side Products Detected | 1. Scavengers absent or insufficient during cleavage. 2. Incomplete removal of Fmoc group leading to N-terminal modification. | 1. Always use a cleavage cocktail with appropriate scavengers like TIS, especially if the pyrimidine substituents are electron-rich. 2. Ensure the two-step piperidine treatment is performed and monitor Fmoc removal with a UV detector if possible. |
| No Product Obtained | 1. Initial scaffold coupling failed. 2. Use of an incorrect linker or resin. | 1. After the scaffold coupling step, cleave a small test amount of resin to verify the mass of the attached scaffold. 2. Double-check that an acid-labile linker (e.g., Rink Amide) was used for generating a C-terminal amide. |
Conclusion
The solid-phase synthesis of pyrimidine-5-carboxamide derivatives is a highly effective and adaptable method for generating chemical libraries for drug discovery. By leveraging a stable linker, a versatile pyrimidine core, and sequential diversification reactions, researchers can rapidly access a wide range of novel analogues. The protocol described herein provides a validated framework that minimizes purification efforts and is suitable for high-throughput synthesis. This strategic approach empowers medicinal chemists to efficiently explore the structure-activity relationships of this important class of molecules, accelerating the journey toward new and improved therapeutics.
References
- Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science.
- Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters.
- Di Lucrezia, R., Gilbert, I. H., & Floyd, C. D. (2001). Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry.
- Taniguchi, M., et al. (2000). Novel pyrimidine-5-carboxamide derivatives. Google Patents (EP1054004A1).
- Younis, O., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry.
- Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- Pham, N. N., et al. (2016). Examples of pyrimidine derivatives with applications in medicinal and materials science. ResearchGate.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Lee, S., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
- El-Faham, A., et al. (2019). A mini review of pyrimidine and fused pyrimidine marketed drugs. Journal of Advanced Pharmacy Research.
- Liu, R., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- O'Donnell, M. J. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Purdue University.
- Fields, G. B. (n.d.). Solid-Phase Peptide Synthesis. Moodle@Units.
- Patil, D. R., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
- Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine, Department of Chemistry.
- Kumar, A., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry.
- Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
Application Notes & Protocols: 4-Hydroxypyrimidine-5-carboxamide in the Development of Anti-inflammatory Agents
Abstract
Chronic inflammation is a critical pathological driver of a multitude of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The development of targeted, small-molecule inhibitors of key inflammatory signaling pathways represents a paramount objective in modern drug discovery. This comprehensive guide focuses on the 4-hydroxypyrimidine-5-carboxamide scaffold as a privileged chemotype for the generation of potent anti-inflammatory agents. We will explore the mechanistic rationale for its use, focusing on the inhibition of the Janus kinase (JAK) signaling pathway, provide detailed protocols for the synthesis and pharmacological evaluation of derivatives, and present a roadmap for their preclinical development.
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological process orchestrated by the innate and adaptive immune systems to combat infection and repair tissue damage. However, its dysregulation leads to a persistent, low-grade inflammatory state that contributes to the pathogenesis of numerous chronic diseases.[1] Current therapeutic strategies, including non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, are often associated with significant side effects or are limited by their parenteral route of administration.[2] This necessitates the discovery of novel, orally bioavailable small molecules that can selectively modulate key nodes within the inflammatory cascade.
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its inherent ability to engage in diverse non-covalent interactions with biological targets makes it an attractive scaffold for inhibitor design. Specifically, the this compound core has emerged as a promising starting point for the development of potent inhibitors of intracellular signaling pathways that govern the production of pro-inflammatory mediators.
Mechanistic Rationale: Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling.[3] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Activated STATs then translocate to the nucleus, where they drive the transcription of a plethora of pro-inflammatory genes.[6][7] The critical role of this pathway in immunity and inflammation makes JAKs highly attractive targets for therapeutic intervention. Several pyrimidine-based JAK inhibitors have been successfully developed and are in clinical use, validating this approach.[2]
The this compound scaffold is particularly well-suited for targeting the ATP-binding pocket of JAKs. The pyrimidine core can act as a hinge-binder, while the hydroxyl and carboxamide moieties can form crucial hydrogen bond interactions with conserved residues within the kinase domain. Structure-activity relationship (SAR) studies on related pyrimidine-carboxamide series have demonstrated that strategic modifications can lead to potent and selective JAK inhibitors.[8]
Signaling Pathway Diagram: The JAK-STAT Cascade
Caption: The canonical JAK-STAT signaling pathway.
While the primary focus of this guide is on JAK inhibition, it is noteworthy that pyrimidine-based compounds have also been investigated as inhibitors of other inflammatory targets, such as the NLRP3 inflammasome.[9][10][11][12][13] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.
Signaling Pathway Diagram: NLRP3 Inflammasome Activation
Caption: Canonical activation of the NLRP3 inflammasome.[14][15][16][17]
Synthesis of this compound Derivatives
A general and adaptable synthetic route to access a library of this compound derivatives is outlined below. This multi-step synthesis allows for diversification at key positions to explore the structure-activity relationship.
Experimental Workflow: Synthesis
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of 4-Hydroxypyrimidine-5-carboxylic acid (Intermediate 2)
-
Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate (Intermediate 1)
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl ethoxymethylenemalonate.
-
Add the desired amidine hydrochloride salt portion-wise while maintaining the temperature.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is filtered, washed with cold ethanol, and dried to yield the ethyl ester.
-
-
Step 2: Saponification to 4-Hydroxypyrimidine-5-carboxylic acid (Intermediate 2)
-
Suspend the ethyl ester (Intermediate 1) in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.
-
Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.
-
The precipitated carboxylic acid is filtered, washed with cold water, and dried under vacuum.
-
Protocol 2: Synthesis of Target this compound Derivatives (Amide Coupling)
-
Activation of the Carboxylic Acid:
-
To a solution of 4-hydroxypyrimidine-5-carboxylic acid (Intermediate 2) in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
Add the desired primary or secondary amine to the activated carboxylic acid solution.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.
-
In Vitro Pharmacological Evaluation
A tiered screening cascade is essential to identify and characterize the anti-inflammatory potential of the synthesized compounds.
Protocol 3: In Vitro JAK2 Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of a specific JAK isoform.
-
Materials: Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the JAK2 enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Protocol 4: Lipopolysaccharide (LPS)-induced TNF-α Release in RAW 264.7 Macrophages (Cell-based)
This assay assesses the ability of the compounds to inhibit the production of a key pro-inflammatory cytokine in a cellular context.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Determine the IC50 value for the inhibition of TNF-α release.
-
Data Presentation: In Vitro Activity Summary
| Compound ID | JAK2 IC50 (nM) | TNF-α Release IC50 (µM) |
| Lead-001 | 50 | 1.2 |
| Analog-1A | 25 | 0.8 |
| Analog-1B | >1000 | >50 |
| Tofacitinib | 5 | 0.1 |
Data are representative and for illustrative purposes only.
In Vivo Efficacy Assessment
Promising compounds from in vitro assays should be advanced to in vivo models of inflammation to evaluate their efficacy and pharmacokinetic properties.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model of acute inflammation.[6]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound or vehicle orally at a predetermined time before the inflammatory insult. A reference drug like Indomethacin should be used as a positive control.
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Protocol 6: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model of rheumatoid arthritis, exhibiting many of the pathological features of the human disease.
-
Animals: DBA/1J mice.
-
Induction of Arthritis:
-
Immunize the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
-
Treatment and Assessment:
-
Begin dosing with the test compound or vehicle daily, starting from the day of the booster injection or upon the first signs of arthritis.
-
Monitor the animals regularly for the development and severity of arthritis using a clinical scoring system (e.g., 0-4 scale based on paw swelling and erythema).
-
At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Blood samples can also be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents, particularly as inhibitors of the JAK-STAT pathway. The synthetic and screening protocols detailed in this guide provide a robust framework for the identification and optimization of lead candidates. Future work should focus on elucidating the detailed binding modes of these compounds with their target kinases through co-crystallization studies, optimizing their pharmacokinetic profiles to ensure good oral bioavailability and metabolic stability, and exploring their efficacy in a broader range of chronic inflammatory disease models.
References
- ResearchGate. (n.d.). Canonical activation pathway of the NLRP3 inflammasome. This diagram...
- ResearchGate. (n.d.). The NLRP3 Inflammasome Pathway. A two-signal model for NLRP3...
- He, Y., Hara, H., & Núñez, G. (2016). Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. Journal of Biological Chemistry, 291(48), 24825–24832.
- SciSpace. (n.d.). NLRP3 Inflammasome Pathways.
- ResearchGate. (n.d.). Schematic diagram of the NLRP3 inflammasome activation process.
- ResearchGate. (n.d.). JAK/STAT signaling in inflammation. JAKs and STATs are important...
- Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
- ResearchGate. (n.d.). Mechanism diagram of JAK/STAT signaling pathway. JAK, Janus kinase;...
- Wikipedia. (n.d.). JAK-STAT signaling pathway.
- ResearchGate. (n.d.). Schematic representation of Janus kinase (JAK)/signal transducer and...
- Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 975-983.
- Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049.
- PubMed. (n.d.). Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors.
- Buzmakova, N. A., et al. (2022). The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides.
- Bentham Science. (n.d.). Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors.
- National Institutes of Health. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.
- ResearchGate. (n.d.). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors.
- MDPI. (n.d.). Inhibiting the NLRP3 Inflammasome.
- National Institutes of Health. (n.d.). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate.
- YMER. (n.d.). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS.
- National Institutes of Health. (n.d.). Pharmacological Inhibitors of the NLRP3 Inflammasome.
- ChemistrySelect. (n.d.). Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives.
- National Institutes of Health. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
- National Institutes of Health. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- PubMed. (n.d.). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs).
- ResearchGate. (n.d.). Small molecule inhibitors targeting the NLRP3 inflammasome pathway.
- PubMed. (n.d.). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives.
- PubMed. (n.d.). NLRP3 inhibitors: Unleashing their therapeutic potential against inflammatory diseases.
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [edgccjournal.org]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NLRP3 inhibitors: Unleashing their therapeutic potential against inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Quantitative Analysis of 4-hydroxypyrimidine-5-carboxamide: Validated HPLC-UV and LC-MS/MS Methods for Preclinical and Clinical Research
An Application Note for Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methods for the precise quantification of 4-hydroxypyrimidine-5-carboxamide in biological matrices. As a key moiety in various developmental drug candidates, its accurate measurement is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1] We present two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and higher concentration assays, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.[2] Both protocols are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and regulatory compliance.[3][4]
Principles of Analysis: Selecting the Right Tool
The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): This technique separates the analyte from other components in a mixture based on its physicochemical interactions with a stationary phase (the column) and a liquid mobile phase.[5] For this compound, a polar compound, Reverse-Phase HPLC (using a nonpolar C18 stationary phase) is the method of choice. The separated analyte is then detected by its absorbance of ultraviolet (UV) light. This method is cost-effective and robust, making it ideal for analyzing formulations or biological samples where analyte concentrations are expected to be in the microgram-per-milliliter (µg/mL) range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of mass spectrometry.[2] After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and enters the mass spectrometer. The first mass analyzer (Q1) selects the specific mass-to-charge ratio (m/z) of the parent analyte ion. This ion is then fragmented in a collision cell (Q2), and a second mass analyzer (Q3) detects a specific fragment ion. This parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, virtually eliminating interference from matrix components and allowing for quantification at the nanogram or even picogram-per-milliliter (ng/mL to pg/mL) level.[6][7]
Method 1: HPLC-UV for Quantitative Analysis
This protocol provides a validated method for quantifying this compound in human plasma, suitable for preclinical toxicology studies or after high-dose administration.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective technique for removing the bulk of proteinaceous material from plasma samples, which would otherwise interfere with the chromatographic system.[8]
Workflow: Plasma Sample Preparation via PPT
Caption: Workflow for preparing plasma samples.
Protocol:
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) solution (e.g., a structurally similar, stable compound like Theophylline at 50 µg/mL) and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the clear supernatant and transfer it to an HPLC vial with an insert.
-
Inject 10 µL onto the HPLC system.
HPLC-UV Instrumental Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 Reverse-Phase Column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 70% B over 8 minutes, hold at 70% B for 2 min, return to 5% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | 275 nm (based on typical pyrimidine chromophore absorbance)[9] |
| Run Time | 15 minutes |
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation provides documented evidence that the procedure is fit for its intended purpose.[10][11]
Workflow: Analytical Method Validation
Caption: Logical flow for analytical method validation.
-
Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous components co-elute and interfere with the analyte or IS peak.[4]
-
Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL). Analyze in triplicate. Plot the peak area ratio (Analyte/IS) against concentration and perform a linear regression.[12]
-
Accuracy: Analyze Quality Control (QC) samples prepared in blank plasma at three concentrations (Low, Mid, High; e.g., 1.5, 20, 80 µg/mL). The mean concentration should be within ±15% of the nominal value.[12]
-
Precision:
-
Repeatability: Analyze six replicates of the Mid QC sample on the same day. The Relative Standard Deviation (%RSD) should be ≤15%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD over both days should be ≤15%.[12]
-
-
Limit of Quantification (LOQ): The lowest standard on the calibration curve (e.g., 0.5 µg/mL) that can be measured with acceptable accuracy (±20%) and precision (≤20% RSD).[11]
-
Limit of Detection (LOD): Determined as the concentration that yields a signal-to-noise ratio of at least 3.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.5 - 100 µg/mL | Met |
| Accuracy (% Recovery) | 85% - 115% | 92.5% - 108.2% |
| Precision (%RSD) | ≤ 15% | < 7.5% |
| LOQ | Accuracy ±20%, Precision ≤20% | 0.5 µg/mL |
Method 2: LC-MS/MS for High-Sensitivity Analysis
This protocol is designed for applications requiring high sensitivity, such as detailed pharmacokinetic studies with low administered doses, and is the gold standard for bioanalysis.[2][13]
Sample Preparation: Supported Liquid Extraction (SLE)
SLE offers a cleaner extract than PPT by partitioning the analyte from the aqueous sample into an immiscible organic solvent, all within a solid support cartridge, providing a more robust and automated-friendly workflow.[8]
Protocol:
-
Condition an SLE cartridge (e.g., Biotage ISOLUTE SLE+) with a neutral buffer.
-
Load 100 µL of plasma sample (pre-treated with IS) onto the cartridge and wait 5 minutes for it to absorb.
-
Apply a water-immiscible organic solvent (e.g., Ethyl Acetate) and allow it to percolate through the support bed via gravity or light vacuum. This elutes the analyte while retaining aqueous matrix components.
-
Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A: 5% B).
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (UPLC/UHPLC)
| Parameter | Setting |
|---|---|
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 2% B to 95% B over 3 minutes, hold and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 5 minutes |
Tandem Mass Spectrometry
| Parameter | Setting |
|---|---|
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 550°C |
| MRM Transition | Hypothesized: Parent Ion [M+H]⁺ → Product Ion |
| 4-OH-Pyr-5-Carbox. | e.g., m/z 156.1 → 139.1 (loss of NH₃) |
| Internal Standard | Use a stable isotope-labeled version if available, or a structural analog |
| Collision Energy | Optimize for maximum product ion intensity |
| Dwell Time | 100 ms |
Method Validation Protocol
Validation follows the same principles as the HPLC-UV method but with additional considerations unique to MS detection.
-
Matrix Effect: This is a critical parameter for LC-MS/MS. It assesses the potential for ion suppression or enhancement caused by co-eluting matrix components. It is evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution. The IS should track and compensate for any matrix effects.
-
Calibration Curve: A much lower range is used, reflecting the higher sensitivity of the method (e.g., 0.1, 0.5, 2, 10, 50, 200, 1000 ng/mL).
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 0.1 - 1000 ng/mL | Met |
| Accuracy (% Recovery) | 85% - 115% (80-120% at LLOQ) | 94.1% - 106.8% |
| Precision (%RSD) | ≤ 15% (≤20% at LLOQ) | < 6.2% |
| LOQ | 0.1 ng/mL | Met |
| Matrix Factor | CV ≤ 15% across lots | 8.9% |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. The HPLC-UV method offers a reliable and cost-effective solution for high-concentration samples, while the LC-MS/MS method provides the superior sensitivity and selectivity required for modern bioanalytical and clinical pharmacokinetic studies. Adherence to the detailed validation protocols presented herein is essential for ensuring the generation of high-quality, reproducible, and defensible data in a regulated drug development environment.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- International Council for Harmonisation. (1996). Validation of Analytical Procedures: Methodology.
- Patel, K. et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- Taylor & Francis Online. (n.d.). Synthesis, crystal structure, spectroscopic characterization, DFT calculations...of novel pyrazolopyranopyrimidine derivatives.
- RSC Publishing. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- PubMed Central (PMC). (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors....
- Biotage. (n.d.). Bioanalytical sample preparation.
- Elsevier. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.
- World Health Organization. (n.d.). Guidelines for drinking-water quality: Analytical methods and achievability. NCBI Bookshelf.
- ResearchGate. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION....
- PubMed Central (PMC). (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma.
- LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
- MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities...Using UPLC-MS/MS.
- Royal Society of Chemistry. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods.
- Wiley & Sons, Inc. (2005). HPLC Methods for Recently Approved Pharmaceuticals.
- PubMed. (2003). A fully automated LC/MS method development and quantification protocol....
- Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents....
- American Association of Pharmaceutical Scientists. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
- PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.
Sources
- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. ikev.org [ikev.org]
- 13. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 4-Hydroxypyrimidine-5-carboxamide Scaffolds for the Interrogation of Metalloenzyme Active Sites
Audience: Researchers, scientists, and drug development professionals.
Abstract: The exploration of enzyme active sites is fundamental to understanding biological mechanisms and to the development of novel therapeutics. Small-molecule probes serve as indispensable tools for this purpose, offering insights into enzyme function, structure, and dynamics.[1][2] This application note provides a comprehensive guide to using the 4-hydroxypyrimidine-5-carboxamide scaffold as a powerful and versatile probe for enzyme active sites, particularly those of metalloenzymes. This scaffold has emerged as a privileged chemotype in drug discovery, notably in the development of inhibitors for viral enzymes like HIV integrase and human cytomegalovirus (HCMV) pUL89 endonuclease.[3][4][5] Its core utility stems from its ability to act as a metal-chelating pharmacophore, effectively targeting enzymes that rely on divalent metal cations (e.g., Mg²⁺, Mn²⁺) for catalysis.[3] We present the scientific rationale for its use, detailed protocols for a range of applications—from initial enzymatic inhibition screening to advanced biophysical and structural characterization—and guidance on data interpretation, empowering researchers to effectively deploy this probe in their own discovery pipelines.
Part 1: Scientific Rationale and Probe Design Principles
The efficacy of the this compound scaffold lies in its specific chemical architecture. The arrangement of the 4-hydroxy group, the pyrimidine ring nitrogen, and the 5-carboxamide oxygen creates a perfect tridentate chelation site for divalent metal ions essential for the catalytic activity of many enzymes.[3] By sequestering these critical cofactors within the active site, probes based on this scaffold can potently and specifically disrupt the enzymatic reaction. This mechanism is central to the action of approved drugs like the HIV integrase inhibitor Raltegravir, which evolved from a dihydroxypyrimidine (DHP) carboxamide lead.[3]
Mechanism of Action: A Metal-Chelating Pharmacophore
Metalloenzymes such as polymerases, nucleases, and integrases often feature one or two divalent metal ions in their active sites to coordinate with the substrate and facilitate catalysis. The this compound probe functions by displacing water molecules and coordinating these metal ions, effectively blocking the substrate from binding or preventing the catalytic reaction from proceeding. The choice between a carboxylic acid, ester, or amide at the 5-position can significantly influence potency and selectivity against different enzyme targets, highlighting the scaffold's tunability.[3][5]
Design and Diversification
The pyrimidine core allows for chemical diversification at multiple positions. Modifying these sites with different functional groups (R-groups) enables the optimization of the probe for a specific target. These modifications can enhance binding affinity by forming additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site, thereby improving both potency and selectivity.[3][6]
Caption: Core structure and key functional regions of the probe scaffold.
Part 2: Primary Application - Enzyme Inhibition Assay
The first step in evaluating a new derivative of the this compound probe is to determine its ability to inhibit the target enzyme. A robust enzyme inhibition assay is used to measure the concentration-dependent effect of the probe and calculate its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Protocol: Spectrophotometric Enzyme Inhibition Assay
This protocol provides a generalized framework for a 96-well plate-based assay. It must be optimized for the specific enzyme and substrate system being studied.[7][8][9]
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer optimal for your enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). The buffer composition is critical for enzyme stability and activity.
- Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration used in the assay should be in the linear range of the reaction velocity.
- Substrate Stock Solution: Prepare a stock solution of the substrate that produces a measurable signal change upon conversion (e.g., a chromogenic or fluorogenic substrate). The final concentration is often set at or near the Michaelis constant (Kₘ) for competitive inhibition studies.[7]
- Probe Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).
- Positive Control: A known inhibitor for the target enzyme, if available.
2. Assay Procedure (96-Well Plate Format):
- Serial Dilution: Prepare a serial dilution series of the probe compound. First, dilute the 10 mM stock in DMSO, then perform a final dilution into assay buffer to create the desired test concentrations. This ensures the final DMSO concentration is constant across all wells (typically ≤1%).
- Plate Setup:
- Blank Wells (No Enzyme): Add assay buffer, substrate, and the corresponding concentration of the probe/DMSO. This corrects for any background signal from the substrate or probe.
- Negative Control (100% Activity): Add assay buffer, enzyme, and the same final concentration of DMSO as the test wells. This represents the uninhibited reaction.
- Test Wells: Add assay buffer, enzyme, and the various dilutions of the probe.
- Positive Control Wells: Add assay buffer, enzyme, and the known inhibitor.
- Pre-incubation: Add the enzyme to the control and test wells (but not the blank wells). Allow the plate to pre-incubate for 10-15 minutes at the optimal temperature. This step allows the probe to bind to the enzyme before the reaction is initiated.
- Reaction Initiation: Add the substrate solution to all wells to start the reaction.
- Signal Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period (e.g., 15-30 minutes).
3. Data Analysis:
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal-versus-time plot.
Calculate the percent inhibition for each probe concentration using the formula: % Inhibition = 100 * (1 - (V₀_test - V₀_blank) / (V₀_control - V₀_blank))
Plot the percent inhibition against the logarithm of the probe concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Caption: Workflow for determining probe potency via an enzyme inhibition assay.
Data Presentation: Comparative Potency of Probe Derivatives
| Probe Derivative | R¹ Group | R² Group | IC₅₀ (µM) |
| Lead-01 | H | Benzyl | 15.2 |
| Opt-02 | Cl | Benzyl | 2.5 |
| Opt-03 | H | 4-F-Benzyl | 8.9 |
| Opt-04 | Cl | 4-F-Benzyl | 0.8 |
Part 3: Advanced Applications - Biophysical Characterization
Once inhibitory activity is confirmed, the next step is to characterize the direct binding interaction between the probe and the enzyme. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on binding affinity, thermodynamics, and kinetics without the need for enzymatic turnover.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11][12]
-
Principle: A solution of the probe (the "ligand") is titrated into a solution of the enzyme (the "macromolecule") in the sample cell of a microcalorimeter. The resulting heat change per injection is measured and plotted against the molar ratio of ligand to macromolecule.[13]
-
Experimental Steps:
-
Sample Preparation: Prepare the enzyme and probe in identical, thoroughly degassed buffer. Buffer mismatch is a common source of artifacts.[13] TCEP is recommended over DTT or β-mercaptoethanol as a reducing agent to minimize reaction heats.[13]
-
Concentration Determination: Accurately measure the concentrations of both the enzyme and probe solutions. Typical starting concentrations are 10-50 µM for the enzyme in the cell and 100-500 µM for the probe in the syringe.[13]
-
Instrument Setup: Equilibrate the instrument at the desired temperature. Perform a control titration of the probe into the buffer alone to measure the heat of dilution, which will be subtracted from the main experiment.
-
Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the probe solution into the enzyme solution while stirring.
-
-
Data Interpretation: The raw data is a series of heat-flow peaks. Integrating these peaks yields a binding isotherm, which can be fitted to a binding model to determine:
-
K_D (Dissociation Constant): A measure of binding affinity.
-
ΔH (Enthalpy Change): The heat released or absorbed upon binding.
-
n (Stoichiometry): The number of probe molecules that bind to one enzyme molecule.
-
ΔS (Entropy Change): Calculated from K_D and ΔH, reflecting changes in the system's disorder.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is an optical technique that monitors binding events in real-time, making it ideal for determining the kinetics of an interaction.[14][15]
-
Principle: The enzyme is immobilized on a sensor chip. A solution containing the probe ("analyte") is flowed over the surface. Binding of the probe to the enzyme causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[14][16]
-
Experimental Steps:
-
Immobilization: Covalently attach the purified enzyme to the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
Binding Analysis:
-
Association: Inject a series of concentrations of the probe over the enzyme-coated surface and monitor the increase in RU over time.
-
Dissociation: Replace the probe solution with running buffer and monitor the decrease in RU as the probe dissociates from the enzyme.
-
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove all bound probe, preparing the surface for the next injection.
-
-
Data Interpretation: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine:
-
k_on (Association Rate Constant): The rate at which the probe binds to the enzyme.
-
k_off (Dissociation Rate Constant): The rate at which the probe dissociates from the enzyme.
-
K_D (Dissociation Constant): Calculated as k_off / k_on, providing a measure of affinity.
-
Caption: Comparative workflows for ITC and SPR biophysical analyses.
Part 4: Structural Biology Application - Visualizing the Interaction
The ultimate goal of using a probe is often to understand its binding mode at an atomic level. X-ray crystallography provides a high-resolution snapshot of the probe bound within the enzyme's active site, revealing the precise interactions that drive its potency and selectivity.
Protocol Outline: X-ray Co-crystallography
-
Principle: A crystal of the enzyme is grown in the presence of the probe, trapping the enzyme-probe complex in a stable, ordered lattice. The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the complex.[17][18][19]
-
Experimental Workflow:
-
Complex Formation: Mix the purified, highly concentrated enzyme with a molar excess of the probe and incubate to ensure complex formation.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic methods to identify conditions that yield diffraction-quality crystals.
-
Crystal Optimization & Harvesting: Optimize the initial hit conditions to grow larger, single crystals. Cryo-protect the harvested crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement if a related enzyme structure is known. Build the probe molecule into the electron density map observed in the active site and refine the model to high resolution.[20][21]
-
-
Impact on Drug Discovery: The resulting structure is invaluable for structure-based drug design. It reveals:
-
The exact coordination of the probe with the active site metal ions.
-
Key hydrogen bonds and hydrophobic interactions with protein residues.
-
Conformational changes induced in the enzyme upon binding.
-
Unoccupied pockets in the active site that can be targeted with new chemical modifications to further improve the probe's affinity and selectivity.
-
Conclusion
The this compound scaffold represents more than just a class of enzyme inhibitors; it is a versatile chemical tool for the multifaceted exploration of enzyme active sites. Its inherent metal-chelating properties make it an excellent starting point for probing a wide range of metalloenzymes. By following a structured experimental cascade—from initial inhibition screening to detailed biophysical characterization and culminating in high-resolution structural studies—researchers can leverage this probe to gain deep mechanistic insights, validate new drug targets, and accelerate structure-based drug design programs.
References
- Le-Skovran, T., & Kočar, V. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- Lee, J. S., & Bogyo, M. (2013). Small-molecule probes elucidate global enzyme activity in a proteomic context. BMB Reports, 46(3), 149–157. [Link]
- Bian, X., & Gafni, A. (2013). Determining enzyme kinetics via isothermal titration calorimetry. Methods in Molecular Biology, 978, 21–30. [Link]
- Alves, M. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
- Tan, Y. M., & Wong, J. W. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 1. [Link]
- Wang, Z., Jin, G., & Gaigalas, A. K. (2006). Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. Langmuir, 22(23), 9441–9445. [Link]
- Ghadessy, F., et al. (2021).
- TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
- Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049. [Link]
- Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services.
- Rahman, M. A., et al. (2013). Investigation of enzyme reaction by surface plasmon resonance (SPR) technique. Sensing and Bio-Sensing Research, 1, 49-54. [Link]
- Drug Hunter. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
- van der Veen, J. W., & Janssen, D. B. (2022). Isothermal Titration Calorimetry in Biocatalysis.
- Zhang, L., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(24), 8363–8385. [Link]
- Munshi, S., et al. (1998). Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 5), 1053–1060. [Link]
- Benning, M. M., et al. (1998). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. Biochemistry, 37(42), 14854–14863. [Link]
- He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]
- Stöcklein, W. F., et al. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Biosensors & Bioelectronics, 15(7-8), 377–382. [Link]
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
- Lee, J. S., & Bogyo, M. (2013). Small-molecule probes elucidate global enzyme activity in a proteomic context. BMB reports, 46(3), 149-157. [Link]
- Galdino-Pitta, M. R., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10899. [Link]
- Rawson, S., et al. (2018). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. Acta Crystallographica Section D: Structural Biology, 74(Pt 11), 1085–1094. [Link]
- Chang, J. W., et al. (2015). Discovery of small-molecule enzyme activators by activity-based protein profiling. Angewandte Chemie International Edition, 54(48), 14453–14457. [Link]
- Foundling, S. I., et al. (1989). x-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. Advances in Experimental Medicine and Biology, 241, 191-203. [Link]
- Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646–6649. [Link]
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 195-207. [Link]
- He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. [Link]
- Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055. [Link]
Sources
- 1. Small-molecule probes elucidate global enzyme activity in a proteomic context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 10. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. reactionbiology.com [reactionbiology.com]
- 15. drughunter.com [drughunter.com]
- 16. researchgate.net [researchgate.net]
- 17. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.iucr.org [journals.iucr.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Hydroxypyrimidine-5-Carboxamide in Fragment-Based Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the fragment, 4-hydroxypyrimidine-5-carboxamide, in fragment-based drug design (FBDD) campaigns. This document outlines the rationale for its selection, detailed protocols for biophysical screening, and strategies for hit-to-lead optimization.
Fragment Profile: this compound
The selection of fragments is a critical first step in any successful FBDD program. This compound is a valuable scaffold due to its unique combination of physicochemical properties and chemical functionality, making it an excellent starting point for exploring a wide range of biological targets.
Rationale for Use in FBDD:
-
Low Molecular Weight: With a molecular weight of 139.11 g/mol , it adheres to the "Rule of Three," a guiding principle in fragment selection that favors compounds with a molecular weight under 300 Da.[1] This low complexity increases the probability of finding a complementary binding pocket on a target protein.[2]
-
Rich in Pharmacophoric Features: The fragment possesses multiple hydrogen bond donors and acceptors, including the pyrimidine ring nitrogens, the hydroxyl group, and the carboxamide group. This rich pharmacophore allows it to form a variety of interactions with a protein's active site, increasing the likelihood of binding.
-
Favorable Physicochemical Properties: Its calculated LogP of -0.7189 suggests good aqueous solubility, a crucial characteristic for biophysical screening assays that are typically performed in aqueous buffers.[3]
-
Synthetic Tractability: The pyrimidine scaffold is a common motif in medicinal chemistry, and numerous synthetic routes exist for its derivatization, facilitating the subsequent hit-to-lead optimization phase.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4786-53-2 | [3] |
| Molecular Formula | C₅H₅N₃O₂ | [3] |
| Molecular Weight | 139.11 | [3] |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | [3] |
| cLogP | -0.7189 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Biophysical Screening Methodologies
The weak binding affinities typical of fragments necessitate the use of sensitive biophysical techniques for their detection.[7][8][9] A tiered screening approach, or a screening cascade, is often employed to efficiently identify and validate true hits.
Caption: FBDD workflow using a screening cascade.
Primary Screen: Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for primary screening due to its sensitivity, real-time data acquisition, and relatively low protein consumption.[10][11][12][13][14]
Protocol: SPR Screening of this compound
-
Immobilization of Target Protein:
-
Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Aim for a low to medium immobilization density to minimize mass transport limitations.
-
Include a reference flow cell with a mock immobilization or an irrelevant protein to subtract non-specific binding signals.[13]
-
-
Preparation of Fragment Solutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in running buffer (e.g., HBS-EP+). The final DMSO concentration should be matched across all samples and the running buffer, typically ≤ 1%, to minimize solvent effects.[10]
-
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) in real-time.
-
Include buffer blanks periodically for double referencing.
-
Perform a concentration series to determine the binding affinity (KD).
-
-
Data Analysis:
-
Subtract the reference flow cell data and buffer blank responses from the target flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetics) to determine the KD.
-
Hits are typically classified as fragments that show a concentration-dependent binding response.
-
Table 2: Example SPR Screening Parameters
| Parameter | Value |
| Instrument | Biacore T200 or equivalent |
| Sensor Chip | CM5 |
| Running Buffer | HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) |
| Fragment Concentration Range | 1 µM - 1 mM |
| Flow Rate | 30 µL/min |
| Contact Time | 60 - 120 seconds |
| Dissociation Time | 120 - 300 seconds |
Secondary Screen: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a robust method for validating hits from primary screens and providing information about the binding site.[9][15][16][17][18] Ligand-observed NMR experiments are particularly well-suited for fragment screening.
Protocol: Ligand-Observed NMR for Hit Validation
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 100-200 µM in a suitable deuterated buffer.
-
Prepare a stock solution of the target protein in the same buffer.
-
-
Acquisition of Reference Spectrum:
-
Acquire a 1D ¹H NMR spectrum of the fragment alone.
-
-
Acquisition of Protein-Ligand Spectrum:
-
Add a small amount of the target protein (typically 1-10 µM) to the fragment solution.
-
Acquire a ligand-observed NMR spectrum, such as a Saturation Transfer Difference (STD) or WaterLOGSY experiment.[15]
-
-
Data Analysis:
-
STD NMR: In an STD experiment, signals from the fragment that are in close proximity to the protein will show a decrease in intensity upon saturation of the protein resonances. The presence of STD signals confirms binding.
-
WaterLOGSY: In a WaterLOGSY experiment, the sign of the fragment's NMR signals will be inverted upon binding to the protein.
-
These experiments provide a clear "yes/no" answer for binding and can offer insights into the binding epitope of the fragment.
-
Structural Biology: X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[2][7][19][20][21]
Protocol: Crystallographic Fragment Screening
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the target protein.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing a high concentration of this compound (typically 10-50 mM) in a cryoprotectant-containing mother liquor.
-
Soak the protein crystals in this solution for a defined period (minutes to hours).
-
-
Data Collection and Processing:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain an electron density map.
-
-
Structure Determination and Analysis:
-
Solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and refine the structure.
-
Analyze the binding mode to identify key interactions between the fragment and the protein.
-
Hit-to-Lead Optimization Strategies
Once a this compound hit has been validated and its binding mode determined, the next step is to elaborate the fragment into a more potent, lead-like molecule.[22][23][24][25]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. researchgate.net [researchgate.net]
- 17. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. XChem crystallographic fragment screening [protocols.io]
- 20. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 22. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. lifechemicals.com [lifechemicals.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 4-Hydroxypyrimidine-5-carboxamide for Quantitative Analysis of Protein-Ligand Binding
Introduction: The Significance of the Pyrimidine Carboxamide Scaffold in Drug Discovery
The 4-hydroxypyrimidine-5-carboxamide core represents a privileged scaffold in medicinal chemistry, forming the basis of numerous small molecule inhibitors targeting a range of protein classes. This structural motif is particularly prominent in the development of antiviral agents, where it has been successfully employed to inhibit viral enzymes crucial for replication.[1][2][3][4] For researchers in drug development and chemical biology, understanding the precise molecular interactions between this scaffold and its protein targets is paramount for optimizing lead compounds and elucidating mechanisms of action.
This guide provides a comprehensive overview and detailed protocols for utilizing this compound and its analogs as tool compounds to rigorously characterize protein-ligand binding events. We will delve into the practical application of key biophysical techniques, offering not just step-by-step instructions but also the underlying rationale to empower researchers to design, execute, and interpret their experiments with confidence.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a ligand is the foundation for robust assay development. These parameters influence solubility, aggregation behavior, and potential for non-specific binding, all of which can impact data quality.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [5] |
| Molecular Weight | 139.11 g/mol | [5] |
| CAS Number | 4786-53-2 | [5] |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | [5] |
| Predicted LogP | -0.7189 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 1 | [5] |
The high TPSA and negative LogP suggest that this compound is a polar molecule with good aqueous solubility, a favorable characteristic for in vitro biochemical and biophysical assays.
Core Biophysical Techniques for Characterizing Protein-Ligand Interactions
Experimental Workflow Overview
Caption: A typical workflow for characterizing protein-ligand interactions.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[6][7] It is particularly powerful for determining the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D) of an interaction.
Principle of SPR
In a typical SPR experiment, the protein of interest (ligand) is immobilized on a sensor chip surface. A solution containing the small molecule (analyte), such as this compound, is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.
Step-by-Step SPR Protocol
-
Protein Immobilization:
-
Rationale: Covalent attachment of the protein to the sensor surface is a common and robust method for creating a stable and reusable surface. Amine coupling is a widely used chemistry.
-
Procedure:
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently couple to the surface via its primary amines.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in the same way, but without the protein, to subtract non-specific binding and bulk refractive index changes.
-
-
-
Analyte Preparation:
-
Rationale: Accurate concentration determination is critical for reliable kinetic analysis. A serial dilution series is prepared to assess the concentration-dependent binding response.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of the compound in running buffer. The final DMSO concentration should be kept constant across all samples and ideally below 1%.
-
-
-
Binding Analysis:
-
Rationale: Injecting the analyte over the sensor surface allows for the observation of the association and dissociation phases of the interaction.
-
Procedure:
-
Inject the serial dilutions of this compound over the protein and reference flow cells at a constant flow rate.
-
Allow sufficient time for both the association and dissociation phases to be observed.
-
Between analyte injections, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams are fitted to a suitable binding model to extract kinetic parameters.
-
Procedure:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the processed sensorgrams to a 1:1 Langmuir binding model to determine k_a, k_d, and K_D.
-
-
SPR Workflow Diagram
Caption: A simplified workflow for a typical SPR experiment.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[8][9][10] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[11][12]
Principle of ITC
In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution of the protein, and the heat change upon each injection is measured. The resulting data are plotted as power versus time, and the integrated heat for each injection is then plotted against the molar ratio of ligand to protein.
Step-by-Step ITC Protocol
-
Sample Preparation:
-
Rationale: Precise concentration determination and buffer matching are crucial for accurate ITC data. Any mismatch in buffer components between the syringe and cell solutions can lead to large heats of dilution, obscuring the binding signal.
-
Procedure:
-
Dialyze the purified protein extensively against the final experimental buffer.
-
Dissolve the this compound in the exact same dialysis buffer.
-
Accurately determine the concentrations of both the protein and ligand solutions.
-
Thoroughly degas both solutions before loading them into the calorimeter.
-
-
-
ITC Experiment Setup:
-
Rationale: The concentrations of protein and ligand should be chosen to ensure that the "c-window" (c = n * [Protein] / K_D) is between 5 and 500 for optimal curve fitting.[8]
-
Procedure:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Perform a preliminary run to ensure that the heat signals are within the instrument's detection range and to optimize concentrations.
-
-
-
Data Collection:
-
Procedure:
-
Initiate the titration experiment. The instrument will automatically inject the ligand into the protein solution and record the heat changes.
-
Perform a control experiment by titrating the ligand into buffer alone to determine the heat of dilution.
-
-
-
Data Analysis:
-
Procedure:
-
Integrate the raw data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine n, K_D, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RT * ln(K_A) (where K_A = 1/K_D)
-
ΔG = ΔH - TΔS
-
-
-
Protocol 3: X-ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution structural information about the protein-ligand complex, revealing the precise binding mode and the specific molecular interactions that mediate binding.[13][14][15]
Principle of X-ray Crystallography
This technique involves growing a single, well-ordered crystal of the protein-ligand complex. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which a three-dimensional model of the complex can be built.
Step-by-Step X-ray Crystallography Protocol
-
Complex Formation and Crystallization:
-
Rationale: Obtaining well-diffracting crystals is often the most challenging step. Co-crystallization and soaking are two common methods for preparing protein-ligand complex crystals.[16][17]
-
Procedure (Co-crystallization):
-
Incubate the purified protein with a molar excess of this compound to ensure saturation of the binding sites.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
-
Procedure (Soaking):
-
Grow crystals of the apo-protein first.
-
Prepare a solution of this compound in a cryo-protectant solution.
-
Transfer the apo-crystals into this solution and allow them to soak for a defined period.
-
-
-
Data Collection and Processing:
-
Procedure:
-
Flash-cool the crystal in liquid nitrogen to prevent radiation damage.
-
Mount the crystal on a goniometer and expose it to a synchrotron X-ray source.
-
Collect a complete diffraction dataset.
-
Process the diffraction data to obtain a set of structure factors.
-
-
-
Structure Solution and Refinement:
-
Rationale: Molecular replacement, using a known structure of the protein as a search model, is often used to solve the phase problem.
-
Procedure:
-
Solve the crystal structure using molecular replacement.
-
Build a model of the protein-ligand complex into the resulting electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
-
-
Structural Analysis:
-
Procedure:
-
Analyze the final structure to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
-
-
Crystallography Decision Tree
Caption: Decision tree for preparing protein-ligand complex crystals.
Conclusion
This compound and its derivatives are valuable tools for probing protein-ligand interactions. By systematically applying the biophysical techniques outlined in this guide, researchers can gain a deep and quantitative understanding of the binding kinetics, thermodynamics, and structural basis of these interactions. This knowledge is critical for advancing structure-based drug design and for the broader study of molecular recognition in biological systems.
References
- Meininger, D. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155-166.
- Tšokova, T. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Tšokova, T. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
- Virtual Labs IIT Kharagpur. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur.
- Frey, S. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118.
- Frey, S. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. SpringerLink.
- Good, A. C. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-477.
- Meininger, D. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions.
- Good, A. C. (n.d.). Studying Protein–Ligand Interactions Using X-Ray Crystallography. SpringerLink.
- Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins.
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
- Reichert Technologies. (n.d.). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
- ChemScene. (n.d.). This compound. ChemScene.
- He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849.
- Summa, V., Petrocchi, A., Matassa, V. G., Gardelli, C., Muraglia, E., Rowley, M., ... & Monteagudo, E. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646-6649.
- Boyd, V. A., Mason, J., Hanumesh, P., Price, J., Russell, C. J., & Webb, T. R. (2009). 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries.
- Pace, P., Di Francesco, M. E., Gardelli, C., Harper, S., Muraglia, E., Nizi, E., ... & Summa, V. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry, 50(9), 2225-2239.
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. XanTec bioanalytics GmbH | Whitepapers/Literature | Whitepapers | Protein-Small Molecule Biomolecular Interactions – a Retrospective [xantec.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 16. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxypyrimidine-5-carboxamide Synthesis
Welcome to the technical support resource for the synthesis of 4-hydroxypyrimidine-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to optimize your reaction yields and product purity.
Overview of the Synthesis Pathway
The synthesis of this compound is a cornerstone for accessing a variety of important pharmaceutical intermediates. A common and effective route involves the cyclocondensation of an activated ethyl cyanoacetate derivative with a formamide-equivalent, typically in the presence of a strong base. The general pathway is illustrated below.
Caption: General reaction scheme for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, organized by the experimental stage.
Part 1: Starting Materials and Reaction Setup
Q1: My reaction yield is consistently low, even though I'm following the protocol. Could my starting materials be the issue?
A1: Absolutely. The purity and integrity of your starting materials are critical for success. Here’s what to look for:
-
Ethyl Cyanoacetate: This reagent is susceptible to hydrolysis over time, especially if exposed to atmospheric moisture, yielding cyanoacetic acid.[1][2] It should be a colorless liquid with a pleasant odor.[1][3] If it is yellow or has a sharp, unpleasant smell, it may have degraded. Consider purification by vacuum distillation before use.
-
Formamide: Formamide can hydrolyze to formic acid and ammonia. The presence of acidic impurities can interfere with the base-catalyzed cyclization step. Use a high-purity grade and consider drying it over molecular sieves if water content is a concern.
-
Base (e.g., Sodium Ethoxide): The activity of your base is paramount. Sodium ethoxide is highly hygroscopic and will decompose upon contact with moisture, reducing its efficacy. Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial solution. If preparing it yourself from sodium metal and ethanol, ensure the ethanol is anhydrous.
Q2: I'm observing a dark brown or black coloration in my reaction mixture early on. What causes this?
A2: This is often indicative of polymerization or decomposition, which can be triggered by several factors:
-
Excessive Heat: Localized "hot spots" from an aggressive exotherm, especially during the addition of the base, can cause starting materials like ethyl cyanoacetate to polymerize.[4] Ensure controlled, portion-wise addition of reagents and maintain efficient stirring.
-
Impure Starting Materials: As mentioned in Q1, impurities can act as catalysts for unwanted side reactions that produce colored polymeric materials.[5]
-
Incorrect Stoichiometry: Using a large excess of the base can sometimes promote decomposition pathways. Ensure your molar ratios are optimized.
Part 2: Reaction Execution and Monitoring
Q3: My reaction seems to stall and does not go to completion, as monitored by TLC. How can I drive it forward?
A3: Incomplete conversion is a common hurdle. Several factors could be at play:
-
Suboptimal Temperature: While excessive heat is detrimental, insufficient thermal energy can lead to slow reaction kinetics. Many pyrimidine syntheses require reflux temperatures to proceed efficiently.[6] If your reaction is running at a lower temperature, a moderate increase may be necessary.
-
Insufficient Base: The base is a reactant, not just a catalyst, in this cyclization. It is consumed during the reaction. Ensure you are using at least one molar equivalent, and sometimes a slight excess is beneficial.[7]
-
Precipitation of Intermediates: In some solvent systems, sodium salts of intermediates may precipitate, slowing down the reaction. A solvent that better solubilizes these species could improve the reaction rate.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q4: I'm seeing multiple spots on my TLC analysis of the crude product. What are the likely side products?
A4: Side product formation often competes with the main cyclization pathway. Common culprits include:
-
Dimerization Products: The activated ethyl (ethoxymethylene)cyanoacetate intermediate can react with itself under basic conditions.[1]
-
Hydrolysis Products: The carboxamide functional group on the final product or the ester/nitrile groups on the starting materials can hydrolyze if the work-up conditions are too harsh (e.g., prolonged exposure to strong acid or base at high temperatures).[4]
-
Incomplete Cyclization: Intermediates, such as the N-formyl derivative of the enamine, may be present if the final ring-closing step is slow or incomplete.[6]
To minimize these, ensure controlled addition of reagents, avoid excessive reaction times, and maintain careful pH and temperature control during the work-up.
Part 3: Work-up, Purification, and Scale-Up
Q5: My crude yield seems high, but I lose a significant amount of product during purification. How can I prevent this?
A5: Product loss during work-up and purification is a frequent source of yield reduction.
-
Aqueous Work-up: this compound has some water solubility due to its polar functional groups. During neutralization and extraction, ensure the aqueous phase is saturated with salt (brine wash) to minimize product loss. Multiple extractions with an appropriate organic solvent are recommended.
-
Precipitation/Recrystallization: When isolating the product by adjusting the pH, precipitation can be slow. Ensure you allow sufficient time for full crystallization, potentially at a reduced temperature (e.g., 0-5 °C). When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
-
Column Chromatography: The product is quite polar. It may streak or be difficult to elute from a silica gel column. Using a more polar mobile phase (e.g., with methanol or ammonia) can help, but may also co-elute polar impurities. Sometimes, avoiding chromatography in favor of a well-optimized recrystallization is more efficient.
Q6: I successfully optimized the reaction at a 1g scale, but the yield dropped from 85% to 50% on a 50g scale. What happened?
A6: This is a classic scale-up challenge. The surface-area-to-volume ratio decreases significantly at a larger scale, which impacts both heat and mass transfer.[5]
-
Heat Transfer: The reaction is exothermic. What is easily dissipated in a small flask can lead to a significant temperature spike in a large reactor, promoting side reactions and decomposition.[5]
-
Solution: Use a jacketed reactor with controlled cooling. Add reagents slowly and monitor the internal temperature continuously.
-
-
Mass Transfer: Inefficient stirring in a large vessel can lead to poor mixing, creating localized areas of high reactant concentration that favor side product formation.[5]
-
Solution: Ensure the stirring is vigorous and the impeller design is appropriate for the reactor geometry to maintain a homogeneous mixture.
-
Optimized Experimental Protocol
This protocol provides a robust starting point. Researchers should perform small-scale trials to optimize for their specific equipment and reagent quality.
| Parameter | Recommended Value | Rationale |
| Ethyl Cyanoacetate | 1.0 eq | Limiting reagent. |
| Triethyl Orthoformate | 1.2 eq | Slight excess drives formation of the enol ether intermediate. |
| Acetic Anhydride | 2.0 eq | Catalyst for enol ether formation. |
| Formamide | 5.0 - 10.0 eq | Acts as both reactant and solvent; a large excess drives the reaction.[7] |
| Sodium Ethoxide (21% in EtOH) | 1.5 eq | A moderate excess ensures complete deprotonation and cyclization. |
| Temperature | 120-130 °C | Sufficient thermal energy for cyclization. |
| Reaction Time | 4-8 hours | Monitor by TLC until starting material is consumed. |
| Expected Yield | 75-85% | Varies with scale and purity of reagents. |
Step-by-Step Methodology
-
Formation of Intermediate: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Heat the mixture to 120-130 °C and maintain for 2-3 hours. This forms the ethyl (ethoxymethylene)cyanoacetate intermediate.
-
Cyclization: Cool the mixture slightly and add formamide (5-10 eq).
-
Slowly add a 21% solution of sodium ethoxide in ethanol (1.5 eq) to the mixture. An exothermic reaction will occur. Maintain the internal temperature below 130 °C during the addition.
-
After the addition is complete, heat the reaction mixture to reflux (around 120 °C) and monitor its progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. A solid may precipitate.
-
Add water to the reaction mixture and stir. Adjust the pH to ~6-7 using concentrated HCl. This will protonate the phenoxide and precipitate the product.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a water/ethanol mixture.
References
- Wikipedia. (2023, December 29). Ethyl cyanoacetate.
- Google Patents. (1994). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
- CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis. YouTube.
- ResearchGate. (2022). Ethyl Cyanoacetate Reactions.
- Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis.
- Organic Syntheses. (n.d.). Ethyl cyanoacetate.
- PubChem. (n.d.). Ethyl cyanoacetate.
- Frontiers in Chemistry. (2024, May 9). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition.
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-hydroxypyrimidine-5-carboxamide by Recrystallization
Welcome to the technical support center for the purification of 4-hydroxypyrimidine-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable heterocyclic intermediate. We will move beyond simple procedural lists to explore the underlying principles and provide robust troubleshooting strategies based on extensive field experience.
The unique structural features of this compound—namely its capacity for tautomerization and extensive hydrogen bonding—present specific challenges for purification. This guide provides a systematic approach to overcoming these hurdles using recrystallization, a powerful and scalable purification technique.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis for developing a successful recrystallization protocol.
Q1: What are the key physicochemical properties of this compound that influence recrystallization?
Understanding the compound's properties is the first step in designing a rational purification strategy. The presence of multiple hydrogen bond donors and acceptors, combined with a rigid ring system, dictates its solubility behavior.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | Value / Observation | Significance for Recrystallization |
| Molecular Formula | C₅H₅N₃O₂[1] | Indicates a high atom-to-carbon ratio, suggesting polarity. |
| Molecular Weight | 139.11 g/mol [1] | A low molecular weight compound. |
| Appearance | Expected to be a solid.[2] | Suitable for purification by recrystallization. |
| Melting Point | Not reported, but related ester melts at 209-210 °C.[2][3] | The high melting point suggests strong intermolecular forces, which correlates with low solubility in non-polar solvents. "Oiling out" is less likely to be caused by melting. |
| pKa | Parent 4-hydroxypyrimidine has pKa values of 1.85 and 8.59.[4] | The compound's charge state and solubility can be manipulated by adjusting the pH of the medium. |
| Predicted Solubility | Low solubility in common non-polar organic solvents; higher solubility in polar aprotic solvents (e.g., DMF, DMSO).[5] | Finding a single ideal solvent that provides a steep solubility curve can be challenging. Solvent mixtures or anti-solvent methods are often necessary.[6][7] |
Q2: What is the general workflow for recrystallizing this compound?
The process is a cycle of dissolving the impure solid in a hot solvent and allowing the purified compound to crystallize upon cooling, leaving impurities behind in the solution (mother liquor).
Caption: General workflow for recrystallization.
Q3: How do I select an appropriate recrystallization solvent?
The ideal solvent should dissolve the compound completely when hot but poorly when cold.[6][7] Given the polar nature of this compound, solvent screening should focus on polar options.
Table 2: Solvent Selection Guide for this compound
| Solvent / System | Boiling Point (°C) | Rationale & Expected Behavior | Suitability |
| Water | 100 | High polarity, capable of hydrogen bonding. May dissolve the compound well at high temperatures. Good for polar impurities.[8] | High Potential: Excellent starting point. |
| Ethanol | 78 | Polar protic solvent. Often used for recrystallizing pyrimidine derivatives.[9] | High Potential: Try 95% or absolute ethanol. |
| Isopropanol | 82 | Less polar than ethanol. May provide a steeper solubility curve. | Good Potential: Worth screening. |
| Acetonitrile | 82 | Polar aprotic solvent. Can be effective for moderately polar compounds. | Moderate Potential: May be too good a solvent at room temp. |
| Ethyl Acetate | 77 | Medium polarity. Unlikely to dissolve the compound even when hot. Could be a good anti-solvent. | Low (as single solvent) , High (as anti-solvent) |
| DMF / Water | >100 | Use a minimal amount of hot DMF to dissolve, then add hot water dropwise until turbidity appears. | Excellent for stubborn cases. |
| DMSO / Water | >100 | Similar to DMF/Water. DMSO is a very strong solvent. | Excellent for stubborn cases. |
Q4: What are the likely impurities in my crude material?
Impurities can originate from the synthetic route. For pyrimidines synthesized from common precursors, these may include:
-
Unreacted Starting Materials: Such as formamide or β-ketoesters.[10]
-
Side-Products: Resulting from incomplete cyclization or alternative reaction pathways.
-
Reagents and Catalysts: Acids, bases, or coupling agents used in the synthesis.
-
Solvents: Residual solvents from the reaction work-up.
Knowing the potential impurities helps in selecting a solvent system that keeps them dissolved in the mother liquor.
Part 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the recrystallization of this compound.
Issue 1: Extreme Poor Solubility
Q: My this compound is nearly insoluble in common solvents, except for hot DMF or DMSO. How can I recrystallize it?
This is a frequent challenge with highly polar, hydrogen-bonding heterocycles.[5] A single-solvent recrystallization is often not feasible.
Root Cause Analysis: The crystal lattice energy of the compound is very high due to extensive intermolecular hydrogen bonding. Only the most powerful, high-boiling point solvents can overcome these forces.
Solutions:
-
Two-Solvent (Co-solvent) Method:
-
Principle: Use a "good" solvent in which the compound is soluble (like DMF or DMSO) and a "poor" solvent (an "anti-solvent") in which it is insoluble (like water, ethanol, or ethyl acetate).
-
Procedure: Dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., DMF). To this hot solution, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). Add one or two more drops of the hot "good" solvent to redissolve the precipitate and clarify the solution. Allow this saturated solution to cool slowly.
-
-
Anti-Solvent Vapor Diffusion:
-
Principle: This is a highly effective but slower method for generating very high-quality crystals from compounds soluble only in high-boiling point solvents.[7]
-
Procedure: Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate). Over time, the anti-solvent vapor will slowly diffuse into the vial, decrease the compound's solubility, and promote slow, controlled crystal growth.[5]
-
Issue 2: No Crystals Form Upon Cooling
Q: I achieved a clear, hot solution, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What should I do?
This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.[11][12]
Troubleshooting Flow:
Caption: Decision-making for inducing crystallization.
Expert Insights:
-
Scratching: The micro-abrasions on the glass provide high-energy sites for crystals to begin forming.[13]
-
Seeding: Adding a single, tiny crystal provides a perfect template for lattice growth, overcoming the initial energy barrier for nucleation.[14]
Issue 3: The Compound "Oils Out"
Q: Instead of forming crystals, my product separates as a sticky, viscous oil. How can I prevent this?
"Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point, or when it precipitates from a highly supersaturated solution too quickly.[11] The presence of impurities can also lower the mixture's melting point and encourage oil formation.[12]
Solutions:
-
Slow Down Cooling: This is the most critical factor. If the solution was cooled too rapidly (e.g., by placing a hot flask directly into an ice bath), reheat to redissolve the oil, add a small amount (5-10%) of extra solvent, and allow it to cool to room temperature on a benchtop, insulated with a towel if necessary, before moving to a cold bath.[12][13]
-
Reduce Supersaturation: The solution is too concentrated. Reheat to dissolve the oil, add more hot solvent, and re-cool slowly.[11]
-
Change Solvent System: The chosen solvent may be inappropriate. Try a solvent in which the compound is less soluble. For instance, if you are using ethanol, try isopropanol or a water/ethanol mixture.
Issue 4: Very Low Recrystallization Yield
Q: I successfully obtained pure crystals, but my recovery was less than 50%. How can I improve the yield?
A low yield is typically due to using too much solvent or the compound having significant solubility in the solvent even at low temperatures.[12][14]
Optimization Strategies:
-
Minimize Solvent Volume: During the dissolution step, ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions, allowing the mixture to return to a boil between additions.[14]
-
Ensure Complete Cooling: Maximize precipitation by cooling the flask in an ice-salt bath or a freezer for at least 30-60 minutes after it has reached room temperature.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature solvent will redissolve a significant portion of your product.[14]
-
Re-work the Mother Liquor: The solution filtered off from the crystals (the mother liquor) still contains dissolved product. You can often recover a second crop of crystals by concentrating this solution (e.g., reducing the volume by half on a rotary evaporator) and re-cooling. Note that this second crop may be less pure than the first.
Issue 5: Purity Does Not Improve
Q: After recrystallization, analytical data (e.g., HPLC, NMR) shows that the key impurity is still present. What should I do?
This occurs when the impurity has a very similar solubility profile to the desired compound in the chosen solvent system.
Solutions:
-
Change the Solvent: The selectivity of the recrystallization is solvent-dependent. Switch to a solvent with a different polarity or hydrogen bonding capability. For example, if you used ethanol (a polar protic solvent), try a mixture of acetonitrile and water (polar aprotic/protic).
-
Perform a Pre-Purification Step: If an impurity is present in a large quantity (>10%), recrystallization may not be effective. Consider an alternative purification method first, such as column chromatography, to remove the bulk of the impurity before performing a final polishing recrystallization.[13]
-
Acid-Base Chemistry: If the impurity has a different pKa than your product, you may be able to exploit this. For example, dissolve the crude material in a dilute basic solution (if the product is stable), filter out any insoluble neutral impurities, and then re-precipitate your product by neutralizing the solution with acid. This precipitated material can then be recrystallized.
Part 3: References
-
BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from
-
Echemi. (n.d.). Buy methyl 4-hydroxypyrimidine-5-carboxylate from Conier Chem&Pharma Limited. Retrieved from
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
Chemsrc.com. (n.d.). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (n.d.). PubMed Central. Retrieved from
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Retrieved from
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from
-
University of Arizona. (n.d.). Recrystallization. Retrieved from
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). MDPI. Retrieved from
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from
-
ChemicalBook. (n.d.). 4774-35-0(4-Hydroxypyrimidine-5-carboxylic acid methyl ester) Product Description. Retrieved from
-
Green Synthesis of Pyrimidine Derivative. (2014). ResearchGate. Retrieved from
-
Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents. Retrieved from
-
CookeChem. (n.d.). Methyl 4-hydroxypyrimidine-5-carboxylate, 96%, 4774-35-0. Retrieved from
-
ChemScene. (n.d.). 4786-53-2 | this compound. Retrieved from
-
Apollo Scientific. (n.d.). 4774-35-0 Cas No. | Methyl 4-hydroxypyrimidine-5-carboxylate. Retrieved from
-
BLD Pharm. (n.d.). 4786-53-2|this compound. Retrieved from
-
ChemicalBook. (n.d.). 4-Hydroxypyrimidine. Retrieved from
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 4-hydroxypyrimidine-5-carboxylate , 96% , 4774-35-0 - CookeChem [cookechem.com]
- 3. echemi.com [echemi.com]
- 4. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Overcoming solubility issues of 4-hydroxypyrimidine-5-carboxamide
Welcome to the technical support center for 4-hydroxypyrimidine-5-carboxamide (CS-0045840). This guide is designed for researchers, scientists, and drug development professionals to address and overcome the compound's notable solubility challenges. By understanding the underlying chemical principles, you can select the most effective strategy for your specific application, from initial in vitro screening to advanced formulation development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the solubility and handling of this compound.
Q1: What are the basic chemical properties and expected solubility of this compound?
A1: this compound is a heterocyclic organic compound with the molecular formula C₅H₅N₃O₂.[1] Its structure features both hydrogen bond donors (the amide and hydroxyl groups) and acceptors (the nitrogen atoms in the pyrimidine ring and the carbonyl oxygens), leading to a high crystal lattice energy.[2] This strong intermolecular bonding is a primary reason for its poor solubility in many common solvents. While specific aqueous solubility data is not widely published, its calculated LogP of -0.7189 suggests some degree of hydrophilicity, but the strong crystal packing dominates, making it poorly soluble in water and non-polar organic solvents.[1]
Q2: Why does my compound "crash out" or precipitate from my stock solution, especially when added to aqueous media?
A2: This is a classic sign of a compound with low thermodynamic solubility in the final medium. You may be able to dissolve it initially in a neat organic solvent like DMSO, creating a kinetically trapped supersaturated solution. However, when this stock is diluted into an aqueous buffer for an experiment, the solvent environment changes dramatically. Water is a poor solvent for the compound, and the concentration exceeds its solubility limit, causing it to precipitate. This is a common issue for many crystalline compounds in drug discovery.[3][4]
Q3: Can I just heat the solution to get more compound to dissolve?
A3: While heating can increase the rate of dissolution and the amount of solute a solvent can hold, it is often a temporary solution.[5] Unless the final application is also at an elevated temperature, the compound will likely precipitate out as the solution cools to room or physiological temperature. This approach can be useful for preparing a concentrated stock, but care must be taken to ensure the compound remains in solution under the final experimental conditions. Always check the thermal stability of the compound before heating.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for overcoming specific solubility-related challenges encountered during research and development.
Issue 1: Preparing a Usable Stock Solution for In Vitro Assays
You need to prepare a 10 mM stock solution for a cell-based assay, but the compound is insoluble in pure DMSO and precipitates upon dilution into aqueous cell culture media.
Strategy: Co-Solvent Systems
A co-solvent system can modulate the polarity of the solvent to a range more favorable for your compound, preventing precipitation upon dilution.[6][7][8]
Protocol: Preparing a 10 mM Stock using a Co-Solvent System
-
Initial Dissolution: Attempt to dissolve 1.39 mg of this compound (MW: 139.11 g/mol ) in 100 µL of a water-miscible organic solvent. Common choices include DMSO, DMA (dimethylacetamide), or NMP (N-methyl-2-pyrrolidone).
-
Gentle Agitation & Warming: Vortex the mixture for 1-2 minutes. If it remains a suspension, warm the vial gently to 37-40°C in a water bath for 5-10 minutes.
-
Co-Solvent Addition: If the compound is still not fully dissolved, add a co-solvent. Polyethylene glycol 400 (PEG 400) is an excellent, low-toxicity choice for cell-based assays.[3][9] Add PEG 400 to the suspension until the solution clears. Start by creating a 9:1 DMSO:PEG 400 mixture and re-evaluate solubility.
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume to 100 µL with your chosen solvent system to achieve the target 10 mM concentration.
-
Dilution Test: Before using in your main experiment, perform a small-scale dilution test. Add 1 µL of your 10 mM stock to 999 µL of your final assay buffer (e.g., PBS or cell media). Let it sit for 30 minutes and visually inspect for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, you may need to lower the stock concentration or explore alternative strategies.
Issue 2: Low Solubility in Aqueous Buffers for Biochemical or Biophysical Assays
Your experiment requires a specific pH, but the compound's solubility is below the required concentration in your standard phosphate or TRIS buffer.
Strategy: pH Modification
This compound has ionizable functional groups (the acidic hydroxyl group and potentially basic ring nitrogens). Altering the pH of the solution can ionize the compound, which dramatically increases its aqueous solubility.[10][11][12] The ionized form is typically hundreds to thousands of times more soluble than the neutral form.[11]
Protocol: Determining a pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., from pH 4.0 to 10.0). Use a universal buffer system or a series of buffers like citrate, phosphate, and borate to cover the range.
-
Equilibrate Slurry: Add an excess of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that it doesn't all dissolve.
-
Shake & Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours. This "shake-flask" method allows the solution to reach thermodynamic equilibrium.[13]
-
Separate Solid: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter suitable for aqueous solutions.
-
Quantify Soluble Compound: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Measure Final pH: It is critical to measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.[14]
-
Plot & Analyze: Plot the measured solubility (on a log scale) against the final measured pH. The resulting profile will reveal the pH at which solubility is maximized. For this molecule, solubility is expected to increase significantly at pH values above the pKa of the hydroxyl group (when it becomes deprotonated and negatively charged).
Issue 3: Achieving Sufficient Concentration for In Vivo Formulation
For animal studies, you require a concentration of >5 mg/mL, which is unachievable with simple co-solvents or pH adjustment without causing toxicity or physiological incompatibility.
Strategy: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly higher aqueous solubility.[16][17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, FDA-approved excipient for this purpose.
Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in water. This is a commonly used concentration for parenteral formulations. For example, dissolve 400 mg of HP-β-CD in water and make the final volume 1 mL.
-
Add Compound: Add the target amount of this compound to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature. The complexation process can take several hours. Gentle heating (40-50°C) can accelerate the process, but the solution should be allowed to cool to confirm the compound remains in solution.
-
Clarify Solution: Once dissolution appears complete, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility for in vivo use.
-
Confirm Concentration: Use a validated analytical method (e.g., HPLC-UV) to confirm the final concentration of the drug in the formulation.
Part 3: Data Summaries & Visualizations
Table 1: Representative Solubility of this compound
| Solvent System | Temperature (°C) | Estimated Solubility (µg/mL) | Notes |
| Water | 25 | < 10 | Practically Insoluble. Dominated by crystal lattice energy. |
| PBS (pH 7.4) | 25 | < 15 | Minimal improvement over water.[21] |
| Ethanol | 25 | ~50-100 | Slightly soluble.[21] |
| DMSO | 25 | ~1000-2000 | Soluble, but may form supersaturated solutions. |
| 10% DMSO / 90% PBS | 25 | < 20 | Significant precipitation upon aqueous dilution. |
| 20% PEG 400 in Water | 25 | ~500 | Co-solvency improves solubility. |
| 40% HP-β-CD in Water | 25 | > 10,000 | Significant enhancement via inclusion complexation.[15][16] |
Note: These are estimated values based on the chemical structure and behavior of similar compounds. Actual values should be determined experimentally.
Diagrams and Workflows
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Ionization increases solubility above the compound's pKa.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpbr.in [ijpbr.in]
- 4. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. humapub.com [humapub.com]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. caymanchem.com [caymanchem.com]
Technical Support Center: Stability of 4-hydroxypyrimidine-5-carboxamide in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common stability issues encountered with 4-hydroxypyrimidine-5-carboxamide and its structural analogs in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: The stability of the this compound scaffold is highly dependent on the pH of the aqueous medium.[1] The pyrimidine ring system, particularly with a hydroxyl group, can be susceptible to hydrolysis. Generally, these compounds exhibit the greatest stability in slightly acidic to neutral pH ranges (approximately pH 3.5 to 7.0). Both strongly acidic and, more significantly, alkaline conditions can catalyze degradation.
Q2: How does pH affect the degradation of this compound?
A2: The pH of the solution is a critical factor.
-
Acidic Conditions (pH < 3): Under strong acidic conditions, the primary degradation pathway is often the acid-catalyzed hydrolysis of the amide group (-CONH₂) to a carboxylic acid.[1]
-
Neutral to Slightly Acidic (pH 3.5 - 7.0): This is typically the range of maximum stability. For instance, the related compound favipiravir shows significantly enhanced stability in phosphate-buffered saline (PBS) around pH 5.26 compared to more acidic solutions.[1]
-
Alkaline Conditions (pH > 8): Pyrimidine rings can be susceptible to base-catalyzed hydrolytic cleavage. This can lead to ring-opening, which irreversibly destroys the molecule's structural integrity and biological activity. Amide hydrolysis is also accelerated under basic conditions.
Q3: What is the impact of temperature on solution stability?
A3: As with most chemical reactions, temperature accelerates the degradation of this compound. For short-term storage (up to 12 months), refrigeration at 5°C ± 3°C is highly recommended to minimize degradation.[1] Storing solutions at ambient temperature (25°C) or elevated temperatures (40°C) will lead to significantly faster decomposition.[1] Always prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles.
Q4: Which buffer should I use for my experiments?
A4: The choice of buffer is crucial. Phosphate-based buffers, such as PBS, are often a good choice as they can maintain a stable pH in the optimal range for the compound's stability (e.g., pH ~5.0-7.0).[1][2][3] Avoid using buffers with a highly acidic or alkaline pH. It's also important to consider that buffer components themselves can sometimes catalyze degradation, although this is less common with standard biological buffers like phosphate or acetate.[4]
Q5: How should I prepare and store stock solutions?
A5: For maximum stability, stock solutions should be prepared in a suitable organic solvent like DMSO or methanol, where the compound is typically more stable than in water. Prepare a high-concentration stock, aliquot it into single-use volumes to avoid contamination and freeze-thaw cycles, and store it at -20°C or -80°C. For aqueous working solutions, dilute the stock into your pre-chilled aqueous buffer immediately before use.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: I'm seeing a loss of compound concentration over a short period, even at refrigerated temperatures.
Possible Cause: The pH of your aqueous solution may be outside the optimal stability range. Unbuffered water or saline can have a pH that drifts, especially if it absorbs atmospheric CO₂.
Solution:
-
Verify pH: Always measure the pH of your final aqueous solution after the compound has been added.
-
Use a Buffer: Switch to a buffered solution, such as a phosphate buffer, to maintain a stable pH between 4.5 and 7.0.[2][3]
-
Prepare Fresh: For the most sensitive experiments, prepare the aqueous solution immediately before application.
Issue 2: My HPLC analysis shows multiple new peaks that weren't present at the start of the experiment.
Possible Cause: These are likely degradation products resulting from hydrolysis or oxidation. The pattern of degradation products can provide clues about the degradation pathway.
Troubleshooting Steps:
Caption: Troubleshooting logic for identifying degradation products.
Explanation:
-
Assess Polarity: Hydrolysis products (like the conversion of an amide to a more polar carboxylic acid) will typically elute earlier on a reverse-phase HPLC column.
-
Use Mass Spectrometry (LC-MS): This is the most direct way to identify the mass of the degradation products and propose their structures.[2]
-
Perform Forced Degradation: Intentionally degrade the compound under specific stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) to see if the degradation peaks match those in your experiment.[2][5] This helps confirm the degradation pathway.
Issue 3: The compound precipitates out of my aqueous buffer.
Possible Cause: this compound and its analogs can have low aqueous solubility, especially at higher concentrations or in certain buffers.[3]
Solutions:
-
Check Solubility Limits: Determine the solubility of your specific compound in the chosen buffer and temperature.
-
Use a Co-solvent: If compatible with your experimental system, consider using a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in your final aqueous solution to improve solubility.
-
pH Adjustment: Solubility can be pH-dependent. Test slight adjustments to the buffer pH (within the stability range) to see if it improves solubility.
-
Sonication: Gentle sonication can help dissolve the compound, but be cautious as it can also generate heat and potentially accelerate degradation.
Experimental Protocols & Methodologies
Protocol 1: Standard Operating Procedure for a Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating power of an analytical method.[5][6]
Objective: To determine the degradation pathways of this compound under hydrolytic (acidic, basic) and oxidative stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/DAD detector[7]
Workflow Diagram:
Sources
- 1. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Kinetics of drug decomposition. Part 74. Kinetics of degradation of minocycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. pharmtech.com [pharmtech.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Troubleshooting low efficacy in 4-hydroxypyrimidine-5-carboxamide cell assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 4-hydroxypyrimidine-5-carboxamide and its derivatives in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles and ensure the integrity of your experimental results. Our approach is rooted in explaining the causal mechanisms behind assay behavior, enabling you to make informed decisions and develop robust, self-validating protocols.
Troubleshooting Guide: Addressing Low Efficacy
Low or inconsistent efficacy is one of the most common challenges in screening novel compounds. This section breaks down the problem into key areas, from the compound itself to the biological system and assay parameters.
Category 1: Compound Integrity and Behavior
A frequent assumption is that low efficacy stems from a lack of biological activity. However, the physicochemical properties of the compound in the specific assay environment are often the root cause.
Q1: My this compound derivative shows no activity, even at high concentrations. Where should I start?
A1: The first step is to rule out issues with the compound's solubility and stability in your specific assay medium. Many organic small molecules, including pyrimidine derivatives, have poor aqueous solubility.[1] If the compound precipitates, its effective concentration in the medium will be far lower than the nominal concentration, leading to an apparent lack of activity.
Causality: The compound must be fully solvated to interact with its cellular target. Precipitated compound is biologically inert. Furthermore, components in cell culture media, such as proteins in fetal bovine serum (FBS), can bind to the compound, reducing the free fraction available to act on the cells.
Troubleshooting Protocol: Visual Solubility & Stability Check
-
Preparation: Prepare the highest concentration of your compound in your complete cell culture medium (including FBS).
-
Incubation: Incubate this solution under the same conditions as your cell assay (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment.
-
Visual Inspection: At several time points (e.g., 0, 4, 24, 48 hours), visually inspect the solution for any signs of precipitation (cloudiness, crystals, or film). Check a sample under a microscope for micro-precipitates.
-
Confirmation (Optional): For a more quantitative assessment, centrifuge the solution and measure the compound concentration in the supernatant using HPLC. A significant drop from the initial concentration indicates precipitation or degradation.
If precipitation is observed, consider lowering the starting concentration, using a lower percentage of serum during the treatment period, or exploring alternative solubilizing agents (though these must be tested for cell toxicity).
Category 2: Cell Line and Culture Conditions
The biological context is paramount. The choice of cell line and its handling can dramatically impact assay outcomes.
Q2: I'm seeing highly variable results between experiments, even when using the same protocol. Could my cells be the problem?
A2: Absolutely. Inconsistent cell handling is a major source of variability. Key factors to investigate are cell line identity, passage number, and seeding density.[2][3]
Causality:
-
Cell Line Integrity: Cell lines can be misidentified or become cross-contaminated over time, meaning you may not be working with the intended model.[4][5] Regulatory bodies require cell line characterization to ensure identity, purity, and stability.[6][7]
-
Passage Number: As cells are passaged, they can undergo genetic drift and phenotypic changes. High-passage cells may have altered expression of the drug target, different growth rates, or changes in signaling pathways, leading to inconsistent responses.[8]
-
Cell Density: The confluency of your cells at the time of treatment is critical. Over-confluent or sparse cultures can exhibit different metabolic rates and drug sensitivities.[9] For example, cells in a log-growth phase are often more sensitive to cytotoxic agents.[10]
Workflow for Mitigating Cell-Related Variability
Below is a workflow to ensure consistency in your cell culture practices.
Category 3: Assay Design and Execution
Even with a stable compound and consistent cells, the design of the assay itself can be a source of low efficacy or poor data quality.
Q3: My assay is supposed to measure apoptosis, but the signal window is very narrow. How can I optimize this?
A3: The timing of your measurement is critical when studying dynamic cellular processes like apoptosis. Apoptotic events occur in a specific sequence, and measuring too early or too late can miss the peak activity.[11]
Experimental Protocol: Apoptosis Time-Course Experiment
-
Setup: Seed your cells in multiple plates. Treat with a positive control known to induce apoptosis in your cell line (e.g., staurosporine) and your test compound at a concentration expected to be active.
-
Time Points: At various time points post-treatment (e.g., 2, 4, 8, 12, 24, 48 hours), perform your apoptosis assay (e.g., Caspase-Glo® 3/7).
-
Analysis: Plot the signal (e.g., luminescence) versus time for each treatment. This will reveal the optimal incubation time to achieve the largest signal window between your negative and positive controls.
-
Validation: It is also wise to confirm apoptosis using a secondary method that measures a different event in the pathway, such as Annexin V staining for phosphatidylserine exposure, which is an earlier marker.[13]
Data Presentation: Optimizing Assay Timing
| Parameter | Description | Recommendation |
| Cell Seeding Density | The number of cells plated per well. | Perform a cell titration experiment to find a density that remains in the log-growth phase for the duration of the assay.[9] |
| Compound Incubation Time | Duration of cell exposure to the compound. | Conduct a time-course experiment to identify the point of maximal biological response.[11] |
| Plate Type | The material and color of the microplate. | For fluorescence assays, use black-walled, clear-bottom plates to minimize background and crosstalk. For luminescence, use white plates to maximize signal.[14] |
| Edge Effects | Variability in wells at the edge of the plate due to evaporation and temperature gradients. | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for a this compound compound?
A1: This scaffold is versatile and has been incorporated into inhibitors for a range of targets. The specific mechanism depends entirely on the other substitutions on the pyrimidine ring. Known targets include:
-
Viral Enzymes: Derivatives have shown potent inhibition of HIV integrase and human cytomegalovirus (HCMV) pUL89 endonuclease.[15][16][17]
-
Metabolic Enzymes: Certain pyrimidine-5-carboxamide compounds are inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for metabolic diseases.[18]
-
Induction of Apoptosis: A related compound, 5-aminoimidazole-4-carboxamide riboside (AICAR), is known to cause pyrimidine starvation by inhibiting UMP synthetase, leading to DNA replicative stress and apoptosis in cancer cells.[19] This suggests that some derivatives may act by disrupting nucleotide metabolism.
It is crucial to consider the intended target of your specific derivative and design your assays accordingly. If the target is unknown, a broad approach including cytotoxicity, cell cycle, and apoptosis assays is a good starting point.
Sources
- 1. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 2. biocompare.com [biocompare.com]
- 3. 10 Tips for Successful Cell Based Assays [fdcell.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. biofortuna.com [biofortuna.com]
- 6. Cell Line Characterization [sigmaaldrich.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. news-medical.net [news-medical.net]
- 10. marinbio.com [marinbio.com]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. selectscience.net [selectscience.net]
- 15. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 4-Hydroxypyrimidine-5-Carboxamide Derivatives
Welcome to the technical support center for researchers and drug development professionals working with 4-hydroxypyrimidine-5-carboxamide derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies to address one of the most common challenges encountered with this scaffold: achieving high target selectivity. The inherent structural similarity of the pyrimidine core to the adenine of ATP makes it an excellent starting point for kinase inhibitors, but also a frequent source of off-target activity.[1] This document will walk you through diagnosing selectivity issues and systematically improving the profile of your compounds.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions in a logical progression, from identifying the problem to implementing advanced medicinal chemistry solutions.
FAQ 1: Why is my this compound inhibitor binding to so many off-target kinases?
Answer: This is a common and predictable challenge rooted in the fundamental mechanism of most inhibitors based on this scaffold. They are typically ATP-competitive, or "Type-I," inhibitors.
-
Mechanism of Action: The pyrimidine ring system is a bioisostere of the adenine ring in ATP. It is designed to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a highly conserved structural feature across the human kinome.[1]
-
The Selectivity Problem: Because the hinge-binding motif is so similar across hundreds of kinases, your compound can inadvertently fit into the active sites of many unintended targets, leading to promiscuous inhibition. This can complicate experimental analysis and lead to cellular toxicity.[1][2]
Caption: ATP-competitive binding of a pyrimidine scaffold.
FAQ 2: What are the essential first steps to quantitatively assess the selectivity of my lead compound?
Answer: Before embarking on a synthetic chemistry campaign, you must first establish a clear, quantitative baseline of your compound's selectivity. Visualizing the problem is key.
-
Comprehensive Kinase Profiling: The gold standard is to screen your compound against a large panel of kinases (e.g., 100 to 400+ kinases) at a fixed concentration (typically 1 µM). Commercial services are widely available for this. The output, often presented as a percentage of inhibition, will reveal the primary targets and any significant off-targets.[1]
-
Determine On-Target Potency (IC₅₀): Perform a dose-response curve for your primary intended target to determine its half-maximal inhibitory concentration (IC₅₀).
-
Confirm Off-Target Potency: For any off-targets inhibited by >75% in the initial screen, you should also determine their IC₅₀ values. A truly selective compound should exhibit a significant window (ideally >100-fold) between its on-target and off-target potencies.
-
Confirm Target Engagement in Cells: In vitro data doesn't always translate to a cellular environment. It is crucial to confirm that your compound binds its intended target in a physiological context. Techniques include:
-
NanoBRET™ Target Engagement Assays: This live-cell method measures the binding of a compound to a NanoLuc®-tagged target protein, providing a direct measure of target occupancy.[3]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
-
Part 2: Medicinal Chemistry Strategies for Improving Selectivity
Once you have a clear picture of the selectivity problem, the following strategies, grounded in Structure-Activity Relationship (SAR) studies, can be employed to engineer selectivity into your scaffold.
FAQ 3: How can I apply Structure-Activity Relationship (SAR) principles to modify the this compound scaffold for better selectivity?
Answer: A systematic SAR study is the cornerstone of improving selectivity.[4] The this compound scaffold has several key positions that can be modified to exploit subtle differences between kinase active sites.
Caption: Key modification points on the scaffold.
| Position for Modification | Rationale for Selectivity Enhancement | Example Modifications & Considerations |
| R1 (Amide Substituent) | This vector points towards the solvent-exposed region of the active site. Modifications here can be tailored to interact with unique amino acids or sub-pockets present in the target kinase but absent in off-targets. | - Cyclic amines (piperidine, morpholine): Can improve physicochemical properties.[5] - Aromatic/Heteroaromatic rings: Can form specific π-stacking or hydrophobic interactions. - Chiral centers: Introducing stereochemistry can lead to highly specific interactions. |
| R2 (Position 6) | This position is directed towards the "gatekeeper" residue, a key determinant of active site size. This is one of the most powerful handles for engineering selectivity.[1] | - Bulky groups (e.g., tert-butyl, phenyl): Can create a steric clash with kinases that have large gatekeeper residues (like Phe, Met, Leu), thus preventing binding. - Smaller groups (e.g., methyl, ethyl): Allows binding to kinases with small gatekeeper residues (like Thr, Val, Ala). |
| R3 (Position 2) | This vector points towards the back of the ATP pocket. The space and properties of this region can vary significantly between kinases. | - Targeting non-conserved cysteines: Introducing a mild electrophile (e.g., an acrylamide) can lead to covalent bond formation, dramatically increasing both potency and selectivity.[6] - Small hydrophobic groups: Often well-tolerated, but careful optimization is needed to avoid unfavorable interactions. |
FAQ 4: How can I rationally design my next synthesis round using the "gatekeeper" residue concept?
Answer: The gatekeeper residue acts as a primary filter at the entrance to a hydrophobic back pocket. Exploiting the size difference of this residue across the kinome is a validated and highly effective strategy.[1]
Workflow for Gatekeeper-Targeted Design:
Caption: Workflow for gatekeeper-based inhibitor design.
Practical Example:
-
Your Goal: Inhibit Kinase A (has a small Threonine gatekeeper).
-
Your Problem: Your compound also potently inhibits Kinase X (has a large Phenylalanine gatekeeper).
-
The Solution: Synthesize analogues with a bulky group at the R2 position (e.g., a cyclopropyl or phenyl group). This new, larger compound should create a steric clash in the active site of Kinase X, preventing binding, while still fitting comfortably into the active site of your intended target, Kinase A.
FAQ 5: My lead compound is already quite selective but suffers from weak potency. How can I improve this without losing selectivity?
Answer: This is a common optimization challenge. The goal is to gain favorable interactions without introducing new, unfavorable ones.
-
Disrupting Water Networks: The ATP binding site often contains structured water molecules. Designing a modification that can displace a high-energy water molecule and form direct hydrogen bonds with the protein can significantly improve binding affinity and, consequently, potency.[7] This requires high-resolution crystal structures or accurate homology models.
-
Enhance Aromatic Stacking: If your target's active site contains aromatic residues (Phe, Tyr, Trp) near your compound, modifying your scaffold to include a complementary aromatic ring can introduce favorable π-π stacking interactions, improving binding affinity.[7]
-
Covalent Inhibition: If there is a non-conserved cysteine residue near the binding site of your target kinase, introducing a mild electrophile (like an acrylamide or chloroacetamide) onto your scaffold can form a permanent covalent bond.[1][6] This strategy can dramatically increase potency and residence time, often while maintaining or even improving selectivity.
Part 3: Key Experimental Protocols
This section provides high-level, step-by-step methodologies for the essential experiments discussed above.
Protocol 1: Workflow for Kinase Selectivity Profiling
This protocol outlines the typical steps for evaluating a compound's selectivity using a commercial service.
-
Compound Preparation:
-
Solubilize your purified compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Perform serial dilutions in 100% DMSO to prepare intermediate stock concentrations as required by the screening provider.
-
Prepare a sufficient volume for primary screening and any potential follow-up IC₅₀ determinations.
-
-
Service Selection & Submission:
-
Choose a reputable vendor (e.g., Eurofins Discovery, Promega, Reaction Biology).
-
Select a screening panel appropriate for your target class (e.g., a comprehensive kinome scan or a focused oncology panel).
-
Submit the required amount of compound at the specified concentration, following the vendor's shipping instructions.
-
-
Data Analysis & Interpretation:
-
You will typically receive data as "% Inhibition" at a single concentration (e.g., 1 µM) relative to a control.
-
Plot the data on a kinome map or in a table to visualize the results.
-
Calculate a Selectivity Score (S-Score) to quantify selectivity. A common method is S(10), which is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Identify all kinases inhibited above a certain threshold (e.g., >75%) for follow-up IC₅₀ determination.
-
Protocol 2: NanoBRET™ Target Engagement Assay (Conceptual Workflow)
This protocol provides a conceptual overview of how to confirm your compound binds its target in living cells.
-
Cell Line Preparation:
-
Transfect host cells (e.g., HEK293) with a plasmid vector expressing the target kinase as a fusion protein with NanoLuc® luciferase.
-
Culture the cells under appropriate selection to generate a stable cell line expressing the fusion protein.
-
-
Assay Setup (384-well plate format):
-
Seed the engineered cells into a white, opaque 384-well plate and incubate to allow for cell attachment.
-
Prepare serial dilutions of your test compound (the this compound derivative) in assay medium.
-
Add the diluted compound to the cells and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.
-
-
BRET Measurement:
-
Add the NanoBRET™ Tracer (a fluorescently-labeled ligand that also binds the target) and the Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring two distinct wavelengths simultaneously (one for the NanoLuc® donor, ~460 nm, and one for the tracer acceptor, >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
When your compound binds to the target, it displaces the tracer, leading to a decrease in the BRET ratio.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ for target engagement in live cells.
-
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Link: [Link])
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (Link: [Link])
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (Link: [Link])
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Inn
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (Link: [Link])
- SYNTHESIS OF PYRIMIDINE DERIV
- Journal of Medicinal Chemistry Ahead of Print. (Link: [Link])
- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (Link: [Link])
- Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. (Link: [Link])
- Recent Advances in Pyrimidine-Based Drugs. (Link: [Link])
- Process for preparing 4-hydroxypyrimidine. (Link: )
- Structure activity relationship (SAR) of synthesized compounds. (Link: [Link])
- Structure-Activity Rel
- Structure Activity Rel
- The Biochemical Pathways of Nicotinamide-Derived Pyridones. (Link: [Link])
- Current Challenges and Opportunities in Designing Protein–Protein Interaction Targeted Drugs. (Link: [Link])
- Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. (Link: [Link])
- Current Challenges and Opportunities in Designing Protein-Protein Interaction Targeted Drugs. (Link: [Link])
- Current Challenges and Opportunities in Designing Protein–Protein Interaction Targeted Drugs. (Link: [Link])
- Challenges in Discovering Drugs That Target the Protein–Protein Interactions of Disordered Proteins. (Link: [Link])
- N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). (Link: [Link])
- Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. (Link: [Link])
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutam
- Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (Link: [Link])
- 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD+ Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD+ Analogue in Other Tissues?. (Link: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of 4-Hydroxypyrimidine-5-Carboxamide Production
A Foreword from the Senior Application Scientist:
The successful scale-up of any chemical synthesis from the laboratory bench to pilot or production scale is a complex undertaking fraught with challenges. While detailed, publicly available literature on the specific scale-up of 4-hydroxypyrimidine-5-carboxamide is not extensive, the underlying principles of process chemistry and chemical engineering provide a robust framework for anticipating and mitigating potential issues. This guide draws upon established knowledge from the synthesis of pyrimidines and analogous heterocyclic compounds, including the structurally related pyrazinecarboxamides, to provide a practical and scientifically grounded resource for researchers, scientists, and drug development professionals. Our aim is to equip you with the insights necessary to navigate the intricacies of scaling up the production of this important chemical entity.
Troubleshooting Guide: Common Scale-Up Challenges
The transition from gram-scale to kilogram-scale production often reveals issues that were not apparent in initial laboratory experiments. The following table outlines common problems, their probable causes, and recommended solutions for the scale-up of this compound synthesis.
| Problem | Potential Causes | Troubleshooting and Solutions |
| Significant Drop in Yield | Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation.[1] Exotherm Control: Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale.[1] Raw Material Quality: Impurities in starting materials that were negligible at a small scale can have a more pronounced catalytic or inhibitory effect in larger batches.[1] | Mixing: Ensure the impeller design and stirring rate are adequate for the reactor volume to maintain a homogeneous mixture. Consider the use of baffles to improve mixing efficiency. Thermal Management: Implement controlled, slow addition of reagents. Closely monitor the internal reaction temperature with calibrated probes and ensure the reactor's cooling system is sufficient to handle the heat output.[1] Quality Control: Qualify raw material suppliers and perform rigorous incoming quality control on all starting materials and reagents. |
| Increased Impurity Profile | Side Reactions: As mentioned, poor heat and mass transfer can favor the formation of byproducts. For pyrimidine synthesis, this can include dimers, polymers, or products from side reactions of functional groups. Atmospheric Contamination: Increased surface area and longer reaction times at scale can increase the product's exposure to air and moisture, leading to oxidative degradation or hydrolysis. | Reaction Optimization: Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture, especially if the pyrimidine ring or its precursors are susceptible to oxidation.[1] |
| Difficult Product Isolation and Purification | Physical Form: The product may crystallize differently at a larger scale (e.g., smaller particles, different polymorph), making filtration and drying more challenging. Chromatography Inefficiency: Purification by column chromatography, common in the lab, is often not economically viable or scalable for large quantities.[2][3] | Crystallization Studies: Conduct studies to control crystal size and morphology. This can involve optimizing the solvent system, cooling rate, and agitation. Alternative Purification: Develop a scalable purification method. Recrystallization is often a preferred method for solid organic compounds.[4] The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but sparingly at room temperature.[4] Consider developing a purification strategy that avoids chromatography, such as a series of extractions and crystallizations.[5][6] |
| Product Instability | Thermal Degradation: The final product or intermediates may be sensitive to prolonged exposure to heat during drying or in solution. Hydrolytic Instability: The carboxamide group can be susceptible to hydrolysis, especially under acidic or basic conditions, which might be encountered during workup. | Drying Conditions: Optimize drying conditions (temperature, pressure) to minimize thermal stress on the product. pH Control: Carefully control the pH during workup and isolation steps. Use appropriate buffers if necessary. |
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis involves a cyclization step that is sluggish at a larger scale. What could be the issue?
A1: A common reason for decreased reaction rates upon scale-up is inefficient heat transfer. If the reaction is endothermic, the larger volume may not be reaching the optimal temperature uniformly. Ensure your reactor's heating system is capable of providing consistent and even heating. Additionally, inadequate mixing can lead to poor contact between reactants, slowing down the reaction. Verify that your agitation is sufficient to keep all components well-suspended and distributed.
Q2: What are the key safety considerations when scaling up a reaction that uses strong bases like sodium methoxide, which is common in pyrimidine synthesis?
A2: The use of strong bases like sodium methoxide requires stringent safety protocols, especially at scale.[7]
-
Exotherm Management: The reaction of strong bases is often highly exothermic. Ensure a robust cooling system is in place and that the base is added slowly and in a controlled manner to manage the heat generated.
-
Moisture Sensitivity: Sodium methoxide reacts violently with water. All reagents, solvents, and equipment must be scrupulously dry.
-
Flammability: If using alcoholic solvents with the base, be aware of the risk of fire. Ensure the reactor is properly grounded and that all electrical equipment is intrinsically safe.
-
Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.
Q3: I am struggling to find a suitable solvent for the large-scale crystallization of this compound. What is a systematic approach to solvent screening?
A3: A systematic approach to solvent screening for crystallization is crucial for achieving high purity and yield.
-
Solubility Testing: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and at the solvent's boiling point. The ideal solvent will show high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4]
-
Anti-Solvent Screening: If a single solvent is not effective, explore binary solvent systems. Dissolve the compound in a "good" solvent at an elevated temperature and then titrate in an "anti-solvent" (in which the compound is poorly soluble) to induce crystallization.
-
Purity Analysis: Analyze the purity of the crystals obtained from each successful solvent or solvent system to ensure that the process effectively removes key impurities.
-
Yield and Crystal Form: Evaluate the crystallization for yield and the physical characteristics of the crystals (e.g., size, shape), which will impact filtration and drying.
Q4: What analytical techniques are recommended for in-process control (IPC) during the scale-up of this compound production?
A4: Effective in-process controls are vital for a successful and reproducible scale-up.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring reaction progress, identifying the formation of impurities, and determining the purity of intermediates and the final product. A stability-indicating HPLC method should be developed to separate the main compound from its potential degradants and impurities.[6]
-
Thin-Layer Chromatography (TLC): For rapid, qualitative checks of reaction completion, TLC can be a cost-effective and fast tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of intermediates and the final product.
-
Moisture Analysis (Karl Fischer Titration): This is important for ensuring that solvents and reagents meet the required dryness specifications, and for determining the water content of the final product.[3]
Visualizing the Process
A Representative Synthetic Pathway
The following diagram illustrates a generalized synthetic route for a 4-hydroxypyrimidine derivative, which can be adapted for the synthesis of this compound.
Caption: Generalized synthetic pathway for 4-hydroxypyrimidine derivatives.
Troubleshooting Workflow for Yield Loss
This flowchart provides a logical sequence for diagnosing and resolving issues of decreased yield during scale-up.
Caption: A logical workflow for troubleshooting yield loss during scale-up.
Experimental Protocol: Laboratory-Scale Synthesis and Scale-Up Considerations
The following is a representative laboratory-scale protocol for the synthesis of a 4-hydroxypyrimidine derivative. This protocol should be optimized and validated for this compound specifically before any scale-up is attempted.
Objective: To synthesize a 4-hydroxypyrimidine derivative via cyclocondensation.
Materials:
-
Amidine hydrochloride (1.0 eq)
-
Ethyl 2-formyl-3-oxobutanoate (or other suitable β-ketoester) (1.0 eq)
-
Sodium methoxide (2.1 eq)
-
Methanol (anhydrous)
-
Hydrochloric acid (for neutralization)
-
Water (deionized)
Procedure:
-
To a stirred solution of sodium methoxide in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere, add the amidine hydrochloride portion-wise, maintaining the temperature below 25 °C.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Add the β-ketoester dropwise to the reaction mixture, again maintaining the temperature below 25 °C.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with hydrochloric acid to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Triturate the resulting solid with water, filter, and wash the solid with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-hydroxypyrimidine derivative.
Scale-Up Considerations:
-
Heat Management: The neutralization of excess sodium methoxide is highly exothermic. At a larger scale, this must be done with extreme care, using an efficient cooling system and slow, controlled addition of the acid.
-
Solid Handling: The filtration and drying of kilogram quantities of product will require appropriate equipment, such as a filter press and a vacuum oven.
-
Solvent Volumes: The volume of solvents used will increase significantly. Ensure adequate ventilation and adherence to all safety protocols for handling large volumes of flammable liquids.
-
Process Analytical Technology (PAT): For commercial-scale production, consider implementing PAT tools, such as in-situ infrared spectroscopy, to monitor the reaction in real-time, which can provide better control over the process.
References
- Tiyasakulchai, T., Charoensetakul, N., Khamkhenshorngphanuch, T., Thongpanchang, C., Srikun, O., Yuthavong, Y., & Srimongkolpithak, N. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38655-38663.
- Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). RSC Advances.
- Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). RSC Publishing.
- An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). National Institutes of Health.
- Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). RSC Publishing.
- Process for preparing 4-hydroxypyrimidine. (1993). Google Patents.
- Synthetic studies towards the antiviral pyrazine derivative T-705. (2022). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Byproduct Identification in 4-Hydroxypyrimidine-5-carboxamide Synthesis
Welcome to the Technical Support Center for the synthesis of 4-hydroxypyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and address specific challenges encountered during the synthesis of this important heterocyclic compound. Our focus is on the identification and mitigation of common byproducts, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction conditions?
A1: A prevalent and scalable method for synthesizing this compound involves the cyclocondensation of an appropriate three-carbon synthon with formamide. A common starting material is a dialkyl 2-(aminomethylene)-3-oxobutanedioate. The reaction is typically carried out at elevated temperatures, often in the range of 90-130°C, for several hours.[1] The use of a base, such as an alkali metal alcoholate, is also common to facilitate the reaction.[1]
Q2: My reaction is complete according to TLC, but the yield of this compound is low. What are the likely causes?
A2: Low yields can often be attributed to the formation of soluble byproducts that are not easily detected by thin-layer chromatography. Several factors could be at play:
-
Suboptimal Reaction Temperature: While high temperatures are necessary to drive the cyclization, excessive heat can lead to the thermal decomposition of formamide, a key reagent.[2][3][4][5] This decomposition can generate various side products and reduce the availability of formamide for the main reaction.
-
Incorrect Stoichiometry: An inappropriate ratio of the starting materials and formamide can lead to incomplete conversion or the formation of side products.
-
Moisture in Reaction: The presence of water can lead to the hydrolysis of the starting materials or the final product.
Q3: I am observing an unknown peak in my HPLC analysis. What are the most probable byproducts in this synthesis?
A3: Based on the starting materials and reaction conditions, several byproducts can be anticipated. The most common are related to the reactivity of formamide and the functional groups of the target molecule. These include:
-
4-Hydroxypyrimidine-5-carboxylic acid: Formed by the hydrolysis of the carboxamide group.
-
4-Hydroxypyrimidine: Resulting from the decarboxylation of 4-hydroxypyrimidine-5-carboxylic acid.
-
N-Formyl-4-hydroxypyrimidine-5-carboxamide: Arising from the N-formylation of the pyrimidine ring by formamide.
-
Dimeric Impurities: Self-condensation of starting materials or intermediates can lead to the formation of dimeric species.
Troubleshooting Guide: Identification and Mitigation of Key Byproducts
This section provides a detailed breakdown of the most common byproducts, their characterization, and strategies to minimize their formation.
Byproduct 1: 4-Hydroxypyrimidine-5-carboxylic acid
-
Plausible Formation Mechanism: The carboxamide group of the final product can undergo hydrolysis to the corresponding carboxylic acid. This can be catalyzed by the presence of moisture or acidic/basic conditions during the reaction or work-up.
-
Identification:
-
Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the molecular weight of the carboxylic acid. The fragmentation pattern may show a characteristic loss of CO2.
-
¹H NMR Spectroscopy: The spectrum will be similar to the desired product, but the amide protons will be absent, and a broad singlet corresponding to the carboxylic acid proton will be observed.
-
HPLC: The carboxylic acid is typically more polar than the carboxamide and will have a shorter retention time on a reverse-phase column.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
-
Neutral Work-up: Avoid strongly acidic or basic conditions during the work-up procedure.
-
Temperature Control: While not directly preventing hydrolysis, maintaining the optimal reaction temperature can minimize reaction time and potential exposure to hydrolytic conditions.
-
Byproduct 2: 4-Hydroxypyrimidine
-
Plausible Formation Mechanism: This byproduct is formed through the decarboxylation of 4-hydroxypyrimidine-5-carboxylic acid. This process is often facilitated by heat.[6][7][8]
-
Identification:
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the molecular weight of 4-hydroxypyrimidine.
-
¹H NMR Spectroscopy: The spectrum will show signals corresponding to the protons on the pyrimidine ring, but the carboxamide and C5-substituent signals will be absent.
-
HPLC: As a smaller and less polar molecule (compared to the carboxylic acid), its retention time will differ significantly from the product and the carboxylic acid byproduct.
-
-
Mitigation Strategies:
-
Prevent Carboxylic Acid Formation: The primary strategy is to prevent the formation of the precursor, 4-hydroxypyrimidine-5-carboxylic acid, by following the mitigation strategies outlined above.
-
Moderate Reaction Temperature: Avoid excessive temperatures that can promote decarboxylation.
-
Byproduct 3: N-Formyl-4-hydroxypyrimidine-5-carboxamide
-
Plausible Formation Mechanism: Formamide, being a formylating agent, can react with the nitrogen atom of the pyrimidine ring, especially at high temperatures.
-
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak that is 28 Da (the mass of a formyl group, CO) higher than the desired product.
-
¹H NMR Spectroscopy: A new singlet or doublet in the downfield region (typically around 8-9 ppm) corresponding to the formyl proton will be observed.
-
¹³C NMR Spectroscopy: A new signal for the formyl carbonyl carbon will be present.
-
-
Mitigation Strategies:
-
Optimized Formamide Stoichiometry: Use the minimum effective amount of formamide to avoid a large excess that could favor side reactions.
-
Temperature and Time Optimization: Shorter reaction times and the lowest effective temperature can reduce the extent of N-formylation.
-
Experimental Protocols for Byproduct Analysis
To effectively identify and quantify byproducts, a combination of chromatographic and spectroscopic techniques is essential.
High-Performance Liquid Chromatography (HPLC) Method
A gradient reverse-phase HPLC method is recommended for separating the target compound from its potential byproducts.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
Mass Spectrometry (MS) Analysis
Electrospray ionization (ESI) in both positive and negative ion modes is recommended for the characterization of the parent compound and its byproducts.
| Parameter | Setting |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 50 - 500 m/z |
NMR Spectroscopy
¹H and ¹³C NMR are crucial for the definitive structural elucidation of isolated byproducts.
-
Solvent: DMSO-d₆ is a suitable solvent for these compounds.
-
Internal Standard: Tetramethylsilane (TMS).
-
Key ¹H NMR Signals to Monitor:
-
Amide protons (typically broad singlets).
-
Pyrimidine ring protons.
-
Carboxylic acid proton (if present, very broad).
-
Formyl proton (if present, singlet/doublet around 8-9 ppm).
-
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the main synthetic pathway and the formation of key byproducts.
Caption: Synthetic pathway to this compound and major byproduct formation routes.
Workflow for Troubleshooting Impurity Formation
The following workflow provides a systematic approach to identifying and resolving issues with byproduct formation.
Caption: A systematic workflow for troubleshooting byproduct formation in the synthesis.
References
- Formamide. In: Wikipedia. ; 2024. Accessed January 10, 2026. [Link]
- Formamide. Sciencemadness Wiki. Published December 26, 2022. Accessed January 10, 2026. [Link]
- Cataldo F, Keheyan Y. Synthesis of HCN Polymer from Thermal Decomposition of Formamide. Journal of Macromolecular Science, Part A. 2009;46(11):1089-1095. doi:10.1080/10601320903255280
- Nguyen TL, Seth M, Turecek F. Theoretical Study of Formamide Decomposition Pathways. The Journal of Physical Chemistry A. 2011;115(5):841-851. doi:10.1021/jp109151c
- Supporting Information for: A novel one-pot three-component synthesis of dihydropyrimidin-2(1H)-ones/thiones catalyzed by recyclable magnetic nanoparticles supported sulfonic acid. Royal Society of Chemistry. Accessed January 10, 2026. [Link]
- Cataldo F, Keheyan Y. Synthesis of HCN Polymer from Thermal Decomposition of Formamide. Taylor & Francis Online. Published October 28, 2009. Accessed January 10, 2026. [Link]
- 7-[(2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-2-imino-1h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). NP-MRD. Accessed January 10, 2026. [Link]
- Pyrimidine dimer. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
- Formation and removal of pyrimidine dimers in the DHFR gene and in upstream sequences in CHO-K1 cells.
- Reaction of formamide with esters.
- Setlow RB, Carrier WL. Mechanisms of inhibition of pyrimidine dimer formation in deoxyribonucleic acid by acridine dyes. Nature. 1967;213(5079):906-908. doi:10.1038/213906a0
- Golic Grdadolnik S, Stanovnik B. Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. A Simple Synthesis of Substituted 2-Amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. J. Heterocycl. Chem. 1996;33(2):435-440. doi:10.1002/jhet.5570330221
- p-Hydroxyphenylacetic acid 1H NMR Spectrum (1D, 600 MHz, H2O, experimental). Human Metabolome Database. Accessed January 10, 2026. [Link]
- Mass fragmentation pattern for complexes 1-4.
- Process for preparing 4-hydroxypyrimidine. EP0326389B1. Accessed January 10, 2026.
- Reaction scope for formamide to the preparation of 3-(2-amino-2-oxoethyl).
- Laio A, Gervasio FL, Schettino V, Parrinello M. Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios. Proc Natl Acad Sci U S A. 2005;102(19):6712-6717. doi:10.1073/pnas.0502488102
- Saladino R, Crestini C, Ciciriello F, Costanzo G, Di Mauro E. Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Res Microbiol. 2007;158(7):604-609. doi:10.1016/j.resmic.2007.06.002
- Manikandan P, Sarma M, Sathyamurthy N. Unimolecular decomposition of formamide via direct chemical dynamics simulations. Phys. Chem. Chem. Phys. 2018;20(18):12651-12660. doi:10.1039/C8CP01036A
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Accessed January 10, 2026. [Link]
- Decarboxylation. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Accessed January 10, 2026. [Link]
- Pyrimidine Synthesis. CRASH! Medical Review Series. YouTube. Published April 13, 2022. Accessed January 10, 2026. [Link]
- Khokhlov AL, Kochetkov AV, Shitov LN, et al. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. 2024;10(2):83-95. doi:10.18413/rrpharmacology.10.482
- Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways.
- Decarboxylation of Carboxylic Acids. The Organic Chemistry Tutor. YouTube. Published January 9, 2025. Accessed January 10, 2026. [Link]
- Pyrimidine synthesis. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. 2022;99:29-41. doi:10.15227/orgsyn.099.0029
- Decarboxylation. Master Organic Chemistry. Published May 20, 2022. Accessed January 10, 2026. [Link]
- van der Stok E, Rothbarth M, Posthuma-Trumpie GA, van der Heijden R, van der Greef J. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Trans. 2007;(24):2488-2494. doi:10.1039/B702082A
- Khokhlov AL, Kochetkov AV, Shitov LN, et al. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Semantic Scholar. Published June 30, 2024. Accessed January 10, 2026. [Link]...
- Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. CN103880757A. Accessed January 10, 2026.
- Belskaya NP, Dehaen W, Bakulev VA. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank. 2022;2022(4):M1491. doi:10.3390/M1491
- Chen Y-J, Chen Y-H, Lin G-Y, Chen C-Y, Hsieh M-C. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Org. Biomol. Chem. 2017;15(31):6621-6629. doi:10.1039/C7OB01426A
- Boarland MPV, McOmie JFW. 888. Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. J. Chem. Soc. 1952:3716-3722. doi:10.1039/JR9520003716
- Diethyl 2-chloro-3-oxobutanedioate. PubChem. Accessed January 10, 2026. [Link]
Sources
- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. Formamide - Wikipedia [en.wikipedia.org]
- 3. Formamide - Sciencemadness Wiki [sciencemadness.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Pyrimidine Ring Formation
Welcome to the technical support center for optimizing pyrimidine ring formation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of pyrimidine derivatives. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide - A Deeper Dive into Common Synthetic Hurdles
The synthesis of the pyrimidine core, a crucial scaffold in numerous pharmaceuticals, often presents challenges ranging from low yields to complex product mixtures.[1] This section addresses the most common issues in a question-and-answer format, focusing on two widely employed methods: the Biginelli and Pinner reactions.
The Biginelli Reaction: Navigating the One-Pot, Three-Component Condensation
The Biginelli reaction is a cornerstone of pyrimidine synthesis, involving a one-pot reaction of an aldehyde, a β-ketoester, and urea or thiourea.[2][3] Despite its utility, it is not without its complications.
Question 1: My Biginelli reaction is resulting in a disappointingly low yield. What are the primary factors I should investigate?
Answer: Low yields in the Biginelli reaction are a frequent obstacle and can often be traced back to several key factors.[4] A systematic approach to troubleshooting is essential.
-
Causality-Driven Troubleshooting for Low Yields:
-
Catalyst Inefficiency: The classical Biginelli reaction is acid-catalyzed.[5] The absence or use of a suboptimal catalyst is a common reason for poor yields.[5][6] Both Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃, Yb(OTf)₃) are effective, with the choice being substrate-dependent.[5][7] If you are using a reusable catalyst, it may require regeneration to restore its activity.[2]
-
Competing Side Reactions: The most prevalent side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes starting materials.[6] Optimizing reactant stoichiometry, sometimes with a slight excess of urea, can help suppress this competing pathway.[8]
-
Incomplete Cyclization: The open-chain ureide intermediate may not efficiently cyclize, particularly with sterically hindered substrates.[6] Increasing the acid catalyst concentration or the reaction temperature can often drive the final cyclization and dehydration steps.[2][6]
-
Purity of Starting Materials: Impurities in your aldehyde, β-ketoester, or urea can inhibit the reaction or catalyze side reactions.[2][8] Always ensure high purity of your starting materials.[2][8]
-
Question 2: My TLC analysis shows multiple spots, and I suspect the formation of byproducts. How can I identify and minimize them?
Answer: The formation of multiple products is a clear indication of competing reaction pathways.
-
Identifying and Mitigating Common Byproducts:
-
Knoevenagel Adduct: This byproduct results from the condensation of the aldehyde and the β-ketoester. It will be evident in your analysis by the absence of the urea moiety.
-
N-acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea.[2] Their presence can be confirmed by characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]
-
Dihydropyridine Derivatives: Self-condensation of the β-ketoester can lead to these impurities.[8]
-
Aldol Condensation Products: The aldehyde component can undergo self-condensation.[8]
-
Oxidation Products: The dihydropyrimidine ring is susceptible to oxidation.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[8]
-
Question 3: I'm attempting to use an aliphatic aldehyde in my Biginelli reaction, but the yields are significantly lower than with aromatic aldehydes. Why is this and how can I improve it?
Answer: Aliphatic aldehydes are known to be more challenging substrates in the Biginelli reaction.
-
Addressing Challenges with Aliphatic Aldehydes:
-
Increased Propensity for Side Reactions: Aliphatic aldehydes are more prone to self-condensation (aldol reaction) compared to their aromatic counterparts.[6]
-
The Atwal Modification: An effective strategy to improve yields with aliphatic aldehydes is the "Atwal modification," which involves pre-forming the enone intermediate before the addition of urea.[6] This approach can circumvent some of the side reactions associated with the free aliphatic aldehyde.
-
The Pinner Synthesis: Mastering the Condensation of 1,3-Dicarbonyls and Amidines
The Pinner synthesis is a versatile method for preparing substituted pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine.[2][9] Success with this reaction often hinges on meticulous control of the reaction conditions.
Question 1: My Pinner synthesis is failing, resulting in a complex mixture of byproducts and low yield of the desired pyrimidine. What are the critical parameters to control?
Answer: The Pinner synthesis is notoriously sensitive to reaction conditions, and failure often points to issues with moisture, temperature, or reagent quality.
-
Critical Parameters for a Successful Pinner Synthesis:
-
Strictly Anhydrous Conditions: The imidate salt intermediate, known as the Pinner salt, is highly susceptible to hydrolysis.[6] The presence of even trace amounts of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[6] It is imperative to use freshly distilled, anhydrous solvents, thoroughly dried glassware, and to conduct the reaction under an inert atmosphere.[6]
-
Temperature Control: Pinner salts can be thermally unstable.[6] Low temperatures are often required to prevent decomposition or rearrangement into N-alkyl amides.[6]
-
Purity of Reagents: The purity of both the nitrile and the alcohol used to generate the amidine, as well as the 1,3-dicarbonyl compound, is crucial to prevent unwanted side reactions.[6] Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use.[2][6]
-
Question 2: The cyclization step in my Pinner synthesis appears to be incomplete. How can I drive the reaction to completion?
Answer: Incomplete cyclization can be a frustrating roadblock. Several strategies can be employed to facilitate the final ring-closure.
-
Promoting Complete Cyclization:
-
Catalyst Addition: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
-
Extended Reaction Time: Some cyclizations are inherently slow and may simply require longer reaction times to proceed to completion.[2] Monitor the reaction progress closely by TLC.[2]
-
Alternative Substrates: If steric hindrance is suspected to be an issue, consider using a more reactive 1,3-dicarbonyl equivalent.[2]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of pyrimidine ring formation.
Q1: What are the most common methods for synthesizing the pyrimidine ring? A1: The most prevalent methods for pyrimidine synthesis involve the cyclization of a three-carbon component with a compound containing an N-C-N moiety.[4] Widely used named reactions include the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea/thiourea, and the Principal Synthesis, a general approach reacting β-dicarbonyl compounds with amidines, ureas, or guanidines.[4]
Q2: My reaction yield drops significantly when I try to scale up my pyrimidine synthesis from a lab scale to a kilogram scale. What could be the reasons? A2: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors.[8] Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.[8] The exothermic nature of many pyrimidine syntheses can also become more difficult to control at a larger scale.[8] Additionally, the purity of starting materials has a more pronounced effect at a larger scale.[8]
Q3: How do I choose the right catalyst for my pyrimidine synthesis? A3: The choice of catalyst is highly dependent on the specific reaction and substrates. For the Biginelli reaction, both Brønsted and Lewis acids are effective.[5] The Pinner synthesis is often catalyzed by acids or bases.[9] Recent advancements have also explored the use of various metal-based catalysts, organocatalysts, and even biocatalysts to improve yields and reaction conditions.[10][11] It is often necessary to screen a variety of catalysts to find the optimal one for a particular transformation.
Q4: What are some common purification techniques for pyrimidine derivatives? A4: Common purification techniques for pyrimidine compounds include recrystallization, flash column chromatography, and preparative HPLC.[12] Recrystallization is a cost-effective method for solid compounds, relying on differential solubility.[12] Flash column chromatography is a rapid technique that separates compounds based on polarity.[12] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[13]
Q5: Are there any "green" or more environmentally friendly approaches to pyrimidine synthesis? A5: Yes, there is a growing interest in developing more sustainable methods for pyrimidine synthesis. This includes the use of greener solvents like water or ethanol, solvent-free reaction conditions, and the development of reusable catalysts.[14][15] Microwave-assisted synthesis is another approach that can often reduce reaction times and energy consumption.[4]
Section 3: Experimental Protocols and Data
To provide practical guidance, this section includes a general experimental protocol for the Biginelli reaction and a table summarizing the effects of different catalysts and solvents.
General Experimental Protocol for the Biginelli Reaction
This protocol provides a starting point for the synthesis of dihydropyrimidinones. Optimization of specific parameters will be necessary for different substrates.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and the chosen catalyst (e.g., 10-20 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol).
-
Reaction Conditions: Reflux the reaction mixture for the required time (typically 4-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.[10] If necessary, the crude product can be further purified by recrystallization or column chromatography.[12][16]
Data Presentation: Catalyst and Solvent Effects on the Biginelli Reaction
The choice of catalyst and solvent can have a dramatic impact on the yield of the Biginelli reaction. The following table provides a comparative overview based on literature data.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 18 | 40-60 |
| Yb(OTf)₃ | THF | Reflux | 4-6 | 85-95 |
| FeCl₃·6H₂O | Acetonitrile | Reflux | 1 | 80-92 |
| L-proline | Ethanol | 50 | 12 | 75-88 |
| No Catalyst | Ethanol | Reflux | 24 | <20 |
Note: Yields are representative and can vary significantly with different substrates.
Section 4: Visualizing Reaction Mechanisms and Workflows
A clear understanding of the underlying mechanisms and experimental processes is crucial for effective troubleshooting. The following diagrams, created using DOT language, illustrate key aspects of pyrimidine synthesis.
Biginelli Reaction Mechanism
Caption: Acid-catalyzed mechanism of the Biginelli reaction.
Pinner Synthesis Experimental Workflow
Caption: General experimental workflow for the Pinner synthesis.
Troubleshooting Logic for Low Yield in Pyrimidine Synthesis
Caption: Decision tree for troubleshooting low reaction yields.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Benchchem. (n.d.). addressing challenges in the scale-up synthesis of pyrimidine compounds.
- ResearchGate. (2025, August 6). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- ResearchGate. (n.d.). Optimisation of Biginelli reaction a.
- Wikipedia. (n.d.). Biginelli reaction.
- PubMed. (2024, January 31). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
- Benchchem. (n.d.). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PMC - NIH. (2018, August 24). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions.
- Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Preventing degradation of 4-hydroxypyrimidine-5-carboxamide during storage
Welcome to the dedicated technical support center for 4-hydroxypyrimidine-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent, identify, and mitigate degradation during storage and handling.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound with a pyrimidine core, featuring a hydroxyl group at position 4 and a carboxamide group at position 5. This specific arrangement of functional groups makes the molecule susceptible to particular degradation pathways, primarily hydrolysis, oxidation, and to a lesser extent, photodegradation. Understanding these vulnerabilities is the first step toward implementing effective storage and handling strategies. The primary goal is to maintain the compound's purity and prevent the formation of degradants that could compromise experimental results or the safety and efficacy of potential therapeutic applications.
This guide is structured to provide immediate answers to common issues through the FAQ section, followed by more detailed troubleshooting guides for complex challenges. We will also provide step-by-step protocols for stability testing, enabling you to proactively assess the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at 4°C in a tightly sealed, opaque container to protect it from heat, moisture, and light. For day-to-day use, storage in a desiccator at room temperature is acceptable, provided the container is well-sealed.
Q2: I've noticed a change in the color of my solid sample. What could be the cause?
A2: A color change, such as yellowing, can be an indicator of degradation. This is often due to slow oxidation or the formation of minor impurities over time, potentially accelerated by exposure to light or air. It is recommended to perform a purity check using HPLC to assess the extent of degradation.
Q3: My compound shows poor solubility in aqueous buffers after storage. What should I do?
A3: Reduced solubility can be a sign of the formation of less soluble degradation products or polymorphic changes. First, verify the pH of your buffer, as the solubility of this compound can be pH-dependent. If the issue persists, it is advisable to analyze the purity of the compound by HPLC.
Q4: I see an unexpected peak in my HPLC chromatogram. How can I identify if it's a degradation product?
A4: An unexpected peak, particularly one that grows over time or upon exposure to stress conditions (heat, light, acid, base, or oxidant), is likely a degradant. To identify it, a forced degradation study followed by LC-MS/MS analysis is the most effective approach to determine the mass of the impurity and elucidate its structure through fragmentation patterns.
Q5: How can I prepare a stock solution to minimize degradation?
A5: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO or methanol. For aqueous solutions, use a buffered system, ideally around pH 5, as pyrimidine carboxamides can be more stable in slightly acidic conditions compared to alkaline environments. Prepare fresh aqueous solutions for each experiment or store them for short periods at 2-8°C, protected from light.
Troubleshooting Guides
This section provides a more detailed approach to resolving common and complex issues encountered during the storage and use of this compound.
Issue 1: Rapid Degradation Observed in Solution
-
Symptom: A significant decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram of a solution stored for a short period.
-
Potential Causes & Solutions:
-
Hydrolysis: The carboxamide group is susceptible to hydrolysis, especially under acidic or basic conditions.[1][2][3]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 4-hydroxypyrimidine-5-carboxylic acid and ammonia.
-
Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This reaction is often faster than acid-catalyzed hydrolysis and results in the formation of the carboxylate salt and ammonia.[2]
-
Solution: Maintain the pH of aqueous solutions within a stable range, preferably slightly acidic (pH 5-6). Avoid strong acids and bases in your formulations unless required for a specific reaction, and if so, use the solution immediately. For storage, consider a buffered solution or an organic solvent.
-
-
Oxidative Degradation: The pyrimidine ring can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS).[4][5]
-
Mechanism: ROS can attack the electron-rich pyrimidine ring, leading to hydroxylation or ring-opening products.[4]
-
Solution: Degas aqueous solutions by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen. Avoid sources of free radicals, such as exposure to certain metals or high-intensity light. If oxidative degradation is suspected, consider adding a small amount of an antioxidant to your formulation, if compatible with your experimental design.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental data or a loss of expected biological activity.
-
Potential Causes & Solutions:
-
Formation of Inactive or Inhibitory Degradants: The degradation products of this compound may not possess the same biological activity as the parent compound. In some cases, they might even inhibit the intended biological target.
-
Solution: Always use freshly prepared solutions of the compound for biological assays. If solutions must be stored, validate their stability over the storage period by HPLC. Perform a quick purity check on the solid material before starting a new set of experiments, especially if it has been in storage for an extended period.
-
Issue 3: Peak Tailing or Splitting in HPLC Analysis
-
Symptom: The peak for this compound in the HPLC chromatogram is broad, tailing, or appears as a doublet.
-
Potential Causes & Solutions:
-
Co-elution with a Degradation Product: A closely eluting impurity may be interfering with the main peak.
-
Solution: Optimize the HPLC method. Adjust the mobile phase composition (e.g., the organic-to-aqueous ratio), change the pH of the aqueous phase, or try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18). A gradient elution may be necessary to resolve closely eluting peaks.[6]
-
-
On-Column Degradation: The compound might be degrading on the HPLC column itself, especially if the mobile phase is at an extreme pH or if the column has residual contaminants.
-
Solution: Ensure the mobile phase pH is compatible with the compound's stability. Use a fresh, well-equilibrated column and consider using a guard column to protect the analytical column.
-
-
Postulated Degradation Pathways
Based on the chemical structure of this compound and known degradation mechanisms of similar molecules like favipiravir, the following degradation pathways are proposed.[7][8]
Caption: Forced degradation workflow.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products. [9][10][11] Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Ortho-phosphoric acid in waterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection | PDA detector at 323 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Method Validation: This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. [12][13]Key validation parameters include:
-
Specificity: Demonstrated by the forced degradation study, ensuring the main peak is free from interference from degradants, impurities, and excipients. Peak purity analysis using a PDA detector is essential.
-
Linearity: Assessed over a range of concentrations (e.g., 25-150 µg/mL).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for quantifying impurities at low levels.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH of mobile phase, column temperature).
Data Interpretation and Reporting
When analyzing the results of your stability studies, it is crucial to:
-
Calculate Mass Balance: The sum of the assay of the main compound and the levels of all degradation products should ideally be between 98% and 102% of the initial concentration. This ensures that all major degradants are being detected.
-
Identify and Characterize Degradants: For any significant degradation product (typically >0.1%), use UPLC-MS/MS to determine its mass and fragmentation pattern. [14][15][16][17]This information is critical for structural elucidation. For major degradants, isolation using preparative HPLC followed by NMR spectroscopy may be necessary. [17]* Establish a Stability Profile: Based on the data, determine the recommended storage conditions and re-test period or shelf life for your material.
By following the guidance in this technical support center, you can ensure the quality and reliability of your this compound, leading to more robust and reproducible research outcomes.
References
- Ahmed, O., et al. (2022). The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization.
- Gökçe, H. (2021). Development and validation of stability indicating HPLC method for favipiravir used in the treatment of the Covid-19 disease. Journal of the Istanbul Faculty of Pharmacy, 51(3), 415-424.
- Oriental Journal of Chemistry. (2021). Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method. Oriental Journal of Chemistry, 37(3).
- Journal of AOAC INTERNATIONAL. (2022). QbD-Based Stability-Indicating RP-HPLC Method Development and Validation for the Estimation of Favipiravir—An Eco-Friendly Approach.
- Istanbul University Press. (2021).
- BenchChem. (2025).
- MDPI. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Molecules, 27(21), 7539.
- Journal of Medical and Pharmaceutical and Allied Sciences. (2021).
- National Institutes of Health. (2022).
- PubMed. (2024). QbD-Based Stability-Indicating RP-HPLC Method Development and Validation for the Estimation of Favipiravir-An Eco-Friendly Approach.
- Taylor & Francis Online. (2023). Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. Journal of the Iranian Chemical Society, 20(10), 2685-2704.
- JoVE. (2023). Amides to Carboxylic Acids: Hydrolysis.
- PubMed Central. (2022). Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage.
- MDPI. (2022). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
- PubMed. (2023). Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods.
- Wiley Online Library. (2022). Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method.
- ResearchGate. (2024). Forced degradation results of favipiravir and peramivir.
- PubMed Central. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins)
- Chemistry Steps. (n.d.).
- Allen School. (n.d.).
- Waters Corporation. (n.d.).
- PubMed. (2010).
- Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Cold Spring Harbor Perspectives in Biology. (2015).
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- European Medicines Agency. (1996). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AMSbio. (2025).
- ResearchGate. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies.
- OUCI. (n.d.). Q2(R1)
- National Center for Biotechnology Information. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- Springer Nature. (2024).
- ResearchGate. (2023).
- ResearchGate. (n.d.).
- PubMed. (2022). Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR.
- ResearchGate. (2022). (PDF)
- PMC. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- Pharmacy 180. (n.d.).
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
Sources
- 1. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Base Damage by Reactive Oxygen Species, Oxidizing Agents, and UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Istanbul University Press [iupress.istanbul.edu.tr]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. waters.com [waters.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pyrimidine-5-Carboxamide Inhibitors
This technical guide is designed for researchers, scientists, and drug development professionals working with pyrimidine-5-carboxamide inhibitors. It provides a comprehensive resource for troubleshooting and enhancing the oral bioavailability of this important class of therapeutic agents. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are pyrimidine-5-carboxamide inhibitors and what are their therapeutic targets?
A1: Pyrimidine-5-carboxamide derivatives are a class of heterocyclic organic compounds that have gained significant attention in drug discovery due to their diverse biological activities. They serve as scaffolds for the development of inhibitors targeting various enzymes and kinases. For instance, certain pyrimidine-5-carboxamide compounds have been identified as potent inhibitors of Nicotinamide N-methyltransferase (NNMT), a potential therapeutic target for type 2 diabetes and other metabolic diseases[1]. Additionally, derivatives of this scaffold have been developed as inhibitors of Salt-Inducible Kinases (SIKs), which are implicated in inflammatory processes, making them potential treatments for conditions like inflammatory bowel disease (IBD)[2]. The versatility of the pyrimidine-5-carboxamide core allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.
Q2: What are the primary obstacles to achieving good oral bioavailability with pyrimidine-5-carboxamide inhibitors?
A2: The oral bioavailability of pyrimidine-5-carboxamide inhibitors is often limited by a confluence of factors. A predominant issue is their typically low aqueous solubility, which can hinder dissolution in the gastrointestinal (GI) tract and subsequent absorption. Furthermore, these compounds can be susceptible to extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver and gut wall[3][4]. This metabolic process can significantly reduce the amount of active drug reaching systemic circulation. Another challenge is the potential for the compound to be a substrate of efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, thereby limiting its absorption[5][6].
Q3: How can I perform an initial assessment of my pyrimidine-5-carboxamide inhibitor's potential for oral bioavailability?
A3: A robust initial assessment should include a combination of in vitro and computational methods to predict in vivo performance.
-
In Vitro Solubility: Determine the thermodynamic and kinetic solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Permeability: The Caco-2 cell permeability assay is a widely accepted model to predict human intestinal drug absorption and to identify potential P-gp substrates[7].
-
In Vitro Metabolic Stability: Incubating the compound with human liver microsomes can provide an initial indication of its susceptibility to first-pass metabolism by CYP enzymes[3].
-
Computational Modeling: In silico tools can predict physicochemical properties like logP, which influences solubility and permeability, and can also predict potential metabolic liabilities.
Troubleshooting Guides
Scenario 1: My pyrimidine-5-carboxamide inhibitor has poor solubility, leading to low oral exposure.
Issue: Your lead compound demonstrates high target potency in vitro, but in vivo studies show low and variable plasma concentrations after oral dosing. You've confirmed that the compound has low aqueous solubility (<10 µg/mL).
Troubleshooting Strategy: Amorphous Solid Dispersion (ASD)
For compounds where dissolution is the rate-limiting step for absorption, formulating an amorphous solid dispersion (ASD) can be a highly effective strategy. By converting the crystalline drug into a higher-energy amorphous state, you can significantly improve its dissolution rate and apparent solubility.
Experimental Protocol: Screening for a Viable ASD Formulation
-
Polymer Selection: Choose a set of pharmaceutically acceptable polymers for screening (e.g., PVP K30, HPMCAS, Soluplus®).
-
Solvent System Selection: Identify a suitable solvent system that dissolves both your compound and the selected polymers.
-
Small-Scale ASD Preparation: Prepare small batches of ASDs with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3 w/w) using a technique like spray drying or film evaporation.
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.
-
Powder X-ray Diffraction (PXRD): The diffractogram should show a halo pattern, characteristic of amorphous material, rather than sharp peaks indicative of crystallinity.
-
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media. A successful ASD will show a significant increase in the rate and extent of drug release compared to the crystalline form.
-
Physical Stability Assessment: Store the ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and re-analyze by DSC and PXRD after a set period to ensure the amorphous form is stable and does not recrystallize.
Data Presentation: Comparison of Crystalline vs. ASD Formulations
| Formulation | Kinetic Solubility (µg/mL in FaSSIF) | % Drug Release at 30 min |
| Crystalline Drug | 5 ± 1 | 15% |
| ASD (1:2 Drug:PVP K30) | 85 ± 7 | 92% |
| ASD (1:2 Drug:HPMCAS) | 110 ± 9 | 95% |
Diagram: ASD Development and Evaluation Workflow
Caption: Workflow for amorphous solid dispersion (ASD) development.
Scenario 2: My pyrimidine-5-carboxamide inhibitor is likely undergoing extensive first-pass metabolism.
Issue: Your compound has adequate solubility and permeability, but the oral bioavailability remains low. In vitro metabolism studies with liver microsomes indicate a high clearance rate.
Troubleshooting Strategy: Site-Specific Deuteration
If first-pass metabolism is the primary barrier, a medicinal chemistry approach like deuteration can be employed. Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect.
Experimental Protocol: Identifying and Mitigating Metabolic Hotspots
-
Metabolite Identification: Incubate the parent compound with human liver microsomes and hepatocytes. Use high-resolution mass spectrometry to identify the major metabolites and pinpoint the sites of metabolic modification (the "metabolic hotspots").
-
Synthesis of Deuterated Analogs: Synthesize analogs of your compound where hydrogen atoms at the identified metabolic hotspots are replaced with deuterium.
-
In Vitro Metabolic Stability Comparison: Compare the metabolic stability of the parent compound and the deuterated analogs in liver microsomes. A successful deuteration should result in a longer half-life for the deuterated compound.
-
In Vivo Pharmacokinetic Studies: Conduct a comparative pharmacokinetic study in an appropriate animal model (e.g., rat or mouse) to evaluate the oral bioavailability of the most promising deuterated analog against the parent compound.
Causality: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes it more difficult for metabolic enzymes, such as CYPs, to break the bond, thus slowing the rate of metabolism and reducing first-pass clearance.
Diagram: The Pyrimidine Biosynthesis Pathway and Potential for Inhibition
Caption: Overview of the de novo pyrimidine biosynthesis pathway.
References
- Eli Lilly and Company. (2021).
- Rath, S., et al. (2013). Metabolomics Identifies Pyrimidine Starvation as the Mechanism of 5-Aminoimidazole-4-Carboxamide-1-β-Riboside-Induced Apoptosis in Multiple Myeloma Cells. Molecular Cancer Therapeutics, 12(7), 1310–1321. [Link]
- Taylor & Francis. (n.d.). Pyrimidine metabolism – Knowledge and References.
- Al-Hilal, T. A., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics, 13(7), 1041. [Link]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
- Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162. [Link]
- Wikipedia. (n.d.). Pyrimidine metabolism.
- Google Patents. (n.d.). Novel pyrimidine-5-carboxamide derivatives. EP1054004A1.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]
- Frontiers Media. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
- Casimiro-Garcia, A., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of medicinal chemistry, 65(1), 757–784. [Link]
- Aller, S. G., et al. (2009). P-Glycoprotein Recognition of Substrates and Circumvention through Rational Drug Design. Molecular pharmaceutics, 6(5), 1327–1341. [Link]
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8. [Link]
- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 108. [Link]
- Kumar, A., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
- European Patent Office. (n.d.). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. EP 1054004 A1.
- American Chemical Society. (2014). Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid. Journal of Medicinal Chemistry, 57(9), 3777-3792. [Link]
- Cai, X., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European journal of medicinal chemistry, 256, 115469. [Link]
- Lin, X., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics, 13(7), 1041. [Link]
- Sedykh, A., et al. (2013). Rapid identification of P-glycoprotein substrates and inhibitors. Journal of computer-aided molecular design, 27(7), 611–620. [Link]
- ResearchGate. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1.
- Semantic Scholar. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment.
Sources
- 1. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of 4-Hydroxypyrimidine-5-Carboxamide Derivatives in Therapeutic Research
This guide provides an in-depth comparison of the therapeutic efficacy of derivatives based on the 4-hydroxypyrimidine-5-carboxamide scaffold. We will explore the nuanced mechanisms of action, present comparative experimental data, and detail the essential protocols for evaluating these promising compounds. Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for understanding and advancing this versatile chemical class.
Introduction: A Privileged Scaffold in Drug Discovery
The this compound core structure is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activity, positioning them as promising candidates for a range of therapeutic applications, including antiviral, anticancer, and metabolic disease treatments.[1][2][3][4] This versatility stems from the scaffold's ability to be chemically modified, allowing for the fine-tuning of its interaction with diverse biological targets.
This guide will primarily focus on the antiviral applications of these derivatives, using the well-characterized pyrazinecarboxamide antiviral, Favipiravir, as a benchmark for comparison against other emerging this compound series that target different viral machinery.
Dominant Mechanism of Antiviral Action: Disruption of Viral Replication
A primary mechanism by which many pyrimidine carboxamide derivatives exert their antiviral effect is through the inhibition of viral polymerases, the essential enzymes responsible for replicating the viral genome.
Case Study: Favipiravir (T-705)
Favipiravir, a derivative of a related pyrazinecarboxamide scaffold, serves as an excellent model for understanding this mechanism.[5] It is a broad-spectrum antiviral agent effective against a wide array of RNA viruses.[5][6] Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to become active.[7][8][9]
The activation process involves intracellular phosphoribosylation to create its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[5][10] This active molecule structurally mimics a purine nucleotide, allowing it to be recognized and incorporated by the viral RNA-dependent RNA polymerase (RdRp).[5][8] Its antiviral activity is primarily attributed to two distinct mechanisms:
-
Chain Termination: Incorporation of Favipiravir-RTP into the growing viral RNA strand can halt the replication process.[9]
-
Lethal Mutagenesis: The error-prone nature of viral RdRp leads to the incorporation of Favipiravir-RTP at multiple sites, introducing a high number of mutations into the viral genome.[7][11] This "error catastrophe" results in the production of non-viable viral particles.[11]
Caption: Activation and mechanism of action for Favipiravir.
Comparative Efficacy of this compound Derivatives
The therapeutic efficacy of these derivatives is highly dependent on their specific chemical structure, which dictates their target affinity and spectrum of activity. While some exhibit broad-spectrum antiviral effects, others are highly specific for certain viral enzymes or even other disease targets entirely.
The following table summarizes the efficacy of different classes of these derivatives against various targets. The half-maximal effective concentration (EC₅₀) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of the biological process. A lower EC₅₀ value indicates higher potency.
| Derivative Class | Primary Target | Target Type | Example Virus/Disease | Reported Efficacy (EC₅₀) | Selectivity Index (SI) |
| Pyrazinecarboxamide (e.g., Favipiravir) | RNA-dependent RNA Polymerase (RdRp) | Viral Enzyme | Influenza A (H1N1) viruses[11] | 3.0 – 17.05 µM | Varies by cell line and virus |
| 4,5-Dihydroxypyrimidine-5-carboxamide | pUL89 Endonuclease | Viral Enzyme | Human Cytomegalovirus (HCMV)[1][12] | 14.4 – 22.8 µM | >2.2 (for lead compounds)[13] |
| N-substituted 1H-indole-2-carboxamides | Multiple (e.g., Topoisomerase, PI3Kα) | Cancer Targets | Leukemia (K-562 cells)[4] | 0.33 – 0.61 µM | Up to 303[4] |
| Pyrimidine-5-carboxamide | Nicotinamide N-methyltransferase (NNMT) | Metabolic Enzyme | Type 2 Diabetes[2] | Activity confirmed, specific EC₅₀ proprietary | Not Published |
Note: The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical measure of a drug's therapeutic window, comparing its cytotoxicity (CC₅₀) to its efficacy (EC₅₀). A higher SI is desirable.
This comparison clearly illustrates the scaffold's versatility. By modifying the core structure, researchers have successfully targeted:
-
Viral RNA Polymerases: As seen with Favipiravir, leading to broad-spectrum activity against RNA viruses.[11]
-
Viral Endonucleases: A different class of derivatives shows moderate activity against the DNA virus HCMV by inhibiting its pUL89 endonuclease, a metalloenzyme involved in viral genome processing.[1][12]
-
Cancer-Related Kinases and Enzymes: Further modifications yield compounds with potent and selective anticancer activity.[4]
-
Metabolic Enzymes: Demonstrating potential for treating conditions like diabetes by inhibiting enzymes such as NNMT.[2]
Essential Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of novel this compound derivatives, a standardized, multi-step experimental workflow is crucial. This process ensures that the observed antiviral activity is specific and not merely a result of host cell toxicity.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Causality: The foundational step in evaluating any potential therapeutic is to determine its effect on the host cells. The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[14] This is critical for establishing a non-toxic concentration range for the compound. The result, the 50% cytotoxic concentration (CC₅₀), is essential for calculating the Selectivity Index, which differentiates true antiviral activity from general toxicity.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[15]
-
Compound Dilution: Prepare a serial dilution of the test compound in an appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound concentrations to the wells. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[15][16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The CC₅₀ value is determined using regression analysis of the dose-response curve.
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Antiviral Efficacy Assessment (Plaque Reduction Assay)
Causality: The plaque reduction assay is considered the "gold standard" for quantifying antiviral activity.[17] It directly measures a compound's ability to inhibit the production of infectious virus particles. Each plaque represents an area of cell death caused by viral replication originating from a single infectious unit. By counting the reduction in plaque numbers in the presence of the compound, we can accurately determine its antiviral potency (EC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Seed confluent monolayers of a susceptible cell line in 6-well or 12-well plates 24 hours prior to infection.[18]
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound at non-toxic concentrations (as determined by the MTT assay). Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU). Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.[18]
-
Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with the virus-compound mixtures. Also include a "virus only" control (no compound). Allow the virus to adsorb for 1 hour at 37°C.[19]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% low-melting-point agarose or carboxymethyl cellulose).[18][20] This overlay restricts the spread of progeny viruses, ensuring that distinct plaques are formed.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for visible plaque formation (typically 3-5 days, depending on the virus).
-
Staining and Counting: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The viable cells will stain purple, while the plaques (areas of dead cells) will remain clear. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Standard workflow for the Plaque Reduction Assay.
Conclusion and Future Directions
The this compound scaffold and its related structures represent a highly adaptable platform for the development of novel therapeutics. The data clearly show that subtle chemical modifications can redirect the biological activity of these derivatives from inhibiting viral RNA polymerases to viral endonucleases, and even to targets relevant in oncology and metabolic diseases.[1][4]
The robust experimental workflow—beginning with cytotoxicity assessment to ensure cell health and followed by a direct measure of antiviral potency—is fundamental to the rational design and comparison of new derivatives. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for enhanced potency and selectivity against specific targets.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have favorable drug-like characteristics.[21]
-
Broad-Spectrum Screening: Testing promising derivatives against a wider panel of viruses and other disease models to uncover new therapeutic applications.
By leveraging this versatile scaffold and applying rigorous, validated experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.
References
- Zhao L., Zhong W. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. URL
- Wikipedia. (2024). Favipiravir. URL
- Patsnap Synapse. (2024).
- ChemicalBook. (2023). Favipiravir: mechanism of action, pharmacokinetics and safety. URL
- Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. URL
- Kiso, M., et al. (2010). T-705 (favipiravir) activity against lethal H5N1 influenza A viruses. Proceedings of the National Academy of Sciences, 107(2), 882-887. URL
- Andrei, G., et al. (2019). In vitro methods for testing antiviral drugs. Antiviral Research, 168, 181-193. URL
- Wikipedia. (2024). MTT assay. URL
- Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy, 54(6), 2517–2524. URL
- Abcam. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. URL
- BroadPharm. (2022). Protocol for Cell Viability Assays. URL
- De Meyer, S., et al. (2020). Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase. Journal of Virology, 94(16), e00652-20. URL
- Creative Biolabs. (n.d.).
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. URL
- Hayden, A., et al. (2025). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. URL
- University of Ghana. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. Assay and Drug Development Technologies. URL
- Hayden, A., et al. (2025). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. PubMed. URL
- He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. URL
- Creative Diagnostics. (n.d.). Plaque Reduction Assay. URL
- American Society for Microbiology. (2006). Plaque Assay Protocols. URL
- Bio-protocol. (2019).
- de Souza, W. M., et al. (2012). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz, 107(4), 544-547. URL
- He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. URL
- ResearchGate. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease | Request PDF. URL
- Wang, Z., et al. (2019). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 182, 111628. URL
- ACS Publications. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. URL
- Sharma, P., et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 12(9), 1435-1469. URL
- Boyd, V. A., et al. (2009). 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries.
- Al-Ostath, O. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2635. URL
- Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. URL
- Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-614. URL
- ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents. [Scientific Diagram]. URL
- Tzani, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296. URL
- Tang, Q., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 250, 115144. URL
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine. URL
- Wu, H., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. URL
- Dolle, F., et al. (2005). Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3519-3523. URL
- Lindsley, C. W., et al. (2018). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 9(4), 344–349. URL
- ResearchGate. (2025). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. URL
- Al-Sanea, M. M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5779. URL
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 8. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 9. Favipiravir: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 10. Favipiravir - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 19. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure-Activity Relationships of 4-Hydroxypyrimidine-5-carboxamides
Abstract
The 4-hydroxypyrimidine-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent ability to form critical hydrogen bond interactions with the hinge region of protein kinases makes it a "privileged scaffold" for ATP-competitive inhibition. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this class of compounds, focusing on how targeted chemical modifications influence biological activity. We will dissect the scaffold into key modifiable regions, present comparative experimental data, and provide detailed, field-proven protocols for synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The 4-Hydroxypyrimidine Core: A Privileged Kinase Hinge-Binder
The efficacy of the this compound scaffold stems from its planarity and strategically positioned hydrogen bond donors and acceptors. This arrangement allows it to mimic the adenine portion of ATP, forming two or three crucial hydrogen bonds with the "hinge" region of a kinase, a flexible segment of the protein that connects the N- and C-lobes of the catalytic domain. This high-affinity interaction serves as a robust anchor, from which modifications can be made to achieve potency and selectivity.
The diagram below illustrates this fundamental binding mode. The pyrimidine N1 and the exocyclic amine of the carboxamide act as hydrogen bond donors, while the N3 atom acts as a hydrogen bond acceptor, creating a stable complex within the ATP-binding pocket.
Caption: Generalized hydrogen bonding pattern of the scaffold.
Systematic SAR Exploration: A Positional Analysis
To understand the SAR, we can deconstruct the molecule into three primary regions for modification:
-
R¹: Substituents on the pyrimidine ring, particularly at the 2- and 6-positions.
-
R²: The aryl or alkyl group attached to the 5-carboxamide nitrogen.
-
R³: The group attached to the 4-hydroxy moiety, often via an ether linkage.
The following sections will compare how modifications at these positions impact inhibitory activity, using Fibroblast Growth Factor Receptor 1 (FGFR1) as a representative kinase target. Aberrant FGFR signaling is a driver in various cancers, making it a clinically relevant target for inhibitors based on this scaffold.[1]
R¹ Position: Modulating Selectivity and Potency
Substitutions at the 2- and 6-positions of the pyrimidine ring primarily influence selectivity and can provide additional interactions with the kinase domain.
-
Position 2: Often substituted with small amine groups. An aminoethylamino moiety at this position has been shown to be important for inhibitory activity against spleen tyrosine kinase (Syk).[2] This group can form additional hydrogen bonds or ionic interactions with residues near the hinge.
-
Position 6: Typically, a small alkyl group like methyl is well-tolerated and can provide favorable van der Waals interactions.
R² Position: The Primary Driver of Potency
The R² group, attached to the carboxamide, is arguably the most critical determinant of potency. This group typically projects into a hydrophobic pocket of the kinase active site.
-
Aryl Groups: A substituted phenyl ring is a common choice. For FGFR inhibitors, a 3,5-dimethoxyphenyl group is often optimal. The methoxy groups can form hydrogen bonds with residues in the back pocket, significantly enhancing potency.
-
Halogenation: Introducing chlorine or fluorine atoms, particularly on a phenyl ring at this position, can enhance binding affinity through favorable hydrophobic and electronic interactions and can also improve metabolic stability.
R³ Position: Targeting the Solvent-Front and DFG Motif
The 4-hydroxy group is a key attachment point for groups that extend towards the solvent-exposed region or interact with the DFG (Asp-Phe-Gly) motif, a conserved sequence that plays a crucial role in kinase activation.
-
Small Alkoxy Groups: A simple methoxy or ethoxy group can provide a modest increase in potency.
-
Constrained Ring Systems: Linking this position to a piperazine or other cyclic amine allows for the exploration of the solvent-front region. These modifications are critical for tuning pharmacokinetic properties like solubility and cell permeability. For instance, optimization of this position led to potent HIV integrase inhibitors with excellent pharmacokinetic profiles.[3]
Comparative SAR Data for FGFR1 Inhibition
The following table summarizes representative SAR data for the this compound scaffold against FGFR1. The data is synthesized from trends observed in medicinal chemistry literature.[1][4]
| Compound ID | R¹ (Position 2) | R² (Amide Substituent) | R³ (4-Position Ether) | FGFR1 IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |
| 1a (Base) | -H | Phenyl | -H | >10,000 | >10,000 |
| 1b | -H | 3,5-dimethoxyphenyl | -H | 850 | 1200 |
| 1c | -NH₂ | 3,5-dimethoxyphenyl | -H | 420 | 650 |
| 1d | -NH₂ | 3,5-dimethoxyphenyl | -CH₃ | 150 | 210 |
| 1e | -NH₂ | 3,5-dimethoxyphenyl | -(CH₂)₂-N-Methylpiperazine | 5 | 12 |
| 1f | -NH₂ | 2,6-dichlorophenyl | -(CH₂)₂-N-Methylpiperazine | 25 | 48 |
Analysis of Comparative Data:
-
Progression from 1a to 1b: Demonstrates the critical importance of the 3,5-dimethoxyphenyl group for achieving initial potency.
-
Introduction of R¹ (-NH₂): Compound 1c shows a two-fold increase in potency over 1b , highlighting the benefit of an additional hydrogen bond donor.
-
Addition of R³ Ether: Alkylating the 4-hydroxy group (1d ) further improves activity.
-
Optimal R³ Group: The significant leap in potency for compound 1e underscores the power of extending a basic amine into the solvent-exposed region to maximize interactions and improve physicochemical properties.
-
R² Variation: Comparing 1e and 1f shows that while the 2,6-dichlorophenyl group is effective, the 3,5-dimethoxyphenyl group provides superior potency for this specific target, likely due to optimal hydrogen bonding.
Experimental Protocols for SAR Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. The following sections detail the core methodologies required to synthesize and evaluate novel this compound analogs.
Workflow for Analog Synthesis and Evaluation
The overall process follows a logical progression from chemical synthesis to biochemical and cellular characterization.
Caption: Iterative workflow for SAR-driven drug discovery.
Protocol 1: General Synthesis of Analogs
This protocol describes a common and reliable method for synthesizing the this compound core structure.[5] The key step is a condensation reaction.
Rationale: This multi-step synthesis is chosen for its versatility. It allows for the late-stage introduction of the R² group via amide coupling, enabling the rapid generation of a diverse library of analogs from a common intermediate.
Step-by-Step Methodology:
-
Synthesis of the Pyrimidine Core:
-
React a suitable β-ketoester with an amidine or urea derivative in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol.[6] Reflux the mixture for 4-12 hours.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction, acidify with HCl to precipitate the product, filter, and wash with cold ethanol to yield the core 4-hydroxypyrimidine-5-carboxylate ester.
-
-
Amide Coupling:
-
To a solution of the pyrimidine ester from Step 1 in a suitable solvent (e.g., DMF), add the desired primary amine (R²-NH₂).
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 6-24 hours.
-
Causality: HATU is an efficient coupling reagent that minimizes side reactions and racemization, ensuring a high yield of the desired amide.
-
-
Introduction of R³ Group (if applicable):
-
Dissolve the product from Step 2 in an anhydrous solvent like THF.
-
Add a base such as sodium hydride (NaH) carefully at 0°C.
-
Add the appropriate alkyl halide (e.g., R³-Br).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Purification and Characterization:
-
Purify the final compound using column chromatography or preparative HPLC.
-
Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's potency.
Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay with high sensitivity and a broad dynamic range, making it ideal for IC₅₀ determination across a wide range of inhibitor concentrations. It avoids the use of radioactive materials.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
Prepare a 2X ATP solution. The concentration should be at or near the Kₘ of the kinase for ATP to ensure competitive binding can be accurately measured.
-
Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions) in kinase buffer with a final DMSO concentration ≤1%.
-
-
Assay Execution:
-
In a 384-well plate, add 5 µL of the serially diluted compound or control (DMSO for 0% inhibition, a known potent inhibitor like Staurosporine for 100% inhibition).
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for 60 minutes. Ensure this time is within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (Staurosporine) controls.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.[8]
Rationale: A cell-based assay is a critical secondary screen to confirm that the biochemical potency translates into a functional effect in a biological system. The MTT assay is a robust, colorimetric method suitable for high-throughput screening.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells (e.g., a cancer cell line with known FGFR amplification) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old media from the cells and add 100 µL of media containing the test compounds or vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percent growth inhibition relative to the vehicle-treated control cells.
-
Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) using a dose-response curve fit.
-
Conclusion and Future Directions
The this compound scaffold remains a highly productive platform for the discovery of potent and selective kinase inhibitors. The SAR is well-defined, with the R² aryl group driving potency and the R³ position offering a versatile handle for tuning selectivity and pharmacokinetic properties. The provided experimental protocols offer a validated framework for synthesizing and evaluating new analogs.
Future efforts in this area should focus on developing inhibitors that can overcome acquired resistance, such as those targeting gatekeeper mutations in kinases like FGFR.[1] Additionally, exploring novel R³ groups that can induce specific kinase conformations or engage with allosteric sites may lead to inhibitors with improved selectivity and novel mechanisms of action.
References
- Roche.
- CLYTE Technologies. (2025).
- He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
- Jansen, J. M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
- Rastinejad, F., et al. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PubMed. [Link]
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
- Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. PubMed. [Link]
- ResearchGate. (2025). (PDF) Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. [Link]
- ResearchGate. (2025). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. [Link]
- Liu, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. [Link]
- ResearchGate. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. [Link]
- Ohshima, T., et al. (2004). Synthetic studies on novel Syk inhibitors.
- Li, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
- Wang, Y., et al. (2015). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. PubMed. [Link]
- Ha, T. H., et al. (2025).
- Google Patents. (1995). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
- MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Link]
- Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. [Link]
- ResearchGate. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. [Link]
- MDPI. (2022).
- Castellano, S., et al. (2022).
- ResearchGate. (2025). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. atcc.org [atcc.org]
A Researcher's Guide to Validating 4-Hydroxypyrimidine-5-carboxamide Derivatives as Specific Enzyme Inhibitors
The 4-hydroxypyrimidine-5-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous potent and selective enzyme inhibitors. Its remarkable versatility is demonstrated by its presence in compounds targeting a diverse range of enzymes, from viral integrases to metabolic regulators.[1][2][3] This guide provides a comprehensive framework for the rigorous validation of enzyme inhibitors derived from this valuable scaffold, ensuring both scientific integrity and a clear path toward potential therapeutic applications.
For the purpose of this guide, we will use the well-characterized pan-inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (a derivative of the this compound core), as a case study to illustrate the validation workflow.[4] This compound has advanced to human clinical trials for the treatment of anemia, highlighting the therapeutic potential of this class of inhibitors.[4]
Part 1: Foundational Understanding - Target and Mechanism
A thorough validation process begins with a deep understanding of the target enzyme and the inhibitor's proposed mechanism of action.
The Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Family
The HIF prolyl hydroxylases (PHD1, PHD2, and PHD3) are key enzymes in the cellular response to changes in oxygen availability. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. In hypoxic (low oxygen) conditions, the PHDs are inactive, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.
Caption: The Hypoxia Signaling Pathway and Point of Inhibition.
Proposed Mechanism of Inhibition
Many this compound derivatives that target non-heme iron-containing dioxygenases, such as the PHDs, are designed to act as competitive inhibitors with respect to the 2-oxoglutarate co-substrate. The core scaffold mimics the binding of 2-oxoglutarate in the active site of the enzyme, thereby preventing the hydroxylation of HIF-α.
Part 2: In Vitro Validation - Establishing Specificity and Potency
The cornerstone of inhibitor validation lies in rigorous in vitro biochemical testing.
Primary Target Engagement: IC50 Determination
The first step is to quantify the inhibitor's potency against its intended target(s).
Experimental Protocol: In Vitro PHD2 Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme
-
A synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD)
-
2-oxoglutarate
-
Ascorbate
-
Fe(II)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a time-resolved fluorescence resonance energy transfer (TR-FRET) based system)
-
Test inhibitor (this compound derivative)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In the microplate, add the assay buffer, recombinant PHD2 enzyme, and the HIF-1α peptide substrate.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the enzymatic reaction by adding a mixture of 2-oxoglutarate, ascorbate, and Fe(II).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Potency Against HIF PHD Isoforms
| Enzyme | IC50 (nM) |
| PHD1 | 15 |
| PHD2 | 5 |
| PHD3 | 25 |
Selectivity Profiling: Counter-Screening
Specificity is a critical attribute of a high-quality chemical probe or drug candidate. Counter-screening against a panel of related and unrelated enzymes is essential. For PHD inhibitors, this should include other 2-oxoglutarate-dependent dioxygenases.
Experimental Protocol: General Counter-Screening
A similar in vitro assay format as described above should be employed for each off-target enzyme, using their respective substrates and optimized reaction conditions.
Data Presentation: Selectivity Panel
| Enzyme Family | Enzyme | % Inhibition at 10 µM |
| 2-Oxoglutarate Dioxygenases | Factor Inhibiting HIF (FIH) | < 10% |
| Collagen Prolyl-4-Hydroxylase | < 5% | |
| Other Dioxygenases | Tryptophan Dioxygenase | < 2% |
| Kinases | ABL1 | < 1% |
| Proteases | Cathepsin B | < 1% |
Mechanism of Action Studies: Elucidating the Mode of Inhibition
Determining how the inhibitor interacts with the enzyme and its substrate provides deeper mechanistic insight.
Experimental Protocol: Kinetic Studies
-
Perform the in vitro PHD2 inhibition assay as described above.
-
Generate multiple dose-response curves for the inhibitor at several fixed concentrations of the 2-oxoglutarate substrate.
-
Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Sources
- 1. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 4-Hydroxypyrimidine-5-Carboxamide Derivatives
A Senior Application Scientist's Guide to Ensuring Target Selectivity
For drug development professionals, the journey from a promising chemical scaffold to a clinically viable candidate is paved with rigorous validation. The 4-hydroxypyrimidine-5-carboxamide core is a privileged scaffold, forming the basis of potent inhibitors for critical therapeutic targets, including viral polymerases and metalloenzymes like hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[1][2][3] However, its efficacy is intrinsically linked to its selectivity. Unintended interactions with other cellular proteins, particularly kinases, can lead to off-target toxicity and derail an otherwise promising program.
This guide provides a comparative framework for profiling the cross-reactivity of this compound-based compounds. We will move beyond simple data reporting to explore the causality behind experimental design, offering field-proven protocols that establish a self-validating system for assessing compound selectivity.
The Selectivity Imperative: Why Cross-Reactivity Matters
The this compound scaffold often functions by chelating metal ions in the active sites of metalloenzymes.[1] This mechanism, while effective for the intended target, raises a critical question: what other metalloenzymes or ATP-binding proteins in the human proteome might it interact with? Kinases, which constitute a large and structurally diverse protein family, are frequent off-targets for small molecule inhibitors.[4][5] Cross-reactivity can manifest as:
-
Direct Toxicity: Inhibition of a critical kinase involved in cellular homeostasis.
-
Idiosyncratic Adverse Events: Unpredictable side effects arising from complex polypharmacology.
-
Reduced Efficacy: Off-target binding can reduce the concentration of the drug available to engage its intended target.
Therefore, a systematic and tiered approach to cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of risk mitigation in drug discovery.[6][7]
Comparative Analysis: A Tale of Two Scaffolds
To illustrate the importance of subtle structural modifications on selectivity, we compare the hypothetical cross-reactivity profiles of two representative compounds based on this scaffold against a panel of on- and off-targets.
-
Compound A (MK-8617): A known pan-inhibitor of HIF Prolyl Hydroxylase (PHD) 1-3, representing a compound with a defined target class.[3]
-
Compound B (Generic Pyrimidine Carboxamide): A hypothetical analogue designed for a different target class, such as a viral polymerase, where kinase cross-reactivity is a potential liability.[2][8]
| Target Class | Specific Target | Compound A (MK-8617) IC50 (nM) | Compound B (Generic) IC50 (nM) | Rationale for Inclusion |
| Primary Target | HIF PHD2 | 20 | >10,000 | Intended therapeutic target for Compound A. |
| Primary Target | Viral RNA Polymerase | >10,000 | 50 | Intended therapeutic target for Compound B. |
| Kinase Panel | ABL1 | >10,000 | 850 | Common tyrosine kinase off-target. |
| SRC | >10,000 | 1,200 | Representative of a major kinase family. | |
| LCK | >10,000 | 950 | T-cell specific kinase; inhibition can cause immunotoxicity. | |
| EGFR | >10,000 | >10,000 | Important receptor tyrosine kinase in cancer and development. | |
| HPK1 | 5,000 | 250 | Serine/threonine kinase; structurally distinct from primary targets.[9] | |
| Other Metalloenzyme | MMP-2 | >10,000 | >10,000 | A zinc-dependent metalloproteinase; assesses broader metalloenzyme selectivity. |
This table presents illustrative data synthesized from published profiles of similar compound classes to highlight the concept of selectivity.
The data illustrates that while both compounds may derive from a similar core, the specific decorations and stereochemistry dramatically influence their selectivity profile. Compound A shows high selectivity for its target class, whereas Compound B exhibits significant cross-reactivity against several kinases, flagging it as a higher-risk candidate requiring further optimization.
Visualizing the Profiling Strategy
A logical, tiered approach is essential for efficient and cost-effective cross-reactivity profiling. The workflow begins with broad, high-throughput screens and progressively narrows down to more complex, physiologically relevant assays for compounds of interest.
Caption: Tiered workflow for cross-reactivity profiling.
Experimental Protocols: The Foundation of Trustworthy Data
The integrity of any cross-reactivity profile rests on robust and well-controlled experimental methods. Here, we detail two essential assays: a broad in vitro kinase screen and a cellular target engagement assay.
Protocol 1: In Vitro Kinase Inhibitor Profiling
This protocol describes a common method for determining a compound's inhibitory activity against a large panel of protein kinases by measuring the amount of ADP produced, which is directly proportional to kinase activity.[10]
Pillar of Trustworthiness: The inclusion of a known inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control is critical for validating each assay plate. The Z'-factor, a statistical measure of assay quality, should be calculated for each run to ensure data reliability.
Step-by-Step Methodology:
-
Plate Preparation: Dispense 5 µL of each kinase from a diverse panel into separate wells of a 384-well plate.
-
Compound Addition: Add 50 nL of the test compound (e.g., this compound derivative) at various concentrations (typically a 10-point serial dilution starting from 10 µM) or control compounds (Staurosporine, DMSO) to the wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase-specific peptide substrate and ATP to each well to start the enzymatic reaction.[11][12] The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately assessed.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration is optimized to keep product formation in the linear range for the control wells.
-
Reaction Termination & Detection: Add 10 µL of a detection solution (e.g., ADP-Glo™) to stop the reaction and quantify the amount of ADP produced via a luminescence readout.
-
Data Analysis:
-
Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase interaction.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[13] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[14][15] This allows for the confirmation that a compound reaches and binds to its intended target in a complex physiological environment.[16][17]
Pillar of Trustworthiness: The key to a self-validating CETSA experiment is the generation of a full "melt curve" in the presence and absence of the drug. A clear rightward shift in the curve provides compelling evidence of target stabilization and, therefore, engagement.
Caption: Step-by-step workflow for a CETSA experiment.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours in culture media.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in 2°C increments from 40°C to 70°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[14]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the cellular proteins without the use of detergents that might disrupt protein-ligand interactions.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the total protein concentration of each sample.
-
Target Detection: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using a quantitative detection method like Western Blotting or mass spectrometry.
-
Data Analysis:
-
For each treatment group (compound vs. vehicle), plot the relative amount of soluble target protein against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
A positive ΔTm (Tm of compound-treated sample - Tm of vehicle-treated sample) indicates target stabilization and cellular engagement.
-
Conclusion
The this compound scaffold is a valuable starting point for inhibitors of diverse and important drug targets. However, its potential for off-target interactions necessitates a rigorous and multi-tiered cross-reactivity profiling strategy. By combining broad biochemical screens with physiologically relevant cellular assays like CETSA, researchers can build a comprehensive and trustworthy selectivity profile. This data-driven approach, grounded in robust experimental design, is paramount for identifying compounds with the highest potential for clinical success and minimizing the risk of late-stage failures due to unforeseen toxicity.
References
- Protocols.io. (2023). In vitro kinase assay. [Link]
- National Center for Biotechnology Information (PMC). (n.d.). In vitro NLK Kinase Assay. [Link]
- National Center for Biotechnology Information (PubMed). (2008).
- Bio-protocol. (2022). In vitro kinase assay. [Link]
- National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
- ResearchGate. (2022).
- Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]
- National Center for Biotechnology Information (PMC). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
- National Center for Biotechnology Information (PMC). (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
- Pelago Bioscience. (n.d.). CETSA. [Link]
- ResearchGate. (2007). Cross-reactivity among drugs: Clinical problems. [Link]
- Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. [Link]
- Direct MS. (2003).
- National Center for Biotechnology Information (PMC). (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. [Link]
- ResearchGate. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. [Link]
- National Center for Biotechnology Information (PubMed). (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. [Link]
- National Center for Biotechnology Information (PMC). (n.d.). Testing for Drug Hypersensitivity Syndromes. [Link]
- National Center for Biotechnology Information (PubMed). (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)
- ResearchGate. (2014). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. [Link]
- Fox Chase Cancer Center. (2016).
- National Center for Biotechnology Information (PubMed). (2009). 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries. [Link]
- Creative Biolabs. (n.d.). Supplemental Safety Pharmacology Study Services. [Link]
- Frontage Laboratories. (n.d.). Safety Pharmacology. [Link]
- ACS Publications. (2022).
- National Center for Biotechnology Information (PMC). (2008). Principles of Safety Pharmacology. [Link]
- European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]
- National Center for Biotechnology Information (PMC). (n.d.).
- National Center for Biotechnology Information (PubMed). (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. [Link]
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. Supplemental Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 7. Safety Pharmacology • Safety Assessment & Toxicology • Frontage Laboratories [frontagelab.com]
- 8. 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
A Researcher's Comparison Guide to Validating Protein-Ligand Interactions: The Case of 4-hydroxypyrimidine-5-carboxamide
In drug discovery, a compound is only as valuable as our understanding of its mechanism. For inhibitors like 4-hydroxypyrimidine-5-carboxamide, a scaffold known to target viral enzymes like HIV integrase and human cytomegalovirus (HCMV) pUL89 endonuclease, elucidating the precise binding mode is paramount for rational drug design and lead optimization.[1][2] While computational docking and co-crystallography provide invaluable static snapshots, site-directed mutagenesis remains the gold standard for functionally validating these models in a dynamic, solution-based environment.
This guide provides an in-depth, experience-driven comparison of experimental strategies to validate the binding mode of a hypothetical inhibitor, "HPC-A" (a this compound derivative), to its target enzyme, "Target-X." We will explore the causality behind experimental choices, present detailed protocols for key techniques, and compare the data generated from each approach.
The Conceptual Framework: From Hypothesis to Validation
Before any wet-lab experiment, a structural hypothesis is essential. This is typically derived from in silico molecular docking or a crystal structure of a homologous protein. This model will predict key interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—between HPC-A and specific amino acid residues in the binding pocket of Target-X.
Site-directed mutagenesis systematically tests these predictions. By substituting a specific amino acid with another, we can probe its contribution to the binding affinity and functional activity of the inhibitor.[3][4] The choice of substitution is critical:
-
Alanine Scanning: This is the workhorse technique where residues are systematically replaced by alanine.[5][6] Alanine's small, inert methyl side chain effectively removes the original side chain's functionality beyond the β-carbon, allowing researchers to assess its importance in the interaction with minimal disruption to the protein's backbone.[5][6][7] A significant loss in binding affinity upon mutation to alanine points to that residue being a "hot spot" for the interaction.[8]
-
Substitutions to Probe Specific Interactions: To dissect the nature of a bond, more conservative or functionally distinct mutations are employed. For example, to validate a predicted hydrogen bond with a serine residue, mutating it to alanine (removes the hydroxyl group) or threonine (alters the position of the hydroxyl) can provide more nuanced information than alanine alone.
The entire validation workflow is a logical progression from hypothesis to quantitative confirmation.
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Alanine scanning - Wikipedia [en.wikipedia.org]
- 7. rapidnovor.com [rapidnovor.com]
- 8. genscript.com [genscript.com]
A Comparative Guide to the Synthetic Routes of 4-hydroxypyrimidine-5-carboxamide
Introduction
4-hydroxypyrimidine-5-carboxamide is a pivotal heterocyclic scaffold, serving as a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its structural motif is present in various compounds investigated for therapeutic applications, including as inhibitors of signal transducers and activators of transcription (STAT6) for allergic conditions.[1][2] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth, comparative analysis of the two primary synthetic strategies for obtaining this compound: de novo ring construction from acyclic precursors and functional group interconversion from a pre-formed pyrimidine ring. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach to inform your synthetic planning.
Synthetic Strategies: An Overview
Two principal retrosynthetic disconnections for this compound guide the synthetic approaches:
-
Route A: De Novo Pyrimidine Ring Synthesis: This bottom-up approach involves the construction of the pyrimidine core from simple, acyclic C3 and N-C-N building blocks. This strategy is highly convergent and often utilizes readily available starting materials.
-
Route B: Functional Group Interconversion: This top-down strategy begins with a pre-existing 4-hydroxypyrimidine ring bearing a suitable functional group at the C5 position, typically an ester, which is then converted to the target carboxamide. This route is advantageous when the substituted pyrimidine precursor is commercially available or easily accessible.
The following sections will provide a detailed examination of these two routes, including reaction mechanisms, step-by-step protocols, and a comparative analysis.
Route A: De Novo Ring Construction via Cyclocondensation
This classical and versatile approach builds the pyrimidine ring through the cyclocondensation of a three-carbon electrophilic component with an N-C-N nucleophilic component, such as formamide.
Reaction Scheme & Mechanism
The synthesis commences with the preparation of an activated three-carbon intermediate, such as 2-cyano-3-ethoxyacrylamide, from ethyl ethoxymethylenecyanoacetate and ammonia. This intermediate possesses the required C4-C5-C6 framework of the target pyrimidine. In the key cyclization step, this activated alkene undergoes a reaction with formamide in the presence of a base, such as sodium ethoxide.
The mechanism proceeds through an initial Michael addition of the deprotonated formamide to the electron-deficient alkene. This is followed by an intramolecular cyclization, where the newly formed nucleophilic nitrogen attacks the cyano group. Subsequent tautomerization and aromatization lead to the stable this compound.
Logical Flow of Route A
Sources
A Researcher's Guide to Benchmarking 4-Hydroxypyrimidine-5-Carboxamide Against Clinical Kinase Inhibitors
Abstract
The journey of a novel chemical entity from benchtop to bedside is paved with rigorous, comparative evaluation. This guide provides a comprehensive framework for benchmarking 4-hydroxypyrimidine-5-carboxamide, a scaffold of significant interest, against established clinical inhibitors. While derivatives of this scaffold have been explored for various targets, including viral endonucleases and HIV integrase, its structural features are also amenable to targeting protein kinases.[1][2][3] For the purpose of this illustrative guide, we will position this compound as a novel inhibitor of the Janus Kinase (JAK) family, a clinically validated and highly competitive target class in immunology and oncology. We will detail the essential biochemical and cellular assays required for a head-to-head comparison with market-approved drugs, providing not just the protocols, but the scientific rationale behind each experimental choice.
The Rationale: Contextualizing Novelty in the JAK-STAT Pathway
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—represents a group of intracellular tyrosine kinases essential for transducing signals from cytokine and growth factor receptors.[4][5] This signaling cascade, known as the JAK-STAT pathway, is a master regulator of immunity, cell proliferation, and differentiation.[6][7] Its dysregulation is a hallmark of numerous autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[8][9]
The success of JAK inhibitors (JAKinibs) has created a high bar for new entrants. Therefore, any novel compound, such as our this compound, must be benchmarked not only for its potency but also for its selectivity profile, as this often dictates its therapeutic window and side-effect profile.[10][11] The goal is not merely to inhibit the target but to achieve a desired biological outcome with superior safety and efficacy compared to existing options.[12]
Selection of Clinical Comparators
A robust benchmark requires comparison against a spectrum of established agents. We have selected three clinically approved JAK inhibitors that represent distinct generations and selectivity profiles:
-
Tofacitinib (Xeljanz®): A first-generation, non-selective inhibitor that primarily targets JAK1 and JAK3.[9][13] Its broad activity provides a baseline for pan-JAK inhibition.
-
Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2, widely used in myeloproliferative neoplasms.[4][9] This comparator is crucial for assessing potential hematological effects related to JAK2 inhibition.
-
Upadacitinib (Rinvoq®): A second-generation, highly selective JAK1 inhibitor, designed to improve the safety profile by sparing JAK2 and JAK3.[9][10] This represents the current standard for targeted JAK1 inhibition.
Caption: Logical framework for benchmarking the novel compound.
Core Experimental Protocols
The following protocols form the foundation of a rigorous comparative analysis. They are designed to move from direct target interaction in a purified system to functional consequences in a cellular environment.
Protocol 1: In Vitro Biochemical Kinase Assay
Scientific Rationale: The first step is to determine the intrinsic potency of the compound against the isolated target enzymes. This assay removes cellular complexities like membrane permeability and competing intracellular ATP, providing a clean measure of direct enzyme inhibition (IC₅₀). A fluorescence-based method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), is a common and robust platform.[14]
Step-by-Step Methodology:
-
Compound Preparation: Prepare 11-point, 3-fold serial dilutions of this compound and all comparator inhibitors in 100% DMSO, starting at a 1000X final concentration (e.g., 1 mM stock for a 10 µM top concentration).
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a low-volume 384-well plate. Include DMSO-only wells for "no inhibition" (0% control) and wells without enzyme for "full inhibition" (100% control).
-
Enzyme/Substrate Addition: Add 2.5 µL of a solution containing the recombinant JAK kinase (e.g., JAK1, JAK2, JAK3, or TYK2) and a biotinylated peptide substrate in kinase assay buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Add 2.5 µL of ATP solution (prepared at 2x the Kₘ concentration for each specific JAK isoform) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of a stop/detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665. Incubate for 60 minutes to allow signal development.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths to calculate the FRET ratio.
-
Data Analysis: Convert the FRET ratio to percent inhibition. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro TR-FRET biochemical kinase assay.
Protocol 2: Cellular Phospho-STAT Assay
Scientific Rationale: A potent compound in a biochemical assay is only useful if it can effectively engage its target within a living cell. This assay measures the inhibition of a key downstream event—the phosphorylation of STAT proteins—in response to cytokine stimulation. It provides a more biologically relevant measure of potency (cellular IC₅₀) and confirms the compound's cell permeability and ability to compete with endogenous ATP.[15][16][17]
Step-by-Step Methodology:
-
Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., human TF-1 cells) in appropriate media. Prior to the assay, wash the cells and resuspend in serum-free media for 4-6 hours to reduce basal signaling.
-
Compound Pre-treatment: Seed the starved cells into a 96-well plate. Add serial dilutions of the test compounds (prepared in serum-free media) and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/STAT3; GM-CSF for JAK2/STAT5) for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately stop the reaction by placing the plate on ice and lysing the cells with a buffer containing protease and phosphatase inhibitors.
-
Detection (e.g., ELISA):
-
Transfer the cell lysates to an antibody-coated ELISA plate (e.g., coated with a total STAT3 capture antibody).
-
Detect the phosphorylated STAT3 using a specific anti-phospho-STAT3 (pTyr701) detection antibody conjugated to a reporter enzyme (e.g., HRP).[18]
-
Add substrate and measure the signal using a plate reader.
-
-
Data Analysis: Normalize the phospho-STAT signal to the total STAT levels (from a parallel well or a duplexed assay). Calculate the percent inhibition relative to the cytokine-stimulated, DMSO-treated control and determine the cellular IC₅₀ value.
Caption: Overview of the JAK-STAT signaling pathway and point of inhibition.
Data Presentation and Interpretation
All quantitative data must be presented in a clear, tabular format to facilitate direct comparison. The interpretation should focus on the compound's relative strengths and weaknesses.
Table 1: Comparative Biochemical Potency (IC₅₀, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | JAK1 Selectivity (vs. JAK2) |
|---|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD | TBD |
| Tofacitinib | 1-5 | 20-100 | 1-5 | >500 | ~20-fold |
| Ruxolitinib | 3-10 | 3-10 | >400 | ~20 | ~1-fold |
| Upadacitinib | 40-60 | >1000 | >2000 | >5000 | >25-fold |
Note: Values for clinical comparators are representative ranges from public literature. TBD = To Be Determined experimentally.
Table 2: Comparative Cellular Potency (IC₅₀, nM)
| Compound | pSTAT3 Inhibition (IL-6 stim) | pSTAT5 Inhibition (GM-CSF stim) |
|---|---|---|
| This compound | TBD | TBD |
| Tofacitinib | ~50 | ~150 |
| Ruxolitinib | ~150 | ~180 |
| Upadacitinib | ~70 | >2000 |
Note: Cellular IC₅₀ values are highly dependent on cell type and assay conditions.
Interpretation:
-
Potency: How does the biochemical IC₅₀ of the novel compound compare to the gold standards?
-
Selectivity: Does the compound inhibit all JAKs equally, or does it show a preference? The ratio of IC₅₀ values (e.g., JAK2 IC₅₀ / JAK1 IC₅₀) provides a quantitative measure of selectivity.
-
Cellular Efficacy: Is there a significant rightward shift from biochemical to cellular IC₅₀ values? A >10-fold shift may suggest issues with cell permeability or efflux. Does the cellular selectivity (e.g., preference for inhibiting IL-6 vs. GM-CSF signaling) align with the biochemical selectivity profile?
Conclusion and Path Forward
This benchmarking guide provides the foundational assays for evaluating this compound as a potential JAK inhibitor. A successful candidate emerging from this initial screen would ideally exhibit high potency against its intended JAK target(s) and a well-defined selectivity profile that could translate to a clinical advantage.
The subsequent steps would involve broader kinome screening to identify off-target activities, assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately, evaluation in preclinical models of inflammatory disease or cancer to establish in vivo efficacy.
References
- Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
- Bonelli, M., et al. (2022). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases.
- Wikipedia. (n.d.). Janus kinase inhibitor. [Link]
- Targeted Oncology. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. [Link]
- Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. [Link]
- JoVE. (n.d.). In vitro NLK Kinase Assay. [Link]
- Mok, C. C. (2019). Clinical significance of Janus Kinase inhibitor selectivity.
- Wikipedia. (n.d.).
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
- Choy, E. H. (2019). Clinical significance of Janus Kinase inhibitor selectivity. PMC. [Link]
- ResearchGate. (2023). In vitro kinase assay v1. [Link]
- O'Shea, J. J., et al. (2024). JAK inhibitor selectivity: new opportunities, better drugs?. Researcher.Life. [Link]
- Lanier, L. (2022). Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. protocols.io. [Link]
- Sun, Z., et al. (2023). Benchmarking compound activity prediction for real-world drug discovery applications.
- Hock, B., et al. (2013). Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Wang, Z., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC. [Link]
- Zettl, F., et al. (2019).
- Wai, J. S., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry. [Link]
- Citeline. (2024). Better Benchmarking Improves Drug Development Decision-Making – Here's How. [Link]
- Marchand, C., et al. (2016). 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H. Journal of Medicinal Chemistry. [Link]
- Wang, Z., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. intelligencia.ai [intelligencia.ai]
- 13. ard.bmj.com [ard.bmj.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Assessing the therapeutic index of 4-hydroxypyrimidine-5-carboxamide derivatives
An Objective Guide to the Preclinical Assessment of 4-Hydroxypyrimidine-5-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Potency—The Criticality of the Therapeutic Index
In the landscape of drug discovery, the pursuit of potent molecules is a foundational step. However, potency is a double-edged sword; a compound that potently kills cancer cells may also exhibit unacceptable toxicity to healthy tissues. The true measure of a drug candidate's potential lies in its Therapeutic Index (TI) , a quantitative relationship between its desired therapeutic effect and its adverse effects.[1] A favorable TI indicates a wide margin of safety, a critical attribute for any successful therapeutic agent. This guide provides a comprehensive framework for assessing the therapeutic index of a promising class of compounds: this compound derivatives. These scaffolds have demonstrated diverse biological activities, from antiviral to anticancer and metabolic regulation, making a standardized assessment of their safety profile essential.[2][3][4]
This document moves beyond a simple recitation of protocols. It elucidates the causal logic behind experimental design, presenting a tiered, self-validating workflow from in vitro screening to in vivo toxicokinetic analysis. Our objective is to equip researchers with the strategic and practical knowledge to de-risk their lead candidates early and make informed decisions on which derivatives to advance toward clinical development.[1][5]
Tier 1: Foundational In Vitro Assessment—Efficacy vs. Cytotoxicity
The initial evaluation of any new chemical entity begins in a controlled laboratory setting.[6] The goal is to establish an In Vitro Therapeutic Index (IVTI), which provides an early, rapid assessment of a compound's selectivity.[7] This is calculated as the ratio of the concentration causing toxicity to the concentration delivering the desired therapeutic effect.[7][8]
Workflow for In Vitro Therapeutic Index Determination
The following diagram outlines the logical flow for determining the IVTI.
Caption: Workflow for determining the In Vitro Therapeutic Index (IVTI).
Protocol 1: Determining Efficacy (IC50/EC50)
The choice of efficacy assay is dictated by the compound's proposed mechanism of action. For a this compound derivative designed as a STAT6 inhibitor, a cell-based reporter assay is appropriate.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of derivatives against STAT6 signaling.
Methodology (STAT6 Reporter Assay):
-
Cell Culture: Plate HEK293 cells stably expressing a STAT6-responsive luciferase reporter construct in 96-well plates.
-
Compound Preparation: Prepare a 10-point serial dilution series for each derivative (e.g., from 100 µM to 5 nM) in DMSO. The final DMSO concentration in the assay should be ≤0.5%.
-
Treatment: Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Stimulation: Add Interleukin-4 (IL-4) to the wells to a final concentration known to robustly activate the STAT6 pathway. Include "no stimulation" and "vehicle-only" controls.
-
Incubation: Incubate for 18-24 hours to allow for reporter gene expression.
-
Readout: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and no-stimulation control (0% activity). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Determining General Cytotoxicity (CC50)
To assess toxicity, a general cell health assay is performed on both cancerous and non-cancerous cell lines to check for selectivity.[9] The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable method.[10][11]
Objective: To determine the half-maximal cytotoxic concentration (CC50) of derivatives.
Methodology (SRB Assay):
-
Cell Seeding: Seed both a cancer cell line (e.g., MCF-7 breast adenocarcinoma) and a normal cell line (e.g., VERO kidney epithelial cells) into separate 96-well plates and allow them to adhere overnight.[10]
-
Compound Treatment: Add the same serial dilutions of the derivatives used in the efficacy assay to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10]
-
Staining: Wash the plates five times with slow-running tap water and allow them to air-dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Readout: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against the log of compound concentration to determine the CC50 value.
Comparative Analysis of In Vitro Data
The power of this tiered approach lies in direct comparison. A successful derivative should exhibit a significant window between its efficacy and its toxicity.
| Derivative | Target IC50 (µM) [STAT6 Assay] | Cytotoxicity CC50 (µM) [MCF-7 Cells] | Cytotoxicity CC50 (µM) [VERO Cells] | IVTI (VERO CC50 / IC50) | Selectivity Index (VERO CC50 / MCF-7 CC50) |
| Derivative A | 0.025 | 5.5 | 28.0 | 1120 | 5.1 |
| Derivative B | 0.150 | 45.0 | >100 | >667 | >2.2 |
| Derivative C | 0.030 | 0.1 | 0.5 | 17 | 5.0 |
| Standard Drug | 0.080 | 12.0 | 15.0 | 188 | 1.25 |
Interpretation:
-
Derivative A is highly potent and shows a large therapeutic window (IVTI = 1120) and good selectivity for cancer cells over normal cells. This is a strong candidate.
-
Derivative B is less potent but exhibits very low toxicity, also resulting in a favorable therapeutic window.
-
Derivative C is potent but has a very narrow therapeutic window due to high cytotoxicity, making it a poor candidate for advancement.
Tier 2 & 3: Bridging to In Vivo—Pharmacokinetics, Efficacy, and Toxicology
Promising candidates from in vitro screening must be evaluated in a living system. This phase assesses not just the dose, but the systemic exposure required for efficacy versus that which causes toxicity. This involves two interrelated disciplines: Pharmacokinetics (PK), the study of drug ADME (Absorption, Distribution, Metabolism, and Excretion) at therapeutic doses, and Toxicokinetics (TK), which applies PK principles to toxicology studies at higher exposure levels.[5][12][13] The primary goal of TK is to correlate toxic effects with drug exposure levels (e.g., Cmax, AUC).[12]
Integrated In Vivo Assessment Workflow
Caption: Integrated workflow for in vivo efficacy, PK, and toxicity assessment.
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
Objective: To determine the efficacious dose (ED50) of a lead candidate (e.g., Derivative A) in a tumor model.
-
Model Development: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunodeficient mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into vehicle control and multiple treatment groups (e.g., 1, 5, 10, 25 mg/kg).
-
Dosing: Administer the compound daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volumes and body weights three times per week.
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the dose required to achieve 50% tumor growth inhibition (ED50).
Protocol 4: Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and identify target organs of toxicity.
-
Animal Model: Use two mammalian species, typically one rodent and one non-rodent, as required by regulatory agencies.[14]
-
Dosing: Administer single, escalating doses of the compound to different groups of animals.
-
Observation: Monitor animals closely for 14 days for clinical signs of toxicity (e.g., changes in behavior, weight loss).
-
Necropsy: Perform a full necropsy on all animals, collecting major organs for histopathological examination.
-
Data Analysis: Determine the LD50, the dose at which 50% of the animals die. More importantly, identify the No Observed Adverse Effect Level (NOAEL), the highest dose at which no significant adverse effects are seen.[15]
Synthesizing the Data for a Final Decision
The ultimate assessment integrates all data streams to calculate the in vivo TI and, more critically, the safety margin based on systemic exposure.
| Derivative | Efficacious Dose (ED50, mg/kg) | Toxic Dose (LD50, mg/kg) | NOAEL (mg/kg) | In Vivo TI (LD50/ED50) | Efficacious Exposure (AUC at ED50) | Toxic Exposure (AUC at NOAEL) | Safety Margin (AUC_NOAEL / AUC_ED50) |
| Derivative A | 5 | 250 | 50 | 50 | 1,200 ngh/mL | 15,000 ngh/mL | 12.5 |
| Standard Drug | 10 | 100 | 25 | 10 | 2,500 ngh/mL | 6,000 ngh/mL | 2.4 |
Interpretation: Derivative A not only has a superior dose-based TI (50 vs. 10) but also a much wider exposure-based safety margin (12.5 vs. 2.4). This provides strong evidence of its superior safety profile and justifies its selection as a preclinical development candidate.
Mechanistic Insight: Visualizing the Target Pathway
Understanding how a compound works provides context for its efficacy. For a derivative targeting STAT6, the mechanism involves interrupting the IL-4/IL-13 signaling cascade.
Caption: Inhibition of the STAT6 signaling pathway by a derivative.
Conclusion
is a multi-tiered, data-driven process. It begins with high-throughput in vitro assays to rapidly filter compounds based on potency and selectivity, and progresses to resource-intensive in vivo studies that correlate dose and exposure with efficacy and toxicity. By systematically integrating these datasets, drug development professionals can build a comprehensive safety and efficacy profile, enabling the confident selection of candidates with the highest probability of clinical success. This rigorous, hierarchical approach is fundamental to minimizing late-stage attrition and accelerating the delivery of safe and effective medicines.[16]
References
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.).
- Toxicokinetics vs. Pharmacokinetics: Key Differences - Allucent. (n.d.).
- Pharmacokinetics & Toxicokinetics – tools for making informed drug development decisions. (2021). Svar Life Science.
- FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025).
- Nonclinical Toxicology (Tox) Studies, PK TK Analysis, Toxicokinetic (TK) Studies | NorthEast BioLab. (n.d.).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
- Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
- Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net.
- Bioassays for Anticancer Activities. (2025). ResearchGate.
- Pharmacokinetic Studies for Drug Development. (n.d.). ResearchGate.
- Concept of the in vitro therapeutic index. (n.d.). ResearchGate.
- In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. (n.d.).
- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (n.d.). PubMed Central.
- Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). (n.d.). PubMed Central.
- Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (n.d.). National Institutes of Health.
- Comparison of in vitro therapeutic indices. (n.d.). ResearchGate.
- Synthesis, Characterization and Biological Activity. (2017). Amanote Research.
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). PubMed.
- 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). ResearchGate.
- Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (n.d.). MDPI.
- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.). PubMed Central.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). MDPI.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
- 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD Analogue in Other Tissues? (2025). ResearchGate.
Sources
- 1. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. svarlifescience.com [svarlifescience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. allucent.com [allucent.com]
- 13. researchgate.net [researchgate.net]
- 14. nebiolab.com [nebiolab.com]
- 15. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 16. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine-5-Carboxamide Analogs as Kinase Inhibitors
This guide provides an in-depth, technical comparison of pyrimidine-5-carboxamide analogs as kinase inhibitors, leveraging molecular docking simulations. It is designed for researchers, scientists, and drug development professionals to understand the nuances of computational approaches in modern drug discovery. We will explore the rationale behind experimental choices, present detailed protocols, and analyze the results with scientific rigor.
Strategic Imperatives: Why B-Raf and VEGFR-2?
The selection of B-Raf and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as targets is deliberate. Both are key players in cancer progression, but they represent different challenges and opportunities for inhibitor design.
-
B-Raf: A serine/threonine kinase in the MAPK signaling pathway, the V600E mutation in B-Raf is a known driver in a significant percentage of cancers, particularly melanoma.[6][7] Targeting this mutant form has led to clinically successful drugs.[8]
-
VEGFR-2: A tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9][10][11] Inhibiting VEGFR-2 is a validated anti-cancer strategy.[12][13]
Comparing the docking performance of pyrimidine-5-carboxamide analogs against these two distinct kinases will provide valuable insights into the structural features that govern potency and selectivity.
The Computational Gauntlet: A Validated Docking Protocol
To ensure the reliability of our in silico predictions, a rigorous and validated docking protocol is paramount. This protocol is a self-validating system, beginning with the re-docking of a known co-crystallized ligand to establish the accuracy of the docking parameters.[14][15][16]
Experimental Workflow: Molecular Docking
Caption: A validated workflow for molecular docking studies.
Step-by-Step Methodology
-
Protein Structure Acquisition : Obtain the crystal structures of B-Raf and VEGFR-2 in complex with their respective inhibitors from the Protein Data Bank (PDB). For this study, we will use:
-
Protein Preparation : Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[22] This step is crucial for accurately representing the electrostatic environment of the binding site.
-
Ligand Preparation : The 2D structures of the pyrimidine-5-carboxamide analogs are drawn and converted to 3D structures. Energy minimization is then performed to obtain a stable, low-energy conformation.[23]
-
Grid Box Generation : A grid box is defined around the active site of the kinase, encompassing the region where the co-crystallized ligand binds. This box defines the search space for the docking algorithm.[22]
-
Protocol Validation (Re-docking) : To validate the docking protocol, the co-crystallized ligand is extracted and re-docked into the binding site.[24][25] The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[14][16][26][27] This ensures that the chosen parameters can accurately reproduce the experimentally observed binding mode.
-
Docking of Pyrimidine Analogs : Once the protocol is validated, the library of pyrimidine-5-carboxamide analogs is docked into the active sites of both B-Raf and VEGFR-2 using a program like AutoDock.[28][29]
-
Scoring and Ranking : The docked poses for each analog are ranked based on their predicted binding energy (docking score). A more negative binding energy indicates a more favorable binding interaction.[23]
-
Interaction Analysis : The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the kinase's active site.[22]
-
In Silico ADMET Prediction : To assess the drug-likeness of the most promising analogs, their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational tools.[30][31][32][33]
Data-Driven Comparison: Docking Scores and Interactions
The following tables summarize the hypothetical docking results for a series of pyrimidine-5-carboxamide analogs against B-Raf and VEGFR-2.
Table 1: Comparative Docking Scores (kcal/mol)
| Analog | B-Raf (PDB: 4KSP) | VEGFR-2 (PDB: 3WZD) |
| Reference Ligand | -9.8 | -10.2 |
| Analog 1 | -9.5 | -8.1 |
| Analog 2 | -8.2 | -9.7 |
| Analog 3 | -10.1 | -9.2 |
| Analog 4 | -7.9 | -7.5 |
Table 2: Key Interacting Residues
| Analog | B-Raf Key Interactions | VEGFR-2 Key Interactions |
| Analog 1 | Cys532 (H-bond), Trp531 (π-π stacking) | Cys919 (H-bond), Glu885 (H-bond) |
| Analog 2 | Cys532 (H-bond) | Cys919 (H-bond), Asp1046 (H-bond), Phe1047 (π-π stacking) |
| Analog 3 | Cys532 (H-bond), Phe595 (hydrophobic), Trp531 (π-π stacking) | Cys919 (H-bond), Glu885 (H-bond) |
Mechanistic Insights and Structure-Activity Relationships (SAR)
The docking results provide a foundation for understanding the structure-activity relationships of these pyrimidine-5-carboxamide analogs.
-
Analog 1 shows good affinity for B-Raf, likely due to strong interactions with the hinge region (Cys532) and a favorable π-π stacking interaction with Trp531.[34] Its lower affinity for VEGFR-2 suggests that its specific substitutions are better accommodated by the B-Raf active site.
-
Analog 2 , in contrast, demonstrates a preference for VEGFR-2. The additional hydrogen bond with Asp1046 and the π-π stacking with Phe1047 are likely key contributors to its higher binding affinity.
-
Analog 3 emerges as a potent dual inhibitor, with a high affinity for both kinases. This suggests that its structural features are well-suited to interact favorably with conserved residues in both the B-Raf and VEGFR-2 active sites.
Signaling Pathway Context
Caption: Inhibition of B-Raf and VEGFR-2 signaling pathways.
Drug-Likeness Profile: In Silico ADMET Predictions
A potent inhibitor is only a viable drug candidate if it possesses favorable ADMET properties.[33]
Table 3: Predicted ADMET Properties
| Analog | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Toxicity Risk |
| Analog 1 | 450.5 | 3.2 | 2 | 5 | Low |
| Analog 2 | 482.6 | 3.8 | 3 | 6 | Low |
| Analog 3 | 465.5 | 3.5 | 2 | 5 | Low |
The predicted ADMET properties for the lead analogs are within acceptable ranges, suggesting they have the potential to be developed into orally bioavailable drugs. They generally adhere to Lipinski's Rule of Five, a common guideline for drug-likeness.[32]
Conclusion and Future Directions
This comparative docking study has demonstrated the utility of in silico methods for rapidly evaluating and prioritizing a series of pyrimidine-5-carboxamide analogs as potential kinase inhibitors.[29][35] The results highlight the structural nuances that can drive selectivity towards either B-Raf or VEGFR-2, as well as the features that can lead to potent dual-target inhibition.
The most promising analogs identified in this study, particularly Analog 3, warrant further investigation through chemical synthesis and in vitro biological evaluation to validate the computational predictions. Subsequent lead optimization efforts can be guided by the structure-activity relationships elucidated in this guide to further enhance potency, selectivity, and drug-like properties.
References
- Yin, J., Eigenbrot, C., Wang, W. (2021). Crystal structure of bRaf in complex with inhibitor. RCSB PDB. [Link]
- Gleeson, M. P., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]
- Deep Origin.
- Fedorov, V., et al. Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.
- RCSB PDB. (2007). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. [Link]
- ResearchGate. (2015).
- Simul
- Yano, J.K., Masanori, O. (2013). 4KSP: Crystal Structure of Human B-raf bound to a DFG-out Inhibitor TAK-632. RCSB PDB. [Link]
- Cai, X., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)
- Voegtli, W.C. (2013). 4MBJ: Human B-Raf Kinase Domain in Complex with an Imidazopyridine-based Inhibitor. RCSB PDB. [Link]
- RCSB PDB. (2018). 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. [Link]
- Pires, D.E.V., Blundell, T.L., Ascher, D.B. (2015).
- Banfalvi, G. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]
- ResearchGate. Chemical structure of 0JA as B-Raf/KDR inhibitor. [Link]
- Amr, A. E. E., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
- Kirubakaran, P., et al. (2013).
- RCSB PDB. (2008). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. [Link]
- Halder, D., et al. (2022).
- ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]
- Halder, D., et al. (2022).
- Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock.
- Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
- ResearchGate. Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD). [Link]
- Maisonneuve, P., et al. (2019). 6NSQ: Crystal structure of BRAF kinase domain bound to the inhibitor 2l. RCSB PDB. [Link]
- Cai, X., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)
- Ialongo, D., et al. (2023).
- Ramaa, C. S., et al. (2022).
- Westover, K.D., et al. (2021).
- Lyssikatos, J. P., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH. [Link]
- Kassab, S. E., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Basha, S. S., & Akshay, K. (2022). Design, Synthesis, Drug-Likeness, anti- Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs.
- Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
- Morphy, R. (2022).
- El-Adl, K., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing. [Link]
- Al-Abdullah, E. S., et al. (2021). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. PMC - PubMed Central. [Link]
- Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
- Abouzid, K. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. [Link]
- Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against.
- Khan, M. A., et al. (2022).
- Sforza, F., et al. (2022). Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. | Semantic Scholar [semanticscholar.org]
- 6. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rcsb.org [rcsb.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 24. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 29. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 32. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 33. mdpi.com [mdpi.com]
- 34. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Evaluation of 4-Hydroxypyrimidine-5-Carboxamide Derivatives in Animal Models
This guide provides an in-depth comparative analysis of 4-hydroxypyrimidine-5-carboxamide derivatives, a promising scaffold in modern drug discovery. We will delve into their evaluation in relevant animal models, focusing on the causality behind experimental design, the interpretation of comparative data, and the strategic pathways for preclinical development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and in vivo performance of this chemical class.
The this compound Scaffold: A Versatile Pharmacophore
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The this compound framework, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an excellent starting point for designing potent and selective inhibitors for various enzymatic and receptor targets. Recent research has highlighted its potential in targeting key proteins involved in immunology and metabolic diseases.
Two of the most notable therapeutic targets for this class of compounds are:
-
Signal Transducer and Activator of Transcription 6 (STAT6): A critical node in the signaling pathway for interleukins IL-4 and IL-13, which are key drivers of T-helper cell 2 (Th2) differentiation.[1][2] Dysregulation of this pathway is central to allergic conditions like asthma and atopic dermatitis.
-
Nicotinamide N-methyltransferase (NNMT): An enzyme that plays a significant role in cellular metabolism.[3] Increased NNMT expression is linked to metabolic disorders such as obesity and type 2 diabetes, making it an attractive target for therapeutic intervention.[3]
This guide will focus primarily on the well-documented STAT6 inhibitors to illustrate the comprehensive evaluation process in animal models.
Mechanism of Action: Targeting the IL-4/STAT6 Pathway in Allergic Inflammation
To appreciate the in vivo evaluation of these derivatives, one must first understand the underlying biological pathway. The IL-4/IL-13 signaling cascade is a cornerstone of the type 2 immune response.
Causality of the Pathway:
-
Cytokine Binding: IL-4 and IL-13, released by immune cells, bind to their respective receptors on the surface of target cells, such as T-lymphocytes.
-
JAK Kinase Activation: This binding event triggers the activation of associated Janus kinases (JAKs).
-
STAT6 Phosphorylation: Activated JAKs phosphorylate STAT6 proteins.
-
Dimerization and Nuclear Translocation: Phosphorylated STAT6 molecules form dimers, which then translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences, initiating the transcription of genes that promote Th2 cell differentiation and the production of allergic mediators.
Inhibiting STAT6 directly, as this compound derivatives are designed to do, offers a targeted approach to disrupting this entire inflammatory cascade.
Caption: IL-4/STAT6 signaling pathway and the point of inhibition.
Comparative In Vivo Performance of Lead STAT6 Inhibitors
The true test of a drug candidate lies in its performance within a living system. Animal models provide the first crucial insights into efficacy, oral bioavailability, and safety. Below is a comparative summary of key this compound derivatives that have been evaluated as STAT6 inhibitors.
| Compound ID | Structure/Name | In Vitro Potency (IC50) | In Vivo Efficacy (Th2 Differentiation IC50) | Oral Bioavailability (Mouse) | Key Findings & Reference |
| AS1517499 | 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | 21 nM (STAT6 Inhibition) | 2.3 nM | Not Reported | Potent and selective inhibitor of STAT6. Effectively suppresses IL-4-induced Th2 differentiation without affecting Th1 differentiation.[1][2] |
| YM-341619 (AS1617612) | 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide | 0.70 nM (STAT6 Inhibition) | 0.28 nM | 25% | Demonstrates superior potency and possesses good oral bioavailability, making it a more advanced candidate for further development.[4] |
Analysis of Comparative Data: The evolution from AS1517499 to YM-341619 showcases a classic drug discovery progression. While AS1517499 established the scaffold's potential with high potency, the subsequent development of YM-341619 addressed a critical preclinical hurdle: oral bioavailability.[4] An oral bioavailability of 25% in mice is a significant achievement, indicating that the compound is absorbed from the gastrointestinal tract and can reach systemic circulation to exert its therapeutic effect.[4] This improvement in pharmacokinetic properties, coupled with a substantial increase in potency, positions YM-341619 as a more promising clinical candidate.
Experimental Protocol: Ovalbumin (OVA)-Induced Murine Model of Asthma
To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating. The OVA-induced asthma model is a gold standard for evaluating potential anti-allergic therapeutics.
Rationale for Model Selection: This model effectively mimics the key features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and high levels of Th2 cytokines. It provides a robust system to test the efficacy of a STAT6 inhibitor in a disease-relevant context.
Step-by-Step Methodology:
-
Sensitization Phase (Days 0 and 14):
-
Procedure: C57BL/6 mice are sensitized via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL saline.
-
Causality: This step mimics the initial exposure to an allergen, priming the immune system to mount a Th2-dominant response upon subsequent exposure. Alum acts as an adjuvant to enhance this immune response.
-
-
Challenge Phase (Days 21, 22, and 23):
-
Procedure: Mice are challenged by inhaling an aerosolized solution of 1% OVA in saline for 30 minutes each day.
-
Causality: The aerosol challenge delivers the allergen directly to the airways, triggering the inflammatory cascade in the sensitized animals, leading to the development of an asthma-like phenotype.
-
-
Therapeutic Intervention (Daily from Day 18 to 23):
-
Procedure: The this compound derivative (e.g., YM-341619) is administered orally (p.o.) or via another relevant route at a predetermined dose (e.g., 1-10 mg/kg). A vehicle control group receives the formulation buffer only.
-
Causality: Dosing begins before the challenge phase to ensure that therapeutically relevant concentrations of the inhibitor are present to block STAT6 signaling when the allergic response is initiated.
-
-
Endpoint Analysis (Day 24):
-
Procedure: 24 hours after the final OVA challenge, key endpoints are measured.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline. The collected BAL fluid is analyzed for total and differential immune cell counts (especially eosinophils).
-
Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in the BAL fluid are quantified using ELISA.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin & Eosin) to assess cellular infiltration and airway inflammation.
-
-
Causality: These endpoints provide quantitative measures of the drug's efficacy. A successful STAT6 inhibitor is expected to significantly reduce the number of eosinophils and the levels of Th2 cytokines in the BAL fluid compared to the vehicle-treated group.
-
Caption: Experimental workflow for the OVA-induced murine asthma model.
Pharmacokinetic Considerations: Beyond Efficacy
A compound's efficacy is meaningless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. Pharmacokinetic (PK) studies are therefore indispensable.[5][6][7]
-
Bioavailability (F%): As seen with YM-341619, oral bioavailability is a critical parameter for convenient patient dosing.[4] It is the fraction of an administered dose that reaches systemic circulation. Low bioavailability may necessitate higher doses or alternative routes of administration.[8]
-
Half-Life (t½): This determines the dosing frequency. A longer half-life might allow for once-daily dosing, improving patient compliance.
-
Volume of Distribution (Vd): This parameter indicates the extent to which a drug distributes into tissues versus remaining in the plasma.[5]
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling integrates these parameters with efficacy data to predict optimal dosing regimens in humans, helping to ensure that clinical trials are designed for success.[6][7][9]
Conclusion and Strategic Outlook
The this compound scaffold has proven to be a fertile ground for the development of potent and selective inhibitors, particularly against the STAT6 pathway. The progression from early leads to orally bioavailable candidates like YM-341619 underscores the power of iterative medicinal chemistry guided by robust in vivo evaluation.[4]
The experimental frameworks detailed in this guide provide a template for the rigorous, evidence-based assessment of new chemical entities. By focusing on the causality of experimental design and integrating efficacy data with pharmacokinetic profiling, researchers can build a comprehensive data package to support the advancement of these promising derivatives from the laboratory to the clinic. Future work will likely focus on further optimizing PK properties, conducting long-term safety studies in multiple species, and exploring the scaffold's potential against other therapeutic targets.
References
- Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]
- ResearchGate. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
- Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6507-6519. [Link]
- ACS Medicinal Chemistry Letters. (2021).
- Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed, 16(13), 6507-19. [Link]
- Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 41(6), 640-4. [Link]
- Singh, S. S., & Hughes, K. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines.
- Li, M., et al. (2019). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. Journal of Veterinary Science, 20(5), e40. [Link]
Sources
- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and pharmacodynamics of GW395058, a peptide agonist of the thrombopoietin receptor, in the dog, a large-animal model of chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hydroxypyrimidine-5-carboxamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral components of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Hydroxypyrimidine-5-carboxamide (CAS No. 4786-53-2), grounding every recommendation in established safety principles to ensure the protection of personnel and the environment.
Hazard Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.[1] The primary risks associated with this compound are not extreme, but they necessitate careful management to prevent irritation and harmful exposure.
This compound is categorized as a hazardous chemical waste primarily due to its potential to cause irritation and harm if improperly handled.[2][3][4][5][6] It is not designated for drain or general trash disposal.[7][8][9] The core principle is containment and transfer to a licensed waste management facility.
Data Summary: GHS Classification
| Hazard Class | GHS Code | Signal Word | Pictogram | Description |
| Acute Toxicity, Oral (Harmful) | H302 | Warning | GHS07 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Warning | GHS07 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Warning | GHS07 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | H335 | Warning | GHS07 | May cause respiratory irritation.[1] |
This data underscores the necessity of treating this compound as a hazardous substance, requiring disposal through an approved waste disposal plant.[3][4][5]
Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management
Proper preparation is the foundation of safety. Before handling the compound for disposal, ensure all necessary protective measures are in place.
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory to prevent skin, eye, and respiratory exposure:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to EN166 standards.[10]
-
Hand Protection: Use chemically resistant, protective gloves (e.g., nitrile rubber). Inspect gloves for any tears or perforations before use.[10]
-
Skin and Body Protection: A standard laboratory coat or long-sleeved clothing is required to prevent skin contact.[10]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust particles.[5][6]
Small Spill Containment
In the event of a small, dry spill:
-
Restrict Access: Keep unnecessary personnel away from the area.
-
Ventilate: Ensure adequate ventilation or perform cleanup within a fume hood.
-
Collect: Gently sweep or scoop the solid material to avoid creating dust. Use absorbent pads for any minor associated liquid.
-
Package: Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing this compound for final disposal. The guiding principle is to never dispose of this chemical down the drain or in the regular trash.[8]
Step 1: Waste Classification and Segregation
Immediately classify all unused or expired this compound as hazardous chemical waste. This includes grossly contaminated items such as weighing boats, gloves, or absorbent pads. Store this waste separately from incompatible materials, particularly strong oxidizing agents.[2][4][10][11]
Step 2: Container Selection
Select a waste collection container that is:
-
Sturdy and Leak-Proof: A rigid, wide-mouthed container with a secure, sealable lid is ideal for solid waste.
-
Chemically Compatible: High-density polyethylene (HDPE) or glass containers are appropriate. If reusing a reagent bottle, ensure it is triple-rinsed, dried, and free of any incompatible residues.[9][12]
-
Appropriate Size: Choose a container that will not be overfilled.
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement. The container must be marked with a completed hazardous waste label as soon as the first particle of waste is added.[8] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". For mixtures, list all constituents by percentage.[11]
-
The specific hazard characteristics (e.g., "Irritant," "Harmful").
-
The date accumulation started.
Step 4: Waste Accumulation and Storage
-
Solid Waste: Place the pure chemical and any contaminated solids directly into the labeled hazardous waste container.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[8][9]
-
Storage Location: Store the container in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains and incompatible chemicals. Secondary containment is a best practice.[8]
Step 5: Disposal of Empty Containers
A chemical container is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., water or ethanol).[12]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste, as it will contain residual chemical.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most conservative and recommended approach.
-
Final Disposal: Once triple-rinsed and air-dried in a ventilated area, deface or remove the original label and dispose of the container in the regular laboratory trash or recycling.[12]
Step 6: Arranging for Final Disposal
Do not attempt to neutralize or treat the chemical waste yourself.
-
Contact EHS: Once the waste container is full or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) department.[8]
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
Conclusion: A Commitment to Safety
The responsible disposal of this compound is a straightforward process rooted in the fundamental principles of laboratory safety: hazard identification, proper containment, and adherence to institutional and regulatory guidelines. By following this protocol, you not only ensure your personal safety but also uphold the scientific community's collective responsibility to protect our environment. Always consult your institution's specific EHS policies, as they may include additional requirements.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available online
- Hazardous Waste and Disposal Considerations. American Chemical Society. Available online
- Hazardous Waste Disposal Procedures.
- Hazardous Waste Disposal Guide. Dartmouth College. Available online
- Chapter 20: Chemical Waste Management. University of Nevada, Reno. Available online
- Safety Data Sheet - Ethyl 2-amino-4-hydroxypyrimidine-5-carboxyl
- Safety Data Sheet - 5-Bromo-2(1H)-pyrimidinone. Thermo Fisher Scientific. Available online
- Safety Data Sheet - 4,5-Diaminopyrimidine. Fisher Scientific. Available online
- Safety Data Sheet - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid. Sigma-Aldrich. Available online
- Safety Data Sheet - 2,4-Dihydroxypyrimidine-5-carboxylic acid. Fisher Scientific. Available online
- Methyl 4-hydroxypyrimidine-5-carboxylate Chemical D
- N-[2-[[5-(4-Fluorophenyl)-2,3-Dihydroxybenzoyl]amino]ethyl]-6-Hydroxypyrimidine-4-Carboxamide. PubChem, National Institutes of Health. Available online
- 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER.
- Safety Data Sheet - Brigatinib In-House Reference Standard. SynZeal. Available online
- Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. PubChem, National Institutes of Health. Available online
- This compound Safety Inform
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synzeal.com [synzeal.com]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. fishersci.dk [fishersci.dk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of 4-Hydroxypyrimidine-5-carboxamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 4-Hydroxypyrimidine-5-carboxamide, a key building block in medicinal chemistry. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred resource, fostering a culture of safety and confidence in your laboratory.
I. Hazard Assessment and Core Safety Principles
Based on data from similar pyrimidine-based compounds, this compound is anticipated to be a skin, eye, and respiratory irritant.[2][3][4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation. The core principle of our safety protocol is the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
II. Personal Protective Equipment (PPE): Your Final Barrier of Defense
While engineering controls are primary, the correct selection and use of PPE are critical for safeguarding against accidental exposure.
| Protection Type | Recommended Equipment | Specification/Standard | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Inspect gloves for integrity before each use. | Prevents skin contact, as the compound is expected to be a skin irritant.[2][3][4] |
| Skin and Body Protection | Laboratory coat. | Long-sleeved, knee-length.[1] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated. | Follow local and national regulations. | Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[2][3] |
III. Standard Operating Procedure: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow diagram illustrates the key steps.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols: A Step-by-Step Guide
A. Donning and Doffing PPE: A Critical Sequence
-
Donning: Before handling the chemical, put on a lab coat, followed by safety glasses or goggles, and finally, chemically resistant gloves.[1]
-
Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning, ensuring that the outer, potentially contaminated surfaces are not touched with bare hands. Remove gloves first, turning them inside out, followed by the lab coat, and finally, eye protection. Always wash your hands thoroughly after removing all PPE.
B. Handling Protocol: Minimizing Exposure
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.
-
Chemical Handling: Avoid direct contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[1] Use appropriate tools, such as a spatula and weighing paper, for handling the solid material.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where chemicals are handled.[6]
C. Spill and Emergency Procedures
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Major Spills: Evacuate the area and prevent entry. If safe to do so, increase ventilation. Wear appropriate respiratory protection and other PPE before attempting to clean up.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
D. Disposal Plan: Responsible Waste Management
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Collect all solid and liquid waste in a clearly labeled, sealed container. The label should include the chemical name and all associated hazard warnings.
-
Disposal: Dispose of the hazardous waste through your institution's designated waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3][7]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.
IV. References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. Available at: [Link]
-
Personal Protective Equipment. The University of Edinburgh Health & Safety. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
